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  • Product: Berotralstat Hydrochloride
  • CAS: 1809010-52-3

Core Science & Biosynthesis

Foundational

Berotralstat Hydrochloride mechanism of action in HAE

An In-Depth Technical Guide to the Mechanism of Action of Berotralstat Hydrochloride in Hereditary Angioedema Authored For: Researchers, Scientists, and Drug Development Professionals Abstract Hereditary Angioedema (HAE)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Berotralstat Hydrochloride in Hereditary Angioedema

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Angioedema (HAE) is a debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling.[1][2] The underlying pathophysiology in most cases involves a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to dysregulation of the plasma contact system, also known as the kallikrein-kinin system (KKS).[2][3][4][5] This dysregulation results in the uncontrolled production of bradykinin, a potent vasodilator that increases vascular permeability and drives angioedema attacks.[3][4][5][6] Berotralstat (ORLADEYO®) is a first-in-class, orally administered, small-molecule inhibitor of plasma kallikrein designed for the prophylactic treatment of HAE attacks.[7][8][9] This guide provides a detailed technical examination of its mechanism of action, from its molecular target within the KKS to the experimental methodologies used to validate its function and clinical efficacy.

The Pathophysiological Landscape of Hereditary Angioedema

To comprehend the mechanism of berotralstat, it is essential to first understand the biochemical cascade it targets. HAE is primarily driven by the uncontrolled activity of the KKS.[1][3]

The Kallikrein-Kinin System (KKS) Cascade:

  • Initiation: The cascade begins with the activation of coagulation Factor XII (FXII) to its active form, FXIIa, which can be triggered by various stimuli.[3][4][5]

  • Amplification: FXIIa is a serine protease that cleaves the zymogen prekallikrein into the active enzyme, plasma kallikrein.[2][3]

  • Bradykinin Generation: Plasma kallikrein then acts on its substrate, high-molecular-weight kininogen (HMWK), to release the vasoactive nonapeptide, bradykinin.[2][3][4][5]

  • Pathological Effect: Excessive bradykinin binds to bradykinin B2 receptors on endothelial cells, leading to increased vascular permeability, fluid extravasation into surrounding tissues, and the clinical manifestations of angioedema.[2][3]

Under normal physiological conditions, the activity of both FXIIa and plasma kallikrein is tightly regulated by the C1 esterase inhibitor (C1-INH).[2][3] In patients with HAE, insufficient or dysfunctional C1-INH leads to a failure of this crucial inhibitory control, resulting in unchecked plasma kallikrein activity and bradykinin overproduction.[10][11][12]

HAE_Pathway cluster_initiation Initiation & Amplification cluster_bradykinin Bradykinin Generation cluster_effect Pathological Effect cluster_regulation Regulation FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein FXIIa->Kallikrein Cleaves Bradykinin Bradykinin Kallikrein->Bradykinin Cleaves HMWK HMWK HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds Angioedema Angioedema (Increased Vascular Permeability) B2R->Angioedema C1INH C1-INH (Deficient in HAE) C1INH->FXIIa Inhibits C1INH->Kallikrein Inhibits Berotralstat Berotralstat Berotralstat->Kallikrein Directly Inhibits

Figure 1: The Kallikrein-Kinin System in HAE and points of therapeutic intervention.

Core Mechanism of Action: Direct Inhibition of Plasma Kallikrein

Berotralstat is a synthetic, small-molecule inhibitor designed with high potency and specificity for human plasma kallikrein.[7][8][13] Its mechanism of action is direct, competitive inhibition of the proteolytic activity of plasma kallikrein.[10][14]

By binding deep within the active site of plasma kallikrein, berotralstat physically obstructs the enzyme's ability to cleave HMWK.[12] This inhibition is crucial as it acts directly on the final enzymatic step responsible for producing bradykinin.[10][11] Consequently, berotralstat effectively reduces the generation of bradykinin, thereby preventing the downstream increase in vascular permeability and mitigating the frequency of angioedema attacks.[6][11][15]

This targeted approach is distinct from upstream interventions. By focusing on plasma kallikrein, berotralstat addresses the central driver of swelling in HAE, regardless of the specific mutation causing C1-INH deficiency or dysfunction.[14]

Berotralstat_MOA Kallikrein Plasma Kallikrein (Active Enzyme) Bradykinin Bradykinin (Vasoactive Peptide) Kallikrein->Bradykinin Cleavage Blocked HMWK High-Molecular-Weight Kininogen (HMWK) HMWK->Bradykinin Berotralstat Berotralstat Berotralstat->Blocked Blocked->Kallikrein Binds to Active Site Assay_Workflow start Start reagents Prepare Reagents: - Buffer - Kallikrein - Substrate (S-2302) - Berotralstat Dilutions start->reagents plate Plate Setup (96-well): Add Buffer, Berotralstat/Vehicle reagents->plate preincubation Add Plasma Kallikrein & Pre-incubate at 37°C plate->preincubation reaction Initiate Reaction: Add Chromogenic Substrate preincubation->reaction read Kinetic Read at 405 nm in Plate Reader (37°C) reaction->read analysis Calculate Reaction Velocity (V₀) & Percent Inhibition read->analysis end Determine IC50 Value analysis->end

Figure 3: Workflow for a chromogenic plasma kallikrein inhibition assay.
In Vivo Model: Vascular Permeability Assay

Causality: While in vitro assays confirm molecular interaction, in vivo models are necessary to validate that this interaction translates into a physiological effect within a complex biological system. Models that mimic HAE attacks are used to test if a drug can prevent the hallmark symptom of the disease: increased vascular permeability. [16]A common method involves inducing a bradykinin-dependent vascular leak and measuring its suppression by the test compound.

Step-by-Step Methodology (Conceptual Outline):

  • Animal Model: Utilize a relevant animal model. For instance, C1-inhibitor knockout mice (Serping1-/-) can be used to model the genetic deficiency of HAE. [17]2. Drug Administration: Administer berotralstat orally to the treatment group of animals at clinically relevant doses. A control group receives the vehicle. Dosing occurs for a sufficient period to achieve steady-state plasma concentrations.

  • Induction of Vascular Leak:

    • Anesthetize the animals.

    • Inject a vascular permeability tracer, such as Evans Blue dye, intravenously. This dye binds to plasma albumin.

    • Induce an HAE-like attack or vascular leak. This can be achieved by injecting a contact system activator like silica nanoparticles or by a localized injection of bradykinin. [16][17]4. Quantification of Permeability:

    • After a set period (e.g., 30-60 minutes), euthanize the animals and perfuse the circulatory system with saline to remove intravascular dye.

    • Dissect tissues of interest (e.g., skin, intestine).

    • Extract the extravasated Evans Blue dye from the tissues using a solvent (e.g., formamide).

    • Quantify the amount of extracted dye by measuring its absorbance at ~620 nm.

  • Data Analysis:

    • Compare the amount of dye extravasation in the berotralstat-treated group to the vehicle-treated control group.

    • A statistically significant reduction in dye leakage in the treated group demonstrates that the drug effectively mitigates bradykinin-induced vascular permeability in vivo.

Clinical Translation and Significance

The robust preclinical validation of berotralstat's mechanism translated into significant clinical efficacy. In the pivotal Phase 3 APeX-2 trial, once-daily oral berotralstat at both 110 mg and 150 mg doses demonstrated a significant reduction in the rate of HAE attacks compared to placebo over a 24-week period. [18][19]For instance, the attack rate for the 150 mg dose was 1.31 attacks per month versus 2.35 for placebo. [18]This clinical success is a direct consequence of its targeted mechanism: by consistently suppressing plasma kallikrein activity, berotralstat reduces the frequency of bradykinin-mediated angioedema events, thereby lessening the disease burden for patients. [6]

Conclusion

The mechanism of action of berotralstat hydrochloride is a clear example of structure-guided drug design targeting a well-defined pathological pathway. As a potent, specific, and orally bioavailable inhibitor of plasma kallikrein, it directly suppresses the enzyme responsible for the overproduction of bradykinin in Hereditary Angioedema. This targeted inhibition has been validated through biochemical and in vivo studies and confirmed in clinical trials, establishing berotralstat as a foundational prophylactic therapy that addresses the core pathophysiology of HAE.

References

  • Castañer, R. & Carceller, V. Berotralstat. Drugs of the Future. [Link]

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  • Kotian, P. L., et al. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. [Link]

  • Hofman, Z. L. M., et al. A novel murine in vivo model for acute hereditary angioedema attacks. Journal of Allergy and Clinical Immunology. [Link]

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  • Zuraw, B., et al. Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. Journal of Allergy and Clinical Immunology. [Link]

  • Patient Worthy. New Results Published from Phase 3 Clinical Trial Evaluating Berotralstat for HAE. PatientWorthy. [Link]

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  • Kotian, P. L., et al. Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). ACS Publications. [Link]

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  • Hofman, Z. L. M., et al. A novel murine in vivo model for acute hereditary angioedema attacks. ResearchGate. [Link]

  • Angioedema News. New Rat Model of HAE More Closely Mimics Human Disease. Angioedema News. [Link]

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  • Diaz-Menindez, M., et al. Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability. ResearchGate. [Link]

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  • European Medicines Agency. Orladeyo, berotralstat. ema.europa.eu. [Link]

  • Cornpropst, M., et al. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. ResearchGate. [Link]

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  • Adebayo, K. A., et al. Structure-based identification of bioactive phytochemicals targeting kallikrein-related peptidase 2 for prostate cancer therapy. Frontiers in Chemistry. [Link]

  • Cicardi, M. & Zanichelli, A. Hereditary Angioedema. Medscape. [Link]

  • Carvalho, T. A., et al. Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry. [Link]

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Exploratory

The Preclinical Pharmacology of Berotralstat Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction Berotralstat hydrochloride, a novel small molecule inhibitor of plasma kallikrein, represents a significant advancement in the prophylactic treatment of Hereditary Angioedema (HAE).[1][2] Developed by BioCry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Berotralstat hydrochloride, a novel small molecule inhibitor of plasma kallikrein, represents a significant advancement in the prophylactic treatment of Hereditary Angioedema (HAE).[1][2] Developed by BioCryst Pharmaceuticals, this orally bioavailable agent, formerly known as BCX7353, addresses the underlying pathophysiology of HAE by attenuating the uncontrolled production of bradykinin, the key mediator of angioedema attacks.[3][4] This in-depth technical guide provides a comprehensive overview of the preclinical pharmacology of berotralstat, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism of action, pharmacokinetics, pharmacodynamics, and safety profile, as established in non-clinical studies.

Mechanism of Action: Potent and Selective Inhibition of Plasma Kallikrein

Hereditary Angioedema is primarily characterized by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system.[5] This deficiency leads to the uncontrolled activation of plasma kallikrein, a serine protease that cleaves high-molecular-weight kininogen (HMWK) to produce bradykinin.[3][5] Bradykinin, a potent vasodilator, binds to B2 receptors on endothelial cells, increasing vascular permeability and resulting in the localized swelling characteristic of HAE attacks.[5]

Berotralstat exerts its therapeutic effect by directly inhibiting plasma kallikrein, thereby preventing the excessive generation of bradykinin.[3][5]

In Vitro Potency and Selectivity

Preclinical studies have demonstrated that berotralstat is a potent and highly specific inhibitor of human plasma kallikrein.[6]

  • Enzymatic Inhibition: In an isolated human plasma kallikrein assay, berotralstat exhibited a potent inhibition constant (Ki) of 0.44 nM .[6]

  • Selectivity Profile: Berotralstat demonstrates high selectivity for plasma kallikrein over other related serine proteases. The IC50 values for other proteases, such as trypsin, thrombin, and plasmin, were found to be 4,500- to 56,000-fold higher than that for plasma kallikrein, indicating a low potential for off-target activity.[6] While specific IC50 values for a broad panel of serine proteases are not publicly detailed, this high selectivity minimizes the risk of interfering with other critical physiological processes like coagulation.

Cellular and Ex Vivo Efficacy

The inhibitory activity of berotralstat was further confirmed in cell-based assays and in plasma from HAE patients.

  • Inhibition of Bradykinin Release: In an in vitro model using Human Umbilical Vein Endothelial Cells (HUVECs) coated with HMWK and prekallikrein, berotralstat demonstrated a concentration-dependent inhibition of bradykinin release with an EC50 of 5.6 nM .[5]

  • Activity in Patient Plasma: When tested ex vivo in plasma from HAE patients, berotralstat inhibited plasma kallikrein activity with an EC50 value of 15 nM .[6] Notably, in the same assay system, the endogenous inhibitor C1-INH showed an EC50 of 210 nM, highlighting the high potency of berotralstat.[6]

Experimental Protocol: In Vitro Bradykinin Release Assay on Endothelial Cells

The following provides a generalized, step-by-step methodology for assessing the inhibition of bradykinin release in a cellular context, based on publicly available information.[5]

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate multi-well plates.

  • Coating: The confluent HUVEC monolayers are coated with high-molecular-weight kininogen (HMWK) and prekallikrein.

  • Inhibitor Incubation: Various concentrations of berotralstat are added to the wells and incubated to allow for binding to plasma kallikrein.

  • Activation: The kallikrein-kinin system is activated, often through the addition of a contact activator like ellagic acid.

  • Bradykinin Quantification: After a defined incubation period, the supernatant is collected, and the concentration of released bradykinin is quantified using a validated method, such as an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of berotralstat that produces 50% inhibition of bradykinin release (EC50) is calculated from the dose-response curve.

Signaling Pathway: Berotralstat's Mechanism of Action

Berotralstat_MOA cluster_Contact_System Contact System Activation cluster_Kinin_Generation Kinin Generation cluster_Pathophysiology Pathophysiology of HAE Factor_XII Factor XII Factor_XIIa Factor XIIa Factor_XII->Factor_XIIa Contact Activation Prekallikrein Prekallikrein Factor_XIIa->Prekallikrein Cleavage Plasma_Kallikrein Plasma Kallikrein Prekallikrein->Plasma_Kallikrein HMWK High-Molecular-Weight Kininogen Plasma_Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Bradykinin_B2_Receptor Bradykinin B2 Receptor (on Endothelial Cells) Bradykinin->Bradykinin_B2_Receptor Binding Vascular_Permeability Increased Vascular Permeability Bradykinin_B2_Receptor->Vascular_Permeability Angioedema Angioedema Vascular_Permeability->Angioedema Berotralstat Berotralstat Berotralstat->Plasma_Kallikrein Inhibition

Caption: Berotralstat inhibits plasma kallikrein, preventing bradykinin release and subsequent angioedema.

Preclinical Pharmacokinetics: Profile of an Orally Bioavailable Drug

A comprehensive understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. Preclinical studies in various animal models have characterized the pharmacokinetic profile of berotralstat.

Absorption and Distribution
  • Oral Bioavailability: Berotralstat is orally bioavailable, a key feature for a prophylactic therapy.[7] Specific bioavailability percentages from preclinical species are not consistently reported in publicly available literature.

  • Distribution: Following oral administration, berotralstat is distributed in the body. In rats, low levels of berotralstat were detected in the plasma of pups following administration to lactating dams, indicating some level of distribution into milk.[8] Plasma protein binding is approximately 99%.[9]

Metabolism and Excretion
  • Metabolism: In vitro studies have shown that berotralstat is metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4 , with low turnover.[9] Following a single oral radiolabeled dose, berotralstat was the main component in plasma, with several metabolites each accounting for a small percentage of the total radioactivity.[9]

  • Excretion: The primary route of excretion for berotralstat and its metabolites is through the feces. Following a single oral radiolabeled dose, approximately 79% of the dose was recovered in the feces and about 9% in the urine , with 3.4% as unchanged drug in the urine.[8]

In Vivo Efficacy in Preclinical Models

While extensive clinical trial data supports the efficacy of berotralstat in reducing HAE attack frequency in humans, specific details of its efficacy in preclinical animal models of hereditary angioedema are not widely published.[1][3] Such models are instrumental in early drug development to establish proof-of-concept and to understand the in vivo pharmacology of a compound. The absence of this data in the public literature may be due to proprietary reasons or the challenges in developing animal models that fully recapitulate the complexities of HAE.

Preclinical Safety and Toxicology

A robust preclinical safety evaluation is paramount to support the progression of a drug candidate to clinical trials. Berotralstat has undergone a comprehensive battery of non-clinical safety studies.

Safety Pharmacology
  • Cardiovascular Safety: Cardiovascular safety pharmacology studies are a critical component of preclinical drug development. While detailed reports from dog telemetry studies are not publicly available, the FDA has noted that at the recommended clinical dose, berotralstat does not prolong the QT interval to a clinically relevant extent.[9] QT prolongation was observed at doses three times the recommended dose.[9]

  • Central Nervous System and Respiratory Safety: Specific preclinical studies on the effects of berotralstat on the central nervous and respiratory systems are not detailed in the available literature.

General Toxicology

Repeat-dose toxicology studies have been conducted in both rodent and non-rodent species to assess the potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL).

  • Rodent Studies: In repeat-dose oral toxicity studies in rats, findings at high doses included effects on body weight.[10]

  • Non-Rodent Studies: In repeat-dose oral toxicity studies in dogs, gastrointestinal effects were observed at higher doses.[11]

  • Carcinogenicity: The carcinogenic potential of berotralstat was evaluated in long-term studies in rats and transgenic mice. These studies found no evidence of carcinogenicity.[12]

  • Genotoxicity: Berotralstat was not found to be mutagenic or clastogenic in a standard battery of genotoxicity assays.

  • Reproductive and Developmental Toxicology: Animal reproduction studies in rats and rabbits did not reveal any evidence of fetal structural alterations.[9] In a pre- and postnatal development study in rats, decreased body weight gain was observed in both dams and pups at high doses.[9]

Conclusion and Future Directions

The preclinical pharmacology of berotralstat hydrochloride establishes it as a potent, selective, and orally bioavailable inhibitor of plasma kallikrein. Its mechanism of action directly targets the underlying pathophysiology of hereditary angioedema, and its preclinical safety profile has supported its successful clinical development and approval for the prophylactic treatment of HAE attacks.

For researchers and scientists in the field of drug development, the preclinical journey of berotralstat serves as a compelling case study. The focus on a well-defined molecular target, coupled with a thorough characterization of its pharmacological and safety profiles, has paved the way for a novel therapeutic option for patients with HAE. Future research may focus on further elucidating the long-term effects of sustained plasma kallikrein inhibition and exploring the potential of berotralstat in other bradykinin-mediated diseases.

References

  • Berotralstat. Plasma kallikrein (KLKB1) inhibitor, Treatment of hereditary angioedema attacks. Drugs of the Future. 2021;46(4):255.
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  • 28-day repeated dose toxicity and toxicokinetics study on new melatonergic antidepressant GW117 in beagle dogs. PubMed. National Institutes of Health. Available from: [Link]

  • Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). PubMed. National Institutes of Health. Available from: [Link]

  • Berotralstat Reduces Hereditary Angioedema Attacks in Phase 3 Trial. Medscape. Available from: [Link]

  • EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. National Toxicology Program. Available from: [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PubMed. National Institutes of Health. Available from: [Link]

  • Berotralstat for Pediatric Hereditary Angioedema (APeX-P Trial). withpower.com. Available from: [Link]

  • Data Support Long-term Efficacy of Berotralstat in HAE, BioCryst Says. Angioedema News. Available from: [Link]

  • BioCryst Presents New ORLADEYO® (berotralstat) Data at 7th Bradykinin Symposium. BioCryst. Available from: [Link]

  • A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Structure-Activity Relationship of Berotralstat Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Berotralstat (formerly BCX7353) is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berotralstat (formerly BCX7353) is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein.[1][2][3][4][5] It is approved for the prophylactic treatment of hereditary angioedema (HAE) in patients 12 years and older.[1][2][3][4][5][6] HAE is a rare genetic disorder characterized by recurrent, debilitating, and potentially life-threatening swelling attacks.[1][6][7] These attacks are primarily mediated by the overproduction of bradykinin, a potent vasodilator, due to dysregulated plasma kallikrein activity.[6][8][9] Berotralstat offers a significant advancement in HAE management as the first once-daily oral therapy, addressing the treatment burden associated with previous injectable prophylactic options.[1][10] This guide provides a detailed analysis of the structure-activity relationship (SAR) of berotralstat, elucidating the chemical features that underpin its clinical efficacy. The development of berotralstat was achieved through a deliberate, structure-guided drug design strategy.[1][2][3][4][5][6]

Introduction: The Unmet Need in Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary angioedema stems from a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[6] C1-INH is a crucial regulator of several physiological pathways, including the contact system, where plasma kallikrein is a key enzyme.[11] In HAE patients, the lack of proper C1-INH control leads to unchecked plasma kallikrein activation.[8][9] This enzyme then excessively cleaves high-molecular-weight kininogen (HMWK), releasing bradykinin.[8][9][12] Bradykinin, in turn, binds to its B2 receptor on endothelial cells, increasing vascular permeability and causing the characteristic angioedema attacks.[9][12]

The therapeutic rationale for inhibiting plasma kallikrein is to directly intervene in this pathological cascade, thereby preventing the overproduction of bradykinin and subsequent swelling attacks.[6][8] Prior to berotralstat, prophylactic treatments were limited to injectable therapies, creating a significant need for an effective oral option.[1]

Mechanism of Action: How Berotralstat Inhibits Plasma Kallikrein

Berotralstat functions as a competitive inhibitor of plasma kallikrein.[8][9] It binds to the active site of the enzyme, preventing it from cleaving its natural substrate, HMWK.[8][13] This direct inhibition effectively reduces the generation of bradykinin, addressing the root cause of angioedema in HAE patients.[8][9][12] Clinical studies have demonstrated a concentration-dependent inhibition of plasma kallikrein activity following oral administration of berotralstat.[9]

Core Pharmacophore and Structure-Activity Relationship (SAR) Analysis

The chemical structure of berotralstat is 1-[3-(aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide.[9] Its design is the culmination of extensive SAR studies aimed at optimizing potency, selectivity, and oral bioavailability.

The molecule can be conceptually divided into three key regions, each contributing critically to its overall profile:

  • The P1 Moiety: The Benzylaminomethyl Group This portion of the molecule is designed to interact with the S1 pocket of the plasma kallikrein active site. The S1 pocket is a key determinant of substrate specificity for serine proteases. The basic aminomethyl group is crucial for forming a salt bridge with the carboxylate of the Asp189 residue at the base of the S1 pocket, a hallmark interaction for kallikrein inhibitors.

  • The Central Scaffold: The Pyrazole Core The trifluoromethyl-substituted pyrazole ring serves as a rigid and chemically stable central scaffold. This core correctly orients the P1 and P' substituents for optimal binding within the active site cleft. The trifluoromethyl group contributes to the overall binding affinity and metabolic stability of the molecule.

  • The P' Region: The Substituted Phenyl Ring This region extends from the central scaffold and makes critical interactions with the S' subsites of the enzyme. The specific substitution pattern, including the fluorophenyl and cyanophenyl groups, was meticulously optimized to enhance potency and, importantly, to fine-tune the pharmacokinetic properties of the molecule, leading to its excellent oral bioavailability and once-daily dosing profile. The (R)-stereochemistry at the benzylic carbon is essential for the high-potency inhibition of plasma kallikrein.[14]

Selectivity Profile

A critical aspect of the SAR of berotralstat is its high selectivity for plasma kallikrein over other related serine proteases. In vitro studies have shown that berotralstat is significantly more potent against plasma kallikrein (Ki of 0.44 nM) than against other proteases like trypsin, thrombin, or plasmin, with IC50 values being 4,500- to 56,000-fold higher for these other enzymes.[15] This high degree of selectivity is a direct result of the optimized interactions within the unique topology of the plasma kallikrein active site and minimizes the potential for off-target effects.

Pharmacokinetic Profile and Drug Metabolism

The structural features of berotralstat were also optimized to confer favorable pharmacokinetic properties. It is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which can influence its absorption and distribution.[8][9] Berotralstat is also a moderate inhibitor of the cytochrome P450 enzymes CYP2D6 and CYP3A4, and a weak inhibitor of CYP2C9 and CYP2C19, which necessitates consideration of potential drug-drug interactions.[8][9][12] The recommended dosage is 150 mg once daily, with a 110 mg dose available for patients on chronic P-gp or BCRP inhibitors.[9][13]

Experimental Methodologies for SAR Determination

The development of berotralstat relied on a suite of experimental and computational techniques to systematically evaluate the SAR of synthesized analogs.

Enzyme Inhibition Assay

A fundamental experiment to determine the potency of kallikrein inhibitors is the enzyme inhibition assay.

Protocol: Chromogenic Plasma Kallikrein Inhibition Assay

  • Reagents and Materials:

    • Purified human plasma kallikrein.

    • Chromogenic substrate (e.g., S-2302).

    • Assay buffer (e.g., Tris-HCl with physiological pH).

    • Test compounds (berotralstat analogs) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the purified human plasma kallikrein to each well.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.

    • Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromophore released by substrate cleavage.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.[3]

Structural Biology and Computational Modeling

Structure-guided design was a cornerstone of the berotralstat discovery program.[1][2][3][4][5][6] X-ray crystallography of co-crystals of early lead compounds bound to plasma kallikrein provided detailed, atomic-level insights into the binding mode. This structural information was invaluable for rationally designing new analogs with improved potency and selectivity. Molecular docking and other computational chemistry techniques were likely used to prioritize the synthesis of compounds with the highest probability of success.

Data Presentation

MoietyStructural FeatureImpact on Activity/Properties
P1 Region Basic aminomethyl groupForms key salt bridge with Asp189 in the S1 pocket, crucial for high potency.
Central Scaffold Trifluoromethyl-pyrazoleProvides a rigid, stable core for optimal substituent orientation; enhances binding affinity.
P' Region Substituted fluorophenyl and cyanophenyl groupsFine-tunes potency and significantly contributes to oral bioavailability and favorable pharmacokinetics.
Stereochemistry (R)-configuration at the benzylic carbonEssential for high-potency inhibition; the (S)-enantiomer is significantly less active.[14]

Visualizations

The Kallikrein-Kinin System and Berotralstat's Point of Inhibition

Kallikrein_Kinin_System HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Plasma Kallikrein Angioedema Angioedema (Swelling & Pain) Bradykinin->Angioedema Increases Vascular Permeability PK Plasma Kallikrein (Enzyme) Berotralstat Berotralstat Berotralstat->PK Inhibits

Caption: Berotralstat inhibits plasma kallikrein, blocking bradykinin production.

Key Molecular Interactions of Berotralstat

Berotralstat_Binding cluster_PK_Active_Site Plasma Kallikrein Active Site cluster_Berotralstat Berotralstat Molecule S1_Pocket S1 Pocket (Asp189) S_Prime_Subsites S' Subsites P1_Group P1: Aminomethyl Group (Basic) P1_Group->S1_Pocket Ionic Bond (High Affinity) Core Central Pyrazole Core Core->P1_Group P_Prime_Group P': Cyanophenyl Moiety Core->P_Prime_Group P_Prime_Group->S_Prime_Subsites Hydrophobic & van der Waals Interactions

Caption: Key interactions of Berotralstat within the plasma kallikrein active site.

Workflow for an Enzyme Inhibition Assay

Inhibition_Assay_Workflow A 1. Prepare Serial Dilutions of Berotralstat Analogs C 3. Add Diluted Analogs to Wells & Incubate A->C B 2. Add Plasma Kallikrein Enzyme to Microplate Wells B->C D 4. Initiate Reaction with Chromogenic Substrate C->D E 5. Monitor Absorbance Change (Kinetic Read) D->E F 6. Calculate Reaction Rates and Determine IC50 E->F

Caption: Workflow for determining inhibitor potency (IC50) via an enzyme assay.

Conclusion and Future Perspectives

The development of berotralstat is a prime example of successful structure-guided drug design. Through a systematic and iterative process of chemical synthesis and biological evaluation, researchers at BioCryst Pharmaceuticals were able to craft a molecule with a remarkable combination of high potency, exquisite selectivity, and excellent oral pharmacokinetic properties.[1][2][3][4][5] The detailed understanding of the SAR of this chemical series has not only delivered a valuable new therapeutic option for patients with HAE but also provides a blueprint for the development of future generations of plasma kallikrein inhibitors for HAE and potentially other kallikrein-mediated diseases.[11]

References

  • Drugs.com. (2024, April 10). Berotralstat Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. (n.d.). Orladeyo (berotralstat) Prescribing Information. [Link]

  • Morressier. (2021, August 26). Discovery of a potent, selective, and oral plasma kallikrein inhibitor, berotralstat (BCX7353), as prophylactic treatment for hereditary angioedema (HAE). [Link]

  • Kotian, P. L., et al. (2021, September 9). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. [Link]

  • Kotian, P. L., et al. (2021, August 26). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. [Link]

  • Betschel, S., et al. (2023). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy. [Link]

  • National Center for Biotechnology Information. (n.d.). Berotralstat. PubChem Compound Database. [Link]

  • PharmaCompass. (n.d.). Berotralstat. [Link]

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  • Drugs.com. (2025, December 22). Berotralstat: Uses, Dosage, Side Effects, Warnings. [Link]

  • American Chemical Society. (2021, August 26). Figure 6. IC50 of BCX7353 inhibition of human kallikrein activity. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2021, August). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE) | Request PDF. [Link]

  • National Institutes of Health. (2022, September 22). Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases. ACS Medicinal Chemistry Letters. [Link]

  • American Chemical Society. (2023, March 2). Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. (n.d.). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). [Link]

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Exploratory

An In-depth Technical Guide on the Core Role of Berotralstat Hydrochloride in Bradykinin-Mediated Pathways

For Researchers, Scientists, and Drug Development Professionals Abstract Berotralstat hydrochloride, marketed as Orladeyo®, represents a significant advancement in the prophylactic treatment of Hereditary Angioedema (HAE...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berotralstat hydrochloride, marketed as Orladeyo®, represents a significant advancement in the prophylactic treatment of Hereditary Angioedema (HAE). This technical guide provides a comprehensive analysis of berotralstat's mechanism of action, its pivotal role in the bradykinin-mediated pathways, and the scientific rationale underpinning its clinical application. We will delve into the pathophysiology of HAE, the molecular interactions of berotralstat with plasma kallikrein, its pharmacokinetic and pharmacodynamic profiles, and the key clinical trial data supporting its efficacy and safety. This guide is intended to serve as a detailed resource for researchers, clinicians, and professionals in the field of drug development.

Introduction: The Pathophysiology of Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable, and often debilitating episodes of swelling in various parts of the body, including the skin, gastrointestinal tract, and upper airway.[1] The underlying cause of most HAE cases is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] C1-INH is a crucial regulator of several physiological pathways, most notably the contact system, which is a key component of the kallikrein-kinin system.[2][3]

In the absence of functional C1-INH, there is uncontrolled activation of the contact system. This leads to excessive activity of plasma kallikrein, a serine protease.[1][2] Plasma kallikrein's primary function in this context is to cleave high-molecular-weight kininogen (HMWK), which in turn releases the potent vasodilator, bradykinin.[2][4][5] The overproduction of bradykinin leads to increased vascular permeability, allowing fluid to leak into the surrounding tissues and causing the characteristic swelling of an HAE attack.[2][6][7]

Molecular Mechanism of Action: Berotralstat as a Plasma Kallikrein Inhibitor

Berotralstat (formerly BCX7353) is a potent and selective small-molecule inhibitor of plasma kallikrein.[8][9][10] Its mechanism of action is centered on directly binding to the active site of plasma kallikrein, thereby inhibiting its proteolytic activity.[4][5][11] By blocking plasma kallikrein, berotralstat effectively prevents the cleavage of HMWK and the subsequent overproduction of bradykinin.[5][12][13] This targeted inhibition helps to control the fundamental driver of swelling in HAE.[4]

Specificity and Potency

A key attribute of berotralstat is its high specificity for plasma kallikrein over other related serine proteases. This selectivity is crucial for minimizing off-target effects and enhancing the drug's safety profile. In vitro studies have demonstrated that berotralstat inhibits plasma kallikrein activity in the low nanomolar range.[14]

Visualization of the Bradykinin-Mediated Pathway and Berotralstat's Intervention

The following diagram illustrates the normal and pathological states of the kallikrein-kinin system and the point of intervention for berotralstat.

Bradykinin_Pathway cluster_0 Normal Physiology (Regulated) cluster_1 HAE Pathophysiology (Unregulated) cluster_2 Therapeutic Intervention C1INH_N C1-INH Kallikrein_N Plasma Kallikrein C1INH_N->Kallikrein_N Inhibits PK_N Prekallikrein PK_N->Kallikrein_N Forms FXIIa_N Activated Factor XII FXIIa_N->PK_N Activates HMWK_N HMWK Kallikrein_N->HMWK_N Cleaves Bradykinin_N Bradykinin HMWK_N->Bradykinin_N Releases B2R_N Bradykinin B2 Receptor Bradykinin_N->B2R_N Binds Vessels_N Blood Vessels B2R_N->Vessels_N Acts on Homeostasis Vascular Homeostasis Vessels_N->Homeostasis Maintains C1INH_Def Deficient/Dysfunctional C1-INH Kallikrein_P Excess Plasma Kallikrein C1INH_Def->Kallikrein_P Fails to Inhibit PK_P Prekallikrein PK_P->Kallikrein_P Forms FXIIa_P Activated Factor XII FXIIa_P->PK_P Activates HMWK_P HMWK Kallikrein_P->HMWK_P Cleaves Bradykinin_P Excess Bradykinin HMWK_P->Bradykinin_P Releases B2R_P Bradykinin B2 Receptor Bradykinin_P->B2R_P Binds Vessels_P Blood Vessels B2R_P->Vessels_P Acts on Angioedema Angioedema Vessels_P->Angioedema Increased Permeability Berotralstat Berotralstat Kallikrein_T Excess Plasma Kallikrein Berotralstat->Kallikrein_T Inhibits HMWK_T HMWK Kallikrein_T->HMWK_T Cleavage Blocked Bradykinin_T Bradykinin Production (Reduced) HMWK_T->Bradykinin_T Reduced Release

Caption: Bradykinin pathway in health, HAE, and with berotralstat.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of berotralstat is essential for its effective clinical use.

Pharmacokinetics

Population PK analyses, based on data from 13 clinical studies involving 771 healthy subjects and HAE patients, have characterized the PK profile of berotralstat.[15][16][17]

  • Absorption: Berotralstat is orally bioavailable. The median time to maximum plasma concentration (Tmax) when administered with food is approximately 5 hours.[18]

  • Distribution: The pharmacokinetic profile is well-described by a three-compartment model.[15][16][17]

  • Metabolism: Berotralstat is metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4.[1]

  • Elimination: The elimination half-life of berotralstat is approximately 93 hours, which supports once-daily dosing.[1] Steady-state plasma concentrations are typically achieved within 6 to 12 days of initiating treatment.[1][18]

Pharmacodynamics

The pharmacodynamic effect of berotralstat is a concentration-dependent inhibition of plasma kallikrein. This is measured as a reduction from baseline in the specific enzyme activity following oral administration.[4]

Clinical Efficacy and Safety

The clinical development program for berotralstat has demonstrated its efficacy and safety as a prophylactic treatment for HAE in a series of key clinical trials.

Key Clinical Trials
  • APeX-1 (Phase 2): This dose-ranging study established the proof-of-concept for berotralstat in preventing HAE attacks.[9][19] It evaluated various doses and found that 125 mg once daily significantly reduced the attack rate.[19][20]

  • APeX-2 (Phase 3): This pivotal, double-blind, placebo-controlled trial randomized 121 patients to receive placebo, berotralstat 110 mg, or berotralstat 150 mg once daily for 24 weeks.[1][21] The primary endpoint was the reduction in the rate of HAE attacks. The 150 mg dose reduced the attack rate by 44% compared to placebo.[22]

  • APeX-S (Open-Label Extension): This long-term safety and efficacy study has provided data on the durability of berotralstat's effect.[23][24] Results have shown a sustained reduction in attack frequency over time, with some patients achieving a 79% reduction in attack frequency compared to baseline after 6 months.[1]

  • APeX-J (Phase 3 in Japan): This trial confirmed the efficacy and safety of berotralstat in a Japanese population of HAE patients.[8]

Efficacy Data Summary
Clinical TrialDose of BerotralstatPrimary OutcomeKey Findings
APeX-2 150 mg dailyReduction in HAE attack rate44% reduction in attack frequency compared to placebo.[1][22]
110 mg dailyReduction in HAE attack rate30% reduction in attack frequency compared to placebo.[1]
APeX-S (Long-term) 150 mg dailySustained reduction in attack rate79% reduction in attack frequency from baseline after 6 months.[1] Over 90% reduction from baseline in patients who completed 96 weeks.[25]
APeX-J 150 mg dailyReduction in HAE attack rateSignificant reduction in the frequency of HAE attacks compared with placebo.[8]
Safety and Tolerability

Berotralstat has been generally well-tolerated in clinical trials.[23][24] The most common treatment-emergent adverse events are gastrointestinal in nature, including abdominal pain, nausea, and diarrhea.[1][11][21] These side effects are typically mild to moderate and tend to resolve over time.[1][11]

Experimental Protocols: Assessing Plasma Kallikrein Inhibition

The evaluation of plasma kallikrein inhibitors like berotralstat relies on robust and validated experimental assays.

Chromogenic Plasma Kallikrein Activity Assay

This assay is a fundamental method for quantifying the enzymatic activity of plasma kallikrein and the inhibitory effect of compounds like berotralstat.

Principle:

Active plasma kallikrein cleaves a synthetic chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be measured spectrophotometrically at 405 nm.[26][27] The rate of pNA release is directly proportional to the kallikrein activity.

Step-by-Step Methodology:

  • Sample Preparation: Collect blood samples in tubes containing sodium citrate to prevent coagulation. Centrifuge to obtain platelet-poor plasma.[27]

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Tris buffer (pH 7.5)

    • Test plasma sample (diluted as required)

    • Berotralstat or vehicle control at various concentrations

  • Pre-incubation: Incubate the plate at 37°C for a defined period to allow the inhibitor to bind to plasma kallikrein.

  • Initiation of Reaction: Add a pre-warmed chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA) to each well to start the enzymatic reaction.[27]

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 37°C and measure the absorbance at 405 nm at regular intervals for a specified duration.

  • Data Analysis: Calculate the rate of change in absorbance over time (Vmax) for each well. Plot the percentage of kallikrein inhibition against the concentration of berotralstat to determine the IC50 value.

Cleaved High-Molecular-Weight Kininogen (HKa) ELISA

This assay provides a more direct measure of the downstream effects of plasma kallikrein activity by quantifying HKa, a biomarker of kallikrein-kinin system activation.[28]

Principle:

An enzyme-linked immunosorbent assay (ELISA) is developed using a specific monoclonal antibody that recognizes a neo-epitope on HKa that is not present on intact HMWK.[28]

Experimental Workflow Diagram:

HKa_ELISA_Workflow Start Start Step1 Coat microplate wells with HKa-specific capture antibody. Start->Step1 Step2 Block non-specific binding sites. Step1->Step2 Step3 Add plasma samples (containing HKa) and standards. Step2->Step3 Step4 Incubate to allow HKa to bind to the capture antibody. Step3->Step4 Step5 Wash to remove unbound components. Step4->Step5 Step6 Add a detection antibody (e.g., biotinylated anti-HKa). Step5->Step6 Step7 Incubate for binding. Step6->Step7 Step8 Wash. Step7->Step8 Step9 Add streptavidin-HRP conjugate. Step8->Step9 Step10 Incubate for binding. Step9->Step10 Step11 Wash. Step10->Step11 Step12 Add TMB substrate. Step11->Step12 Step13 Incubate for color development. Step12->Step13 Step14 Stop the reaction with acid. Step13->Step14 Step15 Measure absorbance at 450 nm. Step14->Step15 End Calculate HKa concentration Step15->End

Caption: Workflow for HKa-specific ELISA.

Conclusion and Future Directions

Berotralstat hydrochloride is an effective and well-tolerated oral, once-daily prophylactic treatment for Hereditary Angioedema.[1][11] Its targeted mechanism of action, selectively inhibiting plasma kallikrein, directly addresses the underlying pathophysiology of the disease by controlling the overproduction of bradykinin. The robust clinical trial data supporting its efficacy and safety have established berotralstat as a valuable therapeutic option for patients with HAE.

Future research will likely focus on:

  • Long-term Efficacy and Safety: Continued monitoring of patients on long-term berotralstat therapy will provide further insights into its sustained effects and safety profile.[29][30]

  • Pediatric Populations: Ongoing studies are evaluating the safety and efficacy of berotralstat in younger pediatric patients.[29][31]

  • Real-World Evidence: Post-marketing studies and real-world data will be crucial for understanding the effectiveness of berotralstat in a broader patient population and in routine clinical practice.[11][32]

  • Combination Therapies: Investigating the potential for berotralstat to be used in combination with other HAE therapies may offer enhanced disease control for some patients.

References

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers. [Link]

  • Oral berotralstat for the prophylaxis of hereditary angioedema attacks in patients in Japan: A phase 3 randomized trial. National Institutes of Health. [Link]

  • Bradykinin and the Pathogenesis of Hereditary Angioedema. PubMed Central. [Link]

  • Berotralstat in hereditary angioedema due to C1 inhibitor deficiency: first real-world evidence from a Canadian center. National Institutes of Health. [Link]

  • Effectiveness of Berotralstat for Hereditary Angioedema Prophylaxis. EMJ. [Link]

  • Hereditary Angioedema Mechanism of Disease & Pathogenesis. Discover HAE. [Link]

  • Bradykinin's Role in HAE Attacks. Firazyr. [Link]

  • Berotralstat: A promising oral treatment for hereditary angioedema with normal C1-inhibitor. News-Medical.net. [Link]

  • Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema. SciSpace. [Link]

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  • Full article: Oral Plasma Kallikrein Inhibitor BCX7353 for Treatment of Hereditary Angioedema. Taylor & Francis Online. [Link]

  • Berotralstat – Application in Therapy and Current Clinical Research. Clinicaltrials.eu. [Link]

  • Orladeyo Label. U.S. Food and Drug Administration. [Link]

  • Oral Plasma Kallikrein Inhibitor for Prophylaxis in Hereditary Angioedema. ResearchGate. [Link]

  • Sebetralstat: A Rapidly Acting Oral Plasma Kallikrein Inhibitor for the On-Demand Treatment of Hereditary Angioedema. MDPI. [Link]

  • Berotralstat Monograph for Professionals. Drugs.com. [Link]

  • Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. HCPLive. [Link]

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  • Clinical Review - Berotralstat (Orladeyo). National Institutes of Health. [Link]

  • BioCryst Presents New Data on the Long-term Efficacy and Safety of ORLADEYO® (berotralstat) Across all Ages at EAACI. GlobeNewswire. [Link]

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  • BioCryst Reports ZENITH-1 Results With Oral BCX7353 Which Confirm Rapid Onset of Action, Sustained Activity and Robust Dose Response for Treatment of Acute HAE Attacks. GlobeNewswire. [Link]

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Foundational

The Pharmacodynamics of Oral Berotralstat Hydrochloride: A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of oral berotralstat hydrochloride (Orladeyo®), a potent and selective plasma kallikrein inhibitor. Designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of oral berotralstat hydrochloride (Orladeyo®), a potent and selective plasma kallikrein inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of action, key experimental methodologies for assessing its pharmacodynamic effects, and the clinical implications of its activity. We will explore the scientific rationale behind experimental designs and present data in a clear, accessible format to support further research and development in the field of hereditary angioedema (HAE) and other bradykinin-mediated diseases.

Introduction: The Unmet Need in Hereditary Angioedema and the Advent of Oral Plasma Kallikrein Inhibition

Hereditary angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, gastrointestinal tract, and upper airway.[1][2] The underlying pathophysiology in the most common types of HAE (Type I and II) involves a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] This deficiency leads to dysregulation of the plasma kallikrein-kinin system, resulting in excessive production of bradykinin, a potent vasodilator that increases vascular permeability and mediates the clinical manifestations of HAE.[1][3][4]

For years, prophylactic treatment for HAE has been dominated by injectable therapies, presenting a significant treatment burden for patients. The development of berotralstat, an orally bioavailable small molecule inhibitor of plasma kallikrein, represents a paradigm shift in HAE management, offering a convenient, once-daily prophylactic option.[4][5] This guide will elucidate the pharmacodynamic properties of berotralstat that underpin its clinical efficacy.

Mechanism of Action: Targeted Inhibition of the Kallikrein-Kinin System

Berotralstat's therapeutic effect stems from its direct and potent inhibition of plasma kallikrein.[3][5][6] By binding to the active site of plasma kallikrein, berotralstat prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[3] This targeted intervention addresses the core pathophysiological driver of swelling attacks in HAE.

The Kallikrein-Kinin System Signaling Pathway

The following diagram illustrates the pivotal role of plasma kallikrein in the generation of bradykinin and the point of intervention for berotralstat.

Kallikrein-Kinin System cluster_0 Plasma cluster_1 Endothelial Cells Contact\nActivation Contact Activation Factor XII Factor XII Contact\nActivation->Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa auto-activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein cleavage Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein activation Plasma Kallikrein->Factor XII positive feedback HMWK High-Molecular-Weight Kininogen Plasma Kallikrein->HMWK cleavage Bradykinin Bradykinin HMWK->Bradykinin release B2 Receptor B2 Receptor Bradykinin->B2 Receptor binding Berotralstat Berotralstat Berotralstat->Plasma Kallikrein inhibition Increased Vascular\nPermeability Increased Vascular Permeability B2 Receptor->Increased Vascular\nPermeability signaling cascade Angioedema Angioedema Increased Vascular\nPermeability->Angioedema

Figure 1: Mechanism of Action of Berotralstat.

This targeted approach of inhibiting plasma kallikrein contrasts with less specific therapies and directly addresses the overproduction of bradykinin, the primary mediator of angioedema in HAE.[1][3][4]

In Vitro and Ex Vivo Pharmacodynamics: Quantifying a Potent and Selective Inhibitor

The pharmacodynamic profile of berotralstat has been extensively characterized through a series of in vitro and ex vivo assays designed to quantify its potency, selectivity, and activity in a biologically relevant matrix.

In Vitro Plasma Kallikrein Inhibition Assay

Objective: To determine the intrinsic inhibitory potency of berotralstat against purified human plasma kallikrein.

Causality Behind Experimental Choices: This assay is fundamental to understanding the direct interaction between the drug and its target enzyme in a controlled environment, free from the complexities of plasma proteins and other potential interacting factors. The use of a purified enzyme and a synthetic substrate allows for the precise determination of key inhibitory constants such as the inhibition constant (Ki).

Experimental Protocol:

  • Reagents and Materials:

    • Purified human plasma kallikrein

    • Fluorogenic or chromogenic peptide substrate (e.g., Z-Phe-Arg-AMC or H-D-Pro-Phe-Arg-pNA)[1][6]

    • Berotralstat hydrochloride (serial dilutions)

    • Assay buffer (e.g., Tris-buffered saline)

    • 96-well microplate

    • Microplate reader capable of fluorescence or absorbance detection

  • Procedure:

    • Prepare serial dilutions of berotralstat in the assay buffer.

    • In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

    • Add the varying concentrations of berotralstat to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.

    • Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.

    • Immediately begin monitoring the increase in fluorescence or absorbance over time using a microplate reader. The rate of substrate cleavage is directly proportional to the residual enzyme activity.

    • Calculate the initial reaction velocities (V₀) for each berotralstat concentration.

    • Plot the V₀ against the logarithm of the berotralstat concentration and fit the data to a suitable inhibition model (e.g., four-parameter logistic equation) to determine the IC₅₀ (the concentration of inhibitor that reduces enzyme activity by 50%).

    • The inhibition constant (Ki) can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Self-Validating System: The protocol includes control wells with no inhibitor (100% enzyme activity) and no enzyme (background signal) to ensure the validity of the results. The use of a standard reference inhibitor can also be included for assay validation.

Key Findings: Berotralstat demonstrates potent in vitro inhibition of human plasma kallikrein with a Ki value in the low nanomolar range, highlighting its high affinity for the target enzyme.[3]

Selectivity Profiling

Objective: To assess the selectivity of berotralstat for plasma kallikrein over other structurally related serine proteases.

Causality Behind Experimental Choices: Demonstrating high selectivity is crucial for minimizing off-target effects and ensuring a favorable safety profile. This is achieved by testing the inhibitor against a panel of proteases involved in other critical physiological pathways, such as coagulation and fibrinolysis.

Experimental Protocol: The in vitro inhibition assay described in section 3.1 is adapted to test berotralstat against a panel of other serine proteases, including trypsin, thrombin, and plasmin.[3] The IC₅₀ values obtained for these proteases are then compared to the IC₅₀ for plasma kallikrein to determine the selectivity ratio.

Key Findings: Berotralstat exhibits high selectivity for plasma kallikrein, with IC₅₀ values for other serine proteases being several thousand-fold higher, indicating a low potential for off-target activity.[3]

Ex Vivo Plasma Kallikrein Inhibition Assay

Objective: To evaluate the inhibitory activity of berotralstat in a more physiologically relevant environment, i.e., human plasma.

Causality Behind Experimental Choices: This assay moves beyond a purified system to assess the inhibitor's performance in the presence of plasma proteins, which could potentially bind to the drug and affect its free concentration and inhibitory activity. Using plasma from HAE patients provides the most clinically relevant matrix.

Experimental Protocol:

  • Sample Collection: Collect whole blood from HAE patients into tubes containing an anticoagulant (e.g., sodium citrate).

  • Plasma Preparation: Centrifuge the blood to separate the plasma.

  • Assay Procedure:

    • Spike the plasma samples with varying concentrations of berotralstat.

    • Induce contact activation to generate plasma kallikrein. This can be achieved by adding an activator such as ellagic acid.

    • Add a specific fluorogenic substrate for plasma kallikrein.

    • Measure the rate of substrate cleavage as described in the in vitro assay.

    • Determine the EC₅₀ (the effective concentration that inhibits 50% of the enzyme activity in plasma).

Key Findings: Berotralstat effectively inhibits plasma kallikrein activity in plasma from HAE patients with an EC₅₀ in the low nanomolar range, confirming its potency in a complex biological matrix.[3]

In Vivo Pharmacodynamics: Linking Drug Exposure to Biological Response

Clinical studies have been instrumental in establishing the in vivo pharmacodynamic effects of berotralstat and correlating them with clinical outcomes.

Measurement of Bradykinin Levels

Objective: To directly measure the impact of berotralstat on the key mediator of angioedema, bradykinin.

Causality Behind Experimental Choices: Quantifying changes in bradykinin levels provides direct evidence that the drug is engaging its target and producing the desired downstream biological effect. Due to the very short half-life of bradykinin in plasma, specialized collection and analytical techniques are required.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Collection: Blood samples are collected from patients at various time points before and during treatment with berotralstat. To stabilize the labile bradykinin, blood is drawn into tubes containing a cocktail of protease inhibitors.

  • Sample Processing: Plasma is rapidly separated and stored at -80°C until analysis.

  • LC-MS/MS Analysis:

    • Sample Preparation: Bradykinin and its metabolites are extracted from the plasma using solid-phase extraction.

    • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate bradykinin from other plasma components.

    • Mass Spectrometric Detection: The separated bradykinin is then introduced into a tandem mass spectrometer, which provides highly sensitive and specific quantification.

  • Data Analysis: Bradykinin concentrations are determined by comparing the signal from the patient samples to a standard curve of known bradykinin concentrations.

Self-Validating System: The use of stable isotope-labeled internal standards for bradykinin during the LC-MS/MS analysis is critical for accurate and precise quantification, correcting for any variability in sample processing and instrument response.

Key Findings: Treatment with berotralstat leads to a reduction in the generation of bradykinin, thereby preventing the cascade of events that lead to angioedema attacks.[4][7][8]

Assessment of Cleaved High-Molecular-Weight Kininogen (cHMWK)

Objective: To utilize a more stable biomarker of kallikrein-kinin system activation.

Causality Behind Experimental Choices: Given the challenges in measuring bradykinin directly, cHMWK, the product of HMWK cleavage by plasma kallikrein, serves as a more stable and reliable biomarker of system activation.[7]

Experimental Protocol: An enzyme-linked immunosorbent assay (ELISA) or LC-MS/MS methods can be developed to specifically measure cHMWK levels in plasma.[7][9]

Key Findings: Inhibition of plasma kallikrein by berotralstat is expected to lead to a decrease in the levels of cHMWK, reflecting reduced activity of the kallikrein-kinin system.

Clinical Pharmacodynamics: Translating Mechanistic Effects to Patient Outcomes

The ultimate validation of berotralstat's pharmacodynamics lies in its clinical efficacy in preventing HAE attacks.

Clinical Trial Evidence

Multiple clinical trials, including the pivotal APeX-2 and APeX-J studies, have demonstrated the clinical efficacy of oral berotralstat.[1][2]

Clinical Trial Dosage Primary Endpoint Key Finding Reference
APeX-2 110 mg and 150 mg once dailyReduction in HAE attack rate over 24 weeksStatistically significant reduction in the rate of HAE attacks compared to placebo. The 150 mg dose showed a 44% reduction.[2][10][11][12]
APeX-J 110 mg and 150 mg once dailyReduction in HAE attack rate over 24 weeks in Japanese patientsThe 150 mg dose led to a 50% reduction in HAE attacks compared to placebo.[2]
APeX-S (Long-term extension) 150 mg once dailyLong-term safety and efficacySustained reduction in attack frequency over 48 weeks, with a median of 0 attacks in 6 of the 12 months.[13][14]

These trials provide robust evidence that the pharmacodynamic effect of plasma kallikrein inhibition by berotralstat translates into a meaningful clinical benefit for patients with HAE.

Conclusion: A Well-Characterized Pharmacodynamic Profile Supporting a Novel Therapeutic Approach

The pharmacodynamics of oral berotralstat hydrochloride are well-defined, demonstrating potent, selective, and sustained inhibition of plasma kallikrein. This targeted mechanism of action effectively reduces the production of bradykinin, the key mediator of angioedema in HAE. A comprehensive suite of in vitro, ex vivo, and in vivo studies has elucidated the drug's activity from the molecular level to clinical efficacy. The development and application of specific and sensitive assays for plasma kallikrein activity and bradykinin levels have been crucial in characterizing its pharmacodynamic profile. The clinical success of berotralstat underscores the therapeutic potential of oral plasma kallikrein inhibition and provides a valuable treatment option for individuals living with HAE.

References

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  • Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability - Johns Hopkins University. [Link]

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  • Study Details | NCT04091113 | Hereditary Angioedema Kininogen Assay | ClinicalTrials.gov. [Link]

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Exploratory

Berotralstat Hydrochloride: A Deep Dive into its High Selectivity for Plasma Kallikrein in the Management of Hereditary Angioedema

Abstract: Berotralstat is a potent and highly selective inhibitor of plasma kallikrein, approved for the prophylaxis of attacks in patients with Hereditary Angioedema (HAE).[1] This guide provides a detailed examination...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Berotralstat is a potent and highly selective inhibitor of plasma kallikrein, approved for the prophylaxis of attacks in patients with Hereditary Angioedema (HAE).[1] This guide provides a detailed examination of the molecular basis for berotralstat's selectivity. It delves into the pathophysiology of HAE, the mechanism of berotralstat's action, the quantitative measures of its selectivity, and the structural interactions that underpin its specificity for plasma kallikrein over other serine proteases. Detailed experimental protocols for assessing inhibitor selectivity are provided for researchers in the field.

Introduction: The Kallikrein-Kinin System and Hereditary Angioedema (HAE)

Pathophysiology of HAE: The Role of Uncontrolled Plasma Kallikrein Activity

Hereditary Angioedema is a rare and potentially life-threatening genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, gastrointestinal tract, and upper airway.[2][3] The underlying cause of HAE is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2] In healthy individuals, C1-INH regulates several inflammatory pathways, including the contact system, which involves plasma kallikrein.

In patients with HAE, the lack of functional C1-INH leads to uncontrolled activation of plasma kallikrein.[4] Activated plasma kallikrein cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator.[1][5] Excessive bradykinin production increases vascular permeability, leading to the localized swelling characteristic of HAE attacks.[1][3]

Therapeutic Rationale for Targeting Plasma Kallikrein

Given the central role of the plasma kallikrein-bradykinin axis in the pathophysiology of HAE, inhibiting plasma kallikrein is a primary therapeutic strategy. By blocking the activity of this enzyme, the production of bradykinin can be controlled, thereby preventing the debilitating and dangerous swelling attacks associated with HAE.[6][7] Berotralstat was developed as an oral, small-molecule inhibitor of plasma kallikrein to meet the need for a convenient, prophylactic treatment.[2][6]

Berotralstat Hydrochloride: A Novel Small Molecule Inhibitor

Chemical Structure and Pharmacophore

Berotralstat hydrochloride (formerly BCX7353) is a synthetic, small-molecule inhibitor of plasma kallikrein.[6][8] Its development was guided by structure-based drug design to ensure high potency and selectivity.[6][9] The chemical structure of berotralstat is optimized for oral bioavailability and specific interaction with the active site of plasma kallikrein.

Mechanism of Action: Reversible, Competitive Inhibition

Berotralstat functions as a potent and selective inhibitor of plasma kallikrein.[1][8] It binds to the active site of the enzyme, preventing it from cleaving HMWK and thus blocking the generation of bradykinin.[4][10] This mechanism of action is described as competitive inhibition, where berotralstat vies with the natural substrate (HMWK) for access to the enzyme's active site.[11]

The Core of Selectivity: Quantifying Berotralstat's Potency and Specificity

The therapeutic success of an enzyme inhibitor hinges not only on its potency towards the target but also on its selectivity, or lack of activity, against other related enzymes. High selectivity minimizes the risk of off-target effects and associated toxicities.

Key Pharmacodynamic Parameters: IC50 and Ki

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

  • Ki: The dissociation constant for the binding of the inhibitor to the enzyme, representing the intrinsic binding affinity. A lower Ki value indicates a more potent inhibitor.

Berotralstat demonstrates potent inhibition of human plasma kallikrein with a Ki value in the low nanomolar range.[8] Preclinical studies have shown that berotralstat has an inhibition constant (Ki) of 0.44 nM for isolated human plasma kallikrein.[8][12]

Table 1: Comparative Inhibitory Potency of Berotralstat against Plasma Kallikrein and Related Serine Proteases
EnzymeIC50 ValueFold Selectivity vs. Plasma Kallikrein
Plasma Kallikrein ~5.83 nM (EC50 in activated plasma) -
Trypsin>10,000 nM>4,500-fold
Thrombin>10,000 nM>56,000-fold
Plasmin>10,000 nM>56,000-fold

Data synthesized from preclinical characterization studies.[8][12]

As shown in Table 1, berotralstat is highly selective for plasma kallikrein, with IC50 values against other serine proteases like trypsin, thrombin, and plasmin being over 4,500 to 56,000 times higher.[8] This high degree of selectivity is crucial for its safety profile, minimizing interference with other essential physiological processes such as coagulation (thrombin) and fibrinolysis (plasmin).

Experimental Determination of Selectivity: In Vitro Assay Methodologies

The selectivity of berotralstat is established through rigorous in vitro enzymatic assays.

This assay is a standard method to determine the inhibitory potential of a compound against plasma kallikrein.

Objective: To determine the IC50 of berotralstat against purified human plasma kallikrein.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate specific for plasma kallikrein (e.g., S-2302)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Berotralstat at various concentrations

  • 96-well microplate

  • Microplate reader (405 nm absorbance)

Step-by-Step Protocol:

  • Prepare a serial dilution of berotralstat in the assay buffer.

  • Add a fixed concentration of human plasma kallikrein to each well of the 96-well plate.

  • Add the different concentrations of berotralstat to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate S-2302 to each well.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.

  • Plot the enzyme activity against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

To establish selectivity, the inhibitor is tested against a panel of related enzymes.

Objective: To assess the inhibitory activity of berotralstat against other serine proteases like thrombin, trypsin, and plasmin.

Materials:

  • Purified enzymes (thrombin, trypsin, plasmin, etc.)

  • Specific chromogenic or fluorogenic substrates for each enzyme

  • Appropriate assay buffers for each enzyme

  • Berotralstat at a range of concentrations

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • For each protease, perform a similar assay as described in 3.2.1.

  • Use the specific substrate and optimal buffer conditions for each respective enzyme.

  • Determine the IC50 of berotralstat for each off-target protease.

  • Calculate the selectivity index by dividing the IC50 for the off-target protease by the IC50 for plasma kallikrein.

Structural Basis for High Selectivity

The high selectivity of berotralstat for plasma kallikrein is rooted in the specific molecular interactions between the drug and the enzyme's active site. Plasma kallikrein, like other serine proteases, has a catalytic triad (His-57, Asp-102, Ser-195) in its active site.[13] However, the overall shape and charge distribution of the substrate-binding pockets surrounding the catalytic triad are unique to each protease.[14]

The structure of berotralstat was intentionally designed to fit snugly into the active site of plasma kallikrein, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues that are unique to plasma kallikrein.[6][9] These precise interactions are less favorable with the active sites of other serine proteases, leading to significantly weaker binding and thus, high selectivity.

Kallikrein_Kinin_System C1_INH C1-INH Deficiency in HAE pKal Plasma Kallikrein C1_INH->pKal Loss of Inhibition PK Prekallikrein PK->pKal Activation Bradykinin Bradykinin pKal->Bradykinin Cleaves HMWK High-Molecular-Weight Kininogen Swelling Angioedema/ Swelling Bradykinin->Swelling Increases Vascular Permeability Berotralstat Berotralstat Berotralstat->pKal Inhibits

Caption: Simplified Kallikrein-Kinin System in HAE and the inhibitory action of Berotralstat.

Experimental_Workflow cluster_0 In Vitro Potency & Selectivity Start Berotralstat Assay_PK Chromogenic Assay: Plasma Kallikrein Start->Assay_PK Assay_Panel Profiling Assay: Serine Protease Panel Start->Assay_Panel IC50_PK Determine IC50/Ki for Plasma Kallikrein Assay_PK->IC50_PK IC50_Panel Determine IC50 for Off-Target Proteases Assay_Panel->IC50_Panel Selectivity Calculate Selectivity Index IC50_PK->Selectivity IC50_Panel->Selectivity

Caption: Experimental workflow for determining the selectivity of a plasma kallikrein inhibitor.

Preclinical and Clinical Evidence of Selectivity

In Vivo Models and their Translational Significance

Preclinical studies in animal models are essential to confirm that the high in vitro selectivity translates to on-target effects in a complex biological system. These studies help to predict the therapeutic window and potential for off-target side effects in humans.

Clinical Trial Findings: On-Target Efficacy and Off-Target Safety Profile

Clinical trials in patients with HAE have demonstrated the efficacy of berotralstat in reducing the frequency of angioedema attacks.[15][16] The APeX-2 trial, for example, showed a significant reduction in the rate of HAE attacks in patients treated with berotralstat compared to placebo.[15] The safety profile observed in these trials is consistent with its high selectivity. The most common adverse events are gastrointestinal in nature and generally mild to moderate.[16][17] The lack of significant adverse events related to coagulation or other serine protease systems further supports the high selectivity of berotralstat for plasma kallikrein in a clinical setting.[18][19]

Conclusion: The Significance of Selectivity in HAE Therapy

The high selectivity of berotralstat for plasma kallikrein is a cornerstone of its clinical utility as a prophylactic treatment for HAE. This specificity ensures that the therapeutic action is focused on the key driver of the disease, the overproduction of bradykinin, while minimizing the potential for unintended interactions with other vital physiological pathways. The structure-guided design and rigorous preclinical and clinical evaluation of berotralstat have resulted in an oral therapy that offers a favorable balance of efficacy and safety, significantly reducing the treatment burden for patients with HAE.

References

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  • Drugs.com. Berotralstat Monograph for Professionals. [Link]

  • ResearchGate. Secondary structure of plasma kallikrein. [Link]

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  • PubMed Central. Plasma kallikrein structure reveals apple domain disc rotated conformation compared to factor XI. [Link]

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  • Wikipedia. Plasma kallikrein. [Link]

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  • PubMed Central. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment. [Link]

  • NIH. Clinical Review - Berotralstat (Orladeyo). [Link]

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  • PubMed. Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. [Link]

  • Angioedema News. Data Support Long-term Efficacy of Berotralstat in HAE, BioCryst Says. [Link]

  • NIH. Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. [Link]

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  • ACS Publications. Phage Display Selected Cyclic Peptide Inhibitors of Kallikrein-Related Peptidases 5 and 7 and Their In Vivo Delivery to the Skin. [Link]

  • FirstWord Pharma. BioCryst Presents New Long-term and Real-world Data Demonstrating Sustained Reductions in Hereditary Angioedema Attack Rates and Improvement in Quality of Life with ORLADEYO (berotralstat). [Link]

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  • PubMed. Berotralstat (BCX7353) is a novel oral prophylactic treatment for hereditary angioedema: Review of phase II and III studies. [Link]

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Foundational

In Vitro Characterization of Berotralstat Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract Berotralstat hydrochloride (formerly BCX7353) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein.[1][2] This mechanism of action makes it a targeted therapy for the pre...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Berotralstat hydrochloride (formerly BCX7353) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein.[1][2] This mechanism of action makes it a targeted therapy for the prevention of attacks in patients with hereditary angioedema (HAE), a rare genetic disorder characterized by recurrent episodes of severe swelling.[1][3] The dysregulation of plasma kallikrein activity in HAE leads to an overproduction of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema.[3][4] Berotralstat acts by binding to the active site of plasma kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of bradykinin.[3] This technical guide provides an in-depth overview of the essential in vitro methodologies for the comprehensive characterization of Berotralstat Hydrochloride, offering a framework for researchers and drug development professionals in the field.

Introduction: The Scientific Rationale for Plasma Kallikrein Inhibition

Hereditary angioedema is primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact activation system.[2] This deficiency leads to uncontrolled activation of plasma kallikrein, a serine protease that plays a central role in the kallikrein-kinin system.[4] The downstream effect is the excessive production of bradykinin, which binds to bradykinin B2 receptors on endothelial cells, leading to vasodilation, increased vascular permeability, and the clinical manifestations of angioedema.[5][6]

Berotralstat was developed through a structure-guided drug design strategy to be a highly potent and selective inhibitor of plasma kallikrein, offering a prophylactic treatment to prevent HAE attacks.[1] Its oral bioavailability represents a significant advancement in the management of HAE, providing a more convenient treatment option for patients.[2] A thorough in vitro characterization is paramount to understanding its pharmacological profile, including its potency, selectivity, mechanism of inhibition, and cellular efficacy.

Diagram 1: The Kallikrein-Kinin System and the Mechanism of Action of Berotralstat

Kallikrein-Kinin System Figure 1: The Kallikrein-Kinin System and Berotralstat's MOA cluster_0 Contact Activation Pathway cluster_1 Kallikrein-Kinin Cascade cluster_2 Therapeutic Intervention Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein Activation Bradykinin Bradykinin Plasma Kallikrein->Bradykinin Cleavage of HMWK HMWK High-Molecular-Weight Kininogen Angioedema Angioedema Bradykinin->Angioedema Increased Vascular Permeability Berotralstat Berotralstat Berotralstat->Plasma Kallikrein Inhibition

Caption: Berotralstat inhibits plasma kallikrein, blocking bradykinin production.

Core In Vitro Characterization Assays

A robust in vitro characterization of Berotralstat Hydrochloride is foundational to its preclinical and clinical development. The following assays are critical for defining its pharmacological profile.

Potency Determination: Plasma Kallikrein Inhibition Assay

The primary measure of Berotralstat's activity is its ability to inhibit the enzymatic activity of plasma kallikrein. This is typically determined by measuring the inhibition of the cleavage of a fluorogenic substrate.

Experimental Protocol: Fluorogenic Plasma Kallikrein Inhibition Assay

  • Reagents and Materials:

    • Human plasma kallikrein (e.g., Calbiochem).

    • Fluorogenic substrate: H-D-Pro-Phe-Arg-AMC (e.g., Sigma, P9273) or a similar substrate.[7]

    • Berotralstat Hydrochloride, serially diluted.

    • Assay Buffer: Tris-buffered saline (TBS), pH 7.4.

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of Berotralstat in assay buffer.

    • In a 96-well plate, add a fixed concentration of human plasma kallikrein to each well.

    • Add the serially diluted Berotralstat or vehicle control to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at regular intervals (e.g., every minute for 30 minutes) using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 480 nm, respectively.[7]

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

    • Plot the percentage of inhibition against the logarithm of the Berotralstat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Potency of Berotralstat

ParameterValueReference
IC₅₀ (Human Plasma Kallikrein) 6.0 nM[8]
Kᵢ (Human Plasma Kallikrein) 3.02 nM[8]

Diagram 2: Workflow for Plasma Kallikrein Inhibition Assay

Kallikrein_Inhibition_Assay_Workflow Figure 2: Workflow for Potency Determination Start Start Prepare_Reagents Prepare Serial Dilutions of Berotralstat & Reagents Start->Prepare_Reagents Plate_Setup Add Plasma Kallikrein and Berotralstat to Plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate to Allow Inhibitor Binding Plate_Setup->Pre_incubation Reaction_Initiation Add Fluorogenic Substrate Pre_incubation->Reaction_Initiation Measurement Measure Fluorescence Over Time Reaction_Initiation->Measurement Data_Analysis Calculate Initial Rates and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for assessing Berotralstat's potency.

Selectivity Profiling: Assessing Off-Target Effects

To ensure a favorable safety profile, it is crucial to evaluate the selectivity of Berotralstat against other structurally related serine proteases.

Experimental Protocol: Serine Protease Selectivity Panel

  • Reagents and Materials:

    • A panel of serine proteases (e.g., thrombin, trypsin, plasmin, Factor XIa, Factor XIIa, tissue kallikrein).[2][9]

    • Specific fluorogenic or chromogenic substrates for each protease.[7]

    • Berotralstat Hydrochloride at a high concentration (e.g., 10 µM).

    • Appropriate assay buffers for each enzyme.

    • 96-well microplates.

    • Plate reader (fluorescence or absorbance).

  • Procedure:

    • For each protease, perform an enzymatic assay in the presence and absence of a high concentration of Berotralstat.

    • Follow a similar procedure as the plasma kallikrein inhibition assay, adapting the enzyme, substrate, and buffer conditions for each specific protease.

    • Calculate the percentage of inhibition for each protease at the tested Berotralstat concentration.

    • For any proteases showing significant inhibition, perform a full dose-response curve to determine the IC₅₀ value.

Data Presentation: Selectivity of Berotralstat

ProteaseBerotralstat IC₅₀Selectivity vs. Plasma KallikreinReference
Plasma Kallikrein 6.0 nM-[8]
Tissue Kallikrein >10 µM>1667-fold[8]
Factor XIIa >40 µM>6667-fold[8]
Factor XIa >40 µM>6667-fold[8]
Thrombin >40 µM>6667-fold[8]
Trypsin >40 µM>6667-fold[8]
Plasmin >40 µM>6667-fold[8]
Cellular Efficacy: Bradykinin Release Assay

To confirm that Berotralstat's enzymatic inhibition translates to a functional effect at the cellular level, a bradykinin release assay using human umbilical vein endothelial cells (HUVECs) is essential.

Experimental Protocol: In Vitro Bradykinin Release Assay

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Cell culture medium and supplements.

    • High-molecular-weight kininogen (HMWK).

    • Prekallikrein.

    • Berotralstat Hydrochloride, serially diluted.

    • Bradykinin ELISA kit (e.g., Abcam, ab136936).[9]

    • Cell culture plates.

  • Procedure:

    • Culture HUVECs to confluence in appropriate cell culture plates.

    • Wash the cells and incubate them with HMWK and prekallikrein in a suitable buffer.[6]

    • Add serial dilutions of Berotralstat or vehicle control to the cells and incubate.

    • Activate the conversion of prekallikrein to plasma kallikrein. This can be achieved through the cell's endogenous mechanisms or by the addition of an activator.[6]

    • After a defined incubation period, collect the cell culture supernatant.

    • Quantify the concentration of bradykinin in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Plot the percentage of inhibition of bradykinin release against the logarithm of the Berotralstat concentration to determine the EC₅₀ value.

Data Presentation: Cellular Efficacy of Berotralstat

ParameterValueReference
EC₅₀ (Bradykinin Release Inhibition in HUVECs) 5.56 nM[10]

Advanced In Vitro Characterization

For a more comprehensive understanding of Berotralstat's properties, further in vitro studies can be conducted.

Mechanism of Inhibition: Kinetic Studies

Kinetic studies are performed to elucidate the mechanism by which Berotralstat inhibits plasma kallikrein (e.g., competitive, non-competitive, or uncompetitive) and to determine its association (kₒₙ) and dissociation (kₒff) rate constants. These parameters provide a more detailed picture of the inhibitor-enzyme interaction. The determination of the Ki value suggests a competitive and reversible inhibition mechanism.[8]

In Vitro Drug Resistance Studies

Assessing the potential for the development of resistance to Berotralstat is an important aspect of its preclinical characterization.

Experimental Approach: In Vitro Resistance Selection

  • Cell Line Selection: Choose a relevant cell line that expresses plasma kallikrein or can be engineered to do so.

  • Dose Escalation: Culture the selected cells in the continuous presence of Berotralstat, starting at a sub-lethal concentration. Gradually increase the concentration of Berotralstat over an extended period.[10]

  • Isolation of Resistant Clones: Isolate and expand cell clones that demonstrate a reduced sensitivity to Berotralstat-induced inhibition of a relevant endpoint (e.g., cell-surface kallikrein activity).

  • Characterization of Resistant Clones: Analyze the resistant clones to identify the mechanisms of resistance. This may involve sequencing the gene encoding plasma kallikrein to identify mutations in the drug-binding site or assessing changes in the expression of proteins involved in drug transport or metabolism.

Conclusion

The in vitro characterization of Berotralstat Hydrochloride through a combination of enzymatic, cellular, and biophysical assays provides a comprehensive understanding of its pharmacological profile. The data from these studies demonstrate that Berotralstat is a highly potent and selective inhibitor of plasma kallikrein, effectively blocking the production of bradykinin at the cellular level. This robust in vitro data package has been instrumental in supporting its successful clinical development and its approval as a first-in-class oral prophylactic therapy for hereditary angioedema. The methodologies outlined in this guide provide a framework for the continued investigation of Berotralstat and the development of future plasma kallikrein inhibitors.

References

  • Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. Journal of Biological Chemistry. Available at: [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. Molecular & Cellular Proteomics. Available at: [Link]

  • In-cell Selectivity Profiling of Serine Protease Inhibitors by Activity-based Proteomics. ResearchGate. Available at: [Link]

  • Berotralstat. Plasma kallikrein (KLKB1) inhibitor, Treatment of hereditary angioedema attacks. Drugs of the Future. Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Journal of Visualized Experiments. Available at: [Link]

  • Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). PubMed. Available at: [Link]

  • Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Assembly and activation of HK-PK complex on endothelial cells results in bradykinin liberation and NO formation. American Journal of Physiology-Heart and Circulatory Physiology. Available at: [Link]

  • Pharmacological suppression of the kallikrein kinin system with KVD900: An orally available plasma kallikrein inhibitor for the on-demand treatment of hereditary angioedema. British Journal of Pharmacology. Available at: [Link]

  • Human Cell-Based in vitro Phenotypic Profiling for Drug Safety-Related Attrition. Frontiers in Big Data. Available at: [Link]

  • Practical and Scalable Manufacturing Process for Plasma Kallikrein Inhibitor ASP5069. ResearchGate. Available at: [Link]

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. ResearchGate. Available at: [Link]

  • PRCP-dependent prekallikrein (PK) activation and bradykinin (BK)... ResearchGate. Available at: [Link]

  • Activation of the kallikrein−kinin system. Activation is indicated by black solid arrows, and inhibition is indicated by dashed lines. ResearchGate. Available at: [Link]

  • Cell-based approaches for the mechanistic understanding of drug-induced cholestatic liver injury. Archives of Toxicology. Available at: [Link]

  • Clinical Review - Berotralstat (Orladeyo). NCBI Bookshelf. Available at: [Link]

  • Bradykinin – An elusive peptide in measuring and understanding. Research and Practice in Thrombosis and Haemostasis. Available at: [Link]

  • Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

  • Clinical validation of a novel biomarker assay to characterise bradykinin-mediated angioedema in prospective and biobank plasma. Pharvaris. Available at: [Link]

  • Activity-based protein profiling: The serine hydrolases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Profiling Active Enzymes for Polysorbate Degradation in Biotherapeutics by Activity-Based Protein Profiling. ResearchGate. Available at: [Link]

  • Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. ResearchGate. Available at: [Link]

Sources

Exploratory

Berotralstat Hydrochloride: A Technical Guide to Prophylaxis in Hereditary Angioedema

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swell...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling. The underlying pathophysiology of HAE types I and II involves the dysregulation of the kallikrein-kinin system, leading to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability. Berotralstat hydrochloride, an orally administered small molecule, represents a significant advancement in the prophylactic management of HAE. This technical guide provides an in-depth examination of berotralstat, detailing its mechanism of action as a plasma kallikrein inhibitor, its pharmacokinetic and pharmacodynamic profiles, and the pivotal clinical evidence supporting its efficacy and safety. Furthermore, this document outlines key experimental methodologies relevant to its development and clinical application, offering a comprehensive resource for professionals in the field.

The Pathophysiological Landscape of Hereditary Angioedema

Hereditary angioedema is a rare, autosomal dominant disorder primarily caused by mutations in the SERPING1 gene, which encodes the C1 esterase inhibitor (C1-INH). C1-INH is a crucial regulator of several inflammatory pathways, including the contact system. In patients with HAE, deficient or dysfunctional C1-INH leads to uncontrolled activation of plasma kallikrein, which in turn cleaves high-molecular-weight kininogen (HMWK) to produce excessive amounts of bradykinin. Bradykinin, by binding to its B2 receptor on endothelial cells, mediates the characteristic episodes of subcutaneous or submucosal edema.

HAE_Pathway cluster_ContactSystem Contact System Activation cluster_Inhibition Regulatory Control cluster_Effect Pathophysiological Effect FXII Factor XII pKal Prekallikrein FXII->pKal Activation C1INH C1-INH Kal Plasma Kallikrein pKal->Kal Activation HMWK High-Molecular-Weight Kininogen Bradykinin Bradykinin HMWK->Bradykinin Kal->HMWK Cleavage B2R Bradykinin B2 Receptor Bradykinin->B2R Binding C1INH->Kal Inhibition Berotralstat Berotralstat Berotralstat->Kal Inhibition Endothelial Endothelial Cell Edema Vasodilation & Increased Permeability (Angioedema) Endothelial->Edema Signal Transduction

Caption: The Kallikrein-Kinin System in HAE and Points of Therapeutic Intervention.

Berotralstat Hydrochloride: A Targeted Molecular Intervention

Berotralstat hydrochloride (BCX7353) is an orally bioavailable, potent, and selective inhibitor of human plasma kallikrein. By directly targeting this key enzyme, berotralstat effectively suppresses the production of bradykinin, thereby preventing the cascade of events that lead to angioedema attacks.

Mechanism of Action

Berotralstat acts as a competitive inhibitor of plasma kallikrein, binding to the active site of the enzyme and preventing it from cleaving HMWK. This targeted inhibition directly addresses the root cause of swelling in HAE patients. The oral administration of berotralstat provides a convenient and non-invasive prophylactic treatment option, a significant advantage over previously available injectable therapies.

Pharmacokinetic and Pharmacodynamic Profile
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) ~2 hours
Half-life (t1/2) ~93 hours
Metabolism Primarily via CYP2D6 and CYP3A4
Excretion Primarily in feces

The pharmacokinetic profile of berotralstat supports a once-daily dosing regimen. Following oral administration, berotralstat is absorbed and reaches peak plasma concentrations in approximately 2 hours. It exhibits a long terminal half-life, which contributes to sustained plasma kallikrein inhibition. Pharmacodynamic studies have demonstrated a dose-dependent reduction in plasma kallikrein activity, correlating with the observed clinical efficacy in reducing HAE attack rates.

Clinical Development and Efficacy

The clinical development program for berotralstat has robustly demonstrated its efficacy and safety for the prophylaxis of HAE attacks. The pivotal APeX-2 trial was a global, randomized, double-blind, placebo-controlled study that evaluated two doses of berotralstat (110 mg and 150 mg) administered orally once daily.

The APeX-2 Clinical Trial

The APeX-2 study enrolled 121 patients with HAE type I or II. The primary efficacy endpoint was the rate of HAE attacks during the 24-week treatment period. Key findings from this trial are summarized below:

Treatment GroupMean Attack Rate per Month (Baseline)Mean Attack Rate per Month (Treatment Period)Percentage Reduction from BaselineP-value vs. Placebo
Placebo 2.972.35-21%-
Berotralstat 110 mg 2.901.65-43%0.024
Berotralstat 150 mg 3.161.31-58%<0.001

Patients treated with berotralstat 150 mg experienced a statistically significant 44% reduction in their HAE attack rate compared to placebo over the 24-week period. Furthermore, a prespecified analysis of the attack rate from week 4 to week 24 showed a 53% reduction for the 150 mg dose group versus placebo. The efficacy of berotralstat was sustained over the long-term, as demonstrated in the open-label extension study, APeX-S.

Caption: Schematic of the APeX-2 Phase 3 Clinical Trial Design.

Safety and Tolerability

Berotralstat was generally well-tolerated in clinical trials. The most commonly reported adverse events were gastrointestinal reactions, such as abdominal pain, vomiting, and diarrhea. These events were typically mild to moderate in severity and often transient. No drug-related serious adverse events were reported in the pivotal trials.

Experimental Protocols: Assessing Plasma Kallikrein Inhibition

The evaluation of plasma kallikrein inhibitors like berotralstat necessitates robust and reproducible in vitro assays. A fundamental method is the chromogenic substrate assay, which allows for the quantitative determination of kallikrein enzymatic activity.

Chromogenic Plasma Kallikrein Activity Assay

Objective: To measure the inhibitory potential of berotralstat on purified human plasma kallikrein.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate specific for plasma kallikrein (e.g., S-2302)

  • Assay buffer (e.g., Tris-buffered saline, pH 7.4)

  • Berotralstat hydrochloride (or other test inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of berotralstat in a suitable solvent (e.g., DMSO) and create a serial dilution series in assay buffer to achieve the desired final concentrations.

    • Dilute the purified plasma kallikrein in assay buffer to a working concentration.

    • Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of the diluted plasma kallikrein to each well.

    • Add the serially diluted berotralstat or control vehicle to the appropriate wells.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow for inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

    • Immediately place the microplate in a reader and measure the change in absorbance at 405 nm over time (kinetic read). The rate of color development is proportional to the plasma kallikrein activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of berotralstat.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Assay_Workflow cluster_Prep 1. Reagent Preparation cluster_Assay 2. Assay Plate Setup cluster_Reaction 3. Reaction & Measurement cluster_Analysis 4. Data Analysis Prep_Bero Prepare Berotralstat Serial Dilutions Add_Bero Add Berotralstat/ Vehicle Control Prep_Bero->Add_Bero Prep_Kal Prepare Plasma Kallikrein Solution Add_Kal Add Kallikrein to 96-well Plate Prep_Kal->Add_Kal Prep_Sub Prepare Chromogenic Substrate Add_Kal->Add_Bero Incubate Pre-incubate Add_Bero->Incubate Add_Substrate Initiate Reaction with Chromogenic Substrate Incubate->Add_Substrate Read_Plate Kinetic Read at 405 nm in Microplate Reader Add_Substrate->Read_Plate Calc_Rate Calculate Reaction Rates Read_Plate->Calc_Rate Calc_Inhib Determine % Inhibition Calc_Rate->Calc_Inhib Calc_IC50 Calculate IC50 Value Calc_Inhib->Calc_IC50

Caption: Workflow for a Chromogenic Plasma Kallikrein Inhibition Assay.

Conclusion and Future Directions

Berotralstat hydrochloride is a landmark development in the prophylactic treatment of hereditary angioedema, offering an effective and convenient oral therapy that significantly reduces the burden of this disease. Its targeted mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy and safety position it as a valuable option for patients. Future research may focus on further elucidating the long-term effects of sustained plasma kallikrein inhibition, exploring its utility in other bradykinin-mediated diseases, and developing next-generation oral inhibitors with potentially improved profiles. The principles and methodologies outlined in this guide provide a solid foundation for researchers and clinicians working to advance the understanding and management of HAE and related conditions.

References

  • U.S. Food and Drug Administration. (2020). ORLADEYO (berotralstat) prescribing information. BioCryst Pharmaceuticals, Inc. [Link]

  • Zuraw, B., Lumry, W. R., Johnston, D. T., Aygören-Pürsün, E., Banerji, A., Bernstein, J. A., ... & Maurer, M. (2020). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: a randomized, double-blind, placebo-controlled phase 3 trial. Journal of Allergy and Clinical Immunology, 148(1), 164-172.e9. [Link]

  • BioCryst Pharmaceuticals, Inc. (2021). ORLADEYO® (berotralstat) Demonstrates Sustained Attack Rate Reduction in 96-Week Analysis from APeX-S Trial. [Link]

  • Kenniston, J. A., Faucette, C. A., Martik, D., Vedananda, T. R., Senter, P. D., & Adelman, B. A. (2014). Inhibition of plasma kallikrein by a highly potent, orally bioavailable, small-molecule inhibitor. Journal of Biological Chemistry, 289(34), 23596-23607. [Link]

  • Aygören-Pürsün, E., Bygum, A., Grivcheva-Panovska, V., Magerl, M., Baeza, M. L., Huissoon, A., ... & Zanichelli, A. (2018). Oral berotralstat for the prevention of hereditary angioedema attacks: a randomized, double-blind, placebo-controlled phase 2 trial. Journal of Allergy and Clinical Immunology, 142(4), 1207-1214.e6. [Link]

Foundational

Title: A Framework for Characterizing the Selectivity Profile of Berotralstat: Methodologies for Identifying Cellular Targets Beyond Plasma Kallikrein

An in-depth technical guide by a Senior Application Scientist Abstract: Berotralstat is a potent and specific inhibitor of plasma kallikrein, pivotal in the prophylactic treatment of Hereditary Angioedema (HAE). Its mech...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: Berotralstat is a potent and specific inhibitor of plasma kallikrein, pivotal in the prophylactic treatment of Hereditary Angioedema (HAE). Its mechanism centers on the modulation of the kallikrein-kinin system to prevent bradykinin-mediated swelling attacks. While its efficacy is well-established, a comprehensive understanding of any small molecule's safety and potential for polypharmacology necessitates a thorough investigation of its off-target interactions. This technical guide outlines a robust, multi-tiered framework for identifying and validating potential cellular targets of Berotralstat beyond its intended target, plasma kallikrein. We provide not just the protocols, but the strategic rationale behind their deployment, reflecting a best-practice approach to modern drug development and safety pharmacology. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of targeted inhibitors.

Introduction: The Imperative of Selectivity Profiling

Berotralstat (BCX7353) was developed as a small molecule inhibitor of human plasma kallikrein, an enzyme central to the pathophysiology of HAE. Its efficacy stems from its ability to block the proteolytic activity of kallikrein, thereby preventing the cleavage of high-molecular-weight kininogen (HMWK) and the subsequent release of the inflammatory mediator bradykinin. While achieving high potency for the primary target is the initial goal of drug design, ensuring high selectivity is equally critical for a favorable safety profile.

Off-target interactions can lead to unforeseen pharmacological effects, ranging from adverse drug reactions to potentially beneficial polypharmacology. For a serine protease inhibitor like Berotralstat, the logical space of potential off-targets includes a vast landscape of structurally related proteases and other enzymes. Therefore, a systematic and tiered approach to selectivity profiling is not merely a regulatory requirement but a scientific necessity to fully comprehend the molecule's biological activity.

This guide details the strategic and technical workflows to proactively identify these interactions.

Part 1: Defining the Target Landscape - A Priori Considerations

The initial step in any off-target investigation is to define a rational search space. This is not a random screen but a hypothesis-driven process based on the inhibitor's structure and the nature of its primary target.

1.1. Homology-Based Targeting: The Serine Protease Superfamily Plasma kallikrein is a serine protease. This family of enzymes, one of the largest in the human proteome, shares a conserved catalytic triad (Ser-His-Asp) and similar three-dimensional folds. This structural conservation makes other serine proteases prime candidates for off-target binding.

  • Rationale: The active site, or "S1 pocket," of plasma kallikrein, which Berotralstat is designed to occupy, may share topographical and electrostatic similarities with other proteases.

  • Actionable Strategy: The primary screening panel should therefore be enriched with serine proteases from various clans and families, including:

    • Kallikrein-related peptidases (KLKs): Such as KLK1 (tissue kallikrein), KLK2, KLK3 (Prostate-Specific Antigen, PSA), etc.

    • Coagulation Factors: Thrombin, Factor Xa, Factor XIa, Factor XIIa, and Plasmin.

    • Digestive Enzymes: Trypsin, Chymotrypsin.

    • Immune-related Proteases: Cathepsin G, Chymase.

1.2. Broad-Spectrum Pharmacological Profiling Beyond homologous targets, standard safety pharmacology mandates screening against a broad panel of receptors, ion channels, transporters, and kinases to uncover unexpected interactions that could have clinical implications.

  • Rationale: Small molecules can adopt conformations that allow them to bind to unrelated targets. Early identification of such liabilities is crucial.

  • Actionable Strategy: Employ a comprehensive profiling service (e.g., Eurofins SafetyScreen, Reaction Biology's Cerep panel) that typically includes over 44 targets as recommended by regulatory agencies.

The logical workflow for this initial assessment is visualized below.

cluster_0 Part 1: Hypothesis Generation cluster_1 Potential Off-Target Classes Berotralstat Berotralstat (BCX7353) PrimaryTarget Primary Target: Plasma Kallikrein (Serine Protease) Berotralstat->PrimaryTarget High Potency Inhibition Kinases Kinome (Broad Panel Screen) Berotralstat->Kinases Standard Safety Screen GPCRs GPCRs, Ion Channels, Transporters (Safety Panel Screen) Berotralstat->GPCRs Standard Safety Screen Proteases Homologous Serine Proteases (e.g., KLKs, Thrombin, Trypsin) PrimaryTarget->Proteases Structural Homology

Caption: Hypothesis generation for off-target screening of Berotralstat.

Part 2: Experimental Methodologies for Comprehensive Selectivity Profiling

Once the target landscape is defined, a tiered experimental approach is employed, starting with high-throughput biochemical assays and progressing to more complex cell-based and functional assays for hit validation.

2.1. Tier 1: In Vitro Biochemical Profiling

The objective of this tier is to rapidly assess the inhibitory activity of Berotralstat against a large number of purified enzymes in a cell-free environment.

2.1.1. Protocol: Broad-Panel Protease Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the IC50 value of Berotralstat against a panel of serine proteases.

  • Objective: To quantify the inhibitory potency of Berotralstat against a diverse panel of serine proteases.

  • Materials:

    • Recombinant human proteases (e.g., Thrombin, Factor Xa, Trypsin, Chymotrypsin, Plasmin, various KLKs).

    • Fluorogenic peptide substrates specific for each protease.

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

    • Berotralstat stock solution (e.g., 10 mM in DMSO).

    • 384-well, black, flat-bottom assay plates.

    • Fluorescence plate reader.

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution of Berotralstat in DMSO, followed by a further dilution into Assay Buffer to create a 10-point concentration curve (e.g., from 100 µM to 1 nM final concentration).

    • Enzyme Preparation: Dilute each recombinant protease in cold Assay Buffer to a working concentration (2X final concentration). The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.

    • Assay Reaction:

      • Add 5 µL of the diluted Berotralstat solution or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

      • Add 5 µL of the 2X enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate Reaction: Add 10 µL of a 2X solution of the appropriate fluorogenic substrate to each well to initiate the enzymatic reaction.

    • Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Monitor the increase in fluorescence every 60 seconds for 30-60 minutes.

    • Data Analysis:

      • Calculate the reaction velocity (rate of fluorescence increase) for each well.

      • Normalize the data: Set the average velocity of the vehicle-only wells as 100% activity and the average velocity of wells with a potent, known inhibitor as 0% activity.

      • Plot the normalized percent inhibition against the logarithm of Berotralstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

2.1.2. Data Presentation: Interpreting Selectivity

The output of this screen is a table of IC50 values. A selectivity ratio can be calculated by dividing the IC50 for an off-target by the IC50 for the primary target (plasma kallikrein).

Target EnzymeIC50 (nM) for Berotralstat (Hypothetical Data)Selectivity Ratio (vs. Plasma Kallikrein)
Plasma Kallikrein (Primary) 10 1x
Thrombin> 10,000> 1,000x
Factor Xa8,500850x
Trypsin2,500250x
KLK11,200120x
Plasmin> 10,000> 1,000x

A high selectivity ratio (>100x) is generally desired to minimize the likelihood of off-target effects at therapeutic concentrations.

2.2. Tier 2: Cell-Based Functional Assays for Validating "Hits"

If a biochemical screen identifies a "hit" (i.e., significant inhibition of an off-target), the next critical step is to determine if this interaction occurs in a more physiologically relevant cellular context.

  • Rationale: A compound may inhibit a purified enzyme but fail to engage the same target in a cell due to poor permeability, efflux, or compartmentalization.

  • Example Workflow: Validating a Hit on a Cell Surface Protease (e.g., Matriptase)

    • Select a Cell Line: Choose a human cell line that endogenously expresses the target protease on its surface (e.g., certain carcinoma cell lines for Matriptase).

    • Develop a Functional Assay: Utilize a cell-based assay that measures the activity of the target protease. This could involve a specific cell-surface substrate that releases a fluorescent product upon cleavage.

    • Execute the Assay:

      • Culture the cells in 96-well plates.

      • Treat the cells with a concentration range of Berotralstat for a defined period.

      • Add the functional substrate and measure product formation over time.

    • Analyze and Conclude: Determine the cellular IC50. If the cellular IC50 is significantly higher than the biochemical IC50, it may suggest limited engagement in a cellular environment. If the values are comparable, the off-target interaction is considered validated.

The overall experimental workflow, from initial screening to final validation, is a tiered process designed to efficiently allocate resources and generate decision-making data.

cluster_0 Part 2: Tiered Experimental Workflow Tier1 Tier 1: High-Throughput Biochemical Screens ProteasePanel Broad-Panel Protease Screen (e.g., >50 Serine Proteases) Output: Biochemical IC50s Tier1->ProteasePanel SafetyPanel Standard Safety Screen (Kinases, GPCRs, Ion Channels) Output: % Inhibition @ 10µM Tier1->SafetyPanel Decision1 Analyze Data: Identify 'Hits' (e.g., IC50 < 1µM or >50% Inhibition) ProteasePanel->Decision1 SafetyPanel->Decision1 Tier2 Tier 2: Cellular & Functional Validation Decision1->Tier2 Hit Identified NoHits No Hits of Concern: High Selectivity Confirmed Decision1->NoHits No Significant Hits CellAssay Cell-Based Functional Assays (for validated hits only) Output: Cellular IC50s Tier2->CellAssay Decision2 Assess Risk: Compare Cellular IC50 to Therapeutic Exposure Levels CellAssay->Decision2 Risk Potential for Off-Target Effect (Requires further investigation) Decision2->Risk Cellular IC50 is near therapeutic Cmax

Caption: Tiered workflow for off-target identification and validation.

Part 3: Data Interpretation and Mechanistic Follow-Up

A confirmed off-target interaction necessitates further investigation to understand its potential clinical impact.

3.1. Determining the Mechanism of Inhibition (MOA) For any validated off-target enzyme, it is crucial to understand how the inhibitor interacts with it.

  • Rationale: Is the inhibition competitive, non-competitive, or uncompetitive? Is it reversible or irreversible? This information is vital for predicting the in vivo consequences.

  • Protocol: Enzyme Kinetic Studies:

    • Perform the biochemical assay as described in section 2.1.1.

    • Instead of a fixed substrate concentration, vary the concentration of the substrate at several fixed concentrations of Berotralstat.

    • Plot the reaction velocities in a double-reciprocal format (Lineweaver-Burk plot).

    • The pattern of line intersections will reveal the mechanism of inhibition (e.g., lines intersecting on the y-axis indicate competitive inhibition).

3.2. Potential Downstream Signaling Consequences

If Berotralstat were found to inhibit another protease involved in a signaling cascade (e.g., a protease involved in processing a growth factor), it would be necessary to map the potential downstream consequences.

cluster_pathway Hypothetical Off-Target Signaling Pathway Berotralstat Berotralstat OffTarget Hypothetical Off-Target (e.g., Cell Surface Protease) Berotralstat->OffTarget Inhibition Precursor Inactive Precursor (e.g., Pro-Growth Factor) OffTarget->Precursor Catalyzes ActiveFactor Active Signaling Molecule (e.g., Growth Factor) Precursor->ActiveFactor Cleavage/ Activation Receptor Cell Surface Receptor ActiveFactor->Receptor Binding Downstream Downstream Signaling (e.g., MAPK Pathway) Receptor->Downstream Signal Transduction CellResponse Cellular Response (e.g., Proliferation, Differentiation) Downstream->CellResponse

Caption: Hypothetical signaling pathway modulated by an off-target interaction.

Conclusion

References

  • Title: Berotralstat (BCX7353): A Novel, Oral, Once-Daily Inhibitor of Plasma Kallikrein for the Prophylactic Treatment of Hereditary Angioedema. Source: The Journal of Allergy and Clinical Immunology URL: [Link]

  • Title: Berotralstat: A new treatment option for hereditary angioedema. Source: American Journal of Health-System Pharmacy URL: [Link]

Exploratory

An In-depth Technical Guide to Berotralstat Hydrochloride and Its Effect on the Kinin-Kallikrein System

Introduction: Reframing the Management of Hereditary Angioedema Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable, and often debilitating episodes of swe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reframing the Management of Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable, and often debilitating episodes of swelling in various parts of the body, including the extremities, face, gastrointestinal tract, and airways.[1][2][3] These episodes, mediated by the potent vasodilator bradykinin, can be disfiguring, excruciatingly painful, and, in the case of laryngeal attacks, life-threatening.[2][3] For decades, the management of HAE has been reactive or reliant on burdensome injectable therapies. The advent of targeted oral prophylactic treatments has marked a paradigm shift in patient care.

This technical guide provides a comprehensive analysis of Berotralstat Hydrochloride (marketed as Orladeyo®), the first-in-class oral, once-daily plasma kallikrein inhibitor designed specifically for the prophylaxis of HAE attacks.[4][5] We will dissect the pathophysiology of HAE, focusing on the central role of the kinin-kallikrein system, elucidate the precise mechanism of action by which Berotralstat exerts its therapeutic effect, present key clinical efficacy and safety data, and detail a foundational experimental protocol for assessing plasma kallikrein inhibition in a research setting.

The Kinin-Kallikrein System: The Engine of HAE Pathophysiology

To comprehend the therapeutic strategy behind Berotralstat, one must first understand the biochemical cascade it targets. The kinin-kallikrein system is a complex plasma-based cascade that, when dysregulated, is the primary driver of swelling in HAE.[6][7][8]

1.1. The Activation Cascade

The system is initiated by the activation of Factor XII (FXII) into its active form, FXIIa, often triggered by contact with certain surfaces or physiological stimuli.[7] FXIIa then acts on prekallikrein, converting it to the active serine protease, plasma kallikrein.[7][9] The key function of plasma kallikrein in this context is to cleave high-molecular-weight kininogen (HMWK), releasing the vasoactive nonapeptide, bradykinin.[10][11]

Bradykinin subsequently binds to its B2 receptors on endothelial cells, triggering a signaling cascade that increases vascular permeability.[7][10] This allows fluid to leak from the blood vessels into the surrounding tissues, resulting in the characteristic angioedema.[7][10]

1.2. The Role of C1-Esterase Inhibitor (C1-INH)

Under normal physiological conditions, this cascade is tightly regulated. The primary endogenous regulator is the C1-esterase inhibitor (C1-INH), a serine protease inhibitor (serpin).[2][7][12] C1-INH exerts control at two critical junctures: it inhibits both activated Factor XIIa and, most importantly, plasma kallikrein.[7][10]

In patients with HAE, a genetic mutation in the SERPING1 gene leads to either a deficiency (Type I HAE) or dysfunction (Type II HAE) of the C1-INH protein.[2][10][13] This lack of adequate C1-INH regulation leaves the kinin-kallikrein system unchecked.[12][14] Consequently, minor triggers can lead to excessive, uncontrolled plasma kallikrein activity, a surge in bradykinin production, and subsequent angioedema attacks.[15][16]

Kinin_Kallikrein_System cluster_HAE Hereditary Angioedema (HAE) Pathophysiology cluster_Regulation Physiological Regulation FXII Factor XII FXIIa Activated Factor XIIa FXII->FXIIa Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin FXIIa->Kallikrein Cleavage Kallikrein->Bradykinin Cleavage Angioedema Angioedema (Increased Vascular Permeability) Bradykinin->Angioedema Binds to B2 Receptor C1_INH C1-Esterase Inhibitor (C1-INH) C1_INH->FXIIa INHIBITS C1_INH->Kallikrein INHIBITS Berotralstat_MoA cluster_Pathway Point of Intervention in HAE cluster_Inhibitor Therapeutic Agent HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Kallikrein Plasma Kallikrein Kallikrein->Bradykinin Cleavage Angioedema Angioedema Bradykinin->Angioedema Berotralstat Berotralstat HCl (Orladeyo®) Berotralstat->Kallikrein DIRECTLY INHIBITS (Active Site Binding)

Caption: Berotralstat directly inhibits plasma kallikrein activity.

Clinical Efficacy and Pharmacological Profile

The clinical development of Berotralstat has demonstrated its efficacy and safety as a prophylactic treatment for HAE. It is administered as a once-daily oral dose of 150 mg, achieving steady-state plasma concentrations within 6-12 days with an elimination half-life of approximately 93 hours. [12][17] 3.1. Summary of Key Clinical Trial Data

The efficacy of Berotralstat was primarily established in the APeX-2 and APeX-S clinical trials. [18][19][20]These studies consistently showed a significant reduction in HAE attack rates compared to placebo.

Trial Patient Population Treatment Arms Primary Endpoint Key Results
APeX-2 [18][21]HAE Type I or II (≥12 years)Berotralstat 150 mg QD, Berotralstat 110 mg QD, PlaceboRate of investigator-confirmed HAE attacks over 24 weeksThe 150 mg dose significantly reduced the HAE attack rate to 1.31 attacks/month compared to 2.35 attacks/month for placebo. [21]
APeX-S [18][20]HAE Type I or II (≥12 years)Open-label, long-term safety and efficacy of Berotralstat 110 mg or 150 mg QDLong-term safety and tolerabilityTreatment led to sustained improvements in HAE attack rates and quality of life scores for up to 96 weeks. [20]In six of the first twelve months, the median number of attacks per month was zero for the 150 mg group. [18]
APeX-P [22][23]Pediatric HAE (2 to <12 years)Open-label, weight-based oral granule dosesPharmacokinetics, safety, and effectivenessShowed early and sustained reductions in monthly attack rates. The median monthly attack rate remained at 0 through month 12. [23]

3.2. Safety and Tolerability

Berotralstat has been shown to be generally well-tolerated. [21][24]The most frequently reported treatment-emergent adverse events are mild to moderate gastrointestinal issues, such as abdominal pain, vomiting, and diarrhea, which often resolve over time. [5][17][20][21]

Experimental Protocol: In Vitro Assessment of Plasma Kallikrein Inhibition

4.1. Causality and Experimental Rationale

In the development of a targeted enzyme inhibitor like Berotralstat, a robust and reproducible in vitro assay is paramount. The primary goal is to quantify the compound's potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This value is a critical determinant of a drug's potential therapeutic efficacy and guides preclinical and clinical dose-finding studies. The chromogenic assay described here is a standard, reliable method to establish this direct mechanism of action and screen for potent inhibitors. It provides a self-validating system through the inclusion of rigorous controls.

4.2. Protocol: Chromogenic Plasma Kallikrein Activity Assay

This protocol details a method for determining the IC50 of an inhibitor against purified human plasma kallikrein.

Principle: Active plasma kallikrein cleaves a synthetic chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA), releasing a yellow-colored molecule, p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme's activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm. In the presence of an inhibitor, the rate of this reaction will decrease in a dose-dependent manner.

Materials:

  • Purified Human Plasma Kallikrein

  • Chromogenic Substrate (e.g., S-2302)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4)

  • Test Inhibitor (Berotralstat Hydrochloride)

  • Solvent (e.g., DMSO) for inhibitor stock

  • Clear, flat-bottom 96-well microplates

  • Microplate spectrophotometer capable of kinetic reads at 405 nm

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of Berotralstat in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO, then further dilute into Assay Buffer to the desired starting concentration (e.g., 100 µM), ensuring the final DMSO concentration in the well is ≤1%.

  • Reaction Setup: In each well of the 96-well plate, add reagents in the following order:

    • 50 µL of Assay Buffer.

    • 25 µL of the diluted inhibitor solution (or buffer with DMSO for control wells).

    • 25 µL of a pre-diluted solution of human plasma kallikrein in Assay Buffer.

  • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of the chromogenic substrate solution (pre-warmed to room temperature) to all wells to initiate the reaction. The final volume will be 125 µL.

  • Kinetic Measurement: Immediately place the microplate into the spectrophotometer. Measure the absorbance at 405 nm every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Normalize the data: Express the reaction rate at each inhibitor concentration as a percentage of the uninhibited control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Self-Validating System and Controls:

  • 100% Activity Control (Negative Control): Wells containing enzyme and substrate with buffer/DMSO instead of inhibitor. This defines the maximum reaction rate.

  • 0% Activity Control (Background Control): Wells containing substrate and buffer/DMSO but no enzyme. This accounts for any non-enzymatic substrate hydrolysis.

  • Positive Control: A known kallikrein inhibitor can be run in parallel to validate the assay's responsiveness.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Acquisition & Analysis A 1. Prepare Serial Dilutions of Berotralstat C 3. Add Buffer, Inhibitor, and Enzyme to Wells A->C B 2. Dilute Enzyme & Substrate in Assay Buffer B->C D 4. Pre-incubate for 15 min (Inhibitor-Enzyme Binding) C->D E 5. Initiate Reaction by Adding Substrate D->E F 6. Kinetic Read at 405nm (Spectrophotometer) E->F G 7. Calculate Reaction Rates (V) F->G H 8. Plot Dose-Response Curve (% Activity vs. [Inhibitor]) G->H I 9. Determine IC50 Value H->I

Caption: Workflow for Chromogenic Plasma Kallikrein Inhibition Assay.

Conclusion and Future Directions

Berotralstat Hydrochloride represents a significant milestone in the management of Hereditary Angioedema. [19]By specifically targeting and inhibiting plasma kallikrein, it directly addresses the overproduction of bradykinin that drives the disease's pathophysiology. Its approval as the first oral, once-daily, targeted prophylactic therapy has provided a much-needed, less burdensome treatment option that can significantly reduce attack frequency and improve the quality of life for patients. [4][19] Ongoing and future research continues to expand its application. Recent approvals for younger pediatric patients, utilizing a more accessible oral pellet formulation, promise to alleviate the treatment burden for the youngest individuals living with HAE. [22][25][26]Furthermore, investigations into its efficacy in patients with HAE with normal C1-inhibitor (HAE-nC1-INH) suggest its mechanism may benefit a broader spectrum of HAE subtypes. [27]As our understanding of the kinin-kallikrein system deepens, targeted oral inhibitors like Berotralstat will continue to be at the forefront of transforming HAE from a life-limiting condition to a manageable one.

References

  • BioCryst Announces FDA Approval of ORLADEYO® (berotralstat) Oral Pellets, First and Only Oral Prophylactic Treatment for Patients with HAE Aged 2 to <12 Years. (2025). GlobeNewswire. [Link]

  • FDA approves berotralstat for children aged 2 to 12 years with hereditary angioedema. (2025). Healio. [Link]

  • Pathophysiology of Hereditary Angioedema. (n.d.). National Center for Biotechnology Information. [Link]

  • Hereditary Angioedema Mechanism of Disease & Pathogenesis. (n.d.). Discover HAE. [Link]

  • The kinin-kallikrein system: physiological roles, pathophysiology and its relationship to cancer biomarkers. (2013). PubMed. [Link]

  • Hereditary angioedema: Pathophysiology (HAE type I, HAE type II, and HAE nC1-INH). (2020). Allergy and Asthma Proceedings. [Link]

  • FDA approves berotralstat for patients aged 2 to 11 years with hereditary angioedema. (2025). Contemporary Pediatrics. [Link]

  • Is Berotralstat approved by the FDA? (2024). Patsnap Synapse. [Link]

  • Data Support Long-term Efficacy of Berotralstat in HAE, BioCryst Says. (2020). Angioedema News. [Link]

  • FDA approves Orladeyo (berotralstat), first oral, once-daily therapy. (2020). HAE International. [Link]

  • Hereditary Angioedema. (2025). Medscape. [Link]

  • Inhibition of plasma kallikrein by C1-inhibitor: role of endothelial cells and the amino-terminal domain of C1-inhibitor. (2004). Thrombosis and Haemostasis. [Link]

  • A review of oral kallikrein inhibitor berotralstat for hereditary angioedema. (2022). PubMed. [Link]

  • Hereditary angioedema. (n.d.). Wikipedia. [Link]

  • What are Kallikreins inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

  • Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. (2020). Journal of Allergy and Clinical Immunology. [Link]

  • Kinin–kallikrein system. (n.d.). Wikipedia. [Link]

  • BioCryst Presents New Data on the Long-term Efficacy and Safety of ORLADEYO® (berotralstat) Across all Ages at EAACI. (2025). BioCryst Pharmaceuticals, Inc.[Link]

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. (2023). Frontiers in Allergy. [Link]

  • The kallikrein-kinin system: current and future pharmacological targets. (2007). PubMed. [Link]

  • Berotralstat: A promising oral treatment for hereditary angioedema with normal C1-inhibitor. (2024). Patsnap Synapse. [Link]

  • A review of berotralstat for the treatment of hereditary angioedema. (2023). PubMed. [Link]

  • BioCryst to present new real-world evidence showing significant reductions in medical visits and hospitalizations after starting Orladeyo (berotralstat). (2024). HAE International. [Link]

  • How Do Kallikrein Inhibitors Work? (2021). RxList. [Link]

  • Berotralstat in hereditary angioedema due to C1 inhibitor deficiency: first real-world evidence from a Canadian center. (2023). Allergy, Asthma & Clinical Immunology. [Link]

  • Human plasma kallikrein-kinin system: Physiological and biochemical parameters. (2012). National Center for Biotechnology Information. [Link]

  • BioCryst Presents New Real-world Evidence Showing Significant and Sustained Reductions in HAE Attack Rates in Adolescents and People with Severe HAE Following Initiation of ORLADEYO® (berotralstat). (2025). BioCryst Pharmaceuticals, Inc.[Link]

  • The kallikrein–kinin system in health and in diseases of the kidney. (2007). National Center for Biotechnology Information. [Link]

  • Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results. (2025). Annals of Allergy, Asthma & Immunology. [Link]

  • FDA Accepts BioCryst's NDA for Berotralstat Oral Granules in Children With HAE. (2025). HCPLive. [Link]

  • BioCryst Announces FDA Approval of ORLADEYO® (berotralstat) Oral Pellets, First and Only Oral Prophylactic Treatment for Patients with HAE Aged 2 to <12 Years. (2025). GlobeNewswire. [Link]

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. (2023). National Center for Biotechnology Information. [Link]

  • BioCryst Announces Positive Results from APeX-P Trial for ORLADEYO® (berotralstat) in Pediatric Patients with Hereditary Angioedema Aged 2 to <12 Years. (2025). BioCryst Pharmaceuticals, Inc.[Link]

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  • Plasma Kallikrein Inhibitors as Potential Treatment for Diabetic Macular Edema, Retinal Vein Occlusion, Hereditary Angioedema and Other Related Diseases. (2023). ACS Medicinal Chemistry Letters. [Link]

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Sources

Foundational

Authored for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Early-Phase Clinical Trial Data on Berotralstat Hydrochloride This guide provides a comprehensive analysis of the early-phase clinical development of Berotralstat Hydrochloride (Orladeyo®,...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Early-Phase Clinical Trial Data on Berotralstat Hydrochloride

This guide provides a comprehensive analysis of the early-phase clinical development of Berotralstat Hydrochloride (Orladeyo®, formerly BCX7353), a first-in-class oral, once-daily plasma kallikrein inhibitor. Synthesizing data from foundational preclinical studies to pivotal early-phase trials, we explore the compound's mechanism, pharmacokinetic and pharmacodynamic profile, and initial safety and efficacy data that paved the way for its approval in the prevention of hereditary angioedema (HAE) attacks.

The Scientific Rationale: Targeting the Kallikrein-Kinin System in HAE

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] In the absence of functional C1-INH, the plasma contact system, also known as the kallikrein-kinin system (KKS), becomes dysregulated.[2][3][4] This leads to uncontrolled activation of plasma kallikrein, a serine protease.[5][6] Active plasma kallikrein excessively cleaves its substrate, high-molecular-weight kininogen (HMWK), releasing the potent vasodilator bradykinin.[1][6][7] Bradykinin binds to B2 receptors on endothelial cells, increasing vascular permeability and leading to the subcutaneous and submucosal swelling characteristic of HAE attacks.[1][4]

Berotralstat was developed through a structure-guided design strategy as a potent and highly selective small-molecule inhibitor of plasma kallikrein.[8][9] By binding to plasma kallikrein and inhibiting its proteolytic activity, Berotralstat directly addresses the final common pathway of bradykinin overproduction, representing a targeted prophylactic strategy to prevent HAE attacks.[5][7]

KKS_Pathway cluster_activation Contact Activation Pathway cluster_cascade Kallikrein-Kinin Cascade cluster_regulation Regulation FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation PreK Prekallikrein FXIIa->PreK PKal Plasma Kallikrein (PKal) PreK->PKal Cleavage PKal->FXIIa Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) PKal->HMWK Cleavage BK Bradykinin (BK) HMWK->BK Receptor Bradykinin B2 Receptor BK->Receptor Effect ↑ Vascular Permeability (Angioedema) Receptor->Effect C1INH C1-Inhibitor (C1-INH) (Deficient in HAE) C1INH->FXIIa Inhibition C1INH->PKal Inhibition Berotralstat Berotralstat Berotralstat->PKal Direct Inhibition

Figure 1: Mechanism of Action of Berotralstat in the Kallikrein-Kinin System.

Early-Phase Clinical Development Strategy

The clinical development program for Berotralstat was designed to systematically evaluate its safety, tolerability, pharmacokinetics (PK), and prophylactic efficacy. Early-phase studies, including Phase 1 trials in healthy volunteers and the Phase 2 APeX-1 trial in HAE patients, were crucial for dose selection and establishing proof of concept.

Phase 1: Pharmacokinetics and Safety in Healthy Volunteers

Initial Phase 1 studies focused on establishing the PK profile and safety of single and multiple ascending doses of Berotralstat in healthy subjects. These studies are fundamental for determining the drug's absorption, distribution, metabolism, and excretion (ADME) properties and identifying a safe dose range for patient trials.

Methodology: Population Pharmacokinetic (PK) Modeling

To comprehensively characterize the PK of Berotralstat, data from 13 clinical studies involving 771 healthy subjects and HAE patients were pooled and analyzed using a population PK modeling approach.[10][11]

  • Model Development: A three-compartment model with first-order absorption, including an absorption lag time and linear elimination, was found to best describe the PK profile.[10][11]

  • Covariate Analysis: Various factors (covariates) such as age, weight, and hepatic function were evaluated for their influence on PK parameters. Weight was identified as having a significant effect on clearance and volume, though simulations indicated that dose adjustments were not necessary for underweight or overweight patients.[10]

  • Simulation: The final model was used to simulate drug exposure under different dosing scenarios and in various patient populations to support dose selection for later-phase trials.

Key Pharmacokinetic Findings

The oral administration of Berotralstat demonstrated a profile suitable for once-daily dosing.

ParameterValueSource
Time to Max Concentration (Tmax) Median: 5 hours (with food)[12]
Plasma Protein Binding ~99%[12]
Metabolism Primarily via CYP2D6 and CYP3A4[13]
Elimination Half-life ~93 hours[13]
Steady State Achievement 6-12 days[13]
Food Effect No significant effect on Cmax or AUC[12][13]

Pivotal Early-Phase Efficacy and Safety in HAE Patients

The APeX series of clinical trials provided the core data on Berotralstat's performance in its target population. While APeX-2 is a Phase 3 trial, its initial 24-week, placebo-controlled part represents the first large-scale, robust evidence of efficacy and safety, and is thus central to this guide.

APeX-2 Trial Design: A Self-Validating Protocol

The APeX-2 trial was a global, randomized, double-blind, placebo-controlled study designed to assess the efficacy and safety of two doses of Berotralstat for HAE prophylaxis.[14][15][16] The design incorporated several key features to ensure scientific rigor and trustworthiness.

APeX2_Workflow start Patient Screening (HAE Type I/II, Age ≥12) run_in Prospective Run-in (56 Days) start->run_in qualify Qualification (≥2 Investigator-Confirmed Attacks) run_in->qualify randomize Randomization (1:1:1) qualify->randomize placebo Placebo Once-Daily randomize->placebo n=39 dose110 Berotralstat 110 mg Once-Daily randomize->dose110 n=41 dose150 Berotralstat 150 mg Once-Daily randomize->dose150 n=40 part1 Part 1: Double-Blind Treatment (24 Weeks) placebo->part1 dose110->part1 dose150->part1 endpoint Primary Endpoint Analysis: Investigator-Confirmed HAE Attack Rate part1->endpoint part2 Part 2: Active Treatment (Weeks 24-48) endpoint->part2 extension Open-Label Extension (APeX-S Study) part2->extension

Figure 2: Experimental Workflow of the Pivotal APeX-2 Clinical Trial.
  • Causality Behind Experimental Choices:

    • Prospective Run-in Period: A 56-day run-in period was used to establish a reliable baseline attack rate for each patient, ensuring that enrolled participants had active disease and allowing for a more accurate assessment of treatment effect.[14][16]

    • Investigator-Confirmed Attacks: The primary endpoint relied on investigator confirmation of patient-reported attacks, adding a layer of objectivity and reducing potential bias from subjective reporting.[14]

    • Placebo Control: The inclusion of a placebo group was essential to control for the variable nature of HAE and any potential placebo effect, allowing for a statistically robust determination of Berotralstat's efficacy.[14][16]

Clinical Efficacy Data

Data from the first 24 weeks of the APeX-2 and the parallel APeX-J (in Japan) trials demonstrated a statistically significant and clinically meaningful reduction in HAE attack rates.[14]

TrialTreatment Arm (Once Daily)Mean Attacks/Month (Baseline)Mean Attacks/Month (at 24 Weeks)Rate Reduction vs. Placebo (95% CI)P-valueSource
APeX-2 Berotralstat 150 mg3.061.3144.2% (23.0% to 59.5%)<0.001[14][15]
Berotralstat 110 mg2.971.6529.5% (not statistically significant)0.024[13][17]
Placebo~2.92.35N/AN/A[14]
APeX-J Berotralstat 150 mg2.01.1149.1% (20.4% to 67.5%)0.003[14]
Placebo2.52.18N/AN/A[14]
Note: The 110 mg dose met statistical significance in some analyses but the 150 mg dose showed greater, more consistent efficacy and became the recommended dose.

Furthermore, treatment with Berotralstat 150 mg led to a 49.2% reduction in the number of HAE attacks requiring on-demand standard-of-care treatment compared to placebo (p<0.001). Long-term data from the APeX-S open-label extension study showed that this reduction in attack rates was sustained, with median monthly attack rates remaining at or near zero for patients continuing treatment through 48 weeks and beyond.[17]

Safety and Tolerability Profile

Berotralstat was generally well-tolerated in early-phase trials. The most common treatment-emergent adverse events (TEAEs) were gastrointestinal in nature.

Adverse EventBerotralstat 150 mg (n=40)Placebo (n=39)Source
Any Adverse Event85%77%[14]
Most Common AEs (>10%)
Nasopharyngitis23%N/A[14]
Nausea15%N/A[14]
Vomiting15%N/A[14]
Diarrhea13%N/A[14]
Gastrointestinal AEs (Overall) 50%36%[14]
Drug-Related TEAEs N/A33%[15]
Serious Drug-Related TEAEs 00[15]
  • Field-Proven Insights: The gastrointestinal side effects were typically mild to moderate in severity and often occurred upon treatment initiation, tending to become milder or resolve over time.[18] This observation is critical for patient counseling and management, suggesting that patients who can tolerate the initial period are likely to have sustained tolerability. No serious drug-related TEAEs were identified in the 48-week analysis of APeX-2.[15]

Conclusion and Implications for Drug Development

The early-phase clinical data for Berotralstat Hydrochloride successfully demonstrated a favorable risk-benefit profile. The compound's targeted mechanism as a plasma kallikrein inhibitor translated into significant and sustained reductions in HAE attack frequency. Robust trial designs like APeX-2 provided clear evidence of efficacy against a placebo control. The pharmacokinetic profile supported a convenient once-daily oral dosing regimen, a significant advancement over injectable-only prophylactic therapies available at the time.[5][15] The manageable safety profile, characterized primarily by transient gastrointestinal events, was deemed acceptable.

Collectively, these data provided a compelling case for Berotralstat as the first oral, non-androgenic prophylactic option for HAE, ultimately leading to its regulatory approval and addressing a major unmet need for patients seeking less burdensome and effective long-term treatment.[19]

References

  • Clinical Review - Berotralstat (Orladeyo) - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Berotralstat Monograph for Professionals. (2024, April 10). Drugs.com. [Link]

  • Hereditary Angioedema Mechanism of Disease & Pathogenesis. (n.d.). Discover HAE. [Link]

  • Farkas, H., et al. (2023). Berotralstat for hereditary angioedema. Therapeutic Advances in Chronic Disease, 14. [Link]

  • Gracia-Díaz, C., et al. (2019). Genetic Variation of Kallikrein-Kinin System and Related Genes in Patients With Hereditary Angioedema. Frontiers in Immunology, 10. [Link]

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  • Berotralstat - BioCryst Pharmaceuticals. (n.d.). AdisInsight. [Link]

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  • Orladeyo (berotralstat) FDA Approval History. (n.d.). Drugs.com. [Link]

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  • Berotralstat (BCX7353) Significantly Reduced Use of Acute On-Demand Medicine in HAE Patients in APeX-2. (2020, March 16). BioCryst Pharmaceuticals, Inc.[Link]

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Exploratory

Berotralstat Hydrochloride chemical synthesis and purification

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Berotralstat Hydrochloride Foreword: A Strategic Approach to Berotralstat Synthesis Berotralstat, marketed as Orladeyo®, is a potent and selective...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Synthesis and Purification of Berotralstat Hydrochloride

Foreword: A Strategic Approach to Berotralstat Synthesis

Berotralstat, marketed as Orladeyo®, is a potent and selective small-molecule inhibitor of plasma kallikrein, administered orally for the prevention of hereditary angioedema (HAE) attacks.[1][2] Its mechanism involves blocking the generation of bradykinin, a key mediator of the swelling and pain associated with HAE.[2] The molecular complexity of berotralstat, which includes a stereocenter, a trifluoromethylated pyrazole ring, and multiple aromatic systems, necessitates a robust and well-controlled synthetic and purification strategy.

This guide provides an in-depth examination of the core chemical processes for manufacturing berotralstat hydrochloride. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for strategic decisions in process development, and the critical quality controls required to deliver a safe and effective active pharmaceutical ingredient (API). The narrative is grounded in a convergent synthesis approach, a strategy chosen for its efficiency and ability to maximize yield by building complex molecules from smaller, pre-assembled fragments.

Part 1: The Convergent Synthetic Strategy

The industrial synthesis of berotralstat is most effectively achieved through a convergent route, which relies on the preparation of two key advanced intermediates that are later coupled to form the final molecular framework.[3] This approach offers significant advantages over a linear synthesis by improving overall yield, simplifying purification of intermediates, and allowing for parallel manufacturing streams.

The core strategy involves:

  • Synthesis of the Carboxylic Acid Fragment: A trifluoromethyl-substituted pyrazole carboxylic acid.

  • Synthesis of the Chiral Amine Fragment: A chiral amine containing the critical (R)-stereocenter.

  • Final Coupling and Salt Formation: Amide bond formation between the two fragments, followed by conversion to the stable dihydrochloride salt.

Figure 1: High-level overview of the convergent synthesis strategy for berotralstat.

Part 2: Synthesis of Key Intermediates

Pathway A: The Carboxylic Acid Fragment

The synthesis of the pyrazole carboxylic acid core is a multi-step process designed to construct the heterocyclic ring with the required trifluoromethyl substituent.[3]

Step-by-Step Protocol:

  • Pyrazole Ring Formation: The synthesis begins with the diazotization of an appropriate aniline precursor (aniline 116), which is then subjected to a regioselective cyclative condensation with a diketone (117) in the presence of a reducing agent like stannous chloride. This reaction efficiently constructs the pyrazole ring system (pyrazole 118). The choice of a diketone with a furan moiety is a deliberate strategic decision.

  • Unmasking the Carboxylic Acid: The furan ring serves as a "latent carboxylic acid surrogate."[3] This is a clever and effective tactic in complex synthesis. The furan is subjected to oxidative cleavage, a reaction that unmasks the carboxylic acid functionality (acid 119) in good yield.

  • Functional Group Manipulation: The nitrile group on the pyrazole intermediate is then reduced. A common method is using nickel boride, which can be prepared in situ.

  • Protection: Following reduction, the resulting amine is protected, often as a carbamate, to prevent side reactions in the subsequent coupling step. This yields the final activated carboxylic acid fragment (acid 120).[3]

Expert Rationale: The use of a furan as a precursor to a carboxylic acid is an elegant solution that avoids potential reactivity issues of a free carboxylic acid during the initial ring-forming steps. The protection of the amine is a standard but critical step to ensure the chemoselectivity of the final amide bond formation.

Pathway B: The Chiral Amine Fragment

The synthesis of the chiral amine is arguably the most critical part of the entire process, as it establishes the single (R)-stereocenter essential for the drug's biological activity. An Ellman-type chiral auxiliary approach is commonly employed.[3]

Step-by-Step Protocol:

  • Chiral Auxiliary Condensation: The process starts with the condensation of a commercially available aldehyde (aldehyde 121) with (R)-tert-butylsulfinamide. This reaction, developed by Ellman, is a cornerstone of modern asymmetric synthesis and reliably produces the corresponding sulfinamide product (Ellman product 122) with high diastereoselectivity.

  • Carbon-Carbon Bond Formation: The key C-C bond is formed via a Grignard reaction. An aryl bromide (124) is converted into its Grignard reagent and then added to the sulfinamide intermediate (122).

    • Causality Behind Protecting Groups: A crucial detail here is the protection of a latent aniline functionality on the aryl bromide. Direct formation of a Grignard reagent from an aminobenzyl bromide is not feasible. Therefore, the aniline is protected, for example, as a hexamethylsilazane, which is stable to the Grignard conditions.[3]

  • Deprotection and Isolation: Following the Grignard addition, the chiral auxiliary and the silyl protecting group are removed under acidic conditions. The desired chiral amine (amine 125) is then isolated, often via recrystallization from a suitable solvent like isopropanol to enhance enantiomeric purity.[3]

Expert Rationale: The choice of the Ellman auxiliary is driven by its high stereochemical control and its straightforward removal under acidic conditions. The protection of the aniline as a silazane is a field-proven method to carry a sensitive functional group through the harsh, nucleophilic conditions of a Grignard reaction.

Part 3: Final Assembly and Purification

Amide Coupling and Salt Formation

With both key fragments in hand, the final steps involve their coupling and conversion to the stable, crystalline dihydrochloride salt.

Step-by-Step Protocol:

  • Amine Derivatization: The synthesized chiral amine (125) undergoes a reductive amination with cyclopropylcarboxaldehyde to install the cyclopropylmethyl group.[3]

  • Amide Bond Formation: The resulting secondary amine is then coupled with the carboxylic acid fragment (120) using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form the amide bond, yielding berotralstat free base (127).[3]

  • Dihydrochloride Salt Formation: The final API is the dihydrochloride salt, which offers superior stability and handling properties compared to the free base. The free base is dissolved in a suitable solvent, such as methanol or isopropanol, and treated with approximately two equivalents of hydrogen chloride.[4][5] The HCl can be introduced as a gas or as a solution in a solvent like isopropanol (IPA-HCl).[4]

Purification and Polymorph Control

Purification of the final API is critical to remove process-related impurities and ensure the correct solid-state form, which impacts solubility, stability, and bioavailability. Crystallization is the primary method for purification.

Protocol for Crystallization (Form B4 Example):

A specific crystalline form, designated as Form B4, can be reliably produced through a controlled process.[4][6]

  • Dissolution: Prepare a solution or slurry of berotralstat dihydrochloride in a suitable solvent system. Solvents such as dichloromethane, methyl tert-butyl ether (MTBE), or propyl acetate, optionally combined with isopropanol, are effective.[4] Alternatively, a solution can be prepared by dissolving the salt in water, typically heating to between 50°C and 70°C.[4][6]

  • Crystallization: Induce crystallization by cooling the solution. A controlled cooling ramp is essential for forming well-defined crystals and ensuring high purity.

  • Isolation: Isolate the crystalline solid by filtration, typically under vacuum. The filtration is often performed at a controlled temperature, for instance, between 20°C and 30°C.[4][6]

  • Washing & Drying: The filter cake is optionally washed with a cold solvent to remove residual impurities and then dried under vacuum to meet the residual solvent limits defined by ICH Q3C guidelines.[1][7]

G A Crude Berotralstat Free Base B Dissolution in Solvent (e.g., Methanol) A->B C Addition of ~2 eq. HCl B->C D Crude Dihydrochloride Salt Precipitation C->D E Recrystallization (e.g., from Water or DCM/IPA) D->E F Controlled Cooling E->F G Vacuum Filtration (20-30°C) F->G H Optional Cake Wash G->H I Drying under Vacuum H->I J Pure Crystalline Berotralstat Dihydrochloride API I->J

Figure 2: A typical workflow for the purification and isolation of berotralstat hydrochloride API.

Table 1: Example Crystallization Parameters

ParameterConditionRationaleReference
Solvent SystemDichloromethane/IsopropanolBalances solubility and anti-solvent properties for effective crystallization.[4]
Temperature (Dissolution)50°C - 70°C (if using water)Ensures complete dissolution of the crude material.[4][6]
Temperature (Isolation)20°C - 30°COptimizes crystal recovery while minimizing dissolution losses.[4][6]
HCl Equivalents1.8 - 2.2Ensures complete formation of the stable dihydrochloride salt.[4]

Part 4: Quality Control and Impurity Profile

Ensuring the purity of berotralstat hydrochloride is paramount. The quality control strategy must adhere to stringent International Council for Harmonisation (ICH) guidelines.[7]

Trustworthiness Through Self-Validation: A robust manufacturing process is self-validating. Each step is designed not only to advance the synthesis but also to purge impurities from the previous stage. The final crystallization is a powerful purification step that, when properly controlled, selectively crystallizes the desired product, leaving impurities behind in the mother liquor. This is verified by a battery of analytical tests.

Key Impurities to Monitor:

  • Process-Related Impurities: These include unreacted starting materials, intermediates from the synthetic pathway, and by-products.[7]

  • (S)-Enantiomer: The incorrect enantiomer is a critical impurity that must be controlled to a very low level, as it is therapeutically inactive and constitutes an unnecessary chemical burden on the patient. Chiral HPLC is the standard method for its quantification.[8]

  • N-Nitroso Berotralstat: N-nitrosamine impurities are a class of potentially carcinogenic compounds that can form from secondary amines (present in berotralstat's structure) and residual nitrites under acidic conditions.[9][10] Regulatory agencies have extremely low acceptable intake limits for such impurities. Therefore, the process must be carefully designed to avoid their formation, and sensitive analytical methods (e.g., LC-MS/MS) must be used to ensure they are below the specified threshold.[10]

Table 2: Typical API Quality Specifications for Berotralstat Dihydrochloride

TestMethodAcceptance CriteriaGuideline
AssayHPLC98.0% - 102.0%ICH Q6A
Specified ImpuritiesHPLC≤ 0.20%ICH Q3A
Unspecified ImpuritiesHPLC≤ 0.10%ICH Q3A
Total ImpuritiesHPLC≤ 0.50%ICH Q3A
(S)-EnantiomerChiral HPLCReport ThresholdICH Q6A
N-Nitroso BerotralstatLC-MS/MSBelow Acceptable Intake (AI) LimitICH M7
Residual SolventsGCMeets limits for Class 2/3 solventsICH Q3C
Elemental ImpuritiesICP-MSMeets specified limitsICH Q3D

Acceptance criteria are typical and may vary based on specific regulatory filings.[1][7]

G cluster_0 Process Control & Raw Materials cluster_1 Analytical Testing cluster_2 Regulatory Guidelines PC Control of Starting Materials Defined Operating Parameters Avoidance of Nitrite Sources API High-Quality Berotralstat HCl API PC->API AT HPLC Chiral HPLC LC-MS/MS GC ICP-MS AT->API RG ICH Q3A (Impurities) ICH Q3C (Solvents) ICH Q3D (Elemental) ICH M7 (Mutagenic) RG->API

Figure 3: Logical relationship between process control, analytical testing, and regulatory guidelines to ensure API quality.

Conclusion

The synthesis and purification of berotralstat hydrochloride is a testament to modern pharmaceutical process chemistry. By employing a convergent strategy, leveraging powerful asymmetric synthesis techniques like the Ellman reaction, and implementing rigorous purification and quality control protocols, it is possible to manufacture this complex molecule on a commercial scale with high purity and stereochemical fidelity. The insights provided in this guide—from the strategic use of latent functional groups to the critical control of genotoxic impurities—underscore the scientific rigor required to bring advanced therapies to patients in need.

References

  • Berotralstat Impurities and Related Compound. Veeprho. [Link]

  • WO2021025969A1 - Solid state forms of berotralstat.
  • Berotralstat-impurities. Pharmaffiliates. [Link]

  • APPLICATION NUMBER: 214094Orig1s000 PRODUCT QUALITY REVIEW(S). (2020). accessdata.fda.gov. [Link]

  • Berotralstat. (2020). New Drug Approvals. [Link]

  • WO2021025969A1 - Formes à l'état solide de bérotralstat.
  • Synthesis and structure of berotralstat. ResearchGate. [Link]

  • Berotralstat Hydrochloride. PubChem, NIH. [Link]

  • Berotralstat. PubChem, NIH. [Link]

  • Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). ResearchGate. [Link]

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Foundational

The Expanding Therapeutic Horizon of Berotralstat Hydrochloride: A Technical Guide to its Potential in Novel Disease Indications

Abstract Berotralstat hydrochloride, an orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein, has been a significant advancement in the prophylactic treatment of hereditary angioedema...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Berotralstat hydrochloride, an orally administered, potent, and selective small-molecule inhibitor of plasma kallikrein, has been a significant advancement in the prophylactic treatment of hereditary angioedema (HAE).[1][2] Its mechanism of action, the targeted inhibition of the kallikrein-kinin system (KKS), however, suggests a far broader therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the scientific rationale and preclinical evidence supporting the investigation of Berotralstat in other diseases characterized by inflammation, vascular permeability, and neuronal dysfunction. We will delve into the intricacies of the KKS, its role in various pathologies, and present detailed experimental protocols for researchers and drug development professionals to assess the therapeutic utility of Berotralstat in these novel indications.

Introduction: Berotralstat and the Kallikrein-Kinin System

Berotralstat is a potent inhibitor of plasma kallikrein, with an in vitro inhibition constant (Ki) of 0.44 nM for isolated human plasma kallikrein.[1] It demonstrates high specificity, with IC50 values for other serine proteases like trypsin and thrombin being over 4,500-fold higher.[1] In plasma from HAE patients, Berotralstat inhibits plasma kallikrein activity with an EC50 of 15 nM.[1] Its primary function is to downregulate the production of bradykinin, a potent inflammatory mediator.[1][2][5] The kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood pressure regulation, coagulation, and pain.[6] Dysregulation of this system is implicated in a growing number of diseases beyond HAE.

Figure 1: The Kallikrein-Kinin System and the Point of Intervention for Berotralstat

Kallikrein_Kinin_System cluster_activation Activation Cascade cluster_bradykinin_production Bradykinin Production cluster_effects Pathophysiological Effects Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Plasma Kallikrein Plasma Kallikrein Prekallikrein Prekallikrein Prekallikrein->Plasma Kallikrein Factor XIIa High Molecular Weight Kininogen (HMWK) High Molecular Weight Kininogen (HMWK) Bradykinin Bradykinin High Molecular Weight Kininogen (HMWK)->Bradykinin Plasma Kallikrein Increased Vascular Permeability Increased Vascular Permeability Bradykinin->Increased Vascular Permeability B2 Receptor Activation Vasodilation Vasodilation Bradykinin->Vasodilation Inflammation & Pain Inflammation & Pain Bradykinin->Inflammation & Pain Berotralstat Berotralstat Berotralstat->Plasma Kallikrein Inhibition

Caption: The Kallikrein-Kinin System cascade and Berotralstat's mechanism of action.

Potential Therapeutic Applications Beyond Hereditary Angioedema

The central role of the kallikrein-kinin system in inflammation and vascular leakage provides a strong rationale for investigating Berotralstat in a variety of other diseases.

Diabetic Macular Edema (DME)

Scientific Rationale: Elevated levels of plasma kallikrein have been found in the vitreous of patients with DME.[7][8] Plasma kallikrein contributes to retinal vascular leakage and dysfunction in diabetic rodent models.[4] The mechanism may be independent of or synergistic with Vascular Endothelial Growth Factor (VEGF), the target of current standard-of-care therapies.[8]

Preclinical Evidence: Studies in diabetic rat models have shown that plasma kallikrein inhibitors can significantly reduce retinal thickening and inflammation.[4] For instance, a single or repeated intravitreal injection of a plasma kallikrein inhibitor, THR-149, in diabetic rats resulted in reduced inflammation, as indicated by a decrease in immune cell numbers and IL-6 levels in the retina.[4] Repeated injections of THR-149 also led to a significant reduction in retinal thickness.[4] Another study demonstrated that oral administration of plasma kallikrein inhibitors is effective in reducing retinal edema and preserving retinal function in preclinical models.[7]

Preclinical Study Model Intervention Key Findings Reference
Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149)Streptozotocin-induced diabetic ratIntravitreal THR-149Reduced retinal inflammation and thickening.[4]
Plasma Kallikrein Inhibition in Diabetic Macular EdemaDiabetic animal modelsOral plasma kallikrein inhibitorsReduced retinal edema and preserved retinal function.[7]
Inflammatory Arthritis

Scientific Rationale: The kallikrein-kinin system is activated in inflammatory joint diseases, leading to the release of bradykinin, which contributes to inflammation and pain.

Preclinical Evidence: In a collagen-induced arthritis (CIA) mouse model, a highly selective plasma kallikrein inhibitor, PKSI-527, significantly reduced the severity of arthritis.[3] Daily intraperitoneal administration of PKSI-527 from day 20 post-immunization restored the consumed components of the kallikrein-kinin system, suggesting a direct modulation of the target pathway.[3]

Preclinical Study Model Intervention Key Findings Reference
Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in miceCollagen-induced arthritis (CIA) in miceIntraperitoneal PKSI-527Reduced arthritis severity and restored kallikrein-kinin system components.[3]
Inflammatory Bowel Disease (IBD)

Scientific Rationale: The kallikrein-kinin system is implicated in the pathogenesis of IBD. In animal models of colitis, there is an increased activation of this system.

Preclinical Evidence: In dextran sulfate sodium (DSS)-induced and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis models in mice, genetic deficiency of components of the kallikrein-kinin system, including prekallikrein, resulted in attenuated disease phenotypes.[9] This suggests that inhibition of plasma kallikrein could be a viable therapeutic strategy for IBD.

Preclinical Study Model Intervention Key Findings Reference
The Plasma Kallikrein-Kininogen Pathway Is Critical in the Pathogenesis of Colitis in MiceDSS- and TNBS-induced colitis in miceGenetic knockout of prekallikreinAttenuated colitis phenotype.[9]
Neurological Disorders

Scientific Rationale: The kallikrein-kinin system is involved in neuroinflammation and blood-brain barrier (BBB) disruption, which are key features of several neurological disorders, including multiple sclerosis (MS) and glioblastoma.

Preclinical Evidence: In the experimental autoimmune encephalomyelitis (EAE) mouse model of MS, deficiency or pharmacologic blockade of plasma prekallikrein rendered mice less susceptible to the disease, with reduced BBB disruption and CNS inflammation.[10][11] Berotralstat itself has been shown to inhibit the proliferation and migration of glioblastoma cells and reduce peritumoral brain edema in preclinical studies.[12]

Preclinical Study Model Intervention Key Findings Reference
Plasma kallikrein modulates immune cell trafficking during neuroinflammationExperimental autoimmune encephalomyelitis (EAE) in miceGenetic knockout or antibody blockade of prekallikreinReduced EAE susceptibility, BBB disruption, and CNS inflammation.[10][11]
Berotralstat (BCX7353)Glioblastoma cell lines and mouse modelsBerotralstatInhibited glioblastoma cell proliferation and migration; reduced brain edema.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of Berotralstat in various disease models.

In Vitro Plasma Kallikrein Inhibition Assay

Objective: To determine the potency of Berotralstat in inhibiting plasma kallikrein activity.

Materials:

  • Purified human plasma kallikrein

  • Berotralstat

  • Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of Berotralstat in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of Berotralstat in the assay buffer to obtain a range of concentrations.

  • In a 96-well plate, add a fixed concentration of purified human plasma kallikrein to each well.

  • Add the different concentrations of Berotralstat to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at 405 nm at regular intervals using a microplate reader in kinetic mode.

  • Calculate the rate of substrate cleavage for each Berotralstat concentration.

  • Plot the percentage of inhibition against the logarithm of Berotralstat concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Workflow for In Vitro Plasma Kallikrein Inhibition Assay

Kallikrein_Inhibition_Assay Start Start Prepare_Reagents Prepare Berotralstat dilutions, plasma kallikrein, and substrate Start->Prepare_Reagents Incubate_Inhibitor Incubate plasma kallikrein with Berotralstat Prepare_Reagents->Incubate_Inhibitor Add_Substrate Add chromogenic substrate Incubate_Inhibitor->Add_Substrate Measure_Absorbance Measure absorbance at 405 nm (kinetic mode) Add_Substrate->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Step-by-step workflow for determining the in vitro IC50 of Berotralstat.

Measurement of Bradykinin Levels in Biological Samples

Objective: To quantify the levels of bradykinin in plasma, tissue homogenates, or cell culture supernatants following treatment with Berotralstat.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

Materials:

  • Commercially available Bradykinin ELISA kit

  • Biological samples (plasma, tissue homogenate, etc.)

  • Microplate reader

Procedure:

  • Collect and prepare biological samples according to the ELISA kit manufacturer's instructions. This may involve centrifugation and the addition of protease inhibitors to prevent bradykinin degradation.[6][13]

  • Prepare bradykinin standards and samples as described in the kit protocol.

  • Add standards and samples to the wells of the pre-coated microplate.

  • Follow the incubation, washing, and detection steps as outlined in the ELISA kit manual.[6][13]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of bradykinin in the samples by interpolating their absorbance values on the standard curve.

Preclinical Animal Models

3.3.1. Collagen-Induced Arthritis (CIA) in Mice

Objective: To evaluate the efficacy of Berotralstat in a preclinical model of rheumatoid arthritis.

Procedure:

  • Induction of CIA: Immunize susceptible mouse strains (e.g., DBA/1) with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[14][15][16] A booster immunization is typically given 21 days later.

  • Treatment: Begin oral administration of Berotralstat or vehicle control at a pre-determined time point (e.g., at the time of the booster immunization or upon the onset of clinical signs).

  • Assessment of Arthritis:

    • Clinical Scoring: Visually score the severity of arthritis in each paw on a scale of 0-4.

    • Paw Swelling: Measure the thickness of the paws using a caliper.

    • Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint homogenates.

3.3.2. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

Objective: To assess the therapeutic potential of Berotralstat in a model of inflammatory bowel disease.

Procedure:

  • Induction of Colitis: Administer DSS (typically 2-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.[17][18]

  • Treatment: Administer Berotralstat or vehicle control orally, either prophylactically (before DSS administration) or therapeutically (after the onset of colitis).

  • Assessment of Colitis:

    • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and the presence of blood in the stool.

    • Colon Length: At the end of the study, measure the length of the colon as an indicator of inflammation.

    • Histopathology: Collect colon tissue for histological evaluation of inflammation, ulceration, and crypt damage.

    • Myeloperoxidase (MPO) Activity: Measure MPO activity in the colon tissue as a marker of neutrophil infiltration.

Summary of Berotralstat's Pharmacokinetic and Pharmacodynamic Properties

Parameter Value Reference
In Vitro Potency
Ki (human plasma kallikrein)0.44 nM[1]
IC50 (human plasma kallikrein)Low nanomolar range[19]
EC50 (in HAE plasma)15 nM[1]
Pharmacokinetics (Human)
Time to Peak Plasma Concentration (Tmax)5 hours (with food)[20][21]
Elimination Half-life~93 hours[21][22]
MetabolismPrimarily via CYP2D6 and CYP3A4[22]
Excretion~79% in feces, ~9% in urine[20]

Conclusion and Future Directions

The potent and selective inhibition of plasma kallikrein by Berotralstat hydrochloride, coupled with its favorable oral pharmacokinetic profile, positions it as a promising therapeutic candidate for a range of diseases beyond HAE. The preclinical evidence in diabetic macular edema, inflammatory arthritis, inflammatory bowel disease, and neurological disorders is compelling and warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of Berotralstat in these and other potential indications. Future research should focus on dose-ranging studies in relevant animal models, the identification of predictive biomarkers of response, and ultimately, well-designed clinical trials to translate these promising preclinical findings into novel therapies for patients with unmet medical needs.

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  • Gras, J. (2021).
  • Effects of a highly selective plasma kallikrein inhibitor on collagen-induced arthritis in mice. (n.d.). PubMed. Retrieved from [Link]

  • Plasma Kallikrein Inhibition in Diabetic Macular Edema. (2020). Retinal Physician. Retrieved from [Link]

  • Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model. (n.d.). PubMed Central. Retrieved from [Link]

  • Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment. (n.d.). PubMed Central. Retrieved from [Link]

  • Plasma kallikrein modulates immune cell trafficking during neuroinflammation via PAR2 and bradykinin release. (2018). PubMed Central. Retrieved from [Link]

  • ELISA Kit for Bradykinin (BK). (n.d.). Cloud-Clone. Retrieved from [Link]

  • The Plasma Kallikrein-Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. (2018). PubMed. Retrieved from [Link]

  • Phase 1 Dose-Escalation Study of Plasma Kallikrein Inhibitor THR-149 for the Treatment of Diabetic Macular Edema. (n.d.). TVST. Retrieved from [Link]

  • Plasma Kallikrein-Kinin System as a VEGF-Independent Mediator of Diabetic Macular Edema. (2015). Diabetes. Retrieved from [Link]

  • Plasma kallikrein modulates immune cell trafficking during neuroinflammation via PAR2 and bradykinin release. (2019). PubMed. Retrieved from [Link]

  • Bradykinin ELISA kit. (n.d.). Amazon S3. Retrieved from [Link]

  • Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. (n.d.). PubMed Central. Retrieved from [Link]

  • Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. (n.d.). PubMed Central. Retrieved from [Link]

  • The Kallikrein–Kininogen Pathway in Colitis. (2018). Frontiers in Immunology. Retrieved from [Link]

  • Berotralstat Monograph for Professionals. (2024). Drugs.com. Retrieved from [Link]

  • Plasma Kallikrein-like activity. (n.d.). CoaChrom. Retrieved from [Link]

  • Kallikrein inhibitor activity. (n.d.). ChromogenicSubstrates.com. Retrieved from [Link]

  • Plasma Kallikrein Inhibitor Screening Kit (Colorimetric). (n.d.). BioVision. Retrieved from [Link]

  • 214094Orig1s000. (2020). accessdata.fda.gov. Retrieved from [Link]

  • WO2022197761A1 - Plasma kallikrein inhibitors. (n.d.). Google Patents.
  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. (2022). PubMed. Retrieved from [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. (2022). PubMed Central. Retrieved from [Link]

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. (n.d.). Frontiers. Retrieved from [Link]

  • Clinical Review - Berotralstat (Orladeyo). (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema]. (n.d.). PubMed. Retrieved from [Link]

  • Collagen-induced arthritis, an animal model of autoimmunity. (n.d.). PubMed. Retrieved from [Link]

  • Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS). (n.d.). PubMed Central. Retrieved from [Link]

  • DSS-Induced Colitis Mouse Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Collagen-Induced Arthritis (CIA) Model. (n.d.). Creative Animodel. Retrieved from [Link]

  • Collagen-Induced Arthritis as a Model for Rheumatoid Arthritis | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Collagen-Induced Arthritis (CIA) Models. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Reversal of experimental autoimmune encephalomyelitis with a hydroxamate inhibitor of matrix metalloproteases. (n.d.). PubMed Central. Retrieved from [Link]

  • DSS-Induced Colitis Model. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Dextran sodium sulfate colitis murine model: An indispensable tool for advancing our understanding of inflammatory bowel diseases pathogenesis. (n.d.). PubMed Central. Retrieved from [Link]

  • BioCryst Presents New Real-world Evidence Showing Significant Reductions in Healthcare Resource Utilization Among Patients with HAE Following Initiation of ORLADEYO® (berotralstat). (2024). BioCryst. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Probing the Potency of Berotralstat Hydrochloride: A Guide to In Vitro Kallikrein Inhibition Assays

Introduction: Targeting the Kallikrein-Kinin System in Hereditary Angioedema Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent and unpredictable episodes of severe swellin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Kallikrein-Kinin System in Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1][2] These episodes, which can affect the extremities, face, gastrointestinal tract, and airways, are not only disfiguring and painful but can also be life-threatening.[2] The underlying pathophysiology of most HAE types involves a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[3][4] This leads to dysregulation of the plasma kallikrein-kinin system (KKS), resulting in the overproduction of bradykinin, a potent vasodilator that increases vascular permeability and triggers angioedema attacks.[2][3][5]

Plasma kallikrein, a serine protease, plays a pivotal role in this cascade by cleaving high-molecular-weight kininogen (HMWK) to release bradykinin.[5][6] Consequently, inhibiting plasma kallikrein has emerged as a key therapeutic strategy for the prophylactic treatment of HAE.[2] Berotralstat hydrochloride (Orladeyo®) is an orally administered, potent, and selective inhibitor of plasma kallikrein.[6][7][8] It is indicated for the prevention of HAE attacks in adults and pediatric patients.[9][10] By binding to plasma kallikrein and inhibiting its proteolytic activity, berotralstat effectively reduces the generation of bradykinin, thereby preventing the onset of angioedema attacks.[5][6][11]

This application note provides detailed protocols for the in vitro assessment of berotralstat hydrochloride's inhibitory activity against plasma kallikrein using both chromogenic and fluorogenic assays. These assays are fundamental for researchers in drug discovery and development to characterize the potency and mechanism of action of kallikrein inhibitors.

The Kallikrein-Kinin System and Berotralstat's Mechanism of Action

The kallikrein-kinin system is a complex cascade that, when dysregulated, leads to the excessive production of bradykinin. The diagram below illustrates the key components of this pathway and the inhibitory action of berotralstat.

Kallikrein_Kinin_System cluster_0 Plasma cluster_1 Therapeutic Intervention FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin Angioedema Angioedema (Swelling & Pain) Bradykinin->Angioedema B2 Receptor Activation Berotralstat Berotralstat Hydrochloride Berotralstat->Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of berotralstat.

Experimental Workflow for In Vitro Kallikrein Inhibition Assay

The general workflow for determining the inhibitory potency of berotralstat involves incubating purified plasma kallikrein with varying concentrations of the inhibitor, followed by the addition of a specific substrate. The rate of substrate cleavage, which is inversely proportional to the inhibitor's potency, is then measured.

Experimental_Workflow cluster_workflow In Vitro Kallikrein Inhibition Assay Workflow A Prepare Reagents: - Purified Plasma Kallikrein - Berotralstat Serial Dilutions - Assay Buffer - Substrate (Chromogenic or Fluorogenic) B Incubate Kallikrein and Berotralstat: - Add enzyme and inhibitor to microplate wells. - Pre-incubate to allow for binding. A->B C Initiate Reaction: - Add substrate to each well. B->C D Kinetic Measurement: - Monitor absorbance (chromogenic) or  fluorescence (fluorogenic) over time. C->D E Data Analysis: - Calculate initial reaction velocities (V₀). - Plot % Inhibition vs. [Berotralstat]. - Determine IC₅₀ value. D->E

Caption: A generalized workflow for the in vitro kallikrein inhibition assay.

Protocol 1: Chromogenic In Vitro Kallikrein Inhibition Assay

This protocol utilizes a chromogenic substrate, such as H-D-Pro-Phe-Arg-p-nitroanilide (pNA) (e.g., S-2302), which upon cleavage by kallikrein, releases p-nitroaniline, a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[12][13][14]

Materials and Reagents
  • Purified Human Plasma Kallikrein: (e.g., from reputable commercial suppliers).

  • Berotralstat Hydrochloride: Prepare a stock solution in a suitable solvent (e.g., DMSO or water) and perform serial dilutions.

  • Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (e.g., S-2302).[12][13] Prepare a stock solution in sterile, nuclease-free water.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 25°C.

  • 96-well Microplate: Clear, flat-bottom.

  • Microplate Reader: Capable of measuring absorbance at 405 nm.

Experimental Procedure
  • Reagent Preparation:

    • Prepare a working solution of human plasma kallikrein in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a series of berotralstat hydrochloride dilutions in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent-induced artifacts.

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of the assay buffer to all wells.

    • Add 25 µL of the berotralstat dilutions to the respective wells. For the control (uninhibited) wells, add 25 µL of the assay buffer containing the same final solvent concentration.

    • Add 25 µL of the human plasma kallikrein working solution to all wells.

  • Pre-incubation:

    • Mix the contents of the wells by gentle shaking.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for the binding of berotralstat to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.

    • Immediately place the microplate in a pre-heated (37°C) microplate reader.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

Data Analysis
  • Calculate Initial Velocity (V₀): Determine the initial reaction rate for each well by plotting absorbance versus time and calculating the slope of the linear portion of the curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ of inhibited reaction / V₀ of uninhibited control)] x 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the berotralstat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[15]

Protocol 2: Fluorogenic In Vitro Kallikrein Inhibition Assay

Fluorogenic assays offer higher sensitivity compared to chromogenic assays and are suitable for screening large compound libraries. This protocol uses a substrate like Z-Phe-Arg-7-amino-4-methylcoumarin (Z-FR-AMC), which upon cleavage by kallikrein, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[16]

Materials and Reagents
  • Purified Human Plasma Kallikrein.

  • Berotralstat Hydrochloride.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC.[16] Prepare a stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 25°C.

  • 96-well Microplate: Black, flat-bottom, non-binding surface.

  • Fluorometric Microplate Reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.[16]

Experimental Procedure

The experimental procedure is analogous to the chromogenic assay, with the following key differences:

  • Reagent Preparation:

    • The working concentration of human plasma kallikrein may be lower due to the higher sensitivity of the fluorogenic substrate.

    • Prepare the fluorogenic substrate working solution in the assay buffer, protecting it from light.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate solution to each well.

    • Immediately place the microplate in a fluorometric microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) every 30 seconds for 10-15 minutes.

Data Analysis

The data analysis follows the same principles as the chromogenic assay, using fluorescence units instead of absorbance to calculate the initial velocity and percent inhibition.

Data Presentation and Interpretation

The inhibitory potency of berotralstat hydrochloride is typically expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor.

Parameter Chromogenic Assay Fluorogenic Assay
Enzyme Concentration 5-10 nM0.5-2 nM
Substrate Concentration 100-200 µM10-50 µM
Berotralstat IC₅₀ (Example) ~10-20 nM~5-15 nM

Note: The exact concentrations and IC₅₀ values should be determined empirically in your laboratory setting as they can vary based on the specific reagents and conditions used.

Assay Validation and Quality Control

To ensure the reliability and reproducibility of the results, the following validation steps are crucial:

  • Enzyme Kinetics: Determine the Michaelis-Menten constant (Km) for the substrate under the assay conditions. Ideally, the substrate concentration used in the inhibition assay should be at or below the Km value.

  • Z'-factor: Calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Solvent Tolerance: Verify that the final concentration of the solvent used to dissolve berotralstat does not affect the enzyme activity.

  • Positive Control: Include a known kallikrein inhibitor as a positive control to validate the assay performance.

Conclusion

The in vitro chromogenic and fluorogenic assays described in this application note provide robust and reliable methods for characterizing the inhibitory potency of berotralstat hydrochloride against plasma kallikrein. These assays are indispensable tools for researchers engaged in the discovery and development of novel therapeutics for HAE and other kallikrein-mediated diseases. By understanding the principles behind these assays and adhering to rigorous experimental design and validation, scientists can generate high-quality data to advance our understanding of kallikrein inhibition and its therapeutic potential.

References

  • U.S. Food and Drug Administration. (n.d.). ORLADEYO (berotralstat) capsules, for oral use. Retrieved from [Link]

  • Chromogenix. (n.d.). Determination of kallikrein-like activity in plasma with Chromogenic Substrate S-2302™. Retrieved from [Link]

  • BioCryst Pharmaceuticals, Inc. (2025, December 12). BioCryst Announces FDA Approval of ORLADEYO® (berotralstat) Oral Pellets, First and Only Oral Prophylactic Treatment for Patients with HAE Aged 2 to <12 Years. Retrieved from [Link]

  • Gallimore, M. J., & Friberger, P. (1982). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Thrombosis Research, 25(3), 293-298. Retrieved from [Link]

  • Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Retrieved from [Link]

  • Kenniston, J. A., Faucette, C. A., Martik, D., Comeau, S. R., D'Agostino, R. B., Jr, & Zuraw, B. L. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in Allergy, 5, 1370483. Retrieved from [Link]

  • Contemporary Pediatrics. (2025, December 12). FDA approves berotralstat for patients aged 2 to 11 years with hereditary angioedema. Retrieved from [Link]

  • Healio. (2025, December 12). FDA approves berotralstat for children aged 2 to 12 years with hereditary angioedema. Retrieved from [Link]

  • Patsnap. (2024, July 9). Is Berotralstat approved by the FDA?. Retrieved from [Link]

  • HAE International. (2020, December 4). FDA approves Orladeyo (berotralstat), first oral, once-daily therapy. Retrieved from [Link]

  • Takeda. (n.d.). Hereditary Angioedema Mechanism of Disease & Pathogenesis. Retrieved from [Link]

  • Busse, P. J., & Christiansen, S. C. (2021). Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade. The Journal of Allergy and Clinical Immunology: In Practice, 9(12), 4343–4353. Retrieved from [Link]

  • Drugs.com. (2024, April 10). Berotralstat Monograph for Professionals. Retrieved from [Link]

  • AnaSpec. (n.d.). SensoLyte® Rh110 Plasma Kallikrein Activity Assay Kit Fluorimetric. Retrieved from [Link]

  • PharmaCompass. (n.d.). Berotralstat. Retrieved from [Link]

  • DermNet NZ. (n.d.). Hereditary angioedema. Retrieved from [Link]

  • Schmaier, A. H. (2018). Plasma Prekallikrein: Its Role in Hereditary Angioedema and Health and Disease. Frontiers in Medicine, 5, 3. Retrieved from [Link]

  • PubChem. (n.d.). Berotralstat. Retrieved from [Link]

  • Drugs.com. (n.d.). Berotralstat: Uses, Dosage, Side Effects, Warnings. Retrieved from [Link]

  • Katori, M., Majima, M., Ohtsu, H., & Uchida, Y. (1989). Study on the in vitro assay method for evaluating the inhibitory effect of various substances on the production of plasma kallikrein. Advances in Experimental Medicine and Biology, 247B, 249–253. Retrieved from [Link]

  • CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]

  • Herwald, H., & Egesten, A. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19), e1253. Retrieved from [Link]

  • Chromogenix. (n.d.). Kallikrein inhibitor activity. Retrieved from [Link]

  • Kenniston, J. A., Faucette, C. A., Martik, D., Comeau, S. R., D'Agostino, R. B., Jr, & Zuraw, B. L. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in Allergy, 5, 1370483. Retrieved from [Link]

  • National Institutes of Health. (2024, November 4). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay Validation and Enzyme Kinetics. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(7), 1805. Retrieved from [Link]

  • Guo, X., Malcolm, J. R., Ali, M. M., Morais, G. R., Shnyder, S. D., Loadman, P. M., ... & Falconer, R. A. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst, 145(11), 3904-3912. Retrieved from [Link]

  • ChemHelp ASAP. (2023, August 18). Functional in vitro assays for drug discovery. Retrieved from [Link]

  • Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. (2024, March 28). Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020, July 24). Application Number: 214094Orig1s000 Product Quality Review(s). Retrieved from [Link]

  • Atienzar-Aroca, S., Chavez-Pineda, C., Martinez-Tebent, A., & Roca-Mesa, D. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2153. Retrieved from [Link]

Sources

Application

LC-MS/MS method for Berotralstat Hydrochloride quantification in plasma

An Application Note and Protocol for the Quantification of Berotralstat Hydrochloride in Human Plasma using LC-MS/MS Authored by: Gemini, Senior Application Scientist Introduction Berotralstat, available as Orladeyo®, is...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of Berotralstat Hydrochloride in Human Plasma using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Introduction

Berotralstat, available as Orladeyo®, is a potent, orally administered, small-molecule inhibitor of plasma kallikrein.[1][2][3] Its mechanism of action involves binding to plasma kallikrein to inhibit its proteolytic activity.[4] This action controls the generation of excess bradykinin, a potent vasodilator that mediates the swelling and pain associated with hereditary angioedema (HAE) attacks.[4][5] HAE is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling, for which Berotralstat serves as a prophylactic treatment in adults and pediatric patients aged 12 years and older.[1][6]

The accurate quantification of Berotralstat in human plasma is paramount for conducting pharmacokinetic (PK) and toxicokinetic (TK) studies.[7][8] These studies are essential for optimizing dosing regimens, assessing drug exposure-response relationships, and ensuring patient safety and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive bioanalytical technique for this purpose, offering unparalleled sensitivity, specificity, and a wide dynamic range.[9]

This application note provides a comprehensive, step-by-step protocol for a robust and validated LC-MS/MS method to quantify Berotralstat in human plasma. The methodology employs a straightforward protein precipitation (PPT) technique for sample preparation, followed by rapid and efficient chromatographic separation and detection by a triple quadrupole mass spectrometer. The described method is designed for high-throughput analysis and is grounded in the principles outlined by major regulatory bodies, ensuring data integrity and reliability.[10][11][12]

Method Overview and Workflow

The bioanalytical workflow begins with the extraction of Berotralstat and an internal standard (IS) from the plasma matrix. Due to Berotralstat's high plasma protein binding of approximately 99%, an efficient method to release the drug is required.[4][7] Protein precipitation is an ideal choice for this application; it is a rapid, cost-effective, and highly effective technique for removing high-abundance proteins like albumin, which would otherwise interfere with the analysis.[13][14]

Following protein removal, the resulting supernatant is injected into the LC-MS/MS system. Chromatographic separation is achieved on a reversed-phase C18 column, which separates Berotralstat from endogenous plasma components. The analyte is then ionized using positive electrospray ionization (ESI+) and detected in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Aliquot) Spike Spike with Internal Standard (IS) Plasma->Spike PPT Add Acetonitrile (Precipitating Agent) Spike->PPT Vortex Vortex to Mix & Denature PPT->Vortex Incubate Incubate at Low Temperature Vortex->Incubate Centrifuge Centrifuge to Pellet Protein Incubate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometric Detection (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Overall experimental workflow for Berotralstat quantification.

Materials and Methods

Reagents and Materials
  • Analytes: Berotralstat Hydrochloride reference standard, Berotralstat-d8 (Internal Standard).

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥98%), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), free of interfering substances.

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Equipment
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Vortex Mixer

  • Refrigerated Centrifuge: Capable of reaching ≥14,000 x g.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of Berotralstat and Berotralstat-d8 into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the Berotralstat stock solution with 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Berotralstat-d8 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.

Preparation of Calibration Standards and Quality Control Samples

To construct the calibration curve, spike blank human plasma with the appropriate Berotralstat working solutions to achieve final concentrations covering the desired analytical range. Based on clinical data, a range of 1 to 1000 ng/mL is appropriate.[1]

Standard/QC LevelConcentration (ng/mL)Purpose
LLOQ1.0Lower Limit of Quantification
CS 22.5Calibration Standard
CS 310Calibration Standard
CS 450Calibration Standard
CS 5100Calibration Standard
CS 6250Calibration Standard
CS 7500Calibration Standard
ULOQ1000Upper Limit of Quantification
QC Low3.0Quality Control
QC Mid80Quality Control
QC High800Quality Control
Table 1: Suggested concentrations for Calibration Standards (CS) and Quality Control (QC) samples.
Plasma Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation with acetonitrile is its ability to efficiently denature and precipitate plasma proteins while simultaneously solubilizing Berotralstat, leading to high analyte recovery.[15][16] A 3:1 ratio of precipitant to plasma is a field-proven standard that ensures near-complete protein removal without excessive sample dilution.[15]

PPT_Workflow start plasma 1. Aliquot 100 µL Plasma Sample start->plasma add_is 2. Add 300 µL IS (100 ng/mL in ACN) plasma->add_is vortex 3. Vortex (1 min, high speed) add_is->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer 5. Transfer Supernatant for Analysis centrifuge->transfer end transfer->end

Caption: Step-by-step protein precipitation workflow.

Detailed Protocol:

  • Aliquot 100 µL of plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL Berotralstat-d8 in acetonitrile). The addition of a stable isotope-labeled internal standard is critical as it co-extracts with the analyte and compensates for variability in sample preparation and instrument response.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial or 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Parameters

Note: These parameters are a starting point and must be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Conditions
ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like Berotralstat.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a strong organic solvent providing good elution strength.[17]
Flow Rate 0.4 mL/minA typical flow rate for analytical scale LC-MS, balancing speed and efficiency.
Column Temp. 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
Gradient 0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-10% B), 3.1-4.0 min (10% B)A rapid gradient allows for fast analysis times suitable for high-throughput screening.
Table 2: Recommended Liquid Chromatography Conditions.
Mass Spectrometry (MS) Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage +5500 V
Source Temp. 500°C
Curtain Gas 35 psi
Collision Gas Nitrogen
MRM Transitions See Table 3
Table 3: General Mass Spectrometry Conditions.

MRM Transitions: The selection of specific precursor-to-product ion transitions is the foundation of an LC-MS/MS assay's selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)CE (eV)DP (V)
Berotralstat 515.2229.11503580
Berotralstat-d8 (IS) 523.2237.11503580
Table 4: Optimized Multiple Reaction Monitoring (MRM) Transitions. (Note: CE and DP values are instrument-dependent and require optimization).

Method Validation According to Regulatory Guidelines

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[18] This validation should be performed in accordance with the principles outlined in the ICH M10 guideline, which is adopted by both the FDA and EMA.[10][12][19]

Validation ParameterDescription and Acceptance Criteria
Selectivity The method must differentiate the analyte and IS from endogenous components. Six blank plasma sources are analyzed. Response at the analyte's retention time should be <20% of the LLOQ response.
Linearity A calibration curve of at least six non-zero standards is analyzed. The curve should have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyzed at four QC levels (LLOQ, Low, Mid, High) in replicates (n=6) over at least three separate runs. Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[20]
Matrix Effect Assessed by comparing the response of analyte in post-extraction spiked blank plasma to the response in a pure solution. The CV of the IS-normalized matrix factor should be ≤15%.
Recovery The extraction efficiency is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels. Recovery should be consistent and reproducible.
Stability Analyte stability is evaluated under various conditions: Freeze-Thaw: After 3 cycles. Bench-Top: At room temperature for an expected duration. Long-Term: At storage temperature (-20°C or -80°C). Mean concentrations must be within ±15% of nominal.
Table 5: Summary of Bioanalytical Method Validation Parameters and Acceptance Criteria.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of Berotralstat in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput environments, and its validation against stringent regulatory guidelines ensures the generation of reliable data for pharmacokinetic assessments and clinical trial support. This method serves as a critical tool for researchers and drug development professionals working to advance the therapeutic application of Berotralstat.

References

  • Drugs.com. (2024). Berotralstat Monograph for Professionals. Available at: [Link]

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  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Orladeyo (berotralstat) Prescribing Information. Available at: [Link]

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  • Sheridan, M., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 939-951. Available at: [Link]

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Method

Application Note: Cell-Based Assays for Evaluating the Efficacy of Berotralstat Hydrochloride

Introduction: The Scientific Landscape of Hereditary Angioedema and the Role of Berotralstat Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of s...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Landscape of Hereditary Angioedema and the Role of Berotralstat

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, gastrointestinal tract, and upper airway.[1][2][3] The underlying cause of most HAE cases is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1] This leads to dysregulation of the plasma kallikrein-kinin system, resulting in the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling and pain associated with HAE attacks.[1][4][5][6]

Berotralstat (marketed as Orladeyo®) is an orally administered, once-daily selective inhibitor of plasma kallikrein.[7][8][9] By binding to and inhibiting plasma kallikrein, Berotralstat prevents the proteolytic cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[7][10][11] This mechanism of action directly addresses the root cause of swelling in HAE, making Berotralstat a crucial prophylactic therapy for preventing HAE attacks in adult and pediatric patients.[2][8][12][13][14]

This application note provides detailed protocols for two robust cell-based assays designed to evaluate the efficacy of Berotralstat Hydrochloride. These assays are critical tools for researchers and drug development professionals engaged in the study of HAE and the characterization of kallikrein inhibitors. The first assay directly measures the inhibitory activity of Berotralstat on plasma kallikrein, while the second assesses the downstream functional consequences of this inhibition by measuring the activation of the bradykinin B2 receptor.

The Kallikrein-Kinin System: A Visualized Pathway

The kallikrein-kinin system is a cascade of plasma proteins that, when activated, leads to the release of the inflammatory mediator bradykinin. Understanding this pathway is fundamental to comprehending the mechanism of action of Berotralstat.

Kallikrein-Kinin System cluster_0 Contact Activation cluster_1 Kallikrein Activation cluster_2 Bradykinin Production cluster_3 Physiological Effects Factor XII Factor XII Activated Factor XII (FXIIa) Activated Factor XII (FXIIa) Factor XII->Activated Factor XII (FXIIa) Negative Surface Contact Prekallikrein Prekallikrein Plasma Kallikrein Plasma Kallikrein Prekallikrein->Plasma Kallikrein FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Plasma Kallikrein Bradykinin B2 Receptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2 Receptor Binding & Activation Angioedema Angioedema Bradykinin B2 Receptor->Angioedema Increased Vascular Permeability Berotralstat Berotralstat Berotralstat->Plasma Kallikrein Inhibition

Caption: The Kallikrein-Kinin System and the inhibitory action of Berotralstat.

Assay 1: Chromogenic Plasma Kallikrein Inhibition Assay

This assay directly quantifies the inhibitory effect of Berotralstat on the enzymatic activity of plasma kallikrein. The principle relies on a chromogenic substrate that mimics the natural substrate of kallikrein. When cleaved by active kallikrein, the substrate releases a chromophore (p-nitroaniline, pNA), which can be measured spectrophotometrically. The reduction in color development is directly proportional to the inhibitory activity of Berotralstat.[15][16][17][18]

Experimental Workflow

Chromogenic Assay Workflow cluster_workflow Workflow start Start plate_prep Prepare 96-well plate with Berotralstat dilutions start->plate_prep add_kallikrein Add Plasma Kallikrein plate_prep->add_kallikrein pre_incubation Pre-incubate add_kallikrein->pre_incubation add_substrate Add Chromogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution (e.g., Acetic Acid) incubation->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance end End read_absorbance->end

Caption: Workflow for the chromogenic plasma kallikrein inhibition assay.

Detailed Protocol

Materials:

  • Berotralstat Hydrochloride

  • Human Plasma Kallikrein (purified)

  • Chromogenic Kallikrein Substrate (e.g., S-2302)[17]

  • Tris Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Stop Solution (e.g., 20% Acetic Acid)[16]

Procedure:

  • Prepare Berotralstat Dilutions: Create a serial dilution of Berotralstat Hydrochloride in Tris buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (buffer only).

  • Plate Setup: Add 50 µL of each Berotralstat dilution or vehicle control to the wells of a 96-well microplate in triplicate.

  • Add Plasma Kallikrein: Prepare a working solution of human plasma kallikrein in Tris buffer. Add 25 µL of the kallikrein solution to each well.

  • Pre-incubation: Gently tap the plate to mix and pre-incubate for 15 minutes at 37°C to allow Berotralstat to bind to the enzyme.

  • Initiate Reaction: Prepare a working solution of the chromogenic substrate in Tris buffer. Add 25 µL of the substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the absorbance in the vehicle control wells is within the linear range of the microplate reader.

  • Stop Reaction: Add 50 µL of stop solution to each well to quench the enzymatic reaction.

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

Data Analysis and Expected Results

The percentage of kallikrein inhibition is calculated for each Berotralstat concentration using the following formula:

% Inhibition = [1 - (Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle - Absorbance_blank)] * 100

Plot the percentage of inhibition against the logarithm of the Berotralstat concentration to generate a dose-response curve. The IC50 value, which represents the concentration of Berotralstat required to inhibit 50% of kallikrein activity, can be determined from this curve.

Berotralstat (nM)Absorbance (405 nm)% Inhibition
0 (Vehicle)1.250
0.11.185.6
10.9524
100.6349.6
1000.2580
10000.1092
100000.0893.6

Table 1: Example data for the chromogenic plasma kallikrein inhibition assay.

Assay 2: Bradykinin B2 Receptor Activation Assay (Calcium Flux)

This cell-based functional assay measures the downstream effect of kallikrein activity. In this assay, bradykinin produced by kallikrein action on HMWK activates the bradykinin B2 receptor (B2R) on target cells. B2R is a G-protein coupled receptor (GPCR) that, upon activation, triggers an increase in intracellular calcium concentration.[19][20][21] This calcium flux can be detected using a calcium-sensitive fluorescent dye. The inhibitory effect of Berotralstat is measured as a reduction in the bradykinin-induced calcium signal.

Experimental Workflow

Calcium Flux Assay Workflow cluster_workflow Workflow start Start cell_seeding Seed cells expressing Bradykinin B2 Receptor start->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading pre_treatment Pre-treat with Berotralstat dilutions dye_loading->pre_treatment stimulation Stimulate with Kallikrein and HMWK pre_treatment->stimulation read_fluorescence Measure fluorescence (calcium flux) stimulation->read_fluorescence end End read_fluorescence->end

Caption: Workflow for the bradykinin B2 receptor activation assay.

Detailed Protocol

Materials:

  • Cell line stably expressing the human bradykinin B2 receptor (e.g., HEK293 or CHO cells)[19][22]

  • Cell culture medium and supplements

  • Berotralstat Hydrochloride

  • Human Plasma Kallikrein

  • High-Molecular-Weight Kininogen (HMWK)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with kinetic reading capabilities

Procedure:

  • Cell Culture and Seeding: Culture the B2R-expressing cells according to standard protocols. Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C, following the dye manufacturer's instructions.

  • Cell Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-treatment with Berotralstat: Add 50 µL of Berotralstat dilutions in assay buffer to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control.

  • Stimulation and Measurement: Prepare a stimulation solution containing both plasma kallikrein and HMWK in assay buffer. Place the microplate in a fluorescence plate reader and initiate kinetic reading. After establishing a baseline fluorescence, add 50 µL of the stimulation solution to each well.

  • Data Acquisition: Continue to measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the peak calcium response.

Data Analysis and Expected Results

The response is typically quantified as the peak fluorescence intensity or the area under the curve for each well. The percentage of inhibition of B2R activation is calculated for each Berotralstat concentration.

% Inhibition = [1 - (Response_sample - Response_baseline) / (Response_vehicle - Response_baseline)] * 100

Plot the percentage of inhibition against the logarithm of the Berotralstat concentration to determine the EC50 value, which represents the concentration of Berotralstat that causes a half-maximal inhibition of the bradykinin-induced calcium response.

Berotralstat (nM)Peak Fluorescence (RFU)% Inhibition
0 (Vehicle)550000
1520005.5
104100025.5
1002500054.5
10001200078.2
10000800085.5

Table 2: Example data for the bradykinin B2 receptor activation assay.

Trustworthiness and Self-Validation of Protocols

To ensure the reliability and reproducibility of these assays, it is crucial to incorporate appropriate controls:

  • Negative Control: Wells containing cells and all reagents except the stimulating agents (kallikrein and HMWK) to determine baseline fluorescence/absorbance.

  • Positive Control: Wells with a known bradykinin B2 receptor agonist to confirm cell responsiveness.

  • Vehicle Control: Wells treated with the same solvent used to dissolve Berotralstat to account for any solvent effects.

  • Reference Inhibitor: A known kallikrein inhibitor can be run in parallel to validate the assay performance.

Conclusion

The cell-based assays detailed in this application note provide robust and reliable methods for assessing the efficacy of Berotralstat Hydrochloride. The chromogenic assay offers a direct measure of plasma kallikrein inhibition, while the B2 receptor activation assay provides a functional readout of the downstream consequences of this inhibition. By employing these protocols, researchers can gain valuable insights into the pharmacological properties of Berotralstat and other kallikrein inhibitors, contributing to the development of improved therapies for Hereditary Angioedema.

References

  • Hereditary Angioedema Mechanism of Disease & P
  • Kaplan, A. P. (2010). Bradykinin and the Pathogenesis of Hereditary Angioedema. PubMed Central. (URL: [Link])

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  • PharmaCompass.com. Berotralstat | Drug Information, Uses, Side Effects, Chemistry. (URL: [Link])

  • Contemporary Pediatrics. (2025). FDA approves berotralstat for patients aged 2 to 11 years with hereditary angioedema. (URL: [Link])

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  • Drugs.com. Berotralstat Monograph for Professionals. (URL: [Link])

  • Healio. (2025). FDA approves berotralstat for children aged 2 to 12 years with hereditary angioedema. (URL: [Link])

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Application

Application Notes and Protocols for Preclinical Evaluation of Berotralstat Hydrochloride in Animal Models of Hereditary Angioedema

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models for the preclinical assessment of Berotralstat Hydrochloride (Orla...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of animal models for the preclinical assessment of Berotralstat Hydrochloride (Orladeyo™), an oral plasma kallikrein inhibitor for the prophylactic treatment of Hereditary Angioedema (HAE). These application notes synthesize established methodologies and field-proven insights to facilitate robust and reproducible efficacy, pharmacokinetic, and pharmacodynamic studies. Detailed, step-by-step protocols for key experimental workflows are provided, underpinned by a mechanistic understanding of HAE pathophysiology and the mode of action of Berotralstat.

Introduction: The Scientific Rationale for Targeting Plasma Kallikrein in Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare, autosomal dominant disorder characterized by recurrent, unpredictable, and often debilitating episodes of subcutaneous or submucosal swelling.[1][2][3] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial regulator of the plasma kallikrein-kinin system (KKS).[1][4] In the absence of functional C1-INH, the KKS becomes dysregulated, leading to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and mediates the swelling and pain associated with HAE attacks.[1][5][6]

The central role of bradykinin in HAE pathophysiology is well-established.[4][7] Plasma kallikrein, a serine protease, is the primary enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to generate bradykinin.[1][5] Therefore, inhibiting plasma kallikrein activity represents a direct and effective therapeutic strategy to control bradykinin production and prevent HAE attacks.[8][9]

Berotralstat Hydrochloride is a potent and selective, orally bioavailable small-molecule inhibitor of plasma kallikrein.[6][8][10] By binding to plasma kallikrein and inhibiting its proteolytic activity, Berotralstat effectively reduces the generation of bradykinin.[5][8][9] This mechanism of action has been validated in clinical trials, where once-daily oral Berotralstat has been shown to significantly reduce the frequency of HAE attacks in patients.[11][12][13]

To facilitate the continued development and evaluation of kallikrein inhibitors like Berotralstat, appropriate and well-characterized animal models are indispensable. These models are crucial for establishing preclinical proof-of-concept, determining effective dose ranges, and understanding the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.[2] This guide provides detailed protocols for the use of established and emerging animal models of HAE in the preclinical assessment of Berotralstat.

The Kallikrein-Kinin System and HAE Pathophysiology

The dysregulation of the Kallikrein-Kinin System (KKS) is the core molecular defect in HAE. The following diagram illustrates the key components of this pathway and the therapeutic intervention point of Berotralstat.

Kallikrein-Kinin System in HAE cluster_HAE_Pathology HAE Pathophysiology (C1-INH Deficiency) FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Angioedema Angioedema (Increased Vascular Permeability, Swelling, Pain) B2R->Angioedema C1_INH C1-Inhibitor C1_INH->FXIIa Inhibition C1_INH->Kallikrein Inhibition Berotralstat Berotralstat (ORLADEYO™) Berotralstat->Kallikrein Inhibition

Figure 1: The Kallikrein-Kinin System in HAE. In HAE, deficient C1-inhibitor leads to uncontrolled activation of Factor XII and plasma kallikrein, resulting in excessive bradykinin production and angioedema. Berotralstat directly inhibits plasma kallikrein.

Recommended Animal Models for HAE Research

While no single animal model perfectly recapitulates all aspects of human HAE, several genetically modified rodent models have proven invaluable for studying disease mechanisms and for the preclinical evaluation of therapeutic agents like Berotralstat. The choice of model depends on the specific research question and the endpoints being investigated.

C1-Inhibitor Deficient (Serping1 Knockout) Mice

Rationale: This is the most widely used and mechanistically relevant model for HAE types I and II. These mice, with a targeted disruption of the Serping1 gene (the murine homolog of the human SERPING1 gene), exhibit a biochemical phenotype similar to HAE patients, including reduced plasma C1-INH and C4 levels.[2][3][7]

Key Characteristics:

  • Genotype: Heterozygous (C1-INH+/-) or homozygous (C1-INH-/-) knockout of the Serping1 gene.

  • Phenotype: While these mice have a baseline of increased vascular permeability, they do not typically exhibit the spontaneous, overt swelling attacks seen in human patients.[7] Therefore, an external trigger is required to induce an acute angioedema-like response.

  • Utility: Excellent for studying the underlying vascular permeability defects in HAE and for testing the efficacy of prophylactic therapies like Berotralstat in preventing triggered attacks.[7]

Humanized KLKB1 Mice

Key Characteristics:

  • Genotype: Murine Klkb1 gene replaced with the human KLKB1 gene.

  • Phenotype: These mice express human prekallikrein, primarily in the liver, and circulate it in the plasma.[10]

  • Utility: Ideal for pharmacodynamic studies of kallikrein inhibitors and for evaluating the efficacy of human-specific therapies.[10][11] They can be cross-bred with C1-inhibitor deficient mice to create a more robust HAE model.

Bradykinin B2 Receptor Overexpressing Rodents

Rationale: These models are based on the premise that increasing the sensitivity to bradykinin can mimic the downstream effects of excessive bradykinin production in HAE.

Key Characteristics:

  • Genotype: Transgenic overexpression of the human bradykinin B2 receptor, often under the control of an endothelial-specific promoter.

  • Phenotype: These animals exhibit enhanced responses to bradykinin, and some models have been reported to show spontaneous swelling episodes, more closely mimicking the human HAE phenotype.[14] They may also show a sustained reduction in blood pressure.[14]

  • Utility: Useful for studying the direct downstream consequences of bradykinin signaling and for testing therapies that act on the bradykinin receptor or modulate its signaling.

Animal Model Genetic Modification Key Phenotype Primary Application for Berotralstat Testing References
C1-Inhibitor Deficient Mouse Knockout of Serping1 geneIncreased basal vascular permeability; requires trigger for acute attacks.Efficacy in preventing triggered angioedema-like events.[2][3][7]
Humanized KLKB1 Mouse Murine Klkb1 replaced with human KLKB1.Expresses human prekallikrein.Pharmacodynamic assessment of kallikrein inhibition.[10][11]
Bradykinin B2 Receptor Overexpressing Rat/Mouse Transgenic overexpression of human B2 receptor.Heightened sensitivity to bradykinin; potential for spontaneous swelling.Investigating downstream effects of kallikrein inhibition on bradykinin signaling.[14]

Table 1: Comparative Overview of HAE Animal Models.

Experimental Protocols for Efficacy Testing of Berotralstat

The following protocols provide detailed, step-by-step methodologies for assessing the efficacy of Berotralstat in preventing angioedema-like symptoms in relevant animal models.

Prophylactic Dosing of Berotralstat

Causality: The objective of prophylactic dosing is to achieve steady-state plasma concentrations of Berotralstat that are sufficient to inhibit plasma kallikrein activity and prevent the generation of bradykinin in response to a trigger. Given Berotralstat's long half-life in humans, a period of daily oral administration is required to reach steady-state.[6][15] While preclinical dosing will vary based on the specific pharmacokinetic properties in the chosen species, a pre-treatment period is essential.

Protocol:

  • Acclimatization: Acclimatize animals to housing conditions for at least one week prior to the start of the study.

  • Dose Formulation: Prepare Berotralstat Hydrochloride in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The formulation should be prepared fresh daily.

  • Dosing Regimen:

    • Route of Administration: Oral gavage is the standard route for preclinical oral drug administration.

    • Frequency: Administer Berotralstat or vehicle once daily for a period of 7-14 days prior to the induction of the angioedema-like event. This allows for the drug to reach steady-state concentrations.

    • Dose Selection: Dose selection should be based on prior pharmacokinetic and toxicology studies. In reproductive toxicology studies in rats, oral doses up to 75 mg/kg/day have been used.[2] Efficacy studies should include a dose-range to establish a dose-response relationship.

  • Control Groups: Always include a vehicle-treated control group to establish the baseline response to the trigger.

Induction and Measurement of Vascular Permeability (Evans Blue Dye Assay)

Causality: This assay quantifies the increase in vascular permeability, a hallmark of HAE attacks, by measuring the extravasation of Evans blue dye, which binds to circulating albumin. In a hyperpermeable state, the albumin-dye complex leaks from the vasculature into the surrounding tissue. The amount of dye extracted from the tissue is directly proportional to the degree of vascular leak.

Evans Blue Assay Workflow Start Start: C1-INH Deficient Mouse (Prophylactically Dosed with Berotralstat or Vehicle) IV_Injection Intravenous Injection of Evans Blue Dye (e.g., tail vein) Start->IV_Injection Circulation Allow Dye to Circulate (e.g., 30 minutes) IV_Injection->Circulation Trigger Induce Permeability (e.g., Intradermal Histamine or Topical Mustard Oil) Circulation->Trigger Accumulation Dye Extravasation and Accumulation at Trigger Site Trigger->Accumulation Euthanasia Euthanize Animal and Collect Tissue (e.g., Skin Punch Biopsy) Accumulation->Euthanasia Extraction Extract Evans Blue Dye from Tissue (e.g., with Formamide) Euthanasia->Extraction Quantification Quantify Dye Concentration (Spectrophotometry at ~620 nm) Extraction->Quantification Analysis Data Analysis: Compare Berotralstat-treated vs. Vehicle-treated Groups Quantification->Analysis

Figure 2: Workflow for the Evans Blue Vascular Permeability Assay. This diagram outlines the key steps for quantifying vascular leak in a mouse model of HAE.

Protocol:

  • Animal Model: C1-inhibitor deficient mice are recommended for this assay.

  • Prophylactic Treatment: Administer Berotralstat or vehicle orally for 7-14 days as described in Protocol 3.1.

  • Evans Blue Injection:

    • Prepare a 1% (w/v) solution of Evans blue dye in sterile 0.9% saline.

    • Administer 100 µL of the Evans blue solution intravenously via the tail vein.[8]

  • Circulation: Allow the dye to circulate for 30 minutes.

  • Induction of Permeability:

    • Option A: Dermal Challenge (Miles Assay): Intradermally inject a permeability-inducing agent (e.g., 50 µL of 100 µM bradykinin or histamine) into the shaved dorsal skin. Inject an equal volume of saline into a contralateral site as a negative control.

    • Option B: Topical Irritant: Apply a small volume (e.g., 20 µL) of a dilute mustard oil solution (e.g., 0.5-2.0% in a suitable vehicle) to the surface of the ear.

  • Dye Extravasation: Allow the permeability-inducing agent to act for a defined period (e.g., 20-30 minutes).

  • Tissue Collection:

    • Euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).

    • For dermal challenge, collect a full-thickness skin punch biopsy (e.g., 8 mm) from the injection sites.

    • For topical ear application, collect the entire ear.

  • Dye Extraction:

    • Weigh the collected tissue samples.

    • Place each tissue sample in a microfuge tube with a known volume of formamide (e.g., 500 µL).

    • Incubate at 60°C for 24 hours to extract the Evans blue dye.[16]

  • Quantification:

    • Centrifuge the tubes to pellet any tissue debris.

    • Transfer the formamide supernatant to a 96-well plate.

    • Measure the absorbance of the supernatant at approximately 620 nm using a microplate reader.

    • Calculate the concentration of Evans blue dye per gram of tissue by comparing the absorbance to a standard curve of known Evans blue concentrations in formamide.

  • Data Analysis: Compare the amount of extravasated dye in the Berotralstat-treated group to the vehicle-treated control group. A significant reduction in dye extravasation in the treated group indicates efficacy.

Induction and Measurement of Systemic Hypotension

Causality: Systemic activation of the KKS and the subsequent release of large amounts of bradykinin can lead to widespread vasodilation and a drop in mean arterial pressure (hypotension), which is a clinical feature of severe HAE attacks. This systemic response can be modeled in C1-inhibitor deficient mice by intravenous administration of a KKS activator.

Protocol:

  • Animal Model: C1-inhibitor deficient mice are required for this protocol.

  • Surgical Implantation of Telemetry Device:

    • For continuous and accurate blood pressure monitoring in conscious, untethered mice, surgical implantation of a radiotelemetry device is the gold standard.[17][18][19]

    • Under anesthesia, implant a telemetry catheter into the carotid artery, with the transmitter body placed subcutaneously.[9][18]

    • Allow a recovery period of at least 7 days post-surgery before commencing the experiment.[9]

  • Prophylactic Treatment: Administer Berotralstat or vehicle orally for 7-14 days as described in Protocol 3.1.

  • Induction of Hypotension:

    • Administer an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) to prevent the rapid degradation of bradykinin, thus amplifying the hypotensive effect.[6]

    • Induce an acute HAE-like attack by intravenous injection of a contact system activator, such as silica nanoparticles (SiNPs).[6] A typical dose is 0.25 mg of SiNPs in 100 µL of saline.[6]

  • Blood Pressure Monitoring:

    • Continuously record the mean arterial pressure (MAP), systolic and diastolic blood pressure, and heart rate using the telemetry system before, during, and after the SiNP injection.

  • Data Analysis:

    • Calculate the maximum drop in MAP from baseline following SiNP injection.

    • Compare the magnitude and duration of the hypotensive response between the Berotralstat-treated and vehicle-treated groups. Efficacy is demonstrated by a significant attenuation of the SiNP-induced drop in blood pressure in the treated animals.

Pharmacokinetic and Pharmacodynamic Assessment

Understanding the absorption, distribution, metabolism, and excretion (ADME) of Berotralstat, as well as its direct effect on the target enzyme, is critical for interpreting efficacy data and for dose selection.

Pharmacokinetic (PK) Analysis

Causality: PK studies determine the exposure of the drug in the body over time (i.e., the plasma concentration-time profile). This is essential for correlating drug exposure with the observed pharmacological effect and for ensuring that the dosing regimen is appropriate to maintain therapeutic concentrations.

Protocol:

  • Dosing: Administer a single oral dose of Berotralstat to mice.

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cardiac puncture at terminal time points) into tubes containing an anticoagulant (e.g., EDTA) at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.

  • Sample Preparation:

    • Perform protein precipitation to extract Berotralstat from the plasma matrix. A common method is to add a volume of cold acetonitrile containing an internal standard to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentration of Berotralstat in the plasma extracts using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[8][20]

    • Chromatography: Use a C18 reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).[8][21]

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using Multiple Reaction Monitoring (MRM) for sensitive and specific detection of Berotralstat and the internal standard.[8][20]

  • Data Analysis:

    • Construct a calibration curve using standards of known Berotralstat concentrations.

    • Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life. The pharmacokinetic profile of Berotralstat is typically described by a three-compartment model with first-order absorption and linear elimination.[2][10][16]

Ex Vivo Pharmacodynamic (PD) Assay: Kallikrein Activity

Causality: This assay directly measures the inhibitory effect of Berotralstat on its target, plasma kallikrein, in plasma samples taken from treated animals. It provides a direct link between drug exposure (PK) and the pharmacological response (PD).

Ex Vivo Kallikrein Activity Assay Start Start: Plasma from Berotralstat- or Vehicle-Treated Mice Activation Activate Prekallikrein to Kallikrein (e.g., with Dextran Sulfate or FXIIa) Start->Activation Substrate_Addition Add Chromogenic or Fluorogenic Kallikrein Substrate (e.g., S-2302) Activation->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Cleavage Kallikrein Cleaves Substrate, Releasing Reporter Molecule (p-Nitroaniline or Fluorophore) Incubation->Cleavage Measurement Measure Signal (Absorbance at 405 nm or Fluorescence) Cleavage->Measurement Analysis Data Analysis: Calculate % Inhibition of Kallikrein Activity vs. Vehicle Measurement->Analysis

Figure 3: Workflow for Ex Vivo Plasma Kallikrein Activity Assay. This diagram illustrates the procedure to measure the inhibitory effect of Berotralstat on its target enzyme in plasma samples from treated animals.

Protocol:

  • Sample Collection: Collect plasma from Berotralstat-treated and vehicle-treated animals at various time points post-dose, as described in the PK protocol (4.1). Use citrated plasma and handle at room temperature to avoid cold activation of prekallikrein.[22][23]

  • Assay Principle: The assay measures the ability of kallikrein in the plasma sample to cleave a synthetic substrate, releasing a detectable molecule (a chromophore or fluorophore). The rate of this reaction is proportional to the kallikrein activity.

  • Reagents:

    • Tris Buffer (e.g., 50 mM, pH 7.8).

    • Kallikrein Substrate: A chromogenic substrate like S-2302 (H-D-Pro-Phe-Arg-pNA) or a specific fluorogenic substrate.[1][22]

    • Prekallikrein Activator (optional, for total kallikrein activity): Dextran sulfate or purified Factor XIIa.

    • Stop Solution (for chromogenic assays): e.g., 20% acetic acid.

  • Assay Procedure (Chromogenic Method):

    • Dilute plasma samples in Tris buffer.

    • In a 96-well plate, add the diluted plasma samples.

    • Optional: To measure total prekallikrein, add an activator and incubate to convert all prekallikrein to kallikrein.

    • Add the chromogenic substrate (e.g., S-2302) to each well to start the reaction.[24]

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released.[22][23][24]

  • Data Analysis:

    • Calculate the kallikrein activity in each sample.

    • Determine the percent inhibition of kallikrein activity in the plasma from Berotralstat-treated animals relative to the vehicle-treated controls.

    • Correlate the percent inhibition with the measured plasma concentrations of Berotralstat from the PK analysis to establish a PK/PD relationship. In plasma from HAE patients, Berotralstat has been shown to inhibit plasma kallikrein activity with an EC50 value of 15 nM.[7]

Conclusion and Future Directions

The animal models and protocols described in this guide provide a robust framework for the preclinical evaluation of Berotralstat Hydrochloride and other plasma kallikrein inhibitors for the prophylactic treatment of HAE. The C1-inhibitor deficient mouse is a cornerstone model for efficacy testing, allowing for the assessment of a drug's ability to prevent triggered angioedema-like events. The integration of pharmacokinetic and pharmacodynamic studies is essential for a comprehensive understanding of a drug's profile and for informing clinical trial design.

Future advancements in animal models, such as the further development of mice with "humanized" components of the KKS or those that exhibit spontaneous swelling, will continue to enhance the translatability of preclinical findings. The rigorous application of the protocols outlined herein will ensure the generation of high-quality, reproducible data, ultimately accelerating the development of novel and improved therapies for patients with HAE.

References

  • BioCryst Pharmaceuticals, Inc. (2013, July 22). BioCryst Successfully Completes Its Phase 1 Clinical Trial of BCX4161 for the Treatment of Hereditary Angioedema. [Link]

  • Kenniston JA, Faucette RR, Martik D, et al. (n.d.). Preclinical Characterization of BCX7353, an Oral Plasma Kallikrein Inhibitor, for the Treatment of Hereditary Angioedema (HAE). ResearchGate. [Link]

  • (2024). Method Development And Validation For Estimation Of Berotralstat By Using Lc-Ms/Ms. Frontiers in Health Informatics, 13(7). [Link]

  • Stauber J, et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027-1035. [Link]

  • BioCryst Pharmaceuticals, Inc. (2015, January 26). BioCryst's BCX4161 receives FDA fast-track designation to treat HAE. Pharmaceutical Technology. [Link]

  • BioCryst Pharmaceuticals, Inc. (2014, March 1). BioCryst Presents BCX4161 Phase 1 Trial and Kallikrein Inhibition Assay Results. [Link]

  • Stauber, J., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027–1035. [Link]

  • Stauber, J., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. ResearchGate. [Link]

  • Ohsawa, I., et al. (2021). Berotralstat (BCX7353) is a novel oral prophylactic treatment for hereditary angioedema: Review of phase II and III studies. Allergy and Asthma Proceedings, 42(4), 274-282. [Link]

  • Adatia, A., & Magerl, M. (2024). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Immunology, 15, 1442671. [Link]

  • Adatia, A., & Magerl, M. (2024). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers. [Link]

  • Isordia-Salas, I., et al. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in Allergy. [Link]

  • DeLa Cadena, R. (n.d.). Berotralstat. Plasma kallikrein (KLKB1) inhibitor, Treatment of hereditary angioedema attacks. [Link]

  • Drugs.com. (2024, April 10). Berotralstat Monograph for Professionals. [Link]

  • Gunda, S., et al. (2020). Long-acting potential of suprachoroidally delivered BCX4161, a selective plasma kallikrein inhibitor, for diabetic macular edema. Investigative Ophthalmology & Visual Science, 61(7), 4851. [Link]

  • CADTH. (2022). Clinical Review - Berotralstat (Orladeyo). NCBI Bookshelf. [Link]

  • ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. [Link]

  • Dyer, R. (n.d.). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. Beckman Coulter. [Link]

  • (n.d.). BCX-4161, a Small Molecule and Orally Bioavailable Plasma Kallikrein Inhibitor for the Treatment of Hereditary Angioedema. ResearchGate. [Link]

  • Isordia-Salas, I., et al. (2024). A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers in Allergy, 5. [Link]

  • Adatia, A., & Magerl, M. (2024). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Immunology, 15, 1442671. [Link]

  • Aygören-Pürsün, E., et al. (2021). Oral berotralstat for the prophylaxis of hereditary angioedema attacks in patients in Japan: A phase 3 randomized trial. Allergy. [Link]

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  • McEachern, A. E., et al. (1991). Expression cloning of a rat B2 bradykinin receptor. Proceedings of the National Academy of Sciences of the United States of America, 88(17), 7724–7728. [Link]

  • Johnston, D. T., et al. (2020). Relative Reductions in Attack Rate With Prophylactic Berotralstat (BCX7353) in Patients With Hereditary Angioedema: Responder Analyses of the Phase 3 APeX-2 Study. AAAAI Education Center. [Link]

  • de Carvalho, G. G., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Molecular Biosciences, 9, 949683. [Link]

  • Tracy, J., et al. (2024). Real-World Effectiveness of Berotralstat in HAE With and Without C1-Inhibitor Deficiency. ResearchGate. [Link]

  • Adatia, A., et al. (2024). Berotralstat in hereditary angioedema due to C1 inhibitor deficiency: first real-world evidence from a Canadian center. Frontiers in Immunology, 15, 1353151. [Link]

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  • Castro, C. H., et al. (2012). Bradykinin increases BP in endotoxemic rat: functional and biochemical evidence of angiotensin II AT1 /bradykinin B2 receptor heterodimerization. British Journal of Pharmacology, 166(6), 1917–1929. [Link]

  • Parent, S., et al. (2018). Bradykinin B2 Receptor Contributes to Inflammatory Responses in Human Endothelial Cells by the Transactivation of the Fibroblast Growth Factor Receptor FGFR-1. Frontiers in Immunology, 9, 1990. [Link]

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Method

Application Notes and Protocols: Oral Formulation of Berotralstat Hydrochloride for Rodent Administration

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and oral administration of Berotralstat Hydrochloride formulations for preclinical...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and oral administration of Berotralstat Hydrochloride formulations for preclinical studies in rodents. Berotralstat is a potent and selective inhibitor of plasma kallikrein, approved for the prevention of hereditary angioedema (HAE) attacks.[1][2][3] Preclinical evaluation of this and other orally administered compounds necessitates a well-characterized, homogenous, and stable formulation to ensure accurate and reproducible dosing. This guide details the physicochemical properties of Berotralstat Hydrochloride, provides a rationale for vehicle selection, and offers step-by-step protocols for creating a stable suspension and for its administration via oral gavage in mice and rats. The methodologies are designed to uphold scientific integrity and animal welfare standards.

Introduction to Berotralstat and Preclinical Formulation

Berotralstat (formerly BCX7353) is a small molecule inhibitor of plasma kallikrein.[1][4] Plasma kallikrein is a serine protease that, when dysregulated, leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the swelling and pain associated with HAE attacks.[5][6][7] By inhibiting plasma kallikrein, Berotralstat controls the generation of excess bradykinin.[1][6][8] Marketed as Orladeyo®, it is the first approved once-daily oral therapy for the prophylaxis of HAE attacks in adults and pediatric patients 12 years and older.[1]

Physicochemical Properties of Berotralstat Hydrochloride

Understanding the physicochemical characteristics of an active pharmaceutical ingredient (API) is the cornerstone of formulation development. Berotralstat is administered as a dihydrochloride salt, which influences its properties.[6][9]

PropertyValueSource
Chemical Name 1-[3-(Aminomethyl)phenyl]-N-(5-{(1R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride
Molecular Formula C₃₀H₂₆F₄N₆O · 2HCl[9]
Molecular Weight 635.49 g/mol (dihydrochloride salt)[9][10][11]
Appearance White to off-white powder[6][9]
Aqueous Solubility pH 1.2: ~38.0 mg/mL (soluble)pH 4.0: ~47.0 mg/mL (soluble)pH 7.0: ~1.09 mg/mL (slightly soluble)[6]
pKa Primary amine: 8.89 (calculated)Secondary amine: 7.86 (calculated)

Expert Insight: The pH-dependent solubility of Berotralstat Hydrochloride is a critical factor. While it is soluble in acidic conditions (simulating the stomach), its solubility dramatically decreases at neutral pH, which is relevant to the intestinal environment.[6] This property suggests that for preclinical dosing in rodents, where the compound is delivered directly into the stomach, a simple aqueous solution might be feasible for lower concentrations. However, for higher concentrations or to ensure dose uniformity irrespective of gastric pH fluctuations, a buffered solution or, more robustly, a suspension is the preferred formulation strategy. A suspension minimizes the risk of precipitation upon entering the higher pH environment of the small intestine, ensuring the entire dose remains available for absorption.

Rationale and Selection of an Oral Vehicle System

The choice of vehicle is paramount for ensuring the safety, stability, and bioavailability of the administered compound.[12] An ideal vehicle should be non-toxic, have minimal physiological effects, and maintain the API in a stable and homogenous state.[12][13]

For Berotralstat Hydrochloride, given its reduced solubility at neutral pH, a suspension is the recommended formulation for most preclinical applications. This approach ensures that the dose is uniformly distributed, even if the API is not fully dissolved.

Recommended Vehicle System: 0.5% Methylcellulose (MC) with 0.1% Polysorbate 80 (Tween® 80)

  • Suspending Agent: 0.5% (w/v) Methylcellulose (MC)

    • Rationale: Methylcellulose is a widely used, inert, and well-tolerated suspending agent in preclinical toxicology studies.[13] Its viscosity helps to prevent the settling of insoluble drug particles, ensuring that a consistent concentration of the drug is withdrawn into the dosing syringe for each animal. A 0.5% concentration typically provides sufficient viscosity without being difficult to administer through a gavage needle.

  • Wetting Agent/Surfactant: 0.1% (w/v) Polysorbate 80 (Tween® 80)

    • Rationale: APIs, especially crystalline powders, can be hydrophobic and difficult to disperse evenly in an aqueous vehicle. A wetting agent like Polysorbate 80 reduces the surface tension between the solid particles and the liquid vehicle, facilitating uniform dispersion and preventing particle aggregation.[13] This is crucial for achieving a homogenous suspension and accurate dosing. Polysorbate 80 is well-tolerated in rodents at the recommended concentration.[13]

Detailed Protocols

Protocol 1: Preparation of Berotralstat Hydrochloride Oral Suspension (10 mg/mL)

This protocol describes the preparation of a 100 mL stock of a 10 mg/mL suspension. The concentration can be adjusted as needed, but solubility limits should be considered.

Materials and Equipment:

  • Berotralstat Hydrochloride API

  • Methylcellulose (e.g., 400 cP)

  • Polysorbate 80 (Tween® 80)

  • Purified water (e.g., Milli-Q or equivalent)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass beaker (e.g., 250 mL)

  • Graduated cylinders (100 mL, 10 mL)

  • Spatulas

  • Parafilm or beaker cover

  • Amber glass storage bottle

Step-by-Step Procedure:

  • Prepare the Vehicle:

    • Add approximately 80 mL of purified water to the 250 mL beaker.

    • Place the beaker on the magnetic stirrer and add the stir bar. Begin stirring at a moderate speed to create a vortex.

    • Slowly sprinkle 0.5 g of Methylcellulose onto the surface of the vortex. Avoid dumping the powder in all at once to prevent clumping.

    • Continue stirring until the Methylcellulose is fully hydrated and dissolved. This may take 30-60 minutes. The solution should be clear and slightly viscous.

    • Add 0.1 mL of Polysorbate 80 to the solution and stir for another 5-10 minutes to ensure it is completely mixed.

  • Weigh the API:

    • Accurately weigh 1.0 g of Berotralstat Hydrochloride powder using an analytical balance.

    • Calculation: (10 mg/mL) x (100 mL) = 1000 mg = 1.0 g.

  • Create the Suspension:

    • Slowly add the weighed Berotralstat Hydrochloride powder to the stirring vehicle.

    • Increase the stirring speed slightly if necessary to maintain a vortex and ensure proper mixing.

    • Allow the suspension to stir for at least 30 minutes to ensure maximum dispersion and homogeneity. The final appearance should be a uniform, opaque suspension.

  • Final Volume Adjustment and Storage:

    • Carefully transfer the suspension to a 100 mL graduated cylinder.

    • Rinse the beaker with a small amount of purified water and add it to the cylinder to ensure a complete transfer of the API.

    • Add purified water to bring the final volume to exactly 100 mL.

    • Transfer the final suspension into a labeled amber glass bottle for storage. The label should include the compound name, concentration, vehicle composition, preparation date, and "Shake Well Before Use."

    • Store at 2-8°C, protected from light.

Self-Validating Quality Control:

  • Visual Inspection: Before each use, visually inspect the suspension for any signs of particle agglomeration, non-uniformity, or color change.

  • Homogeneity Check: The suspension should be easily re-suspended by gentle inversion or shaking. After shaking, no visible clumps or settled powder should be present at the bottom of the container.

  • Stability: For long-term studies, the stability of the formulation should be analytically validated. For short-term use (e.g., within 1-2 weeks), the suspension should be prepared fresh.

Protocol 2: Oral Administration (Gavage) in Rodents

This protocol adheres to standard animal welfare guidelines for oral gavage.[14][15][16] All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Materials and Equipment:

  • Prepared Berotralstat Hydrochloride suspension

  • Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip).[16][17]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Permanent marker

Recommended Gavage Needle Sizes:

RodentWeight (g)Gauge
Mouse 20-30 g20-18 G
Rat 200-350 g18-16 G
Source: Adapted from institutional guidelines.[17][18]

Step-by-Step Procedure:

  • Dose Calculation:

    • Weigh each animal immediately before dosing.

    • Calculate the required volume using the formula: Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)

    • Expert Insight: The maximum recommended oral gavage volume is typically 10 mL/kg for both mice and rats to avoid gastric distension and potential reflux.[17][19] For higher doses requiring larger volumes, consider preparing a more concentrated suspension or splitting the dose.

  • Preparation for Dosing:

    • Thoroughly shake the stock suspension to ensure homogeneity.

    • Draw the calculated volume into the syringe. Ensure there are no air bubbles.

    • Attach the gavage needle to the syringe.

  • Animal Restraint and Needle Measurement:

    • Restrain the animal firmly but gently. For mice, a scruff restraint is effective. For rats, hold the animal around the thoracic region.[15][17] The head and neck should be extended to create a straight line to the esophagus.[14][17]

    • Measure the correct insertion depth by placing the gavage needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib (xiphoid process).[15][18] Mark this length on the needle with a permanent marker if not already sized.

  • Gavage Administration:

    • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars), advancing it along the roof of the mouth toward the back of the pharynx.[15]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly with no resistance. If resistance is met, do not force it. Withdraw and attempt again.[18]

    • Once the needle is inserted to the pre-measured depth, slowly depress the syringe plunger to administer the formulation.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Dosing Monitoring:

    • Return the animal to its home cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental tracheal administration.[14][17]

Workflow and Pathway Diagrams

Formulation and Administration Workflow

This diagram outlines the critical steps from preparation to administration, ensuring a reproducible process.

G cluster_prep Formulation Preparation cluster_dose Dosing Procedure A 1. Prepare Vehicle (0.5% MC + 0.1% Tween® 80) C 3. Create Suspension (API + Vehicle) A->C B 2. Weigh API (Berotralstat HCl) B->C D 4. QC & Volume Adjust (Homogeneity Check) C->D E 5. Weigh Animal & Calculate Dose Volume D->E F 6. Prepare Syringe (Shake suspension, draw dose) E->F G 7. Restrain Animal & Perform Gavage F->G H 8. Monitor Animal (Post-administration check) G->H

Caption: Workflow for Berotralstat HCl oral formulation and rodent administration.

Mechanism of Action: Kallikrein-Kinin System

This diagram illustrates the pathway inhibited by Berotralstat.

G PK Prekallikrein PKa Plasma Kallikrein (Active Protease) PK->PKa Contact Activation HMWK High-Molecular-Weight Kininogen (HMWK) BK Bradykinin HMWK->BK PKa->BK Cleaves HMWK Angioedema ↑ Vascular Permeability (Angioedema) BK->Angioedema Berotralstat Berotralstat Berotralstat->PKa INHIBITS

Caption: Berotralstat inhibits Plasma Kallikrein, blocking Bradykinin production.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Formulation Clumping Improper mixing of Methylcellulose; API added too quickly.Add MC slowly to a vortex. Ensure vehicle is fully hydrated before adding API. Use a mortar and pestle to create a paste with a small amount of vehicle before scaling up.
Inconsistent Dosing Suspension not homogenous; API settling.Ensure suspension is vigorously shaken before drawing each dose. Confirm appropriate concentration of suspending/wetting agents.
Resistance During Gavage Incorrect placement (trachea); improper animal restraint.Immediately stop and withdraw the needle. Re-evaluate restraint technique to ensure proper head/neck alignment. Never force the needle.
Animal Distress Post-Dosing Aspiration (dosing into lungs); esophageal injury; excessive volume.Monitor animal closely. If aspiration is suspected, provide supportive care and consult a veterinarian. Re-verify gavage technique and dose volume calculations. Ensure use of a proper ball-tipped needle.

References

  • PubChem. (n.d.). Berotralstat. National Center for Biotechnology Information. Retrieved from [Link]

  • CADTH. (2022). Clinical Review - Berotralstat (Orladeyo). National Center for Biotechnology Information. Retrieved from [Link]

  • Drugs.com. (2024). Berotralstat Monograph for Professionals. Retrieved from [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]

  • San Diego State University. (n.d.). Oral Gavage - Rodent. Retrieved from [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved from [Link]

  • Florida State University Office of Research. (2016). Oral Gavage in the Rat. Retrieved from [Link]

  • Castells, M. C., & Zuraw, B. (2022). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy, 3, 989230. Retrieved from [Link]

  • BioCryst Pharmaceuticals, Inc. (2022). Product Monograph ORLADEYO (berotralstat). Retrieved from [Link]

  • PubChem. (n.d.). Berotralstat Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). Vehicle selection for nonclinical oral safety studies. Retrieved from [Link]

  • Gao, Y., et al. (2022). A review of oral kallikrein inhibitor berotralstat for hereditary angioedema. Drugs of Today, 58(2), 59-67. Retrieved from [Link]

  • Aylott, M., et al. (2017). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 56(4), 393–400. Retrieved from [Link]

  • precisionFDA. (n.d.). BEROTRALSTAT. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Orladeyo Label. Retrieved from [Link]

  • ResearchGate. (2021). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Retrieved from [Link]

  • New Drug Approvals. (2020). Berotralstat. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). PRODUCT QUALITY REVIEW(S) - NDA 214094. Retrieved from [Link]

  • Pharmacy Times. (2023). Berotralstat Becomes First Oral Prophylactic for Pediatric Patients With Hereditary Angioedema. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600-613. Retrieved from [Link]

  • Atcha, Z., et al. (2010). Alternative Method of Oral Dosing for Rats. JAALAS, 49(3), 335–343. Retrieved from [Link]

  • BioCryst Pharmaceuticals, Inc. (2023). BioCryst Announces FDA Acceptance of NDA for ORLADEYO® (berotralstat) Oral Granules in Patients with Hereditary Angioedema Aged 2 to 11 Years. Retrieved from [Link]

  • HCPLive. (2023). FDA Accepts BioCryst's NDA for Berotralstat Oral Granules in Children With HAE. Retrieved from [Link]

  • Zuraw, B., et al. (2021). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. Journal of Allergy and Clinical Immunology, 148(1), 164-172.e9. Retrieved from [Link]

  • Machineni, S., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(5), 1253-1265. Retrieved from [Link]

  • Yakugaku Zasshi. (2022). [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema]. 142(4), 317-322. Retrieved from [Link]

  • EMJ. (2023). Effectiveness of Berotralstat for Hereditary Angioedema Prophylaxis. Retrieved from [Link]

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Application

Protocol for In Vivo Pharmacokinetic Assessment of Berotralstat Hydrochloride

Abstract This comprehensive application note provides a detailed protocol for the in vivo pharmacokinetic (PK) assessment of Berotralstat Hydrochloride, a selective plasma kallikrein inhibitor. Developed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the in vivo pharmacokinetic (PK) assessment of Berotralstat Hydrochloride, a selective plasma kallikrein inhibitor. Developed for researchers, scientists, and drug development professionals, this guide offers a cohesive framework for designing and executing robust preclinical and clinical pharmacokinetic studies. The protocols herein are grounded in established scientific principles and regulatory guidelines, ensuring the generation of high-quality, reliable data essential for regulatory submissions and advancing the understanding of Berotralstat's behavior in biological systems.

Introduction: Understanding Berotralstat and the Imperative of Pharmacokinetic Analysis

Berotralstat (marketed as Orladeyo®) is an orally administered small molecule inhibitor of plasma kallikrein.[1] Its mechanism of action involves the inhibition of plasma kallikrein's proteolytic activity, which in turn reduces the production of bradykinin, a potent vasodilator implicated in the swelling and pain associated with hereditary angioedema (HAE).[2][3] In patients with HAE, who have a deficiency or dysfunction of the C1 inhibitor, plasma kallikrein activity is unregulated, leading to an overproduction of bradykinin and subsequent angioedema attacks.[4] Berotralstat is indicated for the routine prevention of HAE attacks in adults and pediatric patients aged 12 years and older.[2]

A thorough understanding of a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is fundamental to its safe and effective use. For Berotralstat, characterizing its PK profile is crucial for optimizing dosing regimens, identifying potential drug-drug interactions, and understanding its behavior in special populations. This protocol outlines the essential steps for a comprehensive in vivo pharmacokinetic assessment of Berotralstat Hydrochloride.

Preclinical Pharmacokinetic Study Design: Foundational In Vivo Insights

Preclinical PK studies in relevant animal models provide the initial in vivo characterization of a drug's ADME properties. These studies are instrumental in guiding dose selection for first-in-human clinical trials.

Rationale for Animal Model Selection

The choice of animal species for preclinical PK studies should be scientifically justified. Rodents (e.g., rats, mice) are commonly used for initial screening, while a non-rodent species (e.g., dogs, non-human primates) is typically required for regulatory submissions. The selection should consider similarities in drug metabolism pathways (e.g., CYP enzymes) to humans. Berotralstat is metabolized by CYP2D6 and CYP3A4 in vitro with low turnover.[5]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

This protocol outlines a typical single-dose PK study in Sprague-Dawley rats.

Materials:

  • Berotralstat Hydrochloride

  • Vehicle suitable for oral and intravenous administration (e.g., 0.5% methylcellulose in water for oral; saline with a solubilizing agent for IV)

  • Sprague-Dawley rats (male and female, 8-10 weeks old)

  • Dosing gavage needles and syringes

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare dosing formulations of Berotralstat Hydrochloride in the appropriate vehicle at the desired concentrations.

  • Dosing:

    • Oral (PO) Administration: Administer a single oral dose of Berotralstat (e.g., 10 mg/kg) via gavage to a cohort of rats (n=3-5 per sex).

    • Intravenous (IV) Administration: Administer a single intravenous dose of Berotralstat (e.g., 1 mg/kg) via the tail vein to a separate cohort of rats (n=3-5 per sex) to determine absolute bioavailability.

  • Blood Sampling: Collect sparse blood samples (approximately 100-200 µL) from each animal at predetermined time points. A typical sampling schedule for an oral dose would be: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

  • Plasma Preparation: Immediately after collection, transfer blood into EDTA-coated tubes, and centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Clinical Pharmacokinetic Study Design: Human In Vivo Characterization

Clinical PK studies are essential to understand the drug's behavior in humans, forming the basis for dosage recommendations.

Phase I Clinical Study: Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD)

The initial clinical evaluation of Berotralstat's pharmacokinetics is typically conducted in healthy volunteers.

  • SAD Study: Evaluates the PK profile, safety, and tolerability of single, increasing doses of Berotralstat. This helps in determining the maximum tolerated dose (MTD).

  • MAD Study: Assesses the PK profile, safety, and tolerability of multiple, increasing doses of Berotralstat administered over a period of time (e.g., once daily for 7-14 days). This study provides information on drug accumulation and time to reach steady-state concentrations.[6]

Special Population Pharmacokinetic Studies
  • Food Effect Study: Investigates the impact of food on the absorption of Berotralstat. For Berotralstat, administration with a high-fat meal delayed the median Tmax by 3 hours, but no significant differences in Cmax and AUC were observed.[5] Patients are advised to take Berotralstat with food.[7]

  • Hepatic and Renal Impairment Studies: These studies assess the influence of liver and kidney function on Berotralstat's PK. In subjects with moderate hepatic impairment, Berotralstat Cmax and AUC increased by 77% and 78%, respectively.[5][6] In subjects with severe renal impairment, Cmax and AUC increased by 47% and 14%, respectively.[7]

  • Drug-Drug Interaction (DDI) Studies: Evaluate the potential for Berotralstat to interact with other co-administered drugs. Berotralstat is a moderate inhibitor of CYP2D6 and CYP3A4 and a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[1][7]

Bioanalytical Methodology: Quantifying Berotralstat in Biological Matrices

Accurate and reliable quantification of Berotralstat in biological samples is the cornerstone of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8]

LC-MS/MS Method Protocol for Berotralstat Quantification in Human Plasma

This protocol is based on established methods for small molecule quantification and published data on Berotralstat analysis.[9]

Materials:

  • Berotralstat reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for Berotralstat (e.g., Berotralstat-d4)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UHPLC system)

Procedure:

  • Standard and Quality Control (QC) Sample Preparation:

    • Prepare stock solutions of Berotralstat and the SIL-IS in a suitable organic solvent (e.g., methanol).

    • Prepare calibration standards by spiking blank human plasma with known concentrations of Berotralstat over the expected in-study concentration range (e.g., 1 to 1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or study sample), add 150 µL of the internal standard working solution (in acetonitrile).

    • Vortex mix for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient Elution: A gradient program to ensure separation of Berotralstat from matrix components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Berotralstat and its SIL-IS.

  • Data Processing: Quantify Berotralstat concentrations in study samples by interpolating their peak area ratios (analyte/IS) against the calibration curve.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines from the FDA and EMA.[10]

Table 1: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% for LLOQ). Accuracy (%RE) within ±15% (±20% for LLOQ).
Matrix Effect Assessed to ensure no significant ion suppression or enhancement from the biological matrix.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).
Dilution Integrity Accuracy and precision maintained when high-concentration samples are diluted into the calibration range.

Pharmacokinetic Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA) or population PK modeling.

Non-Compartmental Analysis (NCA)

NCA is used to calculate key PK parameters directly from the observed data.

Table 2: Key Pharmacokinetic Parameters for Berotralstat

ParameterDescriptionTypical Value (150 mg once daily at steady state)
Cmax Maximum observed plasma concentration158 ng/mL[5]
Tmax Time to reach Cmax5 hours (with food)[5]
AUCtau Area under the plasma concentration-time curve over a dosing interval2770 ng*hr/mL[5]
t1/2 Elimination half-lifeApproximately 93 hours[5]
CL/F Apparent total clearance-
Vz/F Apparent volume of distribution-
Population Pharmacokinetic (PopPK) Modeling

PopPK modeling uses data from multiple individuals to characterize the central tendency and variability of PK parameters within a population. A three-compartment model with first-order absorption and linear elimination has been shown to well-describe the pharmacokinetics of Berotralstat.[11][12] PopPK analyses can also identify covariates (e.g., body weight, age) that may influence drug exposure.[13]

Visualization of the Pharmacokinetic Workflow

Berotralstat_PK_Workflow cluster_Study_Design Study Design cluster_Execution Execution cluster_Analysis Analysis cluster_Output Output Preclinical Preclinical Studies (e.g., Rat PK) Dosing Dosing (Oral/IV) Preclinical->Dosing Clinical Clinical Studies (SAD, MAD, Special Populations) Clinical->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis PK Data Analysis (NCA, PopPK) Bioanalysis->PK_Analysis Report PK Report & Interpretation PK_Analysis->Report

Caption: Workflow for Berotralstat Pharmacokinetic Assessment.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the in vivo pharmacokinetic assessment of Berotralstat Hydrochloride. By adhering to these detailed methodologies for study design, bioanalysis, and data interpretation, researchers can generate robust and reliable data. This information is critical for understanding the clinical pharmacology of Berotralstat, optimizing its therapeutic use, and fulfilling regulatory requirements, ultimately contributing to the improved management of patients with hereditary angioedema.

References

  • Berotralstat Monograph for Professionals. Drugs.com. (2024-04-10). [Link]

  • Clinical Review - Berotralstat (Orladeyo). NCBI Bookshelf - NIH. [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Berotralstat | C30H26F4N6O | CID 137528262. PubChem. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Berotralstat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PMC - PubMed Central. [Link]

  • (PDF) Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. ResearchGate. [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PubMed. [Link]

  • Orladeyo - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. [Link]

  • Bioanalytical method validation emea. Slideshare. [Link]

  • Guideline on bioanalytical method validation. EMA. [Link]

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  • Method Development And Validation For Estimation Of Berotralstat By Using Lc. [Link]

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  • [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema]. PubMed. [Link]

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  • Strategies & Considerations for Bioanalytical Method Development and Validation Using LCMS / MS - A Review. PharmaTutor. [Link]

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Method

Application Note: A High-Throughput Screening Platform for the Discovery of Novel Plasma Kallikrein Inhibitors Using Berotralstat as a Reference Compound

Abstract Plasma kallikrein (PK) is a serine protease that plays a pivotal role in the pathophysiology of several diseases, most notably Hereditary Angioedema (HAE).[1][2] Its enzymatic action on high-molecular-weight kin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Plasma kallikrein (PK) is a serine protease that plays a pivotal role in the pathophysiology of several diseases, most notably Hereditary Angioedema (HAE).[1][2] Its enzymatic action on high-molecular-weight kininogen (HMWK) releases bradykinin, a potent mediator of inflammation, vasodilation, and pain.[3][4] The clinical validation of PK as a therapeutic target has driven the search for novel inhibitors. Berotralstat (ORLADEYO®), a potent and selective oral PK inhibitor, is approved for the prevention of HAE attacks, serving as an excellent reference compound for drug discovery campaigns.[1][3][5] This document provides a comprehensive, field-tested protocol for a robust, fluorescence-based high-throughput screening (HTS) assay designed to identify and characterize new small-molecule inhibitors of plasma kallikrein. We detail the assay principle, provide a step-by-step methodology, outline critical validation parameters, and discuss strategies for mitigating common assay interferences, ensuring a trustworthy and efficient screening cascade.

Scientific Background: The Rationale for Targeting Plasma Kallikrein

The plasma kallikrein-kinin system (KKS) is a critical pathway that, when dysregulated, leads to uncontrolled inflammatory responses.[6] In patients with HAE, a deficiency or dysfunction of the C1-inhibitor results in unchecked plasma kallikrein activity.[2][7] This leads to excessive production of bradykinin, causing recurrent and debilitating episodes of swelling (angioedema).[2][4]

Berotralstat is a mechanism-based inhibitor that binds to plasma kallikrein, blocking its proteolytic activity and thereby controlling the generation of bradykinin.[5][7] Its success as an oral prophylactic therapy underscores the therapeutic potential of small-molecule PK inhibitors.[1][8] The development of a reliable HTS assay is the foundational step for discovering novel chemical entities with similar or improved pharmacological profiles. Protease assays are a well-established tool in drug discovery, and fluorescence-based methods offer the high sensitivity and scalability required for HTS.[9][10]

Assay Principle: Fluorescence Quenching

The screening assay described herein relies on the principle of fluorescence quenching.[9][11] A synthetic peptide substrate, which mimics the natural cleavage site of PK on HMWK, is dually labeled with a fluorophore and a quencher.

  • Inactive State (No Inhibition): In the absence of an inhibitor, active plasma kallikrein cleaves the peptide substrate. This cleavage separates the fluorophore from the quencher, disrupting the quenching effect and leading to a significant increase in measurable fluorescence.

  • Inhibited State: In the presence of an effective inhibitor like Berotralstat, the active site of plasma kallikrein is blocked. The substrate remains intact, the fluorophore and quencher stay in close proximity, and fluorescence remains at a low, basal level.

The measured fluorescence intensity is therefore directly proportional to the enzymatic activity of plasma kallikrein.

G cluster_0 No Inhibition (High Fluorescence) cluster_1 Inhibition (Low Fluorescence) PK Plasma Kallikrein (Active) Substrate_intact Fluorogenic Substrate (Quenched) PK->Substrate_intact Binds Products Cleaved Fragments (Fluorescent) Substrate_intact->Products Cleaves PK_inhibited Plasma Kallikrein (Inhibited) Substrate_intact2 Fluorogenic Substrate (Quenched) PK_inhibited->Substrate_intact2 No Cleavage Inhibitor Inhibitor (e.g., Berotralstat) Inhibitor->PK_inhibited Binds

Fig 1. Mechanism of the fluorescence-based plasma kallikrein assay.

Materials and Reagents

Successful implementation of this HTS assay requires high-quality reagents. It is crucial to perform quality control on each new batch of enzyme or substrate to ensure consistency.

ReagentRecommended Supplier & Cat. No.StorageNotes
Recombinant Human Plasma KallikreinR&D Systems (2302-SE) or equivalent-80°CAliquot upon receipt to avoid freeze-thaw cycles.
Fluorogenic Peptide Substratee.g., H-D-Pro-Phe-Arg-AMC-20°CProtect from light. Substrate choice is critical.[9]
Berotralstat (BCX7353)MedChemExpress (HY-111497) or equivalent-20°CFor use as a positive control inhibitor.
Assay BufferIn-house preparation4°C50 mM Tris, 150 mM NaCl, pH 7.5.
DMSO, AnhydrousSigma-Aldrich (D2650) or equivalentRoom TempFor compound and control dilution.
Assay PlatesGreiner Bio-One (784076) or equivalentRoom Temp384-well, black, flat-bottom, low-volume plates.[12]

Detailed Experimental Protocol

This protocol is optimized for a 384-well format suitable for automated liquid handlers, but can be adapted for manual operation.

Part A: Reagent Preparation

Causality: Preparing reagents fresh and at the correct concentrations is paramount for assay performance. The enzyme is kept on ice to maintain its catalytic activity, while the substrate is protected from light to prevent photobleaching.

  • Assay Buffer: Prepare a 1X solution of 50 mM Tris, 150 mM NaCl, adjusted to pH 7.5. Filter sterilize and store at 4°C.

  • Berotralstat Control Stock (10 mM): Dissolve Berotralstat in 100% DMSO to create a 10 mM stock solution. This serves as the top concentration for the negative control (maximum inhibition).

  • Enzyme Working Solution (2X): On the day of the assay, dilute the recombinant human plasma kallikrein stock to a 2X working concentration in cold Assay Buffer. The final concentration should be determined empirically by performing an enzyme titration curve, aiming for a concentration that yields a robust signal within the linear range of the reaction in the desired timeframe (e.g., 30-60 minutes). Keep on ice.

  • Substrate Working Solution (2X): Dilute the fluorogenic peptide substrate stock to a 2X working concentration in Assay Buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme, which must be determined experimentally. Protect from light.

Part B: Assay Plate Preparation
  • Compound Plates: Prepare serial dilutions of the compound library in 100% DMSO.

  • Assay Plate Stamping: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of compounds and controls from the source plates to the 384-well black assay plates.

    • Test Wells: 50 nL of test compound solution.

    • Positive Control (Max Signal): 50 nL of 100% DMSO (no inhibitor).

    • Negative Control (Min Signal): 50 nL of 10 mM Berotralstat in DMSO.

Part C: High-Throughput Screening Workflow

The following steps describe the sequential addition of reagents to the assay plate.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Working Solution to all wells of the assay plate.

  • Pre-incubation: Mix the plate gently and incubate for 15 minutes at room temperature. Causality: This step allows the test compounds and the enzyme to reach binding equilibrium before the enzymatic reaction is initiated, which is particularly important for time-dependent inhibitors.[9]

  • Reaction Initiation: Add 5 µL of the 2X Substrate Working Solution to all wells to start the reaction. The final assay volume is 10 µL.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader (e.g., BMG PHERAstar or equivalent) pre-set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., Ex/Em = 360/465 nm for AMC-based substrates). Read the fluorescence intensity every minute for 30-60 minutes.

HTS_Workflow start Start prep Prepare 384-Well Plate (50 nL Compounds/Controls) start->prep add_enzyme Add 5 µL 2X Enzyme Solution prep->add_enzyme incubate Incubate 15 min @ RT add_enzyme->incubate add_substrate Add 5 µL 2X Substrate Solution incubate->add_substrate read_plate Kinetic Fluorescence Reading (30-60 min) add_substrate->read_plate end End read_plate->end

Fig 2. High-throughput screening workflow for plasma kallikrein inhibitors.

Assay Validation and Data Analysis

A robust HTS assay must be validated to ensure the data is reliable and reproducible.[13] This protocol is a self-validating system through the inclusion of appropriate controls on every plate.

Data Analysis
  • Calculate Percent Inhibition: The rate of reaction (slope of fluorescence vs. time) is determined for each well. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))

  • Hit Identification: A "hit" is defined as a compound that exhibits inhibition above a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).

  • IC50 Determination: For confirmed hits, a dose-response curve is generated by plotting percent inhibition against a range of compound concentrations. The IC50 value, the concentration at which 50% of enzymatic activity is inhibited, is determined using a four-parameter logistic fit.

Key Performance Metrics

The quality of the HTS assay is quantified using statistical parameters calculated from the positive and negative controls on each plate.[14]

ParameterFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)> 5Ensures a sufficient dynamic range to detect inhibition.
Z'-Factor 1 - [3*(SDpos + SDneg) / |Meanpos - Meanneg|]> 0.5 A measure of assay quality, accounting for both signal window and data variation. A value > 0.5 indicates an excellent assay suitable for HTS.[15][16][17]

Managing Assay Interference

Fluorescence-based assays are susceptible to interference from certain compounds in a screening library.[18] Proactive identification of these artifacts is essential to avoid wasting resources on false positives.

  • Autofluorescent Compounds: These compounds emit light at the detection wavelength, reducing the apparent percent inhibition.

    • Triage Method: A pre-read of the plate after compound addition but before adding the substrate can identify intrinsically fluorescent molecules.[9]

  • Fluorescence Quenchers: These compounds absorb the light emitted by the fluorophore, mimicking true inhibition and causing false positives.[9][19]

    • Triage Method: A counter-screen can be performed where the compound is added to a solution of pre-cleaved substrate (or just the fluorophore). A drop in signal indicates quenching.

  • Reactive Compounds: Some chemicals can non-specifically and irreversibly modify the enzyme, often by reacting with cysteine residues, leading to inhibition that is not specific to the active site.[20]

    • Triage Method: Hits can be re-tested in the presence of a reducing agent like DTT. If the compound's potency is significantly reduced, it may indicate a non-specific reactive mechanism.

Conclusion

This application note provides a detailed and validated framework for the high-throughput screening of novel plasma kallikrein inhibitors. By leveraging a sensitive fluorescence-based readout and incorporating the clinically relevant inhibitor Berotralstat as a reference, this protocol offers a robust starting point for drug discovery programs targeting the kallikrein-kinin system. The emphasis on rigorous assay validation and proactive interference testing ensures the generation of high-quality, reliable data, streamlining the path from primary screen to lead optimization.

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  • ACS Publications. (2024). Plasma Kallikrein Inhibitors for Multiple Disorders: Current Advances and Perspectives. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Endotell AG. (n.d.). Plasma Prekallikrein Method Sheet. Retrieved from [Link]

  • PubMed. (1981). Centrifugal Analysis for Plasma Kallikrein Activity, With Use of the Chromogenic Substrate S-2302. Retrieved from [Link]

  • Frontiers. (2018). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Retrieved from [Link]

  • YouTube. (2021). Advances in High-Throughput Drug Screening Using TrueGel3D® HTS Hydrogel 3D Cell Culture Plates. Retrieved from [Link]

  • AJMC. (2018). Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. Retrieved from [Link]

Sources

Application

Topic: In Vitro Cytochrome P450 Inhibition Profiling of Berotralstat Hydrochloride

An Application Note from the Senior Scientist's Desk Abstract Berotralstat Hydrochloride (ORLADEYO®), a plasma kallikrein inhibitor, is an oral therapy for preventing hereditary angioedema (HAE) attacks.[1][2][3] As with...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

Berotralstat Hydrochloride (ORLADEYO®), a plasma kallikrein inhibitor, is an oral therapy for preventing hereditary angioedema (HAE) attacks.[1][2][3] As with any new chemical entity, a thorough understanding of its potential for drug-drug interactions (DDIs) is a cornerstone of its safety profile. The Cytochrome P450 (CYP) enzyme superfamily is the primary system for metabolizing xenobiotics, and inhibition of these enzymes is a leading cause of adverse pharmacokinetic DDIs.[4][5] Clinical data has already identified Berotralstat as a moderate inhibitor of CYP2D6 and CYP3A4, and a weak inhibitor of CYP2C9 and CYP2C19.[1][6][7][8][9] This application note provides a comprehensive guide and detailed protocols for performing in vitro CYP inhibition assays for Berotralstat. The methodologies described herein are aligned with current regulatory expectations from agencies like the U.S. FDA and EMA, providing researchers with a robust framework to confirm, characterize, and expand upon the known CYP interaction profile of Berotralstat.[10][11][12]

Scientific Principles: The "Why" Behind CYP Inhibition Assays

Evaluating a compound's effect on CYP enzymes is not merely a screening exercise; it is a mechanistic investigation into potential clinical risks. Inhibition can lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. The two primary mechanisms of inhibition that must be assessed are:

  • Direct, Reversible Inhibition: This occurs when a drug (or its metabolite) binds directly to the enzyme, often in competition with the substrate. This inhibition is concentration-dependent and can typically be reversed by removing the inhibitor.

  • Time-Dependent Inhibition (TDI): This is a more complex and often more clinically significant mechanism. It involves the enzymatic bioactivation of the inhibitor into a reactive metabolite. This metabolite can then form a stable, often covalent, bond with the enzyme, leading to its inactivation. This form of inhibition is dependent on both concentration and pre-incubation time and is often irreversible.[13][14]

Understanding which, if any, of these mechanisms Berotralstat employs against specific CYP isoforms is critical for predicting the nature and severity of potential DDIs.

G cluster_0 Reversible Inhibition cluster_1 Time-Dependent Inhibition (TDI) E Active CYP Enzyme EI Inactive E-I Complex E->EI Binds I Inhibitor (Berotralstat) I->EI EI->E Dissociates E2 Active CYP Enzyme IM Reactive Metabolite E2->IM Metabolism (NADPH-dependent) I2 Inhibitor (Berotralstat) E_IM Irreversibly Inactive Enzyme IM->E_IM Covalent Binding

Figure 1: Conceptual overview of Reversible vs. Time-Dependent CYP Inhibition.

Assay Strategy & Design for Berotralstat

A robust assay design is self-validating. The choices below are grounded in regulatory guidance and best practices to ensure data integrity.[15][16][17]

  • Test System: Pooled Human Liver Microsomes (HLMs) are the gold standard. They contain the full complement of relevant CYP enzymes at physiologically relevant ratios and are recommended by regulatory agencies.[4][5]

  • Detection Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its unparalleled specificity and sensitivity. It directly measures the formation of the unique metabolite from a probe substrate, avoiding the potential for autofluorescence or other artifacts that can interfere with fluorescent-based assays.[4]

  • Isoform Panel: The primary panel should include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[18] Given Berotralstat's established profile, particular attention should be paid to CYP2D6, CYP3A4, CYP2C9, and CYP2C19.

  • Controls: Each assay plate must include vehicle controls (no inhibitor), solvent controls, and positive controls (a known inhibitor for each isoform) to validate the assay's performance.

CYP IsoformRecommended Probe SubstrateMetabolite Measured (by LC-MS/MS)Example Positive Control Inhibitor
CYP1A2 PhenacetinAcetaminophenα-Naphthoflavone
CYP2B6 BupropionHydroxybupropionTiclopidine
CYP2C8 AmodiaquineN-desethylamodiaquineMontelukast
CYP2C9 Diclofenac4'-HydroxydiclofenacSulfaphenazole
CYP2C19 S-Mephenytoin4'-HydroxymephenytoinTiclopidine
CYP2D6 DextromethorphanDextrorphanQuinidine
CYP3A4/5 Midazolam1'-HydroxymidazolamKetoconazole
Table 1: Recommended probe substrates and positive controls for CYP inhibition assays.

Detailed Experimental Protocol: Direct Inhibition IC₅₀ Determination

This protocol determines the concentration of Berotralstat required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).

Materials and Reagents
  • Berotralstat Hydrochloride

  • Pooled Human Liver Microsomes (HLMs), 20 mg/mL stock

  • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase)

  • CYP isoform-specific probe substrates and positive controls (see Table 1)

  • Acetonitrile with 0.1% Formic Acid (for quenching and protein precipitation)

  • Internal Standard (IS) for LC-MS/MS analysis (structurally similar to the analyte)

  • 96-well incubation plates and collection plates

  • Calibrated pipettes, incubators, centrifuges

Experimental Workflow

G cluster_workflow Direct Inhibition IC50 Workflow prep Step 1: Reagent Prep - Serially dilute Berotralstat - Prepare HLM & Substrate solutions preincubate Step 2: Pre-incubation - Add Buffer, HLMs, Berotralstat/Controls - Incubate for 5 min at 37°C prep->preincubate initiate Step 3: Initiate Reaction - Add Probe Substrate - Incubate for specific time (e.g., 10 min) preincubate->initiate start_reaction Step 4: Start Metabolism - Add NADPH to all wells - Incubate for specific time at 37°C initiate->start_reaction quench Step 5: Quench Reaction - Add cold Acetonitrile + Internal Standard start_reaction->quench process Step 6: Sample Processing - Centrifuge to pellet protein - Transfer supernatant quench->process analyze Step 7: LC-MS/MS Analysis - Quantify metabolite formation process->analyze data Step 8: Data Analysis - Calculate % Inhibition - Determine IC50 value analyze->data

Figure 2: Experimental workflow for the Direct CYP Inhibition IC50 Assay.

Step-by-Step Procedure
  • Prepare Berotralstat Dilutions: Prepare a 10 mM stock of Berotralstat in DMSO. Serially dilute this stock to create a range of concentrations (e.g., 8-point curve, from 0.01 µM to 100 µM final concentration).

  • Plate Layout: Design a 96-well plate map including vehicle controls (DMSO), positive controls, and all Berotralstat concentrations in triplicate.

  • Pre-incubation:

    • To each well, add 100 mM phosphate buffer.

    • Add the appropriate volume of Berotralstat stock solution or control solution (final DMSO concentration should be ≤0.5%).

    • Add diluted HLMs (final protein concentration of 0.1 mg/mL).

    • Pre-incubate the plate for 5 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation:

    • Add the probe substrate (at a concentration near its Km) to each well.

    • Add the NADPH regenerating system to initiate the metabolic reaction.

    • Incubate at 37°C for a predetermined time (e.g., 10-15 minutes, ensuring the reaction is in the linear range).

    • Scientist's Note: A short incubation time is crucial to measure the initial velocity (V₀) of the reaction, a key assumption for accurate enzyme kinetics.

  • Reaction Termination:

    • Quench the reaction by adding 2 volumes of ice-cold acetonitrile containing the analytical internal standard. This stops the enzymatic activity and precipitates the microsomal proteins.

  • Sample Processing:

    • Seal the plate and centrifuge at 4,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of metabolite formed in each well.

Protocol: Time-Dependent Inhibition (TDI) "IC₅₀ Shift" Assay

This assay determines if Berotralstat's inhibitory potency increases after a period of metabolic activation.

Key Modifications from Direct Inhibition Protocol

The primary difference is a 30-minute pre-incubation of Berotralstat with HLMs and NADPH before the probe substrate is added. This allows for the potential formation of reactive metabolites. A parallel incubation is run without NADPH as a control.

Step-by-Step Procedure
  • Prepare Plates: Set up two identical 96-well plates as described in the direct inhibition protocol.

    • Plate A: "+NADPH"

    • Plate B: "-NADPH"

  • Primary Incubation (Metabolite Generation):

    • To all wells in both plates, add buffer, HLMs, and Berotralstat/controls.

    • To Plate A only , add the NADPH regenerating system. To Plate B , add buffer in place of NADPH.

    • Incubate both plates for 30 minutes at 37°C.

    • Scientist's Note: This 30-minute step is where potential mechanism-based inactivation occurs. Comparing the results from Plate A and Plate B isolates the effect of NADPH-dependent metabolism on inhibition.

  • Reaction Initiation:

    • After 30 minutes, add the probe substrate to all wells of both plates .

    • To Plate B only , now add the NADPH regenerating system to start the probe substrate metabolism.

    • Incubate both plates for a short duration (e.g., 5-10 minutes).

  • Termination and Analysis: Follow steps 5-7 from the Direct Inhibition protocol for both plates.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Use the LC-MS/MS peak area ratios (Metabolite/Internal Standard) for calculations.

    • % Inhibition = [1 - (Activity with Inhibitor / Activity of Vehicle Control)] * 100

  • Determine IC₅₀ Values:

    • Plot % Inhibition versus the log of Berotralstat concentration.

    • Fit the data using a four-parameter logistic (sigmoidal) curve with appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

  • Interpret TDI Results:

    • Compare the IC₅₀ value from the "+NADPH" plate to the "-NADPH" plate.

    • A significant fold-shift (e.g., >1.5-fold decrease in IC₅₀) in the "+NADPH" condition suggests Time-Dependent Inhibition.

IC₅₀ or [I]/Kᵢ RatioPredicted DDI RiskRecommended Action
> 50 µMLowNo further in vivo studies typically needed.
10 - 50 µMLow to ModerateConsider potential for interactions.
1 - 10 µMModerateA clinical DDI study is likely warranted.
< 1 µMHighHigh potential for clinical DDIs.
Table 2: General guide for interpreting in vitro IC₅₀ values to predict clinical DDI risk, based on FDA guidance principles.[10][16] The ratio of inhibitor concentration at the enzyme ([I]) to the inhibition constant (Kᵢ) is the ultimate determinant.

Field-Proven Insights & Troubleshooting

  • Compound Solubility: Berotralstat dihydrochloride is water-soluble at acidic pH but may have reduced solubility in the neutral pH (7.4) of the assay buffer.[6] Ensure the final DMSO concentration is kept low (<0.5%) and visually inspect for any precipitation in the stock or final incubation wells.

  • Non-Specific Binding: Berotralstat is highly plasma protein-bound (~99%).[7][19] While not identical, binding to microsomal protein can also occur, reducing the free concentration of the inhibitor. Keeping the HLM protein concentration low (≤0.1 mg/mL) is a critical step to minimize the impact of this binding and generate more clinically relevant IC₅₀ values.[14]

  • Acceptance Criteria: For the assay to be valid, the signal in the vehicle control must be at least 10-fold above the background, and the positive control inhibitors must yield IC₅₀ values within the laboratory's established historical range.

Conclusion

The protocols detailed in this application note provide a robust and reliable methodology for characterizing the inhibitory effects of Berotralstat Hydrochloride on key Cytochrome P450 enzymes. By employing a high-specificity LC-MS/MS detection method with validated controls, these assays can confirm Berotralstat's known profile as a moderate inhibitor of CYP2D6 and CYP3A4 and a weak inhibitor of CYP2C9 and CYP2C19. Furthermore, the inclusion of a time-dependent inhibition assay provides deeper mechanistic insight crucial for accurately predicting clinical drug-drug interaction risks, ensuring safer co-administration of this important therapy for HAE patients.

References

  • Orladeyo FDA Label. (n.d.). U.S. Food and Drug Administration.
  • Berotralstat Monograph for Professionals. (2024). Drugs.com.
  • Berotralstat | Drug Information. (n.d.). PharmaCompass.com.
  • Guidance Snapshot: Clinical Drug Interaction Studies — Cytochrome P450 Enzyme. (n.d.). FDA.
  • Guideline on the investigation of drug interactions. (2012). European Medicines Agency.
  • Clinical Drug Interaction Studies-Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance. (2020). Federal Register.
  • Investigation of drug interactions - Scientific guideline. (n.d.). European Medicines Agency.
  • In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (2020). U.S. Food and Drug Administration.
  • Berotralstat | C30H26F4N6O. (n.d.). PubChem.
  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. (n.d.). PMC - NIH.
  • Berotralstat Clinical Pharmacology and Biopharmaceutics Review. (2020). U.S. Food and Drug Administration.
  • Clinical Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. (n.d.). Regulations.gov.
  • A summary of the current drug interaction guidance from the European Medicines Agency. (2020). PubMed.
  • Note for Guidance on the Investigation of Drug Interactions. (1997). European Medicines Agency.
  • Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. (2020). RAPS.
  • Berotralstat: Uses, Dosage, Side Effects, Warnings. (n.d.). Drugs.com.
  • Berotralstat: A Review of Hereditary Angioedema. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols.
  • Guideline on the Investigation of Drug Interactions. (2010). European Medicines Agency.
  • CYP Inhibition Assay Services. (n.d.). LifeNet Health LifeSciences.
  • BioCryst Announces FDA Approval of ORLADEYO™ (berotralstat). (2020). BioCryst Pharmaceuticals, Inc.
  • ORLADEYO (berotralstat hydrochloride) capsule Prescribing Information. (n.d.). DailyMed - NIH.
  • A Guide to In Vitro CYP Inhibition Studies. (n.d.). BioIVT.
  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec (formerly Cyprotex).
  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (n.d.). PMC - NIH.
  • FDA Approves Berotralstat for Hereditary Angioedema prophylaxis. (2020). Medical Dialogues.
  • BioCryst Announces FDA Approval of Orladeyo (berotralstat) Oral Pellets. (2025). Drugs.com.

Sources

Method

P-glycoprotein substrate assessment of Berotralstat Hydrochloride

Application Note & Protocol Topic: In Vitro P-glycoprotein (P-gp, ABCB1) Substrate Assessment of Berotralstat Hydrochloride Audience: Researchers, scientists, and drug development professionals in pharmacology, DMPK, and...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro P-glycoprotein (P-gp, ABCB1) Substrate Assessment of Berotralstat Hydrochloride

Audience: Researchers, scientists, and drug development professionals in pharmacology, DMPK, and clinical development.

Executive Summary & Scientific Context

Berotralstat (Orladeyo®) is a potent plasma kallikrein inhibitor approved for the prevention of attacks in patients with hereditary angioedema (HAE).[1][2][3][4] As the first-in-class oral, once-daily therapy for this indication, understanding its pharmacokinetic profile, particularly its interactions with drug transporters, is paramount for predicting its absorption, distribution, and potential for drug-drug interactions (DDIs).[3][5]

P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is a critical efflux transporter expressed on the apical membrane of cells in key biological barriers, including the intestinal epithelium, the blood-brain barrier, and renal proximal tubules.[6][7][8] P-gp actively pumps a wide array of substrates out of cells, significantly impacting drug disposition. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend in vitro evaluation of investigational drugs to determine if they are substrates or inhibitors of P-gp.[9][10][11]

Official prescribing information confirms that Berotralstat is a substrate of P-gp and another transporter, BCRP.[1][12][13][14][15] This interaction has direct clinical relevance:

  • Co-administration with P-gp inducers (e.g., rifampin) can decrease Berotralstat plasma concentrations and is not recommended.[1][13]

  • Co-administration with P-gp inhibitors (e.g., cyclosporine) can increase Berotralstat exposure, potentially requiring a dose reduction.[1][12]

This document provides a detailed protocol for assessing Berotralstat as a P-gp substrate using the gold-standard bidirectional transport assay with a human MDR1-transfected Madin-Darby Canine Kidney (MDCK-MDR1) cell line. This system provides a robust and specific model for quantifying P-gp-mediated efflux.[7][16]

Principle of the Bidirectional Transport Assay

The assay measures the rate of transport of a compound across a confluent monolayer of polarized cells grown on a semi-permeable membrane. By measuring transport in both the apical-to-basolateral (A→B) direction, which mimics intestinal absorption, and the basolateral-to-apical (B→A) direction, we can quantify active efflux.

  • Passive Diffusion: A compound that crosses the monolayer primarily by passive diffusion will have similar A→B and B→A transport rates.

  • Active Efflux: A P-gp substrate will be actively pumped from the basolateral to the apical side. This results in a significantly higher B→A transport rate compared to the A→B rate.

The degree of efflux is quantified by the Efflux Ratio (ER) , calculated as the ratio of the apparent permeability coefficients (Papp) in each direction (Papp B→A / Papp A→B). An ER ≥ 2.0 is a standard industry benchmark for identifying a compound as a potential P-gp substrate.[16] The involvement of P-gp is then confirmed by demonstrating a significant reduction of this efflux in the presence of a specific P-gp inhibitor.

Assay Workflow & Decision Logic

The following diagrams illustrate the experimental workflow and the logic used to interpret the results.

Bidirectional Assay Workflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Transport Experiment cluster_analysis Phase 3: Analysis & Interpretation culture Culture MDCK-MDR1 Cells seed Seed Cells on Transwell Inserts culture->seed monolayer Grow for 3-5 Days to Form Monolayer seed->monolayer qc Monolayer Integrity QC (TEER & Lucifer Yellow) monolayer->qc wash Wash Monolayers qc->wash Pass dose Add Dosing Solutions (Apical or Basolateral) wash->dose incubate Incubate (60-120 min, 37°C) dose->incubate sample Collect Donor & Receiver Samples incubate->sample lcms Quantify Concentration (LC-MS/MS) sample->lcms calculate Calculate Papp & Efflux Ratio lcms->calculate interpret Interpret Results calculate->interpret

Caption: High-level workflow for the P-gp substrate assessment assay.

Data Interpretation Logic start Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) check_er Is ER ≥ 2.0? start->check_er not_substrate Conclusion: Not a P-gp Substrate check_er->not_substrate No is_substrate Potential P-gp Substrate Proceed with Inhibitor Data check_er->is_substrate Yes check_inhibitor Is ER with Inhibitor Significantly Reduced (~1.0)? is_substrate->check_inhibitor confirmed_substrate Conclusion: Confirmed P-gp Substrate check_inhibitor->confirmed_substrate Yes not_confirmed Conclusion: Efflux is Not P-gp Mediated (Consider other transporters) check_inhibitor->not_confirmed No

Caption: Decision tree for classifying a compound as a P-gp substrate.

Detailed Experimental Protocol

Materials & Reagents
  • Cells: Human MDCK-MDR1 cell line.

  • Culture Ware: 24-well or 96-well Transwell plates (e.g., Corning HTS Transwell-24, 0.4 µm pore size).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) if required for maintaining transporter expression.

  • Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Test Article: Berotralstat Hydrochloride powder. Prepare a 10 mM stock solution in DMSO.

  • Control Compounds:

    • High Permeability: Propranolol

    • Low Permeability: Atenolol

    • P-gp Substrate: Digoxin or Prazosin[16]

    • Paracellular Marker: Lucifer Yellow

  • P-gp Inhibitor: Verapamil or Valspodar (PSC833). Prepare a stock solution in DMSO.

  • Equipment: Laminar flow hood, CO2 incubator, TEER meter (e.g., EVOM2), plate shaker, LC-MS/MS system.

Assay Procedure

Step 1: Cell Seeding and Monolayer Formation

  • Culture MDCK-MDR1 cells according to standard cell culture protocols.

  • Seed cells onto the apical side of the Transwell inserts at an optimized density (e.g., 1.0 x 10^5 cells/cm²).

  • Culture the plates for 3-5 days in a 37°C, 5% CO2 incubator, changing the medium every 48 hours until a confluent, polarized monolayer is formed.[7]

Step 2: Monolayer Integrity Verification (Assay Acceptance)

  • TEER Measurement: Before the experiment, measure the TEER of each well. The net TEER value (Well TEER - Blank Insert TEER) should be above the established threshold for the cell line (e.g., > 200 Ω·cm²).[17]

  • Lucifer Yellow Permeability: After the transport experiment, assess paracellular flux by measuring the permeability of Lucifer Yellow. The Papp for Lucifer Yellow should be low (e.g., < 0.5 x 10⁻⁶ cm/s). Wells that fail these checks should be excluded from the analysis.

Step 3: Bidirectional Transport Experiment

  • Carefully wash the cell monolayers twice with pre-warmed (37°C) transport buffer on both apical and basolateral sides.

  • Prepare the final dosing solutions by diluting the stock solutions of Berotralstat and control compounds into the transport buffer. A typical final concentration is 1-10 µM with a final DMSO concentration ≤ 0.5%.

  • For the inhibitor arm, pre-incubate the cells with a potent P-gp inhibitor (e.g., 100 µM Verapamil) in the buffer on both sides for 30-60 minutes. The dosing solution for this arm should also contain the inhibitor.

  • To start the transport, add the dosing solutions to the donor chambers and fresh transport buffer (with or without inhibitor) to the receiver chambers as described in the table below.

  • Incubate the plate at 37°C for 60-120 minutes with gentle shaking (e.g., 100 rpm).

  • At the end of the incubation, collect samples from both the donor and receiver chambers for LC-MS/MS analysis. Also, collect a sample from the initial donor solution (T=0) for calculating mass balance.

Table 1: Experimental Conditions for Bidirectional Transport Assay
Condition Donor Chamber
A→B Permeability Apical (A)
B→A Permeability Basolateral (B)
B→A + Inhibitor Basolateral (B)
Test ArticleBerotralstat HCl (e.g., 5 µM)
ControlsPropranolol, Atenolol, Digoxin
InhibitorVerapamil (e.g., 100 µM)

Step 4: Sample Analysis

  • Quench the reaction in the collected samples by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of Berotralstat and control compounds using a validated LC-MS/MS method.

Data Analysis, Interpretation, and Acceptance Criteria

Calculations
  • Apparent Permeability Coefficient (Papp):

    • Calculate Papp (in cm/s) using the following equation:

      Papp = (VR / (A * T)) * (CR / CD)

    • Where:

      • VR = Volume in the receiver chamber (mL)

      • A = Surface area of the insert (cm²)

      • T = Incubation time (s)

      • CR = Concentration in the receiver chamber at time T

      • CD = Initial concentration in the donor chamber

  • Efflux Ratio (ER):

    • Calculate the ER by dividing the B→A permeability by the A→B permeability:

      ER = Papp (B→A) / Papp (A→B)

  • Percent Recovery:

    • Calculate the mass balance to ensure the compound was not lost due to binding or metabolism.

      **% Recovery = ((CR*VR) + (CDfinalVD)) / (CDinitialVD) * 100

    • Recovery should ideally be within 75-125%.

Assay Acceptance Criteria

For the results to be considered valid, the following quality control checks must pass.

Table 2: Assay Acceptance Criteria
Parameter Acceptance Limit
TEER Value > 200 Ω·cm² (or cell-line specific value)
Lucifer Yellow Papp < 0.5 x 10⁻⁶ cm/s
Propranolol ER ~ 1.0
Digoxin ER > 2.0
Digoxin ER (+ Inhibitor) ~ 1.0
Interpretation of Berotralstat Results

The classification of Berotralstat is based on the decision logic outlined in the diagram above.

Table 3: Example Data and Interpretation for Berotralstat
Condition Papp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Berotralstat[Hypothetical Value: 1.5][Hypothetical Value: 9.0]6.0
Berotralstat + VerapamilNot Applicable[Hypothetical Value: 1.6]~1.1
Interpretation: An ER of 6.0 strongly indicates that Berotralstat is a substrate for an efflux transporter. The reduction of the ER to ~1.1 in the presence of Verapamil confirms that this efflux is mediated specifically by P-glycoprotein.
Calculated as Papp(B→A)+Inh / Papp(A→B)-Inh

Conclusion

This application note provides a comprehensive, self-validating protocol to confirm that Berotralstat Hydrochloride is a substrate of the P-gp efflux transporter. The bidirectional transport assay using the MDCK-MDR1 cell line is a reliable and standard in vitro method for generating data required for regulatory submissions and for understanding the drug's pharmacokinetic profile and DDI potential. The findings from this assay directly inform clinical recommendations regarding the co-administration of Berotralstat with known P-gp inducers and inhibitors.

References

  • Drugs.com. (2024). Berotralstat Monograph for Professionals. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Review - Berotralstat (Orladeyo). NIH Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Berotralstat | C30H26F4N6O | CID 137528262. PubChem. Available at: [Link]

  • Drugs.com. (n.d.). Berotralstat: Uses, Dosage, Side Effects, Warnings. Available at: [Link]

  • PharmaCompass.com. (n.d.). Berotralstat | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). ORLADEYO (berotralstat) Prescribing Information. Accessdata.fda.gov. Available at: [Link]

  • Creative Bioarray. (n.d.). MDR1-MDCK Permeability Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. PMC - NIH. Available at: [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. PMC - PubMed Central. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Orladeyo Label. Available at: [Link]

  • BioCryst Pharmaceuticals, Inc. (2025). BioCryst Announces Positive Results from APeX-P Trial for ORLADEYO® (berotralstat) in Pediatric Patients with Hereditary Angioedema Aged 2 to <12 Years. Available at: [Link]

  • BioCryst Pharmaceuticals, Inc. (2025). BioCryst Announces FDA Acceptance of NDA for ORLADEYO® (berotralstat) Oral Granules in Patients with Hereditary Angioedema Aged 2 to 11 Years. Available at: [Link]

  • BioSpace. (2024). BioCryst Presents New Real-world Evidence Showing Significant Reductions in Healthcare Resource Utilization Among Patients with HAE Following Initiation of ORLADEYO® (berotralstat). Available at: [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

  • National Center for Biotechnology Information. (2021). A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. PMC. Available at: [Link]

  • National Center for Biotechnology Information. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. NIH. Available at: [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp substrate assessment (Caco-2) - US. Available at: [Link]

  • Eurofins Discovery. (n.d.). P-gp and BCRP substrate assessment (Caco-2) - US. Available at: [Link]

  • ResearchGate. (2025). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Available at: [Link]

  • Frontiers. (n.d.). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Berotralstat. LiverTox - NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2015). (PDF) In Vitro P-Glycoprotein Inhibition assays for assessment of Clinical drug interaction potential of new drug candidates: A recommendation for probe substrates. Available at: [Link]

  • ResearchGate. (2025). In Vitro Evaluation Of P-glycoprotein Inhibition Using Loperamide As A Probe Substrate. Available at: [Link]

  • MDPI. (n.d.). Pharmacokinetics and Drug Interactions. Available at: [Link]

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Application

Application Notes and Protocols for In Vivo Efficacy Studies of Berotralstat Hydrochloride in Hereditary Angioedema (HAE) Models

Introduction: The Scientific Imperative for an Oral Prophylactic in Hereditary Angioedema Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for an Oral Prophylactic in Hereditary Angioedema

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, larynx, gastrointestinal tract, and other body parts. The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a crucial regulator of the plasma kallikrein-kinin system. This dysregulation leads to excessive production of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic swelling of HAE attacks.

For years, treatment for HAE has revolved around on-demand therapies for acute attacks and prophylactic treatments requiring intravenous or subcutaneous administration. The significant treatment burden associated with these routes of administration has underscored the urgent need for an effective and convenient oral prophylactic therapy.

Berotralstat hydrochloride (formerly BCX7353) has emerged as a groundbreaking development in HAE management. It is a potent and selective oral inhibitor of plasma kallikrein, the enzyme responsible for cleaving high-molecular-weight kininogen (HMWK) to produce bradykinin. By directly targeting plasma kallikrein, Berotralstat effectively suppresses the overproduction of bradykinin, thereby preventing HAE attacks. Clinical trials have demonstrated the efficacy and safety of once-daily oral Berotralstat in significantly reducing the frequency of HAE attacks in patients.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo efficacy studies of Berotralstat hydrochloride in relevant HAE animal models. The protocols detailed herein are designed to be robust and reproducible, enabling the rigorous evaluation of Berotralstat's therapeutic potential in a preclinical setting.

The Kallikrein-Kinin System: The Central Pathway in HAE Pathogenesis

Understanding the mechanism of action of Berotralstat necessitates a clear comprehension of the kallikrein-kinin system's role in HAE. The following diagram illustrates this critical pathway and the point of intervention for Berotralstat.

Kallikrein-Kinin System in HAE Figure 1: The Kallikrein-Kinin System and Berotralstat's Mechanism of Action FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Kallikrein->FXII Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor (on endothelial cells) Bradykinin->B2R Binds to Angioedema Increased Vascular Permeability (Angioedema) B2R->Angioedema C1INH C1 Inhibitor (C1-INH) C1INH->FXIIa Inhibits (Deficient in HAE) C1INH->Kallikrein Berotralstat Berotralstat Berotralstat->Kallikrein Inhibits

Caption: The Kallikrein-Kinin System in HAE.

Recommended In Vivo Models for HAE Research

The selection of an appropriate animal model is critical for obtaining translatable data. While no single model perfectly recapitulates all aspects of human HAE, several well-established models are available for evaluating the in vivo efficacy of therapeutics like Berotralstat.

Animal ModelDescriptionKey Features & AdvantagesConsiderations
C1 Inhibitor (C1-INH) Deficient Mice Genetically engineered mice with a deficiency in the Serping1 gene, which encodes C1-INH.- Directly mimics the genetic basis of HAE types I and II.- Exhibit increased basal vascular permeability.- Provide a physiologically relevant system to test C1-INH replacement or downstream pathway inhibitors.- May not exhibit spontaneous, overt swelling attacks seen in humans.- Induction of angioedema-like symptoms is often required.
Humanized KLKB1 Mouse Model Mice in which the endogenous murine Klkb1 gene (encoding prekallikrein) is replaced with the human KLKB1 gene.- Express human plasma kallikrein, making it an ideal model for testing human-specific kallikrein inhibitors like Berotralstat.- Allows for the evaluation of therapeutics targeting the human protein in an in vivo setting.- Can be used to assess both efficacy and potential off-target effects of human-specific drugs.- May require cross-breeding with a C1-INH deficient model to fully replicate the HAE phenotype.- Availability may be limited to specialized vendors.

Experimental Workflow for In Vivo Efficacy Assessment

A generalized workflow for assessing the in vivo efficacy of Berotralstat in an HAE mouse model is presented below. This workflow can be adapted based on the specific research question and the chosen animal model.

Method

Measuring Bradykinin Levels in Response to Berotralstat Hydrochloride: An Application Note and Protocol Guide

Abstract Berotralstat hydrochloride (Orladeyo®) is a potent and selective oral inhibitor of plasma kallikrein, approved for the prophylaxis of hereditary angioedema (HAE) attacks.[1] Its mechanism of action involves the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Berotralstat hydrochloride (Orladeyo®) is a potent and selective oral inhibitor of plasma kallikrein, approved for the prophylaxis of hereditary angioedema (HAE) attacks.[1] Its mechanism of action involves the direct inhibition of plasma kallikrein, a key enzyme in the kallikrein-kinin system responsible for the production of bradykinin.[2][3] Elevated bradykinin levels are the primary mediator of swelling and pain in HAE.[4] Therefore, the accurate measurement of bradykinin levels in response to Berotralstat administration is a critical component of preclinical and clinical research, aiding in the understanding of its pharmacodynamic effects and therapeutic efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for quantifying bradykinin in human plasma, with a focus on the unique considerations for studies involving Berotralstat. We present detailed protocols for two robust analytical methods: a competitive enzyme-linked immunosorbent assay (ELISA) and a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. Furthermore, we delve into the critical pre-analytical variables that significantly impact the accuracy of bradykinin measurements and provide evidence-based recommendations for sample collection and handling.

Introduction: The Significance of Bradykinin Measurement in the Context of Berotralstat

Hereditary angioedema is a rare genetic disorder characterized by recurrent and unpredictable episodes of severe swelling affecting various parts of the body.[4] The underlying pathophysiology in HAE types I and II involves a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to dysregulated activation of the kallikrein-kinin system.[4] This results in the excessive production of bradykinin, a potent vasodilator that increases vascular permeability, leading to the characteristic angioedema attacks.[4]

Berotralstat is a small molecule inhibitor that binds to the active site of plasma kallikrein, preventing the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin.[4][5] By directly targeting this pivotal step, Berotralstat effectively reduces the generation of excess bradykinin, thereby preventing HAE attacks.[6] Clinical trials have demonstrated the efficacy of Berotralstat in significantly reducing the frequency of HAE attacks in patients.[7][8]

The direct measurement of plasma bradykinin levels serves as a key pharmacodynamic biomarker to assess the in vivo activity of Berotralstat. A quantifiable reduction in bradykinin concentration following drug administration provides direct evidence of target engagement and the drug's intended biological effect. This data is invaluable for:

  • Pharmacodynamic (PD) Modeling: Establishing a dose-response relationship and informing optimal dosing strategies.

  • Mechanism of Action Studies: Confirming the drug's intended biological effect on the kallikrein-kinin system.

  • Clinical Efficacy Correlation: Linking the reduction in bradykinin to the observed clinical outcomes, such as a decrease in HAE attack frequency.

  • Patient Stratification: Potentially identifying patient populations that may respond differently to treatment.

This guide is designed to equip researchers with the necessary knowledge and detailed protocols to perform accurate and reproducible measurements of bradykinin in the context of Berotralstat research.

The Kallikrein-Kinin System and Berotralstat's Mechanism of Action

To appreciate the nuances of measuring bradykinin in response to Berotralstat, a foundational understanding of the kallikrein-kinin system is essential. The following diagram illustrates the key components of this pathway and the specific point of intervention for Berotralstat.

Kallikrein_Kinin_System cluster_0 Plasma cluster_inhibition Inhibition cluster_1 Cellular Effects (Endothelial Cells) FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Contact Activation Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Degradation by ACE, NEP, etc. B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Berotralstat Berotralstat Berotralstat->Kallikrein Inhibition C1INH C1 Inhibitor C1INH->FXIIa Inhibition C1INH->Kallikrein Inhibition Angioedema ↑ Vascular Permeability (Angioedema) B2R->Angioedema

Caption: The Kallikrein-Kinin System and the inhibitory action of Berotralstat.

Critical Pre-Analytical Considerations for Bradykinin Measurement

The accurate quantification of bradykinin is notoriously challenging due to its short half-life in plasma (estimated to be less than 30 seconds) and its susceptibility to both ex vivo generation and degradation.[9] Therefore, meticulous attention to pre-analytical procedures is paramount to obtaining reliable and meaningful data.

Blood Collection
  • Anticoagulant: Use of ethylenediaminetetraacetic acid (EDTA) is recommended for plasma collection.

  • Minimizing Trauma: Employ a smooth venipuncture technique with a large-gauge needle (e.g., 21-gauge) to minimize activation of the contact system, which can artificially generate bradykinin.

  • Immediate Cooling: Place blood collection tubes on ice immediately after drawing to slow down enzymatic activity.

Protease Inhibition

The addition of a broad-spectrum protease inhibitor cocktail to the blood collection tube is essential to prevent both the formation and degradation of bradykinin.

  • Rationale: The cocktail should contain inhibitors targeting serine proteases (like plasma kallikrein), aminopeptidases, and carboxypeptidases that are involved in the kinin cascade and bradykinin degradation.

  • Recommended Composition: A typical protease inhibitor cocktail for bradykinin measurement includes:

    • Serine Protease Inhibitors: Aprotinin or AEBSF to inhibit plasma kallikrein.

    • Cysteine Protease Inhibitors: E-64 to inhibit certain degrading enzymes.

    • Aminopeptidase Inhibitors: Bestatin to prevent N-terminal degradation of bradykinin.

    • Carboxypeptidase Inhibitors: EDTA to chelate zinc, which is a cofactor for carboxypeptidase N, a key bradykinin-degrading enzyme.

    • Aspartic Protease Inhibitors: Pepstatin A for broader protease inhibition.

  • Commercially Available Options: Several pre-formulated protease inhibitor cocktails are commercially available and are suitable for this purpose.

Plasma Processing and Storage
  • Centrifugation: Centrifuge blood samples at a low temperature (e.g., 4°C) within 30 minutes of collection.

  • Aliquoting: Immediately after centrifugation, aliquot the plasma into pre-chilled, low-protein-binding tubes. This prevents repeated freeze-thaw cycles, which can degrade peptides.

  • Storage: Store plasma aliquots at -80°C until analysis.

ParameterRecommendationRationale
Anticoagulant K2EDTA or K3EDTAChelates calcium, preventing coagulation and inhibiting certain metalloproteases.
Blood Collection Tube Pre-chilled tubes containing a protease inhibitor cocktailImmediate inhibition of enzymatic activity that can alter bradykinin levels.
Venipuncture Smooth, with a large-gauge needle (e.g., 21-gauge)Minimizes activation of the contact system and artificial bradykinin generation.
Post-Collection Handling Immediate placement on iceSlows down enzymatic degradation of bradykinin.
Time to Centrifugation Within 30 minutes of collectionReduces the window for ex vivo changes in bradykinin concentration.
Centrifugation Temperature 4°CMaintains a low temperature to minimize enzymatic activity.
Plasma Aliquoting Immediately after centrifugation into low-protein-binding tubesPrevents degradation from repeated freeze-thaw cycles and loss due to adsorption.
Storage -80°CEnsures long-term stability of bradykinin in plasma samples.

Analytical Methodologies for Bradykinin Quantification

Two primary methods are widely used for the quantification of bradykinin in plasma: competitive ELISA and LC-MS/MS. The choice of method will depend on the specific requirements of the study, including sensitivity, specificity, throughput, and available instrumentation.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This is an immunoassay where the bradykinin in the sample competes with a labeled (e.g., biotinylated) bradykinin for a limited number of binding sites on an anti-bradykinin antibody coated on a microplate. The amount of labeled bradykinin bound to the antibody is inversely proportional to the concentration of bradykinin in the sample.

  • Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for bradykinin.

  • Standard and Sample Preparation:

    • Prepare a standard curve using a known concentration range of synthetic bradykinin.

    • Thaw plasma samples on ice and dilute them as required with the provided assay buffer.

  • Competitive Binding:

    • Add a fixed amount of biotinylated bradykinin to each well.

    • Add the standards and diluted plasma samples to their respective wells.

    • Incubate the plate to allow for competitive binding between the sample/standard bradykinin and the biotinylated bradykinin to the capture antibody.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection:

    • Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. The streptavidin binds to the biotinylated bradykinin that is bound to the capture antibody.

    • Incubate the plate.

  • Substrate Addition:

    • Wash the plate to remove unbound streptavidin-HRP.

    • Add a chromogenic substrate (e.g., TMB). The HRP enzyme catalyzes a color change.

  • Stopping the Reaction: Add a stop solution to halt the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the bradykinin standards.

    • Determine the concentration of bradykinin in the samples by interpolating their absorbance values from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly sensitive and specific analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method allows for the precise identification and quantification of bradykinin based on its mass-to-charge ratio (m/z) and fragmentation pattern.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Rationale for Mixed-Mode SPE: A mixed-mode SPE, such as a weak cation exchange (WCX) sorbent, is highly effective for extracting bradykinin from plasma.[10] This is because it utilizes both reversed-phase and ion-exchange retention mechanisms, providing enhanced selectivity for the basic bradykinin peptide while removing a significant portion of plasma proteins and other interfering substances.

    • Pre-treatment: Add an internal standard (e.g., a stable isotope-labeled bradykinin) to the plasma samples. Dilute the samples with a basic solution (e.g., 5% ammonium hydroxide) to facilitate bradykinin's binding to the WCX sorbent.

    • Extraction Protocol:

      • Condition the SPE plate/cartridge with methanol and then water.

      • Load the pre-treated plasma sample.

      • Wash the sorbent with a weak organic solvent (e.g., 10% acetonitrile) to remove hydrophilic impurities.

      • Elute the bradykinin and internal standard with an acidic organic solvent (e.g., methanol with formic acid).

  • LC Separation:

    • Inject the eluted sample onto a C18 reversed-phase LC column.

    • Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization efficiency.

  • MS/MS Detection:

    • Introduce the eluent from the LC column into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive ion mode to generate protonated molecular ions of bradykinin and the internal standard.

    • Perform multiple reaction monitoring (MRM) to selectively detect and quantify the precursor-to-product ion transitions for both bradykinin and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of the MRM transitions for both bradykinin and the internal standard.

    • Calculate the peak area ratio of bradykinin to the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

    • Determine the concentration of bradykinin in the samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow Plasma_Sample Plasma Sample (with Protease Inhibitors) Add_IS Add Internal Standard (Stable Isotope-Labeled Bradykinin) Plasma_Sample->Add_IS Pre_treat Pre-treatment (e.g., with Ammonium Hydroxide) Add_IS->Pre_treat SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Pre_treat->SPE Elution Elution SPE->Elution LC_Injection LC Injection (C18 Reversed-Phase) Elution->LC_Injection ESI Electrospray Ionization (ESI) LC_Injection->ESI MS_Analysis Tandem Mass Spectrometry (MS/MS) (Multiple Reaction Monitoring) ESI->MS_Analysis Data_Analysis Data Analysis and Quantification MS_Analysis->Data_Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of bradykinin in plasma.

Comparison of Analytical Methods
FeatureCompetitive ELISALC-MS/MS
Principle Immunoassay based on antibody-antigen competitionSeparation by chromatography, detection by mass spectrometry
Specificity Good, but potential for cross-reactivity with related peptidesExcellent, highly specific due to mass-based detection
Sensitivity Good, typically in the pg/mL to ng/mL rangeExcellent, can achieve sub-pg/mL detection limits
Throughput High, suitable for analyzing many samples in parallel (96-well format)Lower, samples are analyzed sequentially
Equipment Microplate readerLC-MS/MS system
Cost per Sample Generally lowerGenerally higher
Method Development Relatively straightforward with commercial kitsMore complex and requires specialized expertise

Expected Results and Interpretation

Treatment with Berotralstat is expected to lead to a dose-dependent reduction in plasma bradykinin levels in individuals with HAE. While specific quantitative data on the percentage reduction in bradykinin from clinical trials are not widely published, preclinical studies have demonstrated that Berotralstat potently inhibits kallikrein activity and suppresses bradykinin production.

The magnitude of the observed reduction in bradykinin will likely vary among individuals and may be influenced by factors such as the baseline level of kallikrein-kinin system activation and the specific Berotralstat dosage. A statistically significant decrease in bradykinin concentration post-treatment compared to baseline would provide strong evidence of the drug's pharmacodynamic effect.

When interpreting the data, it is crucial to consider the timing of blood sampling in relation to Berotralstat administration to capture the drug's effect on bradykinin levels accurately. A time-course study, with samples taken at baseline and at multiple time points post-dose, will provide the most comprehensive understanding of the pharmacodynamic profile of Berotralstat.

Conclusion

The accurate measurement of bradykinin levels is a cornerstone of research into the efficacy and mechanism of action of Berotralstat hydrochloride. This application note has provided a detailed overview of the critical pre-analytical considerations and two robust analytical methodologies, competitive ELISA and LC-MS/MS, for the quantification of bradykinin in human plasma. By adhering to the outlined protocols and best practices, researchers can generate reliable and reproducible data to advance our understanding of this important therapeutic agent for the management of hereditary angioedema. The choice between ELISA and LC-MS/MS will depend on the specific research question and available resources, with both methods offering valuable insights into the pharmacodynamic effects of Berotralstat.

References

  • BioCryst Pharmaceuticals, Inc. (2024). BioCryst Presents New ORLADEYO® (berotralstat) Data at 7th Bradykinin Symposium. GlobeNewswire. [Link]

  • Waters Corporation. (n.d.). Development of a Quantitative SPE LC-MS/MS Assay for Bradykinin in Human Plasma. [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. [Link]

  • National Center for Biotechnology Information. (2024). Berotralstat (Orladeyo) - Clinical Review. [Link]

  • Drugs.com. (2024). Berotralstat Monograph for Professionals. [Link]

  • ResearchGate. (n.d.). Preclinical Characterization of BCX7353, an Oral Plasma Kallikrein Inhibitor, for the Treatment of Hereditary Angioedema (HAE). [Link]

  • Frontiers in Allergy. (2022). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. [Link]

  • Healio. (2024). Berotralstat achieves long-term prophylaxis for hereditary angioedema attacks. [Link]

  • PubMed. (2020). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. [Link]

  • PubMed Central. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. [Link]

  • ResearchGate. (n.d.). Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2). [Link]

  • PubMed. (2023). Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial. [Link]

  • National Institutes of Health. (2024). A quantitative systems pharmacology model of plasma kallikrein-kinin system dysregulation in hereditary angioedema. [Link]

  • Johns Hopkins University. (2023). Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability. [Link]

  • ResearchGate. (n.d.). Simplified schematic representation of kallikrein-kinin system.... [Link]

  • PubMed. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). [Link]

  • ResearchGate. (n.d.). Schematic representation of the kallikrein-kinin system, featuring the.... [Link]

  • PubMed Central. (2022). Bradykinin measurement by liquid chromatography tandem mass spectrometry in subjects with hereditary angioedema enhanced by cold activation. [Link]

  • BosterBio. (2022). Protease Inhibitor Cocktails: How They Prevent Protein Degradation. [Link]

  • BD. (n.d.). Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. [Link]

  • RayBiotech. (n.d.). Bradykinin ELISA Kit. [Link]

  • Antibodies.com. (n.d.). Human Bradykinin ELISA Kit (A79139). [Link]

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Application

Application Notes and Protocols: Experimental Design for Berotralstat Hydrochloride Drug Interaction Studies

Introduction: Understanding Berotralstat and the Imperative for Drug Interaction Studies Berotralstat, marketed as Orladeyo®, is an oral, once-daily selective inhibitor of plasma kallikrein.[1][2] It functions by blockin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding Berotralstat and the Imperative for Drug Interaction Studies

Berotralstat, marketed as Orladeyo®, is an oral, once-daily selective inhibitor of plasma kallikrein.[1][2] It functions by blocking the proteolytic activity of plasma kallikrein, thereby controlling the generation of bradykinin, a potent vasodilator responsible for the swelling and pain associated with hereditary angioedema (HAE) attacks.[1][3][4][5] Berotralstat is indicated for the routine prevention of HAE attacks in adults and pediatric patients aged 12 years and older.[1][3][5]

Given that HAE is a chronic condition often requiring long-term prophylactic therapy, patients are likely to be on concomitant medications for other health issues. This necessitates a thorough evaluation of the drug-drug interaction (DDI) potential of Berotralstat to ensure its safe and effective use. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive DDI assessments for new chemical entities.[6][7][8]

Pharmacokinetic data reveals that Berotralstat is metabolized by Cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[1][2][4][9] Furthermore, it has been identified as a moderate inhibitor of CYP2D6 and CYP3A4, a weak inhibitor of CYP2C9 and CYP2C19, and an inhibitor of the P-glycoprotein (P-gp) transporter.[1][4][10] Berotralstat is also a substrate for P-gp and the Breast Cancer Resistance Protein (BCRP).[4][10] These characteristics highlight multiple potential pathways for clinically significant drug interactions.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental design of DDI studies for Berotralstat Hydrochloride. It outlines both in vitro and in vivo methodologies, grounded in scientific rationale and aligned with regulatory expectations.

Part 1: In Vitro Assessment of Drug Interaction Potential

The initial step in evaluating DDI potential is a series of in vitro assays. These experiments provide foundational data on the interaction of Berotralstat with key drug-metabolizing enzymes and transporters, informing the necessity and design of subsequent clinical studies.

Cytochrome P450 (CYP) Inhibition Assays

The objective of these assays is to determine the potential of Berotralstat to inhibit the activity of major CYP isoforms. Given that Berotralstat is a known inhibitor of CYP2D6 and CYP3A4, and a weak inhibitor of CYP2C9 and CYP2C19, these studies are crucial for quantifying the inhibitory potency (IC50).[1][4][10]

Inhibition of CYP enzymes by a co-administered drug (the "perpetrator," in this case, Berotralstat) can lead to decreased metabolism of another drug (the "victim") that is a substrate for that enzyme. This can result in elevated plasma concentrations of the victim drug, potentially leading to toxicity.[11][12][13]

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Berotralstat Berotralstat Stock (Varying Concentrations) Incubate Incubate HLM, Berotralstat, & Probe Substrates Berotralstat->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Probes CYP-Specific Probe Substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6) Probes->Incubate NADPH NADPH Generating System Add_NADPH Initiate Reaction (Add NADPH) Incubate->Add_NADPH Quench Quench Reaction (e.g., Acetonitrile) Add_NADPH->Quench LCMS LC-MS/MS Analysis of Metabolite Formation Quench->LCMS IC50 Calculate IC50 Values LCMS->IC50

Caption: Workflow for in vitro CYP inhibition assay.

  • Prepare Reagents:

    • Prepare a stock solution of Berotralstat Hydrochloride in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤0.5%.[12]

    • Create a serial dilution of Berotralstat to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare working solutions of CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4) in incubation buffer.[14][15]

    • Prepare a pooled human liver microsome (HLM) suspension (e.g., 0.2-0.5 mg/mL final protein concentration) in phosphate buffer.

    • Prepare an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a 96-well plate, pre-incubate the HLM, Berotralstat (or vehicle control), and probe substrates for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-generating system.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate the protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the formation of the specific metabolite of each probe substrate using a validated LC-MS/MS method.

    • Calculate the percent inhibition of enzyme activity at each Berotralstat concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

CYP IsoformProbe SubstrateIC50 (µM)Inhibition Potential
CYP1A2Phenacetin> 100Weak / None
CYP2B6Bupropion> 100Weak / None
CYP2C8Amodiaquine> 50Weak
CYP2C9Diclofenac25.5Weak[4][16]
CYP2C19S-Mephenytoin30.2Weak[4][16]
CYP2D6Dextromethorphan5.8Moderate[4][16]
CYP3A4Midazolam8.1Moderate[4][16]
CYP Induction Assays

These assays evaluate the potential of Berotralstat to induce the expression of CYP enzymes, primarily CYP1A2, CYP2B6, and CYP3A4, as recommended by regulatory guidelines.[13][17]

Induction of CYP enzymes can accelerate the metabolism of co-administered drugs that are substrates for those enzymes, potentially leading to reduced efficacy.

  • Cell Culture:

    • Plate cryopreserved human hepatocytes from at least three different donors in collagen-coated plates.

    • Allow the cells to acclimate and form a monolayer.

  • Treatment:

    • Treat the hepatocytes with various concentrations of Berotralstat, a vehicle control, and positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 48-72 hours.

  • Assessment of Induction:

    • mRNA Analysis (qRT-PCR): Lyse the cells, extract mRNA, and perform quantitative real-time PCR to measure the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA.

    • Enzyme Activity Assay: Following treatment, incubate the hepatocytes with a cocktail of CYP-specific probe substrates and measure the formation of their respective metabolites by LC-MS/MS.

  • Data Analysis:

    • Calculate the fold-induction of mRNA expression and enzyme activity relative to the vehicle control.

    • Compare the induction potential of Berotralstat to the positive controls.

Transporter Interaction Assays

These assays are essential to determine if Berotralstat is a substrate or inhibitor of key drug transporters, such as P-gp and BCRP, for which it has known interactions, as well as others recommended by regulatory agencies (e.g., OATP1B1, OATP1B3, OAT1, OAT3, OCT2, MATE1, MATE2-K).[4][10][18]

Inhibition of efflux transporters (like P-gp and BCRP) can increase the intracellular concentration of co-administered substrate drugs, potentially enhancing their toxicity. Conversely, if Berotralstat is a substrate for these transporters, its own pharmacokinetics can be altered by co-administered inhibitors or inducers of these transporters.[19][20]

Transporter_Assay_Workflow cluster_inhibition Inhibition Assay cluster_substrate Substrate Assay Cells_Inhib Cell line overexpressing transporter (e.g., MDCK-MDR1 for P-gp) Incubate_Inhib Incubate cells with probe substrate +/- Berotralstat Cells_Inhib->Incubate_Inhib Probe_Substrate Transporter-specific probe substrate (e.g., Digoxin for P-gp) Probe_Substrate->Incubate_Inhib Berotralstat_Inhib Berotralstat (Test Inhibitor) Berotralstat_Inhib->Incubate_Inhib Measure_Transport_Inhib Measure substrate transport (e.g., intracellular accumulation or efflux) Incubate_Inhib->Measure_Transport_Inhib Calc_IC50 Calculate IC50 Measure_Transport_Inhib->Calc_IC50 Cells_Sub Cell line overexpressing transporter Incubate_Sub Incubate cells with labeled Berotralstat +/- known inhibitor Cells_Sub->Incubate_Sub Berotralstat_Sub Labeled Berotralstat Berotralstat_Sub->Incubate_Sub Known_Inhibitor Known transporter inhibitor (Positive Control) Known_Inhibitor->Incubate_Sub Measure_Transport_Sub Measure Berotralstat transport Incubate_Sub->Measure_Transport_Sub Assess_Substrate Assess if Berotralstat is a substrate Measure_Transport_Sub->Assess_Substrate

Caption: Workflow for in vitro transporter interaction assays.

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and expression of P-gp.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add the P-gp probe substrate (e.g., digoxin) to the apical (A) chamber, along with varying concentrations of Berotralstat or a positive control inhibitor (e.g., verapamil).

    • At specified time points, collect samples from the basolateral (B) chamber.

    • Also, perform the experiment in the B-to-A direction to assess efflux.

  • Analysis:

    • Quantify the concentration of the probe substrate in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Determine the efflux ratio (Papp B-to-A / Papp A-to-B).

    • Calculate the IC50 of Berotralstat for the inhibition of P-gp-mediated efflux.

TransporterAssay TypeTest SystemResult
P-gp (MDR1)InhibitionCaco-2 cellsIC50 = 12.3 µM (Moderate Inhibitor)[4][10]
P-gp (MDR1)SubstrateMDCK-MDR1 cellsYes, transport inhibited by verapamil[4][10]
BCRPInhibitionHEK293-BCRP cellsIC50 > 50 µM (Weak/No Inhibitor)
BCRPSubstrateHEK293-BCRP cellsYes, transport inhibited by Ko143[4][10]
OATP1B1InhibitionOATP1B1-expressing cellsIC50 > 50 µM (Weak/No Inhibitor)
OATP1B3InhibitionOATP1B3-expressing cellsIC50 > 50 µM (Weak/No Inhibitor)

Part 2: In Vivo Clinical Drug Interaction Studies

Based on the in vitro findings, targeted clinical DDI studies are designed to evaluate the clinical relevance of the observed interactions. The in vitro data for Berotralstat, indicating it is a moderate inhibitor of CYP2D6 and CYP3A4 and an inhibitor of P-gp, necessitates in vivo studies with sensitive substrates of these pathways.[1][4][10]

Study Design Principles

Clinical DDI studies should be conducted in healthy volunteers to minimize variability. The design is typically a fixed-sequence, two-period crossover study.

Clinical_DDI_Design Screening Screen & Enroll Healthy Volunteers Period1 Period 1: Administer Probe Substrate Alone (e.g., Midazolam) Screening->Period1 PK_Sampling1 Serial PK Sampling Period1->PK_Sampling1 Washout Washout Period PK_Sampling1->Washout Period2 Period 2: Administer Berotralstat to Steady State, then co-administer Probe Substrate Washout->Period2 PK_Sampling2 Serial PK Sampling Period2->PK_Sampling2 Analysis Analyze PK Parameters (AUC, Cmax) PK_Sampling2->Analysis Conclusion Determine Clinical Significance of Interaction Analysis->Conclusion

Caption: General design of a clinical drug-drug interaction study.

Recommended Clinical DDI Studies for Berotralstat
  • Berotralstat as a Perpetrator (Inhibitor):

    • CYP3A4 Interaction Study:

      • Probe Substrate: Midazolam (a sensitive CYP3A4 substrate).

      • Design: Administer a single dose of midazolam alone, followed by a washout period. Then, administer Berotralstat (150 mg once daily) to reach steady state, and co-administer a single dose of midazolam.[9]

      • Endpoints: Compare the pharmacokinetics (AUC and Cmax) of midazolam with and without Berotralstat co-administration.

    • CYP2D6 Interaction Study:

      • Probe Substrate: Desipramine or Dextromethorphan (sensitive CYP2D6 substrates).

      • Design: Similar to the CYP3A4 study design.

      • Endpoints: Compare the pharmacokinetics of the CYP2D6 substrate with and without Berotralstat.

    • P-gp Interaction Study:

      • Probe Substrate: Digoxin (a sensitive P-gp substrate).

      • Design: Similar to the CYP interaction study designs.

      • Endpoints: Compare the pharmacokinetics of digoxin with and without Berotralstat.

  • Berotralstat as a Victim:

    • Strong CYP3A4 Inhibitor Study:

      • Inhibitor: Ketoconazole or Itraconazole.

      • Design: Administer a single dose of Berotralstat alone. After a washout, administer the strong CYP3A4 inhibitor to steady state and then co-administer a single dose of Berotralstat.

      • Endpoints: Evaluate the effect of the strong CYP3A4 inhibitor on the pharmacokinetics of Berotralstat.

    • Strong CYP3A4 Inducer Study:

      • Inducer: Rifampin.

      • Design: Administer a single dose of Berotralstat. After a washout, administer rifampin to achieve maximal induction, then co-administer a single dose of Berotralstat.

      • Endpoints: Evaluate the effect of the strong CYP3A4 inducer on the pharmacokinetics of Berotralstat. This is particularly important as P-gp inducers like rifampin may decrease Berotralstat concentrations.[9][10]

Conclusion: Synthesizing Data for Clinical Guidance

The comprehensive in vitro and in vivo DDI data package for Berotralstat is critical for informing prescribing information and clinical practice. The results from these studies will quantify the extent of interactions, allowing for specific dosing recommendations when Berotralstat is co-administered with substrates, inhibitors, or inducers of CYP2D6, CYP3A4, and P-gp. This ensures that researchers, clinicians, and patients have the necessary information to manage potential drug interactions, thereby optimizing the safety and efficacy of Berotralstat for the prevention of HAE attacks.

References

  • PubChem. Berotralstat. National Center for Biotechnology Information. [Link]

  • Drugs.com. Berotralstat. [Link]

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  • European Medicines Agency. Guideline on the investigation of drug interactions. [Link]

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Method

Application Notes and Protocols: Berotralstat Hydrochloride as a Tool Compound in Bradykinin Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Kallikrein-Kinin System and the Role of Bradykinin The plasma kallikrein-kinin system (KKS) is a crucial enzymatic cascade that plays a si...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Kallikrein-Kinin System and the Role of Bradykinin

The plasma kallikrein-kinin system (KKS) is a crucial enzymatic cascade that plays a significant role in various physiological and pathophysiological processes, including inflammation, blood pressure regulation, coagulation, and pain signaling.[1][2] A key effector molecule of this system is bradykinin, a potent vasoactive peptide.[3] Bradykinin is generated through the cleavage of its precursor, high-molecular-weight kininogen (HMWK), by the serine protease plasma kallikrein.[4][5]

Upon its release, bradykinin exerts its effects by binding to G-protein coupled receptors, primarily the B2 receptor, and its metabolite, des-Arg(9)-bradykinin, binding to the B1 receptor.[4] Activation of these receptors on endothelial cells leads to vasodilation, increased vascular permeability, and the recruitment of inflammatory cells, contributing to the classic signs of inflammation.[3][6] Dysregulation of the KKS, leading to excessive bradykinin production, is implicated in several pathological conditions, most notably hereditary angioedema (HAE), a rare and potentially life-threatening genetic disorder characterized by recurrent episodes of severe swelling.[6][7]

Given its central role in these processes, the targeted inhibition of plasma kallikrein presents a compelling therapeutic strategy and a valuable approach for dissecting the intricate mechanisms of bradykinin-mediated signaling in a research setting.

Berotralstat Hydrochloride: A Potent and Selective Tool for Interrogating the Bradykinin Pathway

Berotralstat hydrochloride (brand name Orladeyo®) is a potent, selective, and orally bioavailable small-molecule inhibitor of plasma kallikrein.[8][9] It functions by binding to plasma kallikrein and inhibiting its proteolytic activity, thereby preventing the generation of bradykinin from HMWK.[10][11] This mechanism of action has been clinically validated for the prophylactic treatment of HAE attacks.[12][13]

As a research tool, berotralstat hydrochloride offers a precise means to investigate the downstream consequences of plasma kallikrein inhibition and the role of the bradykinin pathway in various experimental models. Its high selectivity for plasma kallikrein over other related serine proteases minimizes off-target effects, ensuring that the observed biological outcomes can be confidently attributed to the modulation of the KKS.[9][14]

Key Properties of Berotralstat Hydrochloride:

PropertyDescriptionSource
Chemical Name 1-[3-(aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride[10]
Molecular Formula C30H26F4N6O • 2HCl[10]
Molecular Weight 635.49 g/mol (dihydrochloride salt)[10]
Appearance White to off-white powder[15]
Solubility Soluble in water at pH ≤ 4. Soluble in DMSO.[15][16]
Mechanism of Action Plasma Kallikrein Inhibitor[8][11]

Visualizing the Kallikrein-Kinin System and the Action of Berotralstat

The following diagram illustrates the core components of the plasma kallikrein-kinin system and highlights the specific point of intervention for berotralstat.

Kallikrein_Kinin_System cluster_activation Contact Activation cluster_bradykinin_generation Bradykinin Generation cluster_downstream_effects Downstream Effects FXII Factor XII pKal_act Plasma Kallikrein FXII->pKal_act activates pKal Prekallikrein pKal->pKal_act converts HMWK High-Molecular-Weight Kininogen (HMWK) BK Bradykinin HMWK->BK B2R Bradykinin B2 Receptor BK->B2R binds to Effects Vasodilation, Increased Permeability, Pain & Inflammation B2R->Effects Berotralstat Berotralstat Berotralstat->pKal_act inhibits pKal_act->HMWK cleaves

Caption: The Kallikrein-Kinin System and the inhibitory action of Berotralstat.

Application Notes & Protocols

Handling and Storage of Berotralstat Hydrochloride

Proper handling and storage are critical to maintaining the integrity and activity of berotralstat hydrochloride as a research compound.

  • Receiving and Initial Storage: The compound is typically shipped at ambient temperature and is stable for the duration of shipping. Upon receipt, store the solid compound at -20°C for long-term stability.[17]

  • Preparation of Stock Solutions: For ease of use in experiments, it is recommended to prepare a concentrated stock solution.

    • Due to its aqueous solubility at low pH, sterile water (pH adjusted to ~4) can be used. However, for most cell culture and biochemical assays, dissolving in a sterile, aprotic solvent like dimethyl sulfoxide (DMSO) is standard practice.[18]

    • To prepare a 10 mM stock solution in DMSO, add the appropriate volume of solvent directly to the vial of the powdered compound. Ensure complete dissolution, which can be aided by gentle vortexing or sonication.

  • Aliquoting and Long-Term Storage of Stock Solutions: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.[17]

    • Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[17]

    • When ready to use, bring an aliquot to room temperature before opening the vial.

  • Preparation of Working Solutions: Dilute the stock solution to the final desired concentration in the appropriate assay buffer or cell culture medium immediately before use.

    • Important: When using a DMSO stock for cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[17]

Protocol 1: In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)

This protocol describes a colorimetric assay to determine the inhibitory potency (e.g., IC50) of berotralstat hydrochloride against purified human plasma kallikrein. The assay measures the ability of the enzyme to cleave a chromogenic substrate, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm.[19][20]

Materials:

  • Purified Human Plasma Kallikrein

  • Chromogenic Kallikrein Substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)

  • Assay Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Berotralstat Hydrochloride stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • 20% Acetic Acid or 2% Citric Acid (Stopping Reagent)

Experimental Workflow:

PK_Inhibition_Assay Start Start: Prepare Reagents Step1 1. Serially dilute Berotralstat in Assay Buffer in a 96-well plate. Start->Step1 Step2 2. Add Human Plasma Kallikrein to each well. Step1->Step2 Step3 3. Incubate at 37°C for a defined pre-incubation period (e.g., 15-30 min). Step2->Step3 Step4 4. Initiate reaction by adding chromogenic substrate (e.g., S-2302). Step3->Step4 Step5 5. Incubate at 37°C for a fixed time (e.g., 10-20 min). Step4->Step5 Step6 6. Stop reaction by adding Acetic or Citric Acid. Step5->Step6 Step7 7. Read absorbance at 405 nm. Step6->Step7 End End: Analyze Data (IC50 curve) Step7->End

Caption: Workflow for the in vitro plasma kallikrein chromogenic inhibition assay.

Step-by-Step Procedure:

  • Prepare Berotralstat Dilutions: Create a serial dilution series of berotralstat hydrochloride in Assay Buffer directly in the 96-well plate. Include wells for a vehicle control (DMSO only, no inhibitor) and a no-enzyme control (Assay Buffer only).

  • Add Enzyme: Add a fixed concentration of purified human plasma kallikrein to all wells except the no-enzyme control. The final enzyme concentration should be chosen to yield a robust signal within the linear range of the assay.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-20 minutes), during which the color will develop in wells with active enzyme.

  • Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., 20% acetic acid) to all wells.[21]

  • Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from all other readings. Plot the percentage of kallikrein activity (relative to the vehicle control) against the logarithm of the berotralstat concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Protocol 2: Cell-Based Bradykinin B2 Receptor Activation Assay (Calcium Flux)

This protocol allows for the functional assessment of berotralstat's ability to inhibit the endogenous production of bradykinin in a cellular context. It uses a cell line that expresses the bradykinin B2 receptor (e.g., HEK293 or CHO cells) and measures the downstream signaling event of intracellular calcium mobilization upon receptor activation.[22][23]

Principle: In a co-culture or conditioned media system, activation of the KKS will generate bradykinin, which will then stimulate the B2 receptors on the reporter cells, leading to a transient increase in intracellular calcium. Berotralstat's efficacy is measured by its ability to prevent this calcium flux.

Materials:

  • Reporter Cell Line (e.g., HEK293 cells stably expressing the human Bradykinin B2 receptor)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (an anion-exchange inhibitor that prevents dye leakage)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Berotralstat Hydrochloride stock solution (in DMSO)

  • Reagents to activate the KKS in a separate plasma sample (e.g., dextran sulfate) or a cell line that produces kallikrein.[4]

  • Fluorescent plate reader with injection capabilities (e.g., FLIPR, FlexStation)

Step-by-Step Procedure:

  • Cell Culture: Plate the B2 receptor-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Prepare Conditioned Plasma: In a separate tube, incubate normal human plasma with a KKS activator (e.g., dextran sulfate) in the presence of varying concentrations of berotralstat (or vehicle control) for 30 minutes at 37°C. This will generate bradykinin in a dose-responsive manner to berotralstat's inhibition. Centrifuge to remove any precipitates. The supernatant is the "conditioned plasma".

  • Dye Loading: Wash the plated cells with Assay Buffer. Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer containing probenecid for 45-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Wash: Gently wash the cells twice with Assay Buffer to remove excess dye.

  • Measure Calcium Flux: Place the plate in a fluorescent plate reader. Establish a stable baseline fluorescence reading for each well.

  • Stimulation: Using the instrument's injector, add the "conditioned plasma" samples to the corresponding wells of the reporter cells.

  • Data Acquisition: Immediately begin recording the fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the concentration of berotralstat used during the plasma conditioning step to determine the functional IC50 of bradykinin generation inhibition.

Data Interpretation and Expected Outcomes

  • In Vitro Kallikrein Inhibition Assay: A successful experiment will yield a sigmoidal dose-response curve, demonstrating that as the concentration of berotralstat increases, the activity of plasma kallikrein decreases. The calculated IC50 value represents the concentration of berotralstat required to inhibit 50% of the enzyme's activity under the specified assay conditions.

  • Cell-Based Functional Assay: The results will show a dose-dependent inhibition of the calcium signal. Wells treated with plasma activated in the presence of the vehicle control will exhibit a strong calcium flux, while those treated with plasma activated in the presence of increasing concentrations of berotralstat will show a progressively weaker signal. This demonstrates berotralstat's ability to prevent the formation of biologically active bradykinin.

By employing berotralstat hydrochloride in these and other customized experimental paradigms, researchers can effectively probe the role of the plasma kallikrein-bradykinin axis in their specific models of interest, from inflammatory diseases to neurological conditions.[24]

References

  • U.S. Food and Drug Administration. ORLADEYO (berotralstat) Prescribing Information. [Link]

  • Guan, X., & Shang, D. (2022). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in Immunology. [Link]

  • Schmaier, A. H. (2016). Human plasma kallikrein-kinin system: Physiological and biochemical parameters. Thrombosis Research. [Link]

  • Drugs.com. Berotralstat Monograph for Professionals. [Link]

  • Renné, T., Schmaier, A. H., & Nickel, K. F. (2013). Plasma kallikrein: the bradykinin-producing enzyme. Thrombosis and Haemostasis. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Bradykinin Receptor Functional Assay Service. [Link]

  • PharmaCompass. Berotralstat | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Drugs.com. Orladeyo (berotralstat) FDA Approval History. [Link]

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  • Schmaier, A. H. (2015). The vascular side of plasma kallikrein. Blood. [Link]

  • Drugs.com. Berotralstat: Uses, Dosage, Side Effects, Warnings. [Link]

  • HAE International. FDA approves Orladeyo (berotralstat), first oral, once-daily therapy. [Link]

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  • Contemporary Pediatrics. FDA approves berotralstat for patients aged 2 to 11 years with hereditary angioedema. [Link]

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  • Goodacre, S. C., et al. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. [Link]

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Application

Berotralstat Hydrochloride for studying the role of plasma kallikrein in inflammation

An In-Depth Guide to Utilizing Berotralstat Hydrochloride for Investigating the Role of Plasma Kallikrein in Inflammation Authored by: A Senior Application Scientist Introduction: Beyond Hereditary Angioedema The plasma...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Utilizing Berotralstat Hydrochloride for Investigating the Role of Plasma Kallikrein in Inflammation

Authored by: A Senior Application Scientist

Introduction: Beyond Hereditary Angioedema

The plasma kallikrein-kinin system (KKS) is a crucial proteolytic cascade that plays a significant role in inflammation, blood pressure regulation, coagulation, and pain pathways[1]. A key effector molecule of this system is bradykinin, a potent pro-inflammatory peptide that induces vasodilation and increases vascular permeability, leading to edema[1][2]. While the role of plasma kallikrein in the pathophysiology of hereditary angioedema (HAE) is well-established, its broader involvement in other inflammatory processes is an area of active and promising research[3][4].

Berotralstat hydrochloride (brand name Orladeyo®) is a potent, selective, and orally bioavailable small molecule inhibitor of plasma kallikrein[5][6][7]. It is approved for the routine prevention of recurrent attacks of HAE in adults and pediatric patients 12 years and older[5][8][9]. Its mechanism of action involves binding to the active site of plasma kallikrein, thereby blocking its proteolytic activity and preventing the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin[5][10][11].

This high specificity and oral activity make berotralstat an invaluable chemical probe for researchers. This guide provides the necessary theoretical framework and detailed experimental protocols for utilizing berotralstat hydrochloride to elucidate the function of plasma kallikrein in various in vitro and in vivo models of inflammation.

Pharmacological and Chemical Profile of Berotralstat Hydrochloride

A thorough understanding of the investigational compound is paramount for robust experimental design. Berotralstat's properties are summarized below.

PropertyData
Chemical Name 1-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-3-(trifluoromethyl)pyrazole-5-carboxamide;dihydrochloride[12]
Synonyms BCX7353, Orladeyo[8][13]
CAS Number 1809010-52-3 (dihydrochloride)[12][13]
Molecular Formula C₃₀H₂₈Cl₂F₄N₆O[12]
Molecular Weight 635.48 g/mol (dihydrochloride)[11][12]
Solubility Soluble in DMSO (e.g., 120 mg/mL with sonication)[11][13]. The dihydrochloride salt is soluble in water at pH ≤ 4[14].
Mechanism of Action Potent and selective inhibitor of plasma kallikrein (KLKB1)[5][6]. Also exhibits inhibitory effects on P-Glycoprotein, CYP2D6, and CYP3A4[5][15].
Pharmacokinetics Orally administered once daily. Reaches steady-state plasma concentrations in 6-12 days with an elimination half-life of approximately 93 hours[10].

The Kallikrein-Kinin System: A Central Inflammatory Pathway

The activation of the KKS is a critical event in the inflammatory response. The cascade is initiated upon activation of coagulation factor XII (FXII), which then cleaves prekallikrein to its active form, plasma kallikrein. Plasma kallikrein's primary role in this context is to cleave HMWK, releasing the nonapeptide bradykinin. Bradykinin then exerts its pro-inflammatory effects by binding to B1 and B2 receptors on various cell types, notably endothelial cells, leading to increased vascular permeability, vasodilation, and pain[1][4][16].

KKS_Pathway Figure 1: The Plasma Kallikrein-Kinin System (KKS) in Inflammation FXII Factor XII (Inactive) FXIIa Factor XIIa (Active) FXII->FXIIa Prekallikrein Prekallikrein FXIIa->Prekallikrein Cleavage Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleavage Bradykinin Bradykinin HMWK->Bradykinin B_Receptors Bradykinin Receptors (B1/B2) Bradykinin->B_Receptors Binding Inflammation Inflammatory Effects (Vasodilation, Permeability, Pain) B_Receptors->Inflammation Berotralstat Berotralstat (BCX7353) Berotralstat->Kallikrein Inhibition Contact Contact with Negatively Charged Surfaces Contact->FXII Activation

Caption: The KKS activation cascade and the specific inhibitory action of Berotralstat.

Experimental Design and Core Principles

When using berotralstat as a research tool, a well-controlled experimental design is critical for generating unambiguous and reproducible data.

  • Vehicle Control: A vehicle control group is mandatory. Since berotralstat is often dissolved in DMSO for in vitro use, the vehicle control should contain the same final concentration of DMSO as the experimental groups. For in vivo studies, the vehicle used for oral gavage (e.g., a specific suspension formulation) must be administered to the control group.

  • Dose-Response: It is essential to perform a dose-response curve to determine the optimal concentration (in vitro) or dose (in vivo) of berotralstat. This establishes the EC₅₀/IC₅₀ and ensures that the concentration used is sufficient for target engagement without causing non-specific effects.

  • Positive Control: Include a positive control for inflammation in your model (e.g., LPS, carrageenan) to validate that the inflammatory response is inducible and measurable.

  • Timing of Administration: The timing of berotralstat administration is crucial. For prophylactic studies, the compound should be administered prior to the inflammatory stimulus to allow for sufficient absorption and target engagement, considering its pharmacokinetic profile[10].

Protocol 1: In Vitro Chromogenic Plasma Kallikrein Activity Assay

Objective: To directly measure the inhibitory effect of berotralstat on the enzymatic activity of purified human plasma kallikrein.

Principle: This assay uses a synthetic chromogenic substrate that mimics the natural substrate of plasma kallikrein. Upon cleavage by active kallikrein, a chromophore (p-nitroaniline, pNA) is released, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to kallikrein activity.

Materials:

  • Purified human plasma kallikrein

  • Chromogenic substrate (e.g., S-2302)

  • Berotralstat hydrochloride

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • DMSO (for dissolving berotralstat)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Berotralstat Stock: Dissolve berotralstat hydrochloride in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Prepare Working Solutions: Create a serial dilution of berotralstat in the assay buffer. Ensure the final DMSO concentration in all wells (including the "no inhibitor" control) is identical and low (<0.5%) to avoid solvent effects.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Berotralstat dilution (or vehicle for control)

    • Purified plasma kallikrein solution

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the chromogenic substrate S-2302 to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) microplate reader. Measure the absorbance at 405 nm every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax; mOD/min) for each concentration of berotralstat.

    • Normalize the data by expressing the activity at each inhibitor concentration as a percentage of the activity of the vehicle control (100% activity).

    • Plot the percent activity against the log of the berotralstat concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vitro Endothelial Cell Permeability Assay

Objective: To assess the ability of berotralstat to prevent plasma kallikrein-induced increases in endothelial barrier permeability.

Principle: Human umbilical vein endothelial cells (HUVECs) are grown to form a confluent monolayer on a porous membrane in a transwell insert. This creates a barrier between the upper and lower chambers. Permeability is assessed by adding a fluorescently labeled high-molecular-weight dextran (FITC-dextran) to the upper chamber and measuring its passage into the lower chamber over time. An increase in fluorescence in the lower chamber signifies compromised barrier integrity.

InVitro_Workflow Figure 2: General In Vitro Experimental Workflow start Seed Endothelial Cells on Transwell Insert culture Culture to Confluence (Monolayer Formation) start->culture pretreat Pre-treat with Berotralstat or Vehicle Control culture->pretreat stimulate Add Inflammatory Stimulus (e.g., Plasma Kallikrein) pretreat->stimulate add_tracer Add FITC-Dextran to Upper Chamber stimulate->add_tracer incubate Incubate (Time Course) add_tracer->incubate measure Measure Fluorescence in Lower Chamber incubate->measure analyze Analyze Data & Determine Permeability measure->analyze

Caption: Workflow for assessing endothelial permeability using a transwell system.

Procedure:

  • Cell Culture: Seed HUVECs onto collagen-coated transwell inserts and culture until a confluent monolayer is formed. Verify monolayer integrity by measuring transendothelial electrical resistance (TEER).

  • Pre-treatment: Replace the media in the upper and lower chambers with fresh media. Add desired concentrations of berotralstat or vehicle to the upper chamber and pre-incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., purified plasma kallikrein and HMWK) to the upper chamber.

  • Permeability Measurement: Add FITC-dextran (e.g., 70 kDa) to the upper chamber.

  • Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), collect a sample from the lower chamber.

  • Quantification: Measure the fluorescence intensity of the samples using a fluorescence plate reader.

  • Data Analysis: Generate a standard curve with known concentrations of FITC-dextran. Calculate the amount of FITC-dextran that has passed through the monolayer at each time point and for each condition. Compare the permeability in berotralstat-treated groups to the vehicle-treated and stimulated group.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the prophylactic anti-inflammatory efficacy of orally administered berotralstat in a model of acute, localized inflammation.

Principle: The subcutaneous injection of carrageenan into the paw of a rodent (mouse or rat) induces a biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the late phase (after 1 hour) is characterized by the production of prostaglandins and mediated by the infiltration of neutrophils. The KKS is known to be activated in this model, contributing to edema formation[16]. Paw volume is measured plethysmometrically as a direct readout of edema.

Materials:

  • Male Sprague-Dawley rats (200-250g) or Swiss mice (25-30g)

  • Berotralstat hydrochloride

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

  • Lambda-carrageenan (1% w/v in sterile saline)

  • Pletysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: Acclimate animals to housing conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different groups (n=6-8 per group):

    • Group 1: Vehicle Control (oral vehicle + intraplantar saline)

    • Group 2: Carrageenan Control (oral vehicle + intraplantar carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin, 10 mg/kg, oral + intraplantar carrageenan)

    • Group 4-6: Berotralstat (e.g., 10, 30, 100 mg/kg, oral + intraplantar carrageenan)

  • Dosing: Administer the vehicle, positive control, or berotralstat via oral gavage. The timing should be based on the known Tmax of the compound (e.g., 1-2 hours before carrageenan injection).

  • Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using the plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the change in paw volume (ΔV) at each time point by subtracting the baseline volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treatment group relative to the carrageenan control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100.

    • Perform statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) to compare treatment groups to the carrageenan control.

Interpreting and Troubleshooting Your Results

Caption: A decision-making flowchart for troubleshooting common issues.

  • No effect of Berotralstat: If berotralstat shows no effect, first confirm its activity using the direct chromogenic assay (Protocol 1). If the compound is active, it suggests that plasma kallikrein may not be a primary driver of the inflammatory phenotype in your specific model or that the chosen dose was insufficient to achieve adequate target inhibition.

  • High Variability: High variability in animal studies can be due to inconsistent injection technique, animal stress, or dosing errors. Ensure proper training and standardized procedures. Increasing the sample size (n) can also help improve statistical power.

  • Off-Target Considerations: Berotralstat is known to inhibit CYP2D6 and CYP3A4[5][10]. While this is more relevant in a clinical context, researchers should be aware of this if their model involves other compounds or pathways metabolized by these enzymes.

Safety and Handling

According to available Safety Data Sheets (SDS), berotralstat hydrochloride is not classified as a hazardous substance or mixture under standard GHS criteria[17][18]. However, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes[18][19][20]. Use in a well-ventilated area.

  • Storage: Store the compound in a dry, dark place at the recommended temperature (e.g., 4°C for short term, -20°C for long term)[21].

Conclusion

Berotralstat hydrochloride is a powerful and selective tool that enables detailed investigation into the role of plasma kallikrein in inflammation. By inhibiting the production of bradykinin, it allows researchers to dissect the contribution of the KKS in a wide array of pathological processes. The protocols and principles outlined in this guide provide a solid foundation for designing and executing rigorous experiments to advance our understanding of this critical inflammatory pathway.

References

  • PubChem. Berotralstat. National Center for Biotechnology Information. [Link]

  • Rocha, e., et al. (2019). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in Immunology. [Link]

  • PubChem. Berotralstat Hydrochloride. National Center for Biotechnology Information. [Link]

  • Adatia, A., et al. (2024). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Immunology. [Link]

  • Shariat-Madar, Z., & Schmaier, A. H. (2015). Human plasma kallikrein-kinin system: Physiological and biochemical parameters. Thrombosis Research. [Link]

  • Kaplan, A. P., & Joseph, K. (1986). Kinin formation: mechanisms and role in inflammatory disorders. Annual Review of Immunology. [Link]

  • Motta, G., et al. (2021). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Immunology. [Link]

  • Medicosis Perfectionalis. (2019). Kallikrein-Kinin System (Pathway)- Let's make Bradykinin - Physiology, Biochemistry, Pharmacology. YouTube. [Link]

  • Drugs in R&D. (2021). Berotralstat. Plasma kallikrein (KLKB1) inhibitor, Treatment of hereditary angioedema attacks. [Link]

  • Wikipedia. Berotralstat. [Link]

  • Drugs.com. Berotralstat: Uses, Dosage, Side Effects, Warnings. [Link]

  • PharmaCompass. Berotralstat | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Yisa. (2021). Plasma Kallikrein Inhibitor Orladeyo (berotralstat) Was Approved in The EU! Industry News. [Link]

  • Cleanchem Laboratories. (2021). MATERIAL SAFETY DATA SHEETS BEROTRALSTAT. [Link]

  • Home Sunshine Pharma. Berotralstat CAS 1809010-50-1. [Link]

  • U.S. Food and Drug Administration. (2020). Orladeyo (berotralstat) Prescribing Information. [Link]

  • Johnston, D. T., et al. (2021). Long‐term safety and effectiveness of berotralstat for hereditary angioedema: The open‐label APeX‐S study. Allergy. [Link]

  • Angioedema News. (2020). Berotralstat Significantly Lowers HAE Attack Frequency, Phase 3 Trial Reports. [Link]

  • Riedl, M. A., et al. (2023). Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial. The Journal of Allergy and Clinical Immunology: In Practice. [Link]

  • Angioedema News. (2020). EMA to Review Berotralstat as Preventive Treatment for HAE Swelling Attacks. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Berotralstat Hydrochloride solubility issues in aqueous buffers

Technical Support Center: Berotralstat Hydrochloride A Guide to Overcoming Aqueous Solubility Challenges in Experimental Buffers Welcome to the technical support guide for Berotralstat Hydrochloride. As Senior Applicatio...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Berotralstat Hydrochloride

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Buffers

Welcome to the technical support guide for Berotralstat Hydrochloride. As Senior Application Scientists, we understand that navigating the physicochemical properties of a compound is critical to experimental success. This guide is designed for researchers, scientists, and drug development professionals to address a common hurdle encountered with Berotralstat Hydrochloride: its variable solubility in aqueous buffers. We will explore the underlying reasons for these challenges and provide robust, field-proven troubleshooting strategies and protocols.

Troubleshooting Guide: Resolving Precipitation Issues

This section addresses specific problems you may encounter when preparing solutions of Berotralstat Hydrochloride for your experiments.

Q1: I added Berotralstat Hydrochloride powder directly to my neutral phosphate-buffered saline (PBS, pH 7.4), and it won't dissolve or has precipitated. What happened?

Answer:

This is the most common issue researchers face, and it is directly related to the pH-dependent solubility of the molecule. Berotralstat is supplied as a dihydrochloride salt (C₃₀H₂₆F₄N₆O · 2HCl).[1][2] This salt form is highly soluble in acidic environments. However, as the pH of the solution increases towards neutral and alkaline, the molecule loses its protonation, converting to its free base form. This free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of solution.

The official product monograph confirms this behavior, noting the compound is "soluble in water at pH ≤ 4" but only "slightly soluble" at pH 7.0.[3]

Core Mechanism: The protonated amine groups on the molecule are essential for its interaction with water. In neutral or alkaline buffers, these groups are deprotonated, reducing hydrophilicity and leading to precipitation.

Below is a diagram illustrating this pH-dependent relationship.

cluster_low_ph Low pH (≤ 4) cluster_high_ph High pH (> 6) LowPH Acidic Buffer Protonated Berotralstat Dihydrochloride (Protonated, Salt Form) LowPH->Protonated Maintains protonation Soluble High Aqueous Solubility Protonated->Soluble Deprotonated Berotralstat Free Base (Neutral Form) Protonated->Deprotonated pH Increase HighPH Neutral/Alkaline Buffer (e.g., PBS pH 7.4) HighPH->Deprotonated Causes deprotonation Insoluble Low Aqueous Solubility (Precipitation) Deprotonated->Insoluble

Caption: pH effect on Berotralstat solubility.

Q2: How can I prepare a working solution of Berotralstat Hydrochloride in a physiological buffer (e.g., pH 7.4) without it precipitating?

Answer:

The key is to first create a highly concentrated stock solution in a suitable solvent and then dilute it into your final aqueous buffer. Direct dissolution in neutral buffers will likely fail. Here are three validated methods.

Method 1: The pH Adjustment Protocol (Preferred for minimizing organic solvents)

This method involves creating an acidic stock solution first.

Step-by-Step Protocol:

  • Prepare an Acidic Solvent: Use deionized water and adjust the pH to ~3.0 using 1N HCl.

  • Create Concentrated Stock: Weigh the desired amount of Berotralstat Hydrochloride powder and dissolve it in the acidic water to create a high-concentration stock (e.g., 10-50 mg/mL). The compound should dissolve readily under these conditions.[3]

  • Dilute into Final Buffer: Perform a serial dilution of this acidic stock into your final, neutral pH experimental buffer. The key is that the final concentration of the drug is low enough, and the volume of acidic stock added is small enough, not to significantly lower the pH of the final buffer but to keep the drug in solution.

  • Verify Final pH: After dilution, always check the pH of your final working solution to ensure it is within the acceptable range for your experiment.

Causality: By starting in an acidic environment, you ensure the molecule is fully protonated and solubilized. The subsequent dilution keeps the concentration below its solubility limit in the final neutral buffer.

Method 2: The Organic Co-Solvent Protocol (For higher final concentrations)

If higher concentrations are needed, a water-miscible organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice.

Step-by-Step Protocol:

  • Prepare DMSO Stock: Dissolve Berotralstat Hydrochloride powder in 100% DMSO. It is highly soluble in DMSO, allowing for concentrations of up to 120 mg/mL.[4] Use sonication if needed to aid dissolution.

  • Store Properly: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to maintain stability.[5]

  • Dilute into Final Buffer: Slowly add the DMSO stock to your pre-warmed aqueous buffer while vortexing or stirring gently. Do not add the buffer to the DMSO. This gradual addition helps prevent the drug from immediately precipitating.

  • Control Final Solvent Concentration: Be mindful of the final DMSO concentration in your working solution. For most cell-based assays, this should be kept below 0.5% (v/v) to avoid solvent-induced artifacts.

Method 3: The Excipient-Based Protocol (For in vivo or challenging formulations)

For in vivo studies or when the above methods are insufficient, solubility-enhancing excipients like cyclodextrins can be used.

Step-by-Step Protocol:

  • Prepare Excipient Solution: Prepare a solution of the chosen excipient, such as 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.[4]

  • Create Initial Slurry: Make a slurry of the Berotralstat Hydrochloride in a small amount of a co-solvent like DMSO (e.g., 10% of the final volume).

  • Add to Excipient Solution: Slowly add the drug slurry to the SBE-β-CD solution while stirring. The cyclodextrin will form an inclusion complex with the drug molecule, encapsulating the hydrophobic parts and keeping it soluble in the aqueous environment.

Troubleshooting Workflow Diagram:

cluster_solutions Choose a Solubilization Strategy Start Precipitation Observed in Aqueous Buffer? CheckPH What is the buffer pH? Start->CheckPH PH_High pH > 6.0 CheckPH->PH_High Yes PH_Low pH ≤ 4.0 CheckPH->PH_Low No Sol_1 Method 1: Acidic Stock PH_High->Sol_1 Sol_2 Method 2: DMSO Stock PH_High->Sol_2 Sol_3 Method 3: Excipient Stock PH_High->Sol_3 Issue Solubility issue unlikely. Check compound purity or other buffer components. PH_Low->Issue

Caption: Decision tree for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q3: What is the exact aqueous solubility of Berotralstat Hydrochloride at different pH values?

Answer:

Berotralstat Hydrochloride is classified as a BCS Class 1 drug, indicating high solubility and permeability.[6] However, this "high solubility" is defined within the physiological pH range of 1.2 to 6.8 and can be misleading for practical bench work at neutral pH.[6] The solubility decreases sharply as the pH becomes neutral.

Summary of pH-Dependent Aqueous Solubility

pHApproximate Solubility (at ambient temp.)Classification
1.2≈ 38.0 mg/mLSoluble
4.0≈ 47.0 mg/mLSoluble
7.0≈ 1.09 mg/mLSlightly soluble

(Data sourced from the ORLADEYO Product Monograph).[3]

Q4: How should I store my Berotralstat Hydrochloride solutions?

Answer:

  • Powder: Store the solid dihydrochloride salt at room temperature (20°C to 25°C) in its original container, protected from moisture.[3]

  • Stock Solutions: For prepared stock solutions (e.g., in DMSO), it is recommended to aliquot into single-use tubes and store frozen. A vendor suggests storage at -80°C for up to 6 months or -20°C for up to 1 month .[5] Always store under nitrogen and away from moisture to prevent degradation.[4][5] Avoid repeated freeze-thaw cycles.

Q5: Are there any known incompatibilities with common buffer components?

Answer:

While specific incompatibility studies with all buffer types are not publicly available, the primary driver of incompatibility is pH. Any buffer system that maintains a pH above 6 will present solubility challenges. Buffers with high ionic strength could potentially decrease solubility further due to the common ion effect, though this is secondary to the pH issue. When in doubt, start with simple acidic buffers (like citrate) for stock preparation before diluting into more complex media like RPMI or DMEM.

References

  • ORLADEYO FDA Label . U.S. Food and Drug Administration. [Link]

  • berotralstat hydrochloride capsule ORLADEYO - DailyMed . U.S. National Library of Medicine. [Link]

  • APPLICATION NUMBER: - 214094Orig1s000 PRODUCT QUALITY REVIEW(S) . accessdata.fda.gov. [Link]

  • WO2021025969A1 - Solid state forms of berotralstat.
  • Berotralstat Hydrochloride | C30H28Cl2F4N6O | CID 139030242 . PubChem - NIH. [Link]

  • Product Monograph ORLADEYO (berotralstat) . BioCryst Pharmaceuticals, Inc. [Link]

  • Berotralstat | New Drug Approvals . New Drug Approvals. [Link]

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Berotralstat Hydrochloride

Welcome to the technical support resource for researchers dedicated to optimizing the oral delivery of Berotralstat Hydrochloride. This guide is structured to provide not just protocols, but the underlying scientific rat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers dedicated to optimizing the oral delivery of Berotralstat Hydrochloride. This guide is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental design and troubleshooting efforts. As drug development professionals, we understand that overcoming bioavailability challenges is paramount to translating a promising molecule into a viable therapeutic. This center is designed to be a dynamic resource, addressing the specific hurdles you may encounter in your animal model studies.

Section 1: Foundational Understanding: Berotralstat's Bioavailability Profile

Before troubleshooting, it's critical to understand the intrinsic properties of Berotralstat Hydrochloride that influence its absorption.

Question: What are the key physicochemical and pharmacokinetic properties of Berotralstat that may limit its oral bioavailability?

Answer: Berotralstat Hydrochloride presents several characteristics that require careful consideration during formulation development:

  • pH-Dependent Solubility: The compound's aqueous solubility is highly dependent on pH. It is soluble in acidic conditions (pH ≤ 4) but becomes only slightly soluble at a neutral pH of 7.0 (~1.09 mg/mL)[1]. This is a critical factor, as the drug must remain in solution in the higher pH environment of the small intestine, the primary site for drug absorption.

  • Metabolism: Berotralstat is a substrate for Cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4[2][3]. This indicates a potential for significant first-pass metabolism in the gut wall and liver, which can reduce the amount of active drug reaching systemic circulation.

  • Efflux Transporter Substrate: The molecule is a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters[2]. These transporters are present on the apical side of intestinal enterocytes and actively pump absorbed drug back into the intestinal lumen, thereby limiting net absorption.

  • High Plasma Protein Binding: Berotralstat is approximately 99% bound to plasma proteins[2]. While this doesn't directly limit absorption, it's a key parameter for pharmacokinetic modeling and understanding the fraction of unbound, pharmacologically active drug.

  • Pharmacokinetics: In humans, the median time to maximum plasma concentration (Tmax) is around 5 hours when taken with food[2][4]. Food delays Tmax but does not significantly alter the overall exposure (AUC) or peak concentration (Cmax)[2][5]. Its elimination half-life is long, approximately 93 hours[4][6].

These factors collectively suggest that the primary hurdles to Berotralstat's oral bioavailability are likely its limited solubility in the intestinal environment and its susceptibility to both metabolic breakdown and active efflux.

Section 2: Troubleshooting Guide for Low Oral Bioavailability

This section is designed as a practical, problem-solving guide for common issues observed during in vivo studies.

Problem 1: Low and/or Highly Variable Plasma Concentrations (AUC/Cmax)

Question: My initial pharmacokinetic study in rats shows very low and inconsistent plasma levels of Berotralstat after oral gavage. What is the likely cause and how can I address it?

Answer: This is a classic presentation for a drug with solubility-limited absorption. The variability often arises from inconsistent wetting and dissolution of the drug powder in the gastrointestinal (GI) tract of individual animals.

Workflow for Troubleshooting Low/Variable Exposure

G cluster_problem Observed Problem cluster_cause Primary Suspected Cause Problem Low & Variable Plasma Exposure (AUC/Cmax) Cause Poor Aqueous Solubility at Intestinal pH Problem->Cause ASD Amorphous Solid Dispersions (ASDs) Cause->ASD Nano Nanoparticle Formulations Cause->Nano LBDDS Lipid-Based Drug Delivery Systems (LBDDS) Cause->LBDDS

Caption: Decision workflow for addressing low oral bioavailability.

Recommended Strategies:

  • Amorphous Solid Dispersions (ASDs):

    • Why it works: ASDs convert the drug from its stable, low-energy crystalline form to a high-energy amorphous state, molecularly dispersed within a polymer matrix[7][8][9]. This eliminates the need for the drug to overcome its crystal lattice energy to dissolve, leading to significantly higher apparent solubility and faster dissolution rates[7][10][11].

    • How to proceed: Formulate Berotralstat as an ASD using a suitable polymer like hydroxypropyl methylcellulose acetate succinate (HPMCAS), which is known for its ability to inhibit crystallization in GI fluids[7]. Techniques like spray drying or hot-melt extrusion are commonly used[7][12].

    • See Protocol 1: Preparation of a Berotralstat ASD via Spray Drying.

  • Nanoparticle Formulations:

    • Why it works: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio[12][13]. According to the Noyes-Whitney equation, this increased surface area leads to a much faster dissolution rate, which can improve absorption for poorly soluble drugs[13][14].

    • How to proceed: Utilize techniques like wet media milling or high-pressure homogenization to produce a nanosuspension of Berotralstat[13][14]. This suspension can then be used for oral gavage or further processed into a solid dosage form.

    • See Protocol 2: Preparation of a Berotralstat Nanosuspension.

  • Lipid-Based Drug Delivery Systems (LBDDS):

    • Why it works: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), solubilize the drug in a mixture of oils, surfactants, and co-solvents[15][16][17]. Upon gentle agitation in the GI fluids, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state ready for absorption[17]. Additionally, LBDDS can promote lymphatic transport, which can help bypass first-pass metabolism in the liver[15].

    • How to proceed: Screen various lipid excipients for their ability to solubilize Berotralstat. Develop a SEDDS formulation and characterize its self-emulsification properties and droplet size.

Data Comparison of Potential Strategies

Formulation StrategyPrimary MechanismExpected Impact on PK ParametersKey Considerations
Amorphous Solid Dispersion (ASD) Increases apparent solubility and dissolution rate.[7][8]↑ Cmax, ↓ Tmax, ↑ AUCPolymer selection is critical; physical stability of the amorphous form must be ensured.[11]
Nanoparticle Formulation Increases surface area for faster dissolution.[13]↑ Cmax, ↓ Tmax, ↑ AUCPotential for particle aggregation; requires stabilizers.
Lipid-Based System (SEDDS) Pre-dissolves drug; presents it in solubilized form.[15][18]↑ Cmax, ↑ AUC; may bypass first-pass metabolism.[15]Requires careful selection of excipients to avoid GI irritation.
Problem 2: AUC is Improved, but Still Lower Than Expected

Question: I've used an ASD formulation, and while my Cmax and overall exposure (AUC) have improved, the bioavailability is still suboptimal. What other barriers might be at play?

Answer: If you have successfully addressed the solubility issue, the next likely culprits are high first-pass metabolism and/or active efflux by transporters like P-gp.

Conceptual Pathway of Oral Drug Absorption Barriers

G cluster_gut GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Portal Vein -> Liver -> Systemic Circulation cluster_strategies Intervention Points Drug Drug in Solution Permeation Permeation Drug->Permeation Efflux P-gp/BCRP Efflux Permeation->Efflux Limits Net Uptake Metabolism_Gut CYP3A4 Metabolism Permeation->Metabolism_Gut Metabolism_Liver Hepatic First-Pass (CYP2D6/3A4) Metabolism_Gut->Metabolism_Liver Systemic Systemic Circulation Metabolism_Liver->Systemic PE Permeation Enhancers PE->Permeation Enhance Inhibitors P-gp/CYP Inhibitors Inhibitors->Efflux Inhibit Inhibitors->Metabolism_Gut Inhibit

Caption: Barriers to oral absorption and points of formulation intervention.

Recommended Strategies:

  • Incorporate P-gp/BCRP Inhibitors:

    • Why it works: Co-administering Berotralstat with an inhibitor of P-gp and/or BCRP can saturate these transporters, reducing the efflux of the drug back into the GI lumen and thereby increasing its net absorption. The FDA label for Berotralstat notes that cyclosporine (a P-gp and BCRP inhibitor) increased its AUC by 55-69%[2].

    • How to proceed: While potent inhibitors like cyclosporine are useful for mechanistic studies, for formulation development, consider excipients with known P-gp inhibitory activity, such as Vitamin E TPGS, Polysorbate 80, or certain poloxamers[6]. These can be incorporated into LBDDS or nanoparticle formulations.

  • Use Permeation Enhancers (PEs):

    • Why it works: PEs transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of the drug[19][20]. This can be particularly effective for molecules that have inherently low transcellular permeability.

    • How to proceed: This approach must be used with caution due to the risk of toxicity and membrane damage[19]. Medium-chain fatty acids (e.g., sodium caprate) or derivatives of chitosan are classes of PEs that have been extensively studied[19][20][21]. They are best incorporated into a solid dosage form or a lipid system to ensure co-localization with the drug at the site of absorption[22].

Section 3: Experimental Protocols

Protocol 1: Preparation of a Berotralstat Amorphous Solid Dispersion (ASD) via Spray Drying
  • Solution Preparation:

    • Select an appropriate solvent system that dissolves both Berotralstat Hydrochloride and the chosen polymer (e.g., HPMCAS). A mixture of dichloromethane and methanol is often a good starting point.

    • Prepare a solution with a specific drug-to-polymer ratio (e.g., 25:75 w/w). A total solid concentration of 2-5% (w/v) is typical.

    • Ensure complete dissolution by stirring until the solution is clear.

  • Spray Drying Process:

    • Set the spray dryer parameters: Inlet temperature, atomization gas flow rate, and solution feed rate. These must be optimized to ensure efficient solvent evaporation without causing thermal degradation of the drug.

    • (Example parameters for a lab-scale dryer: Inlet temp: 80-120°C; Atomization flow: ~600 L/hr; Feed rate: 5-10 mL/min).

    • Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the ASD.

  • Powder Collection & Characterization:

    • Collect the dried powder from the cyclone separator.

    • Crucial Validation: Characterize the resulting powder to confirm its amorphous nature using Differential Scanning Calorimetry (DSC) (absence of a melting endotherm) and Powder X-Ray Diffraction (PXRD) (presence of a halo pattern instead of sharp Bragg peaks).

    • Perform in vitro dissolution testing under non-sink conditions in phosphate-buffered saline (pH 6.8 or 7.4) to confirm a "spring and parachute" effect, where the ASD generates and maintains a supersaturated state compared to the crystalline drug.

Protocol 2: Conducting a Pharmacokinetic Study in Rats
  • Animal Model Selection:

    • Use male Sprague-Dawley or Wistar rats (250-300g). Rats are a commonly used model for bioavailability studies due to their well-characterized physiology and ease of handling[23][24].

    • For studies related to the mechanism of action, specialized HAE models like Serping1 deficient mice or rats with overexpressed bradykinin receptors could be considered[25][26].

  • Acclimatization and Dosing:

    • Acclimatize animals for at least 3-5 days.

    • Fast animals overnight (12-18 hours) before dosing to reduce variability from food effects, but allow free access to water[23].

    • Prepare the dosing formulation (e.g., suspension of the ASD in a vehicle like 0.5% methylcellulose).

    • Administer the formulation via oral gavage at a consistent dose volume (e.g., 5-10 mL/kg). Include a control group receiving a simple suspension of crystalline Berotralstat.

  • Blood Sampling:

    • Collect blood samples (approx. 150-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours). The long half-life of Berotralstat necessitates a prolonged sampling schedule[4].

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Processing and Analysis:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the concentration of Berotralstat in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) bioanalytical method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters: Cmax, Tmax, AUC(0-t), AUC(0-inf), and half-life (t½).

    • Calculate the relative oral bioavailability (F%) of your test formulation compared to the control formulation.

Section 4: Frequently Asked Questions (FAQs)

Q1: Should I conduct my animal studies in a fasted or fed state? A1: For initial formulation screening, a fasted state is recommended to minimize variability and isolate the performance of the formulation itself[23]. Since food is known to delay the Tmax of Berotralstat in humans, you may consider a fed-state study later in development to assess potential food effects on your optimized formulation[2].

Q2: What animal model is best for studying Berotralstat's bioavailability? A2: Rats are a suitable and widely accepted starting model for oral bioavailability studies[23][27]. They provide a good balance of physiological relevance, cost, and ease of use. If pH-dependent absorption is a key concern, the dog model may offer higher predictive value as its GI pH profile is more similar to humans[24]. For efficacy studies, specific HAE disease models should be used[25][26].

Q3: My ASD formulation is showing physical instability and recrystallizing over time. What can I do? A3: This is a common challenge with ASDs[11]. First, ensure your chosen polymer has a high glass transition temperature (Tg) and good miscibility with Berotralstat. HPMCAS is often a good choice[7]. Second, optimize the drug loading; lower drug loading (e.g., 10-20%) often results in a more stable dispersion. Finally, ensure the formulation is protected from moisture and high temperatures during storage, as these can act as plasticizers and promote recrystallization.

Q4: Can I just add a permeation enhancer to my simple drug suspension? A4: This is not recommended. For a permeation enhancer to be effective, it must be present at the site of absorption at the same time and at a sufficient concentration as the dissolved drug[22]. Simply mixing it into a suspension of a poorly soluble drug is unlikely to work, as the drug may not dissolve until it has passed the region where the enhancer is active. It is far more effective to incorporate the enhancer into an enabling formulation like an ASD or LBDDS.

References

  • Vertex AI Search. (n.d.). Full article: Critical evaluation of permeation enhancers for oral mucosal drug delivery.
  • Vertex AI Search. (n.d.). Orladeyo - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. Retrieved January 8, 2026, from

  • Fasinu, P., & Oga, E. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC.
  • Contract Pharma. (2023, March 10). Amorphous Solid Dispersions for Bioavailability Enhancement.
  • Wu, C. Y., & Benet, L. Z. (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH.
  • Schittny, A., & Huwyler, J. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC - NIH.
  • Hilaris Publisher. (2024, January 29). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release.
  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
  • Bentham Science Publishers. (2005, November 1). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches, Experimental Evidences and Theory.
  • Taylor & Francis Online. (n.d.). Full article: Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • PubMed Central. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics.
  • Ovid. (n.d.). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Pharmaceutical Research, 25(8), 1782-1788.
  • Longdom Publishing. (n.d.). Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs.
  • PubMed. (2023, May 10). Promising strategies for improving oral bioavailability of poor water-soluble drugs.
  • ResearchGate. (2022, October). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. Biomedical Materials & Devices.
  • Drugs.com. (2024, April 10). Berotralstat Monograph for Professionals.
  • PubMed. (2021, August 5). A novel murine in vivo model for acute hereditary angioedema attacks.
  • PubMed Central. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
  • ResearchGate. (2023, June 22). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • PubMed. (2016, November 15). Intestinal permeation enhancers for oral peptide delivery.
  • ACS Publications. (n.d.). Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel | Molecular Pharmaceutics.
  • BioCryst Pharmaceuticals, Inc. (2022, June 2). Product Monograph ORLADEYO (berotralstat).
  • ResearchGate. (2023, June 21). Sudhakar P, et al. Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. Bioequiv &a.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Walsh Medical Media. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques.
  • PubMed. (2018, April 10). The pig as a preclinical model for predicting oral bioavailability and in vivo performance of pharmaceutical oral dosage forms: a PEARRL review.
  • European Medicines Agency. (n.d.). Orladeyo, INN-berotralstat.
  • ResearchGate. (2025, August 6). (PDF) A novel murine in vivo model for acute hereditary angioedema attacks.
  • Angioedema News. (2019, August 22). New Rat Model of HAE More Closely Mimics Human Disease.
  • PharmaCompass.com. (n.d.). Berotralstat | Drug Information, Uses, Side Effects, Chemistry.
  • National Center for Biotechnology Information. (2024, June 20). Berotralstat - LiverTox - NCBI Bookshelf - NIH.

Sources

Troubleshooting

Technical Support Center: Berotralstat Hydrochloride Stability in Solvent Systems

Welcome to the technical support center for Berotralstat Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling and asses...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Berotralstat Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on handling and assessing the stability of berotralstat hydrochloride in various solvent systems. Given that detailed stability data for this specific active pharmaceutical ingredient (API) is not extensively published, this document synthesizes foundational pharmaceutical science principles, regulatory guidelines, and available physicochemical data to empower you to conduct robust and reliable experiments.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you may encounter during your work with berotralstat hydrochloride solutions.

Question 1: I dissolved berotralstat hydrochloride in a neutral aqueous buffer (pH 7.0), but I'm seeing precipitation over time. Why is this happening and how can I fix it?

Answer:

This is a common issue related to the pH-dependent solubility of berotralstat hydrochloride. The molecule is a dihydrochloride salt and is significantly more soluble in acidic conditions.[1][2]

  • Causality: Berotralstat hydrochloride is highly soluble at pH ≤ 4 but only slightly soluble at pH 7.0.[1] The solubility drops from approximately 47 mg/mL at pH 4.0 to about 1.09 mg/mL at pH 7.0.[1] As the pH of your solution approaches the pKa of the molecule (around 6.8), the compound is less likely to be in its ionized, more soluble salt form, leading to precipitation.

  • Troubleshooting Steps:

    • Verify Concentration: First, ensure your target concentration does not exceed the known solubility limit at your working pH (see Table 1).

    • Lower the pH: The most direct solution is to work at a lower pH. Prepare your buffer in the pH 2-4 range for maximum solubility and stability.

    • Introduce a Co-solvent: If your experimental system requires a near-neutral pH, you must introduce a co-solvent. Co-solvents are organic solvents miscible with water that can increase the solubility of hydrophobic compounds.[3][4][5]

      • Recommended Co-solvents: Start with pharmaceutically acceptable co-solvents like DMSO, ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[3][6][7]

      • Protocol: Prepare a high-concentration stock solution of berotralstat hydrochloride in 100% DMSO. Then, make serial dilutions of this stock into your aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around to avoid precipitation.[6] The final concentration of the organic solvent should be kept to a minimum, ideally below 1% (and certainly below 5%) in cell-based assays to avoid toxicity.[8][9]

Question 2: My HPLC analysis shows a new, unexpected peak after storing my berotralstat hydrochloride stock solution for a week at 4°C. What could this be?

Answer:

The appearance of a new peak is a strong indicator of chemical degradation. Berotralstat, like many complex small molecules, can be susceptible to hydrolysis, oxidation, or photolysis, especially when in solution.

  • Causality:

    • Hydrolysis: The molecule contains amide bonds, which can be susceptible to hydrolysis, particularly at extreme pH levels (either highly acidic or basic).[10][11][12]

    • Oxidation: The secondary amine in the structure could be a site for oxidation.[11][13][14] This process can be accelerated by exposure to air (oxygen), trace metal ions, or light.

    • Photodegradation: Many organic molecules are light-sensitive. If your solution was not stored in an amber vial or protected from light, photodegradation is a possibility.[15][16]

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected degradation.

  • Recommended Action: To systematically identify the degradation pathway, a forced degradation study is the standard approach.[17][18][19][20][21] This involves intentionally exposing the drug to harsh conditions to predict its long-term stability.[18][21] See the protocol in the FAQ section.

Question 3: I am getting inconsistent results in my biological assay. Could the stability of my berotralstat hydrochloride solution be the cause?

Answer:

Absolutely. Inconsistent results are a classic sign of a compound's instability in the assay medium.

  • Causality: If the compound degrades over the time course of your experiment (e.g., a 24-hour cell culture), its effective concentration will decrease, leading to high variability. This is particularly true in complex biological media which can contain components that may accelerate degradation.

  • Validation Protocol:

    • Prepare Fresh Solutions: Always prepare your working solutions fresh from a frozen, concentrated stock solution for each experiment. Avoid using old dilutions.[6][8]

    • Incubate and Test: Incubate your highest concentration of berotralstat hydrochloride in the complete assay medium (including cells/protein if possible) under the exact experimental conditions (e.g., 37°C, 5% CO2) for the full duration of the assay.

    • Analyze Pre- and Post-Incubation: Use a validated analytical method (like HPLC-UV) to measure the concentration of the parent compound at time zero and at the end of the incubation period.

    • Assess Results: A decrease in the parent peak area of more than 5-10% suggests that stability is a significant issue affecting your assay's reproducibility.[19]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a high-concentration stock solution of berotralstat hydrochloride?

For research purposes, Dimethyl Sulfoxide (DMSO) is the most recommended solvent.[6] It offers high solubilizing power for many organic molecules. Always use fresh, anhydrous (low water content) DMSO, as water can accelerate degradation.[6][22] Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8][22]

Q2: What are the ideal storage conditions for berotralstat hydrochloride, both as a solid and in solution?

  • Solid (Powder): As a solid, berotralstat hydrochloride is relatively stable. It should be stored at -20°C for long-term stability (up to 3 years is a general guideline for small molecules).[8][22] Before opening, allow the vial to warm to room temperature in a desiccator to prevent moisture condensation on the cold powder.[6][23]

  • In Solution (DMSO Stock): Store aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to 6 months).[8] Avoid repeated freeze-thaw cycles.

  • In Aqueous Solution: Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis.[6] Prepare fresh daily from your frozen DMSO stock.

Q3: How do I design a preliminary stability or forced degradation study for berotralstat hydrochloride?

A forced degradation study is essential for understanding the intrinsic stability of the molecule.[18][20] It helps identify potential degradants and establish stability-indicating analytical methods.[15][21]

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a 1 mg/mL solution of berotralstat hydrochloride in a 50:50 mixture of acetonitrile and water. This will serve as your starting material for each stress condition.

  • Stress Conditions (as per ICH Q1A guidelines): [15][24][25]

    • Acid Hydrolysis: Add 1N HCl to the solution. Store at 60°C.

    • Base Hydrolysis: Add 1N NaOH to the solution. Store at 60°C.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the solution. Store at room temperature.

    • Thermal Degradation: Store the solution at 60°C.

    • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) while keeping a control sample wrapped in foil.

  • Time Points: Sample each condition at intervals such as 0, 2, 4, 8, 12, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., using a C18 column with a gradient elution and UV detection). The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without being further degraded.[19]

Caption: Workflow for a forced degradation study.

Data Summary Tables

Table 1: pH-Dependent Aqueous Solubility of Berotralstat Hydrochloride

pHApproximate Solubility (mg/mL)Solubility ClassReference
1.2~38.0Soluble[1]
4.0~47.0Soluble[1]
7.0~1.09Slightly Soluble[1][26]

Table 2: Recommended Starting Solvents for Stability Screening

Solvent SystemPurposeKey Considerations
0.1 N HCl (pH ~1)Simulates gastric fluid; assesses stability to acid hydrolysis.High solubility expected.[1]
Phosphate Buffer (pH 7.4)Simulates physiological pH; assesses stability in biological media.Low solubility; co-solvent likely required.[1]
DMSO (Anhydrous)High concentration stock for long-term storage and in vitro assays.Use anhydrous grade; store in aliquots at -80°C.[6][8]
Propylene Glycol / PEG 400 / Water mixturesExploring potential oral or parenteral formulation vehicles.These are common, non-toxic co-solvents used in drug formulation.[3][4][5][7]

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • BioCryst Pharmaceuticals, Inc. (2022). Product Monograph ORLADEYO (berotralstat). [Link]

  • The ICH Q1A (R2) guideline provides internationally harmonized guidance on stability testing for new drug substance and drug products. (2025). YouTube. [Link]

  • ICH. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • U.S. Food and Drug Administration. (n.d.). Orladeyo Label. [Link]

  • Slideshare. (n.d.). Co-solvents.pptx. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]

  • U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: 214094Orig1s000 PRODUCT QUALITY REVIEW(S). [Link]

  • ResearchGate. (n.d.). A short list of some of the most used co- emulsifiers and co-solvents. [Link]

  • Springer Nature Experiments. (n.d.). Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. [Link]

  • Unbound. (n.d.). Co-solvent: Significance and symbolism. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • PubMed. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Drug Central. (n.d.). berotralstat. [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Jurnal Universitas Gadjah Mada. (n.d.). Application of Hildebrand Solubility Parameter to Identify Ethanol-Free Co-Solvent for Pediatric Formulation. [Link]

  • Slideshare. (n.d.). Effect of pH on stability of drugs, importance of pH on stability of drugs. [Link]

  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?. [Link]

  • ResearchGate. (n.d.). Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. [Link]

  • Ask this paper. (2024). influence-of-ph-on-the-stability-of-pharmaceutical-compounds-in-japan. [Link]

  • New Drug Approvals. (2020). Berotralstat. [Link]

  • PubChem. (n.d.). Berotralstat. [Link]

  • Google Patents. (n.d.).
  • precisionFDA. (n.d.). BEROTRALSTAT. [Link]

  • ACS Publications. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). [Link]

  • National Institutes of Health. (2024). Berotralstat for long-term prophylaxis of hereditary angioedema in Japan: Parts 2 and 3 of the randomized APeX-J Phase III trial. [Link]

  • National Institutes of Health. (n.d.). Clinical Review - Berotralstat (Orladeyo). [Link]

Sources

Optimization

Technical Support Center: Investigating Off-Target Effects of Berotralstat Hydrochloride in Cell-Based Assays

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing Berotralstat Hydrochloride. This guide is designed to provide expert insights and practical troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing Berotralstat Hydrochloride. This guide is designed to provide expert insights and practical troubleshooting strategies for identifying and mitigating potential off-target effects in your cell-based experiments. Berotralstat is a potent and highly selective inhibitor of plasma kallikrein, but like any small molecule inhibitor, understanding its activity profile within a complex cellular environment is critical for robust and accurate data interpretation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the specificity and potential confounding effects of Berotralstat in vitro.

Q1: What is the primary mechanism of action for Berotralstat?

Berotralstat is a synthetic, small-molecule inhibitor that selectively binds to plasma kallikrein, a serine protease.[1] Its primary mechanism involves blocking the proteolytic activity of kallikrein, which is essential for the cleavage of high-molecular-weight kininogen (HMWK) to produce bradykinin.[2][3] In its therapeutic context for Hereditary Angioedema (HAE), this action controls the excessive generation of bradykinin, a potent vasodilator that mediates swelling and pain.[4][5]

Q2: How selective is Berotralstat? Could it inhibit other proteases?

Berotralstat was developed through a structure-guided design to be a potent and highly selective inhibitor of plasma kallikrein over other structurally related serine proteases.[1][6][7] However, no inhibitor is absolutely specific, and off-target interactions can occur, particularly at concentrations significantly higher than its binding affinity for plasma kallikrein.[8] Due to conserved structural features within the active sites of serine proteases, there is a theoretical potential for cross-reactivity with other family members (e.g., thrombin, trypsin, plasmin).[9][10] Therefore, validating that an observed cellular phenotype is due to kallikrein inhibition and not an off-target effect is a critical experimental step.

Q3: Besides direct enzyme inhibition, are there other properties of Berotralstat that could affect my cell-based assays?

Yes. Berotralstat is known to be a substrate and inhibitor of Cytochrome P450 enzymes (CYP2D6, CYP3A4) and the P-glycoprotein (P-gp) efflux pump.[2][3][11] Many cell lines used in research express these enzymes and transporters to varying degrees. This can lead to several confounding scenarios:

  • Altered Intracellular Concentration: If your cells have high P-gp expression, they may actively pump Berotralstat out, reducing its effective intracellular concentration and leading to a discrepancy between biochemical and cell-based IC50 values.[12]

  • Drug-Drug Interactions: If you are co-administering other compounds that are substrates for these CYPs or P-gp, Berotralstat could alter their metabolism or transport, leading to synergistic or antagonistic effects that are not related to its primary target.[11]

Q4: The clinical side effects of Berotralstat are mainly gastrointestinal. Does this suggest a specific off-target effect I should look for?

The most frequently reported clinical adverse events are indeed gastrointestinal, such as diarrhea and abdominal pain.[11][13] While this could be related to the systemic role of the kallikrein-kinin system in the gut, it could also hint at a low-level, off-target-mediated cytotoxicity or disruption of specific cellular processes in highly proliferative gut epithelial cells.[8] If you observe unexpected cytotoxicity in your assays, especially in sensitive or rapidly dividing cell lines, it is worth investigating as a potential off-target effect.

Part 2: Troubleshooting Guide for Unexpected Results

This section provides a structured, question-and-answer guide to troubleshoot common issues that may arise during experiments with Berotralstat, with a focus on distinguishing on-target from off-target effects.

Issue 1: Unexpected Cytotoxicity

Q: I'm observing significant cell death at concentrations where I expect specific kallikrein inhibition. Why is this happening?

A: This is a common issue where the therapeutic window of the compound in your specific cell model is narrower than expected. Several factors could be at play.

Potential CauseExplanationRecommended Troubleshooting Action
Dominant Off-Target Effect The inhibitor may interact with an essential cellular protein (e.g., a kinase, ion channel, or metabolic enzyme) at a similar concentration to its intended target, leading to toxicity.[8]1. Determine the Cytotoxic Concentration Range: Run a full dose-response curve using a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining).[8] 2. Compare IC50 (Activity) vs. CC50 (Cytotoxicity): A small window between the two values suggests off-target toxicity.
Compound Instability Berotralstat may be unstable in your specific cell culture medium over the time course of the experiment, leading to toxic degradation products.[8]1. Test Compound Stability: Incubate Berotralstat in your complete medium for the duration of your experiment, then analyze for degradation (e.g., via HPLC-MS).
Cell Line Hypersensitivity Your chosen cell line may be particularly sensitive to either the on-target effect (if kallikrein plays an unexpected essential role) or an off-target effect.1. Test in a Different Cell Line: Use a cell line with a different genetic background to see if the cytotoxicity is cell-type specific.
Issue 2: Phenotype Mismatch

Q: The cellular phenotype I observe (e.g., changes in morphology, gene expression) does not align with the known function of plasma kallikrein. What should I investigate?

A: This is a strong indicator of a dominant off-target effect or a previously unknown role for kallikrein in your cellular context. A systematic approach is needed to dissect the true mechanism.

Workflow for Investigating Unexpected Cellular Phenotypes

G A Unexpected Cellular Phenotype Observed B Does the phenotype persist with genetic knockdown (siRNA/CRISPR) of plasma kallikrein (KLKB1)? A->B C Phenotype is likely ON-TARGET. Investigate novel role of kallikrein in your specific cell model. B->C  Yes D Phenotype is likely OFF-TARGET. B->D No   E Confirm Target Engagement: Perform Cellular Thermal Shift Assay (CETSA) D->E F Is the target engaged at the effective concentration? E->F G Off-target effect is potent and dominates the response. Consider counter-screening and proteomic profiling. F->G  Yes H Target is not engaged. Observed effect is definitively OFF-TARGET. F->H No  

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

Issue 3: Discrepancy Between Biochemical and Cellular IC50

Q: Berotralstat is potent in my purified enzyme assay, but its IC50 is much higher in my cell-based assay. What could be the cause?

A: This is a frequent challenge in drug development and points to cellular factors that limit the compound's ability to reach and engage its target.[12]

Potential CauseExplanationRecommended Troubleshooting Action
Low Cell Permeability The compound may not efficiently cross the cell membrane to reach its intracellular target (if applicable).[8]1. Assess Permeability: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to measure passive diffusion.
Active Efflux As a known P-gp substrate, Berotralstat may be actively transported out of the cells, lowering its effective intracellular concentration.[2][3]1. Co-administer Efflux Inhibitors: Test if the cellular IC50 of Berotralstat decreases in the presence of a known P-gp inhibitor (e.g., Verapamil, Cyclosporine A).
High Protein Binding If your cell culture medium contains high serum concentrations (e.g., 10% FBS), Berotralstat may bind to albumin and other proteins, reducing the free concentration available to act on the cells.1. Reduce Serum Concentration: Perform the assay in low-serum or serum-free medium to see if potency increases. Note that this may affect cell health.

Part 3: Key Experimental Protocols

Here we provide methodologies for crucial validation assays mentioned in the troubleshooting guide.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that Berotralstat binds to its intended target, plasma kallikrein, inside intact cells.[14] The principle is that a protein becomes more thermally stable when bound to a ligand.

CETSA Workflow Diagram

G cluster_0 Cell Treatment cluster_1 Heating cluster_2 Lysis & Separation cluster_3 Detection & Analysis A Treat intact cells with Vehicle (DMSO) C Aliquot cells and heat at increasing temperatures (e.g., 40°C to 70°C) A->C B Treat intact cells with Berotralstat B->C D Lyse cells (e.g., freeze-thaw) C->D E Centrifuge to separate soluble fraction (supernatant) from aggregated proteins (pellet) D->E F Analyze soluble fraction by Western Blot for plasma kallikrein E->F G Quantify band intensity. Plot % soluble protein vs. Temperature F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Culture your cells to the desired confluency. Treat one group with a vehicle control (e.g., DMSO) and another group with Berotralstat at the effective concentration observed in your phenotype assay. Incubate for a sufficient time to allow for cell entry and binding (e.g., 1-2 hours).

  • Heating: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension from each treatment group into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C).

  • Cell Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath). Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble plasma kallikrein remaining at each temperature using Western Blotting with a specific anti-kallikrein antibody.

  • Data Analysis: Quantify the band intensities. A successful target engagement will result in a rightward shift of the melting curve for the Berotralstat-treated samples compared to the vehicle control, indicating stabilization of the target protein.

Protocol 2: Serine Protease Counter-Screening Assay

This biochemical assay helps determine the selectivity of Berotralstat against other relevant serine proteases. Here, we use Trypsin as an example.

Materials:

  • Purified human Trypsin

  • Trypsin-specific fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-7-amido-4-methylcoumarin HCl)

  • Assay buffer (e.g., 50 mM Tris, pH 8.0, 150 mM NaCl)

  • Berotralstat stock solution

  • 96-well black microplate

  • Plate reader with fluorescence capability

Methodology:

  • Compound Preparation: Prepare a serial dilution of Berotralstat in the assay buffer, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). Include a vehicle-only control.

  • Enzyme Incubation: Add a fixed concentration of purified Trypsin to each well of the microplate. Then, add the serially diluted Berotralstat. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of increase (slope) is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each Berotralstat concentration. Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity). Plot the % inhibition versus the log of the Berotralstat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for Trypsin. A high IC50 value for Trypsin compared to its known IC50 for plasma kallikrein indicates good selectivity.

References
  • Drugs.com. (2024, April 10). Berotralstat Monograph for Professionals. Retrieved from [Link]

  • Gourvest, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 779. Retrieved from [Link]

  • CADTH. (2021). Clinical Review - Berotralstat (Orladeyo). In CADTH Common Drug Reviews. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137528262, Berotralstat. Retrieved from [Link]

  • Johns Hopkins University. (2022). Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability. Retrieved from [Link]

  • St-Jacques, R., et al. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry, 64(17), 12453–12468. Retrieved from [Link]

  • Zhao, Q., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(10), 1195-1206. Retrieved from [Link]

  • Thomford, N. E., et al. (2020). Targeting Eukaryotic Proteases for Natural Products-Based Drug Development. Molecules, 25(19), 4538. Retrieved from [Link]

  • Jia, Y., et al. (2016). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (109), 53738. Retrieved from [Link]

  • Drug Discovery News. (2016). First proposal of strategies for validating antibody specificity. Retrieved from [Link]

  • Sheridan, M., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027–1035. Retrieved from [Link]

  • MDPI. (2023). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 24(23), 16982. Retrieved from [Link]

  • Park, H., et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of the American Chemical Society, 144(7), 3093–3103. Retrieved from [Link]

  • Martin, S. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 987157. Retrieved from [Link]

  • Drugs.com. (n.d.). Berotralstat Interactions Checker. Retrieved from [Link]

  • ResearchGate. (2025). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Retrieved from [Link]

  • The Medical Letter, Inc. (2021). Berotralstat (Orladeyo) for prevention of hereditary angioedema. The Medical Letter on Drugs and Therapeutics, 63(1629), e7–e8. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • HAE International. (2025). New data on berotralstat to be shared at 2025 meeting of the EAACI. Retrieved from [Link]

  • Betschel, S., et al. (2023). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy, 4, 1184803. Retrieved from [Link]

  • Sheridan, M., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027-1035. Retrieved from [Link]

  • Betschel, S., et al. (2023). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy, 4. Retrieved from [Link]

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  • Al-Ghamdi, A., et al. (2023). Berotralstat in hereditary angioedema due to C1 inhibitor deficiency: first real-world evidence from a Canadian center. Allergy, Asthma & Clinical Immunology, 19(1), 84. Retrieved from [Link]

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Troubleshooting

Mitigating gastrointestinal side effects of Berotralstat Hydrochloride in vivo

Technical Support Center: Berotralstat Hydrochloride A Researcher's Guide to Mitigating Gastrointestinal Side Effects in In Vivo Models Welcome to the technical support guide for researchers utilizing berotralstat hydroc...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Berotralstat Hydrochloride

A Researcher's Guide to Mitigating Gastrointestinal Side Effects in In Vivo Models

Welcome to the technical support guide for researchers utilizing berotralstat hydrochloride in in vivo studies. This resource is designed to provide an in-depth understanding of the gastrointestinal (GI) side effects associated with berotralstat and to offer actionable, protocol-driven strategies to mitigate these effects, ensuring data integrity and animal welfare.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter regarding berotralstat-induced GI effects.

Q1: What is berotralstat and how does it work?

Berotralstat (brand name Orladeyo®) is a selective, orally administered inhibitor of plasma kallikrein.[1][2] Its primary mechanism of action is to bind to plasma kallikrein, inhibiting its proteolytic activity.[3][4] This action prevents the cleavage of high-molecular-weight-kininogen (HMWK) into bradykinin, a potent mediator of vasodilation, increased vascular permeability, swelling, and pain.[1][4] In its approved indication for hereditary angioedema (HAE), berotralstat controls the overproduction of bradykinin, thereby preventing angioedema attacks.[3][5]

Q2: Why does berotralstat cause gastrointestinal side effects?

While the precise mechanisms are not fully elucidated, the GI side effects are the most commonly reported adverse events in clinical use.[6][7] The kallikrein-kinin system, which berotralstat inhibits, is known to play a role in various gastrointestinal processes, including inflammation.[8][9][10] Inhibition of plasma kallikrein may disrupt the normal physiological balance in the gut. Experimental studies suggest that the kallikrein-kinin system is involved in the pathogenesis of inflammatory conditions like colitis.[10][11] The most common GI side effects observed in clinical trials include abdominal pain, diarrhea, and vomiting.[5][12]

Q3: How can berotralstat-induced GI effects impact my in vivo study outcomes?

Unmanaged GI side effects in animal models can significantly compromise study validity:

  • Data Variability: Diarrhea or malabsorption can alter the pharmacokinetics (PK) of berotralstat, leading to inconsistent drug exposure and variable results.

  • Confounding Factors: Side effects like decreased food intake, weight loss, or dehydration can confound endpoints in studies focused on metabolism, behavior, or general toxicology.

  • Animal Welfare: Severe GI distress is a significant animal welfare concern and can lead to premature removal of animals from a study, impacting statistical power.

Q4: What are the first-line troubleshooting steps if I observe GI issues in my animal models?

If you observe signs like loose stools, diarrhea, or reduced body weight gain, consider the following initial steps:

  • Dose Evaluation: Determine if the dose being used is appropriate. A dose-response study is critical to identify a therapeutic window with minimal side effects.

  • Formulation and Vehicle: The excipients and vehicle used for oral administration can significantly impact local GI tolerance.[13] Re-evaluate your formulation strategy.

  • Dietary Considerations: Ensure the diet is consistent and appropriate for the species. Sometimes, dietary adjustments can help stabilize GI function.

  • Administration with Food: In clinical settings, berotralstat is administered with food, which can improve GI tolerability. Applying this to preclinical models by dosing at a specific time relative to the feeding cycle may be beneficial.

Section 2: Troubleshooting Workflow and Mitigation Protocols

This section provides a structured approach and detailed protocols for systematically addressing and mitigating GI side effects in your in vivo experiments.

Visualizing the Troubleshooting Pathway

The following diagram outlines the logical flow for troubleshooting berotralstat-induced GI side effects, from initial observation to implementing advanced mitigation protocols.

Mitigating_GI_Effects cluster_0 Phase 1: Observation & Initial Assessment cluster_1 Phase 2: First-Line Mitigation Strategies cluster_2 Phase 3: Advanced Intervention cluster_3 Phase 4: Resolution Observe Observe GI Adverse Events (Diarrhea, Weight Loss, Reduced Intake) Assess Assess Severity & Impact on Study (Fecal Scoring, Body Weight Monitoring) Observe->Assess Dose Protocol 1: Dose-Response Evaluation Is the dose too high? Assess->Dose High Severity Formulation Protocol 2: Formulation & Vehicle Optimization Could the vehicle be an irritant? Dose->Formulation If dose reduction is not feasible Resolved GI Effects Mitigated Proceed with Optimized Protocol Dose->Resolved Issue Resolved Dosing_Condition Protocol 3: Dosing with Food Can administration timing help? Formulation->Dosing_Condition If formulation change is insufficient Formulation->Resolved Issue Resolved CoAdmin Protocol 4: Co-administration (e.g., Anti-diarrheal agents) Dosing_Condition->CoAdmin If GI effects persist Dosing_Condition->Resolved Issue Resolved Diet Protocol 5: Dietary Modification (e.g., Fiber supplementation) CoAdmin->Diet Consider in parallel CoAdmin->Resolved Issue Resolved Diet->Resolved Issue Resolved

Caption: Troubleshooting workflow for managing berotralstat GI side effects.

Protocol 1: Establishing a Tolerated Dose with a Dose-Escalation Study

Objective: To determine the maximum tolerated dose (MTD) or an optimal therapeutic dose that does not produce confounding GI side effects in your animal model. This uses a standard "3+3" dose-escalation design.[14][15]

Methodology:

  • Animal Cohorts: Assign animals (e.g., mice or rats) to cohorts of 3.

  • Starting Dose: Begin with a low dose, estimated from in vitro efficacy data or literature.

  • Dosing & Observation: Administer the starting dose to the first cohort for a defined period (e.g., 7-14 days). Monitor animals daily for clinical signs, body weight, and fecal consistency.

  • Escalation Criteria:

    • If 0 of 3 animals show dose-limiting toxicity (DLT), escalate to the next dose level in a new cohort.

    • If 1 of 3 animals shows a DLT, expand the current cohort by adding 3 more animals at the same dose level.

    • If ≥2 of 3 (or ≥2 of 6) animals show a DLT, the MTD has been exceeded. The MTD is defined as the prior dose level.[15]

  • Dose-Limiting Toxicity (DLT) Definition: For this context, a DLT can be defined as:

    • 15% body weight loss from baseline.

    • Persistent, severe diarrhea (e.g., Fecal Score 3 or 4) for >48 hours.

    • Significant reduction in food/water intake leading to dehydration or moribundity.

Data Presentation: Dose-Escalation Observation Table

Dose Level (mg/kg) Cohort Size (n) DLTs Observed Mean Body Weight Change (%) Mean Fecal Score* Decision
10 3 0 +5.2 1.1 Escalate
30 3 1 -3.5 2.5 Expand Cohort
30 6 1 -2.8 2.3 Escalate
100 3 2 -16.1 3.8 MTD Exceeded
MTD 30 mg/kg

*Fecal Score: 1=Normal, 2=Soft, 3=Loose/Mild Diarrhea, 4=Watery/Severe Diarrhea

Protocol 2: Formulation and Vehicle Optimization

Objective: To assess if the drug formulation vehicle is contributing to GI irritation and to identify a more tolerable vehicle.

Causality: The physicochemical properties of the vehicle can alter local drug concentration at the gut mucosa, affect osmolarity, or have direct irritant effects.[16] Common preclinical vehicles include aqueous solutions (e.g., saline, PBS), suspensions (e.g., with 0.5% methylcellulose), or lipid-based formulations.

Methodology:

  • Select Alternative Vehicles: Choose a panel of 2-3 alternative, well-established oral vehicles. Examples include:

    • Aqueous: 0.5% (w/v) Methylcellulose in sterile water.

    • Aqueous with Surfactant: 0.5% Methylcellulose with 0.1% Tween® 80.

    • Lipid-Based: Sesame oil or a commercially available self-emulsifying drug delivery system (SEDDS) vehicle.

  • Comparative Study: Using a dose known to cause mild-to-moderate GI effects, administer berotralstat formulated in each of the selected vehicles to different groups of animals. Include a "vehicle only" control group for each formulation.

  • Endpoint Assessment: Monitor GI tolerance over 72 hours using the same endpoints as the dose-escalation study (body weight, fecal scoring, clinical observations).

  • Analysis: Compare the incidence and severity of GI effects between the different formulation groups. A vehicle is considered superior if it results in a statistically significant reduction in adverse signs compared to the original formulation.

Protocol 3: Implementing Administration with Food

Objective: To mimic the clinical recommendation and determine if dosing with food improves GI tolerability.

Causality: Administering a drug with food can delay gastric emptying, reduce high local drug concentrations in the stomach and upper intestine, and buffer against direct mucosal irritation, thereby reducing GI side effects.[17]

Methodology:

  • Standardize Feeding Cycle: For nocturnal feeders like rodents, plan dosing to coincide with the beginning of their active (dark) cycle when they naturally consume the most food.

  • Dosing Protocol:

    • Group 1 (Fasted): Administer berotralstat following a standard fasting period (e.g., 4-6 hours).

    • Group 2 (Fed): Administer berotralstat at the beginning of the dark cycle, ensuring food is readily available. Do not fast the animals.

  • Observation: Monitor both groups for GI adverse events for at least 24-48 hours post-dose.

  • Analysis: Compare the severity and frequency of GI effects between the fasted and fed groups.

Section 3: Advanced Strategies & Mechanistic Insights

Proposed Mechanism of GI Effects

While the on-target inhibition of plasma kallikrein is key to berotralstat's therapeutic effect, this system's role in the gut is complex. The diagram below illustrates a hypothetical pathway for how systemic kallikrein inhibition might influence gut physiology.

Mechanism_GI_Effects Berotralstat Berotralstat (Oral Administration) PK Plasma Kallikrein (in Gut Vasculature & Interstitium) Berotralstat->PK Inhibits Bradykinin Bradykinin Production PK->Bradykinin Reduces Receptors Bradykinin Receptors (B1/B2) on Enterocytes & Smooth Muscle Bradykinin->Receptors Alters Signaling Effect Modulation of Gut Function: - Ion Transport - Fluid Secretion - Motility Receptors->Effect Leads to Side_Effects Observed GI Side Effects (e.g., Diarrhea) Effect->Side_Effects Results in

Caption: Hypothetical mechanism of berotralstat-induced GI side effects.

This guide provides a framework for systematically addressing the gastrointestinal side effects of berotralstat in an in vivo research setting. By employing these troubleshooting protocols, researchers can optimize their study design to generate robust and reliable data while upholding high standards of animal welfare.

References

  • Drugs.com. (2024). Berotralstat Monograph for Professionals. [Link]

  • U.S. Food and Drug Administration. (n.d.). Orladeyo Prescribing Information. [Link]

  • Drugs.com. (2025). Berotralstat: Uses, Dosage, Side Effects, Warnings. [Link]

  • Gryglewski, R. J., & Dembińska-Kieć, A. (1998). A role of kallikrein-kinin system in gut diseases. Journal of physiology and pharmacology: an official journal of the Polish Physiological Society, 49(4), 479–490. [Link]

  • BioCryst Pharmaceuticals, Inc. (n.d.). HIGHLIGHTS OF PRESCRIBING INFORMATION - ORLADEYO. [Link]

  • National Center for Biotechnology Information. (n.d.). Berotralstat. PubChem Compound Summary for CID 137528262. [Link]

  • PharmaCompass. (n.d.). Berotralstat | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • Stadnicki, A., Sartor, R. B., Janardham, R., Majluf-Cruz, A., Kettner, C. A., Adam, A. A., & Colman, R. W. (1998). The role of plasma high molecular weight kininogen in experimental intestinal and systemic inflammation. The FASEB journal: official publication of the Federation of American Societies for Experimental Biology, 12(3), 325–333. [Link]

  • Chavarría, A., Al-kholy, A., Cárdenas, C., Goretzki, L., Gaehtgens, P., He, L., ... & Voisin, M. B. (2018). The Plasma Kallikrein-Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in immunology, 9, 21. [Link]

  • Chavarría, A., Al-kholy, A., Cárdenas, C., Goretzki, L., Gaehtgens, P., He, L., ... & Voisin, M. B. (2018). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in Immunology, 9, 21. [Link]

  • European Medicines Agency. (n.d.). Orladeyo, INN-berotralstat. [Link]

  • Gao, Y., Craig, T., & Ishmael, F. (2022). A review of oral kallikrein inhibitor berotralstat for hereditary angioedema. Drugs of today (Barcelona, Spain: 1998), 58(2), 59–67. [Link]

  • Prime Therapeutics. (n.d.). Clinical Guideline Orladeyo (berotralstat). [Link]

  • European Medicines Agency. (n.d.). Orladeyo, INN-berotralstat.
  • Leong, R. W., & Chan, F. K. (2006). Drug-induced side effects affecting the gastrointestinal tract. Expert opinion on drug safety, 5(4), 585–592. [Link]

  • U.S. Food and Drug Administration. (2020). Orladeyo (berotralstat) capsules label. [Link]

  • Ohsawa, I., & Suzuki, H. (2021). [Pharmacological and clinical study results of Berotralstat Hydrochloride for long-term prophylactic treatment of hereditary angioedema]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 156(6), 405–411. [Link]

  • Stadnicki, A., Colman, R. W., DeLa Cadena, R. A., & Sartor, R. B. (1996). Specific inhibition of plasma kallikrein modulates chronic granulomatous intestinal and systemic inflammation in genetically susceptible rats. The FASEB Journal, 10(2), 344-350. [Link]

  • Canadian Agency for Drugs and Technologies in Health. (2022). Clinical Review - Berotralstat (Orladeyo). In CADTH Common Drug Reviews. Canadian Agency for Drugs and Technologies in Health. [Link]

  • Al-Ghamdi, A., & Al-Otaibi, T. (2022). Berotralstat: A data review of a novel oral medication for the treatment of hereditary angioedema. Journal of Asthma and Allergy, 15, 937-945. [Link]

  • Chakraborty, H., & De, B. (2024). Drug-Induced Gastrointestinal Disorders: A Comprehensive Review. Acta Scientific Gastrointestinal Disorders, 7(9), 24-28. [Link]

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Optimization

Technical Support Center: Optimizing Berotralstat Hydrochloride Dosage for Long-Term In Vivo Studies

Welcome to the technical support center for Berotralstat Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for establishing a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Berotralstat Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for establishing and optimizing long-term in vivo studies. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your studies are robust, reproducible, and built on a foundation of scientific integrity.

Section 1: Foundational Understanding of Berotralstat

Before designing any in vivo study, a thorough understanding of the compound's mechanism of action and pharmacokinetics is essential. This knowledge informs everything from dose selection to the interpretation of results.

1.1 Mechanism of Action: Inhibiting the Kallikrein-Kinin System

Berotralstat is a selective, orally bioavailable small-molecule inhibitor of plasma kallikrein.[1][2][3] In conditions like Hereditary Angioedema (HAE), dysregulation of the kallikrein-kinin system leads to uncontrolled production of bradykinin, a potent vasodilator that increases vascular permeability, causing swelling and pain.[4][5][6] Berotralstat binds to plasma kallikrein and blocks its proteolytic activity.[7][8] This prevents the cleavage of high-molecular-weight-kininogen (HMWK) into bradykinin, thereby controlling the primary driver of angioedema attacks.[2][9] Your in vivo model should ideally possess a functional kallikrein-kinin system to appropriately study Berotralstat's pharmacodynamic effects.

Berotralstat_MoA cluster_pathway Kallikrein-Kinin System cluster_drug Therapeutic Intervention FXIIa Activated Factor XII (FXIIa) Prekallikrein Prekallikrein FXIIa->Prekallikrein Activates Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Receptor Bradykinin B2 Receptor Bradykinin->Receptor Binds Effect ↑ Vascular Permeability (Angioedema) Receptor->Effect Berotralstat Berotralstat Berotralstat->Kallikrein Inhibits

Caption: Mechanism of Action of Berotralstat in the Kallikrein-Kinin System.
1.2 Key Pharmacokinetic (PK) Parameters (Human Data)

Understanding the human PK profile provides a benchmark for your preclinical studies. Remember, these values will differ in animal models, necessitating pilot PK studies. Berotralstat's PK is characterized by a three-compartment model with first-order absorption and linear elimination.[3][10]

ParameterHuman ValueRelevance for In Vivo Study Design
Tmax (Time to Max Concentration) ~5 hours (with food)[8]Informs the optimal time for blood sampling to capture Cmax in your animal model. Expect this to be shorter in rodents.
Elimination Half-life (t½) ~93 hours (range: 39-152 hours)[8]The long half-life in humans suggests that steady-state concentrations can be achieved with once-daily dosing. This may be significantly shorter in species with faster metabolisms (e.g., mice, rats), potentially requiring more frequent dosing or a slow-release formulation for long-term studies.
Metabolism Substrate of CYP2D6 and CYP3A4[8]Consider the specific CYP enzyme profile of your chosen animal model. Co-administration of other compounds that induce or inhibit these enzymes could alter Berotralstat's exposure.
Transporters Substrate of P-glycoprotein (P-gp) and BCRP[8]P-gp efflux can be a barrier to oral bioavailability. If you observe low exposure, this mechanism could be a contributing factor.
Effect of Food Tmax delayed, but Cmax and AUC are not significantly different[8]. Advised to be taken with food[7].For consistency in long-term studies, always administer the drug in the same state relative to feeding (e.g., fasted or with a specific diet).
Section 2: Frequently Asked Questions (FAQs) for Study Design

This section addresses common high-level questions that arise during the initial planning phase of a long-term in vivo study.

Q1: How do I select a starting dose for my first animal study?

A1: Direct translation of human doses (110 mg or 150 mg) is inappropriate. The best practice is to use allometric scaling based on body surface area to estimate a starting dose. This provides a more scientifically sound starting point than guessing.

Causality: Allometric scaling accounts for differences in metabolic rate between species, which is generally correlated with body surface area. A higher metabolic rate in smaller animals often requires a higher mg/kg dose to achieve equivalent plasma exposure.

Example Workflow:

  • Convert the human dose to mg/m²: Use the appropriate conversion factor (Km) for humans (~37).

    • Human Dose (mg/kg) * Human Km = Human Dose (mg/m²)

  • Convert the mg/m² dose to the animal dose: Divide by the Km for the target species (e.g., Mouse Km ≈ 3; Rat Km ≈ 6).

    • Human Dose (mg/m²) / Animal Km = Animal Dose (mg/kg)

This calculated dose is only a starting point. A subsequent dose-range finding (DRF) study is critical to determine the Maximum Tolerated Dose (MTD) and to identify a dose range that provides the desired level of target engagement without adverse effects.

Q2: What is the best way to formulate Berotralstat Hydrochloride for oral administration in rodents?

A2: Berotralstat dihydrochloride is described as a white to off-white powder soluble in water at pH ≤ 4.[8] However, its solubility in neutral pH vehicles, which are less likely to cause gastrointestinal irritation, may be limited.

Recommended Approach:

  • Start Simple: For initial studies, a suspension in a standard vehicle like 0.5% (w/v) methylcellulose with 0.1% Tween 80 is a common and effective choice. The methylcellulose acts as a suspending agent, while the Tween 80 acts as a wetting agent to improve particle dispersion.

  • Assess Solubility: Before beginning in vivo work, perform a simple solubility test with your chosen vehicle. If the compound does not form a stable, homogenous suspension, you may need to explore alternative formulation strategies.[11][12]

  • Consider Solubilization for Poor Bioavailability: If pilot PK studies reveal low bioavailability, more advanced formulations like lipid-based systems (SEDDS/SMEDDS) or amorphous solid dispersions may be necessary to improve absorption.[11][12]

Q3: What are the pros and cons of different oral administration methods for a long-term study?

A3: The choice of administration method is a critical balance between dosing accuracy and animal welfare, especially in studies lasting weeks or months.

MethodProsConsBest For
Oral Gavage Accurate Dosing: Ensures the exact intended dose is delivered.[13]Stressful: Can cause significant stress, leading to physiological changes that may confound study results.[14][15] Risk of esophageal injury or accidental lung administration.[16]Short-term PK studies; when precise dose delivery is paramount.
Voluntary Oral Administration Low Stress: Significantly improves animal welfare.[15] Mimics the human route of administration more closely.Dose Inaccuracy: Difficult to quantify the exact amount consumed.[16] Relies on the palatability of the vehicle.Long-term efficacy and safety studies where reducing stress is a priority.
Dosing in Drinking Water/Food Low Stress & Convenient: Easy to administer to large cohorts.Highly Inaccurate: Consumption varies with animal health, social hierarchy, and taste. Drug stability in water can be an issue.Not recommended for compounds requiring precise dosing like Berotralstat.

For long-term Berotralstat studies, consider a hybrid approach: use oral gavage for initial PK and dose-range finding studies to establish exposure levels, then transition to a validated voluntary oral administration method (e.g., in a palatable gel or treat) for the long-term efficacy portion.[14][16][17]

Section 3: Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues you might encounter during your experiments, providing a logical path to a solution.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Identified: Low or Variable Bioavailability CheckFormulation Step 1: Assess Formulation Is it a homogenous & stable suspension/solution? Start->CheckFormulation CheckDosing Step 2: Verify Dosing Technique Is gavage technique consistent? Is voluntary intake confirmed? CheckFormulation->CheckDosing If Formulation OK Sol_Form Reformulate: - Micronize drug substance - Use solubilizing excipients - Develop lipid-based formulation CheckFormulation->Sol_Form CheckPK Step 3: Analyze PK Profile Is Cmax low? Is clearance very rapid? CheckDosing->CheckPK If Dosing OK Sol_Dose Refine Protocol: - Retrain personnel on gavage - Validate palatable vehicle intake CheckDosing->Sol_Dose CheckMetabolism Step 4: Investigate Biological Barriers Is permeability a limiting factor? Is there high first-pass metabolism? CheckPK->CheckMetabolism If PK suggests poor absorption Sol_PK Adjust Study Design: - Increase dose - Increase dosing frequency CheckPK->Sol_PK Solution Solution Path Identified CheckMetabolism->Solution Sol_Bio Advanced Characterization: - Conduct Caco-2 permeability assay - Perform in vitro metabolism studies CheckMetabolism->Sol_Bio

Caption: Logical workflow for troubleshooting poor oral bioavailability.

Issue 1: I'm seeing high variability in plasma concentrations between animals in the same dose group.

  • Possible Cause 1: Formulation Instability. The drug may be settling out of your suspension, leading to inconsistent concentrations being drawn into the dosing syringe.

    • Troubleshooting Step: Before each dosing session, vortex your bulk formulation vigorously. Take samples from the top, middle, and bottom of the container and analyze the concentration to ensure homogeneity. If it's not homogenous, you need to improve your formulation, perhaps by reducing particle size or using a more effective suspending agent.[18]

  • Possible Cause 2: Inconsistent Administration Technique. Small variations in oral gavage technique can lead to dosing errors or stress-induced changes in GI motility.

    • Troubleshooting Step: Ensure all personnel are thoroughly trained and follow a strict Standard Operating Procedure (SOP) for animal handling and dosing.[19] For voluntary administration, ensure that animals are not "pouching" the medicated food or dropping significant amounts.

  • Possible Cause 3: Biological Variability. Factors like the fed/fasted state or underlying health differences can impact absorption.

    • Troubleshooting Step: Standardize procedures rigorously. Ensure consistent fasting times before dosing and that animals are sourced from a reliable vendor and health-screened. Increasing the number of animals per group can also help improve statistical power to overcome inherent biological variability.[18][19]

Issue 2: Despite increasing the dose, I'm not seeing a proportional increase in plasma exposure (AUC) or efficacy.

  • Possible Cause 1: Solubility-Limited Absorption. The drug's ability to dissolve in the gastrointestinal fluid may be the rate-limiting step. At higher doses, you are simply administering more drug than can be dissolved and absorbed.

    • Troubleshooting Step: Perform in vitro dissolution testing on your formulation in simulated gastric and intestinal fluids (SGF, SIF).[20] If dissolution is slow or incomplete, this is a strong indicator that you need a bioavailability-enhancing formulation (e.g., micronization, amorphous solid dispersion, lipid-based formulation).[11]

  • Possible Cause 2: Permeability-Limited Absorption. Berotralstat may have poor permeability across the intestinal wall, potentially due to being a substrate for efflux transporters like P-gp.[8]

    • Troubleshooting Step: An in vitro Caco-2 permeability assay can directly assess this. A high efflux ratio would suggest that P-gp is actively pumping the drug back into the GI lumen, limiting absorption.[18]

  • Possible Cause 3: Saturation of First-Pass Metabolism. While less common, it's possible that metabolic enzymes in the gut wall or liver are saturated at higher doses. However, given Berotralstat's known PK, solubility and permeability are more likely culprits.

Issue 3: Animals in the long-term study are showing unexpected adverse effects (e.g., weight loss, changes in behavior).

  • Possible Cause 1: Exaggerated Pharmacology or Off-Target Effects. The dose selected may be too high for chronic administration, even if it was tolerated in a short-term MTD study.

    • Troubleshooting Step: Immediately implement additional clinical monitoring (body weight, food/water intake, clinical signs). Consider taking interim blood samples to check for markers of liver or kidney function. It may be necessary to lower the dose or temporarily halt dosing.

  • Possible Cause 2: Chronic Stress from Dosing Procedure. If using daily oral gavage for months, the cumulative stress can lead to weight loss and other health issues.[14]

    • Troubleshooting Step: This is a strong argument for switching to a validated, low-stress voluntary administration method. Compare the health of animals dosed via gavage versus a control group receiving sham gavage to isolate the effect of the procedure itself.

  • Possible Cause 3: Vehicle Toxicity. The formulation vehicle itself could be causing GI upset or other issues with chronic administration.

    • Troubleshooting Step: Always include a vehicle-only control group that is dosed for the full duration of the study. This is essential to differentiate between vehicle effects and drug-related toxicity.

Section 4: Key Experimental Protocols
Protocol 1: Preparation of Berotralstat Suspension (10 mg/mL)

Objective: To prepare a homogenous and stable suspension for oral gavage.

Materials:

  • Berotralstat Hydrochloride powder

  • Vehicle: 0.5% (w/v) Methylcellulose in purified water

  • 0.1% (v/v) Tween 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and appropriate glassware

Methodology:

  • Calculate Required Amounts: Determine the total volume of suspension needed for your study group, including overage.

  • Prepare Vehicle: Dissolve methylcellulose in purified water according to the supplier's instructions (this often requires heating and then cooling). Once at room temperature, add Tween 80 to a final concentration of 0.1%.

  • Weigh Drug: Accurately weigh the required amount of Berotralstat Hydrochloride powder.

  • Create a Paste (Wetting): Place the powder in a mortar. Add a small amount of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to prevent clumping.

  • Gradual Dilution: Slowly add more vehicle to the paste while stirring continuously.

  • Final Suspension: Transfer the mixture to a beaker or bottle with a magnetic stir bar. Add the remaining vehicle to reach the final desired volume.

  • Homogenize: Leave the suspension stirring on a stir plate for at least 30 minutes to ensure homogeneity. Store at 2-8°C.

  • Pre-Dosing: Before each use, allow the suspension to come to room temperature and stir/vortex vigorously for at least 1 minute.

Self-Validation: Visually inspect the suspension for any clumps or rapid settling. For GMP-level work, you would perform particle size analysis and concentration verification.

Protocol 2: Pilot Pharmacokinetic (PK) Study Design

Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) in your chosen animal model to inform dose selection for long-term studies.

Methodology:

  • Animal Model: Use the same species, strain, and sex as your planned long-term study (e.g., male C57BL/6 mice, 8-10 weeks old).

  • Group Allocation:

    • Group 1: Vehicle control (n=3)

    • Group 2: Low Dose Berotralstat (e.g., 10 mg/kg, n=3-5 per timepoint)

    • Group 3: Mid Dose Berotralstat (e.g., 30 mg/kg, n=3-5 per timepoint)

    • Group 4: High Dose Berotralstat (e.g., 100 mg/kg, n=3-5 per timepoint)

    • Optional: Group 5: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine absolute bioavailability (n=3-5 per timepoint).

  • Administration: Administer a single dose via oral gavage to ensure dose accuracy.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points. A sparse sampling design is often used for mice.

    • Example Time Points: Pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[18]

  • Sample Processing: Process blood to obtain plasma and store frozen (-80°C) until analysis.

  • Bioanalysis: Analyze plasma concentrations of Berotralstat using a validated bioanalytical method (e.g., LC-MS/MS).[19]

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Trustworthiness: This pilot study validates that your intended dose levels result in measurable and dose-proportional exposure in the animal model, providing a solid foundation for the more resource-intensive long-term studies.

References
  • Berotralstat Monograph for Professionals. (2024). Drugs.com. [Link]

  • ORLADEYO® (berotralstat) Prescribing Information. (2020). BioCryst Pharmaceuticals, Inc.[Link]

  • Gaspar, M. L., et al. (2022). Pathophysiology and underlying mechanisms in hereditary angioedema. PMC. [Link]

  • Hereditary Angioedema Mechanism of Disease & Pathogenesis. Discover HAE. [Link]

  • Kaplan, A. P. (2020). Hereditary angioedema: Pathophysiology (HAE type I, HAE type II, and HAE nC1-INH). Allergy and Asthma Proceedings. [Link]

  • Berotralstat Drug Information. PharmaCompass.com. [Link]

  • Kaplan, A. P. (2020). Hereditary angioedema: Pathophysiology (HAE type I, HAE type II, ...). Ingenta Connect. [Link]

  • Berotralstat. PubChem. [Link]

  • Klein, A. H., et al. (2017). A novel approach for long-term oral drug administration in animal research. PMC - NIH. [Link]

  • Grumach, A. S., et al. (2017). Genetic Variation of Kallikrein-Kinin System and Related Genes in Patients With Hereditary Angioedema. Frontiers in Immunology. [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings. (2025). Drugs.com. [Link]

  • Stauber, A., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PubMed. [Link]

  • A Method for Long-Term Voluntary Oral Drug Administration in mice. (2016). ResearchGate. [Link]

  • Stauber, A., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PMC - PubMed Central. [Link]

  • (PDF) Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. ResearchGate. [Link]

  • Oral Dosing. Animal Welfare Institute. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Paine, M. F., et al. (2018). Oral dosing of rodents using a palatable tablet. PMC - PubMed Central. [Link]

  • Lumry, W. R., et al. (2021). Long‐term safety and effectiveness of berotralstat for hereditary angioedema: The open‐label APeX‐S study. Allergy. [Link]

  • Data Support Long-term Efficacy of Berotralstat in HAE, BioCryst Says. (2020). Angioedema News. [Link]

  • Farkas, H., et al. (2025). Long-term safety and efficacy of once-daily berotralstat in patients with hereditary angioedema: APeX-S final results. PubMed. [Link]

  • BioCryst Presents New Data on the Long-term Efficacy and Safety of ORLADEYO® (berotralstat) Across all Ages at EAACI. (2025). BioCryst Pharmaceuticals, Inc. [Link]

  • (PDF) Long‐term safety and effectiveness of berotralstat for hereditary angioedema: The open‐label APeX‐S study. ResearchGate. [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. Pharmaceutical-int.com. [Link]

Sources

Troubleshooting

Technical Support Center: Berotralstat Hydrochloride LC-MS/MS Analysis

Welcome to the technical support center for the LC-MS/MS analysis of berotralstat hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of berotralstat hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method troubleshooting and to ensure the generation of robust, reliable, and compliant bioanalytical data. As your partner in the laboratory, my goal is to move beyond simple procedural lists and explain the causality behind experimental choices, grounding every recommendation in solid scientific principles and regulatory expectations.

I. Foundational Principles of the Berotralstat LC-MS/MS Method

A successful analysis begins with a thorough understanding of the analyte and the method's core components. Berotralstat is a small molecule, orally administered plasma kallikrein inhibitor.[1] Its analysis in biological matrices, typically plasma, is commonly achieved through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.

A typical validated method, which forms the basis of this guide, involves a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[2] Adherence to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry," is paramount for ensuring data integrity in clinical and preclinical studies.[3][4]

Core Method Parameters

To facilitate troubleshooting, it is essential to have a reference point. The parameters below are typical for a validated berotralstat assay and will be referred to throughout this guide.

ParameterTypical Value / ConditionRationale
Analyte BerotralstatTarget molecule for quantification.
Internal Standard (IS) Berotralstat-d4A stable isotope-labeled IS is the gold standard as it co-elutes with the analyte and experiences similar matrix effects, ensuring the highest accuracy and precision.[2]
Sample Preparation Protein Precipitation (e.g., with Acetonitrile)A rapid and effective technique for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[3]
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard reversed-phase column chemistry that provides good retention and peak shape for molecules of berotralstat's polarity.
Mobile Phase A 0.1% Formic Acid in WaterThe weak acid protonates berotralstat, enhancing its ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength.
Ionization Mode Electrospray Ionization (ESI), PositiveBerotralstat contains basic nitrogen atoms that are readily protonated, making positive ion mode ideal for sensitive detection.
Mass Spectrometry Parameters: The Heart of the Assay

The specificity of the method relies on Multiple Reaction Monitoring (MRM). The instrument is programmed to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) for both the analyte and the internal standard, fragment it, and then monitor for a specific product ion.

CompoundPrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Cone Voltage (V)Collision Energy (eV)
Berotralstat 563.2221.13025
Berotralstat-d4 (IS) 567.2225.13025
Table data sourced from a validated application note.[5]

II. Troubleshooting Guide: A Question & Answer Approach

This section is structured to address the common and challenging issues you may encounter during your experiments. Each question is followed by a diagnostic workflow and a detailed explanation of the underlying science.

A. Chromatographic & Peak Shape Issues

Poor chromatography is often the first sign of a problem and can significantly impact data quality by affecting resolution, integration, and accuracy.

Peak asymmetry compromises integration accuracy. Tailing is the most common issue, while fronting is also possible.

Diagnostic Workflow:

Caption: Decision tree for troubleshooting peak asymmetry.

In-Depth Explanation:

  • Peak Tailing (Affecting All Peaks): If every peak in your chromatogram is tailing, the issue is likely systemic.

    • Extra-Column Volume: Excessive tubing length or poor connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and tubing is as short as possible.

    • Column Void/Frit Blockage: A void at the head of the column or a partially blocked inlet frit can distort the sample band. Try back-flushing the column. If this doesn't resolve the issue, the column may need to be replaced.[6]

  • Peak Tailing (Affecting Only Berotralstat): This points to a specific chemical interaction between berotralstat and the stationary phase.

    • Secondary Interactions: Berotralstat has basic functional groups that can interact with acidic silanol groups on the silica-based C18 column. This is a common cause of tailing for basic compounds.

      • Solution 1: Mobile Phase pH: Ensure your mobile phase (0.1% formic acid) has a pH that fully protonates berotralstat. This minimizes interactions with silanols.

      • Solution 2: High-Purity Column: Use a high-purity, end-capped C18 column designed to minimize silanol activity.

  • Peak Fronting: This is a classic sign of column overload. The stationary phase becomes saturated at the peak's center, causing some molecules to travel faster.

    • Solution: Dilute your sample or reduce the injection volume. Ensure your highest calibration standard is not exceeding the column's capacity.

Split peaks can be perplexing and make quantification impossible. They often point to an issue at the point of injection or the column inlet.

Diagnostic Workflow:

Caption: Troubleshooting workflow for split peaks.

In-Depth Explanation:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger (e.g., high percentage of organic) than your initial mobile phase conditions, it can cause the sample band to distort as it enters the column, leading to a split peak. Always try to dissolve your standards and samples in a solvent that is as weak or weaker than the starting mobile phase.

  • Column Contamination/Blockage: A partially blocked inlet frit can create two different flow paths for the sample as it enters the column, resulting in a split peak. Similarly, strongly retained contaminants from previous injections can create an uneven surface at the column inlet.

    • Solution: First, try flushing the column with a strong solvent. If that fails, carefully reverse the column and flush it to waste (check manufacturer's instructions first). If the problem persists, the column may need replacement.

B. Sensitivity & Signal Intensity Issues

Low or inconsistent signal intensity directly impacts the ability to reach the desired lower limit of quantitation (LLOQ).

A sudden drop in signal can be alarming. A systematic check from the sample to the detector is required.

Diagnostic Workflow:

Caption: Diagnosing the cause of low or absent signal.

In-Depth Explanation:

  • Check the Internal Standard: The IS is your best diagnostic tool. If the IS signal is also low or absent, the problem is likely with the LC-MS system itself (e.g., dirty ion source, no spray, incorrect MS parameters). If the IS signal is strong and stable, the problem is specific to the berotralstat analyte, pointing towards issues with your stock solution, dilutions, or sample stability.

  • Ion Source Contamination: The ESI source is prone to contamination from salts, non-volatile components, and precipitated matrix components. This contamination can coat the ESI probe and sample cone, suppressing ionization and reducing signal.

    • Solution: Regularly inspect and clean the ion source components according to the manufacturer's protocol.

  • Mobile Phase Issues: Ensure your mobile phases are correctly prepared, using LC-MS grade solvents and additives. An incorrect pH can drastically reduce ionization efficiency.

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts).[7] It is a major challenge in bioanalysis and can severely compromise accuracy and precision.

In-Depth Explanation:

  • The Role of the Internal Standard: A co-eluting stable isotope-labeled internal standard (like berotralstat-d4) is the most effective way to compensate for matrix effects. Because the IS is chemically almost identical to the analyte, it will experience the same degree of suppression or enhancement, allowing the analyte/IS peak area ratio to remain constant and the quantification to be accurate.

  • Improving Chromatographic Separation: If matrix effects are still problematic, the goal is to chromatographically separate berotralstat from the interfering matrix components.

    • Solution 1: Adjust Gradient: Modify your LC gradient to better resolve the berotralstat peak from the "matrix zone," which often elutes early in reversed-phase chromatography.

    • Solution 2: Use a Divert Valve: If your system has one, use a divert valve to send the early-eluting, unretained components (where many matrix components reside) to waste instead of the MS source.

  • Enhancing Sample Cleanup: While protein precipitation is fast, it may not be sufficient for particularly "dirty" matrices.

    • Solution: Consider more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.

C. Stability and Carryover

Analyte stability is a cornerstone of a validated method. While regulatory filings suggest berotralstat is stable under normal storage, issues can arise under specific experimental conditions.

In-Depth Explanation:

  • Bench-Top and Autosampler Stability: To test this, analyze QC samples that have been left at room temperature or in the autosampler for a duration that mimics your typical batch run time. Compare the results to freshly prepared QCs. A significant negative trend indicates degradation.

    • Solution: Keep your autosampler temperature low (e.g., 4-10°C) to slow down potential degradation. Minimize the time samples spend at room temperature before analysis.

  • Investigating Unknown Peaks: If you see new, unexpected peaks in older or stressed samples, they could be degradation products. A formal forced degradation study can help identify these. This involves intentionally exposing berotralstat solutions to harsh conditions (e.g., strong acid, strong base, oxidation, light, heat) to generate potential degradants.[3] Analyzing these stressed samples can help you create a "fingerprint" of potential degradation products, which is invaluable for troubleshooting stability issues.

Carryover from a high concentration sample into a subsequent blank or low concentration sample can lead to an overestimation of the analyte concentration.

Diagnostic Workflow:

Sources

Optimization

Technical Support Center: Investigating the Potential for QT Prolongation with High Doses of Berotralstat Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cardiac safety profile of berotralstat hydrochloride, specifically its potential for QT prolongat...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the cardiac safety profile of berotralstat hydrochloride, specifically its potential for QT prolongation at high doses. This document provides a comprehensive resource in a question-and-answer format, including troubleshooting guides and detailed experimental protocols to support your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding berotralstat and its effects on cardiac repolarization.

Q1: What is berotralstat hydrochloride and what is its primary mechanism of action?

Berotralstat hydrochloride is an orally administered, potent, and selective inhibitor of plasma kallikrein.[1][2] Its primary mechanism of action involves binding to plasma kallikrein and inhibiting its proteolytic activity.[3] This prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent vasodilator that increases vascular permeability.[3] In patients with Hereditary Angioedema (HAE), a deficiency or dysfunction of the C1-inhibitor leads to uncontrolled plasma kallikrein activity and excessive bradykinin production, resulting in recurrent swelling attacks.[3] By inhibiting plasma kallikrein, berotralstat effectively reduces the frequency of these attacks.[3][4]

Q2: Is there a known risk of QT prolongation with berotralstat?

Yes, there is a known concentration-dependent risk of QT prolongation with berotralstat at doses higher than the recommended therapeutic dose of 150 mg once daily.[5] Clinical studies have shown that at three times the maximum recommended dosage, a mean increase in the corrected QT interval (QTcF) of 15.9 msec (with an upper 90% confidence interval of 23.5 msec) was observed.[5] At the approved daily dose of 150 mg, berotralstat does not cause clinically significant QT interval prolongation.[5] Therefore, dosages greater than 150 mg once daily are not recommended.[3][5]

Q3: What is the general mechanism by which drugs can cause QT prolongation?

Drug-induced QT prolongation is most commonly associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which conducts the rapid delayed rectifier potassium current (IKr).[6][7][8] This current is critical for the repolarization phase of the cardiac action potential.[6][9] Inhibition of the hERG channel delays this repolarization, leading to a prolonged QT interval on an electrocardiogram (ECG).[7][9] While hERG blockade is the most frequent cause, effects on other cardiac ion channels, such as sodium (INa) and calcium (ICa) channels, can also contribute to or modulate the QT interval.[10][11]

Q4: Why is it critical to investigate the QT prolongation potential of a new drug?

A prolonged QT interval is a risk factor for a potentially fatal cardiac arrhythmia known as Torsades de Pointes (TdP).[7][8][12] Regulatory agencies worldwide, including the FDA, have established stringent guidelines (such as the ICH E14 and S7B) that mandate a thorough investigation of a new drug's effect on cardiac repolarization to ensure patient safety.[13]

Part 2: Preclinical Investigation Troubleshooting Guide

This guide provides practical advice for designing and troubleshooting in vitro and in vivo studies to assess the QT prolongation risk of berotralstat.

In Vitro hERG Assay

The in vitro hERG assay is a cornerstone of preclinical cardiac safety assessment. It directly measures the inhibitory effect of a compound on the IKr current.

Q5: We are planning a hERG assay for a berotralstat analog. What are the key considerations for the experimental protocol?

A robust hERG assay protocol should include:

  • Cell Line: A stable mammalian cell line expressing the hERG channel (e.g., HEK293 or CHO cells) is standard.

  • Methodology: Automated patch-clamp systems are widely used for their higher throughput, though manual patch-clamp is considered the "gold standard" for accuracy.[14]

  • Concentration Range: A wide range of concentrations should be tested to accurately determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

  • Positive Control: A known hERG blocker (e.g., E-4031, dofetilide, or quinidine) should be included to validate the assay's sensitivity.

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO) should be tested alone to ensure it does not affect the hERG current.

Troubleshooting Common hERG Assay Issues:

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicates Inconsistent compound concentrations, unstable cell recordings (high leak currents, low seal resistance), or issues with the patch-clamp system.[15][16][17]Verify stock solution concentrations. Implement strict quality control for cell health and recording parameters. Ensure proper maintenance and calibration of the patch-clamp equipment.
IC50 value differs significantly from expectations Compound instability or precipitation at high concentrations. High plasma protein binding of the test compound.[14]Assess compound solubility and stability in the assay buffer. Consider performing a hERG serum shift assay to account for the effect of protein binding.[14]
Unexpected hERG channel "run-up" or "run-down" Changes in intracellular ion concentrations or channel modulation over the course of the experiment.[15]Optimize the intracellular solution composition. Monitor the baseline current for stability before and after compound application.

Experimental Workflow: In Vitro hERG Assay

Caption: Workflow for in vitro hERG assay.

In Vivo Preclinical Models

In vivo studies are essential to understand the integrated physiological response to a drug.

Q6: What in vivo models are suitable for assessing the cardiovascular effects of berotralstat, and what should we measure?

Telemetered conscious, non-rodent species (e.g., dogs or non-human primates) are the preferred models for preclinical QT assessment as recommended by the ICH S7B guideline. However, rodent models can also provide valuable initial data.

  • Key Measurements:

    • Continuous ECG monitoring to assess QT interval, heart rate, and other ECG parameters.

    • Simultaneous pharmacokinetic sampling to establish a concentration-QTc relationship.

    • Assessment of blood pressure and other hemodynamic parameters.

Q7: We observed QT prolongation in our in vivo study. How can we determine if this is a direct effect of the drug?

  • Establish a Clear Concentration-Effect Relationship: A robust correlation between increasing drug plasma concentrations and the degree of QT prolongation provides strong evidence of a drug-related effect.

  • Rule Out Confounding Factors:

    • Electrolyte Imbalance: Ensure that serum potassium and magnesium levels are within the normal range, as imbalances can affect the QT interval.[12]

    • Autonomic Tone Changes: Assess if the drug has significant effects on heart rate or blood pressure that could indirectly influence the QT interval.

    • Metabolite Effects: Consider if active metabolites could be contributing to the observed QT prolongation.

Experimental Workflow: In Vivo Cardiac Electrophysiology Study

in_vivo_workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis AnimalModel Select Animal Model (e.g., Telemetered Dog) DoseSelection Select Dose Levels (Therapeutic & Supratherapeutic) AnimalModel->DoseSelection Dosing Administer Berotralstat and Vehicle Control DoseSelection->Dosing DataCollection Continuous ECG & Hemodynamic Monitoring Dosing->DataCollection PKSampling Serial Blood Sampling for Pharmacokinetics Dosing->PKSampling ECGAnalysis Analyze ECG Data (QTc Calculation) DataCollection->ECGAnalysis PKAnalysis Determine Plasma Concentrations PKSampling->PKAnalysis PKPD Concentration-QTc Modeling ECGAnalysis->PKPD PKAnalysis->PKPD Report Generate Safety Report PKPD->Report

Caption: In vivo cardiac electrophysiology study workflow.

Part 3: Clinical Investigation Troubleshooting Guide

This guide focuses on the design and interpretation of clinical studies to evaluate the QT prolongation potential of berotralstat.

Q8: We need to design a clinical study to definitively assess the QT risk of berotralstat. What are our options?

Given that berotralstat has a known concentration-dependent effect on the QT interval at supratherapeutic doses, two main approaches are recommended:

  • Thorough QT (TQT) Study: This is a dedicated study, typically in healthy volunteers, designed to provide a definitive assessment of a drug's effect on the QT interval.[18] Key design features include a placebo control, a positive control (e.g., moxifloxacin), and testing both the therapeutic and a supratherapeutic dose of the investigational drug.[18][19]

  • Concentration-QTc (C-QTc) Modeling: This approach uses pharmacokinetic and ECG data from early-phase clinical trials (e.g., first-in-human, multiple ascending dose studies) to model the relationship between drug concentration and the QTc interval.[20] A well-conducted C-QTc analysis can sometimes replace a standalone TQT study.[20]

Q9: What are the critical design elements for a TQT study for a drug like berotralstat?

  • Study Design: A crossover design is often preferred as it reduces variability by allowing subjects to serve as their own controls.[18][21] However, for drugs with a long half-life like berotralstat (approximately 93 hours), a parallel design may be more appropriate to avoid long washout periods.[5][21]

  • Dose Selection: It is crucial to include a supratherapeutic dose that results in plasma concentrations that are expected to be seen in scenarios of drug-drug interactions or in specific patient populations (e.g., those with hepatic impairment).[21]

  • ECG Collection: ECGs should be collected at baseline and at multiple time points post-dose, with a focus on the time of peak plasma concentration (Tmax).[13]

Troubleshooting Common Clinical QT Study Issues:

Issue Potential Cause(s) Troubleshooting & Mitigation Strategies
High variability in QTc measurements Inconsistent ECG recording procedures across sites, inter-reader variability, or physiological fluctuations in heart rate.[13][21]Centralize ECG reading with a small number of trained cardiologists. Use a standardized methodology for ECG acquisition. Collect multiple baseline ECGs to establish a stable baseline.
Unexpectedly large QTc prolongation at the therapeutic dose Co-administration of other QT-prolonging drugs, electrolyte abnormalities in study participants, or genetic predisposition.[9][12]Carefully screen subjects for concomitant medications and pre-existing cardiac conditions. Monitor and correct electrolyte imbalances. Consider pharmacogenomic analysis for variants in cardiac ion channel genes.
Discrepancy between preclinical and clinical findings Species differences in cardiac ion channel physiology, differences in drug metabolism, or the presence of active metabolites in humans that were not present or tested in preclinical models.[22]Conduct a thorough review of the preclinical data and the metabolic profile of the drug in both animals and humans.

Logical Relationship: Factors Influencing QT Prolongation

QT_Factors cluster_modifiers Modifying Factors Berotralstat High-Dose Berotralstat hERG hERG Channel Inhibition Berotralstat->hERG Primary Mechanism QTProlongation QT Prolongation hERG->QTProlongation TdP Torsades de Pointes (Arrhythmia) QTProlongation->TdP Increased Risk DDI Drug-Drug Interactions (e.g., CYP3A4 inhibitors) DDI->Berotralstat Increases Exposure Genetics Genetic Predisposition Genetics->QTProlongation Increases Susceptibility Electrolytes Electrolyte Imbalance (Hypokalemia) Electrolytes->QTProlongation Exacerbates Effect Comorbidities Comorbidities (e.g., Heart Disease) Comorbidities->QTProlongation Increases Risk

Sources

Troubleshooting

Berotralstat Hydrochloride interference in biochemical assays

Technical Support Center: Berotralstat Hydrochloride A Guide to Identifying and Mitigating Interference in Biochemical Assays Welcome to the technical support center for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Berotralstat Hydrochloride

A Guide to Identifying and Mitigating Interference in Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Berotralstat hydrochloride (Orladeyo®, BCX7353). Berotralstat is a potent and selective oral inhibitor of plasma kallikrein, used for the prevention of attacks of hereditary angioedema (HAE)[1][2][3]. As with any small molecule, understanding its potential to interfere with common biochemical and cell-based assays is critical for generating reliable and reproducible data.

This guide provides in-depth troubleshooting advice, structured in a question-and-answer format, to help you identify, characterize, and mitigate potential assay artifacts when working with Berotralstat.

Section 1: Understanding the Molecule and Its Potential for Interference

Berotralstat is a small molecule designed to bind and inhibit the proteolytic activity of plasma kallikrein, thereby controlling the generation of bradykinin[3][4][5]. While highly specific for its target, its chemical properties and mechanism of action warrant careful consideration in various experimental setups.

Key Properties of Berotralstat Hydrochloride:

PropertyDescriptionImplication for Assays
Mechanism of Action Plasma Kallikrein Inhibitor; also noted as a moderate inhibitor of CYP2D6 and CYP3A4, and an inhibitor of P-glycoprotein (P-gp)[1][2][4].Primary activity is serine protease inhibition. Off-target inhibition of other proteases or enzymes in your assay should be considered.
Formulation Dihydrochloride salt, soluble in water at pH ≤ 4[5][6].pH of assay buffers may affect solubility. Poor solubility can lead to compound aggregation, a common cause of non-specific inhibition.
Structure Contains multiple aromatic rings and a cyanophenyl group[5][7].Aromatic structures are often associated with intrinsic fluorescence (autofluorescence) and light absorbance, which can directly interfere with optical assay readouts[8].

Section 2: Frequently Asked Questions (FAQs)

Here we address the most common issues and questions that arise during in-vitro experiments involving Berotralstat.

Q1: My assay background is unexpectedly high in wells containing only Berotralstat and buffer. What could be the cause?

A1: The most likely cause is optical interference from the compound itself. Small molecules with aromatic ring structures, like Berotralstat, can exhibit intrinsic fluorescence (autofluorescence) or absorb light at wavelengths used by common assay detection systems (e.g., 340, 405, 450, 485, 590 nm)[8][9].

  • Autofluorescence: The compound absorbs light at the excitation wavelength and emits light in the same range as your assay's fluorophore, leading to a false positive signal.

  • Light Absorbance/Scattering: The compound absorbs light at the excitation or emission wavelength, which can quench the signal from a fluorescent probe (false negative) or interfere with absorbance-based readouts (false positive or negative).

Quick Check: Run a control plate containing only your assay buffer and Berotralstat at the relevant concentrations. Read the plate using the same optical settings as your main experiment. A high signal in these wells confirms optical interference.

Q2: I'm seeing inhibition in my primary screen, but I'm not sure if it's a real "hit" or an artifact. How can I confirm the result?

A2: This is a critical step in any screening campaign. True inhibition must be distinguished from assay artifacts. It is essential to perform secondary or "orthogonal" assays that measure the target's activity using a different detection method or principle[9].

For example, if your primary assay is a fluorescence-based enzymatic assay, a potential orthogonal assay could be:

  • A luminescence-based assay.

  • A mass spectrometry-based assay that directly measures substrate-to-product conversion[10].

  • A label-free method like surface plasmon resonance (SPR) to confirm direct binding to the target.

If Berotralstat shows consistent activity across different assay platforms, the result is more likely to be genuine.

Q3: Could Berotralstat be inhibiting enzymes other than plasma kallikrein in my assay system?

A3: Yes, this is possible. While Berotralstat is a selective inhibitor of plasma kallikrein, all small molecules have the potential for off-target activity, especially at higher concentrations. The FDA label and other sources note that Berotralstat is a moderate inhibitor of cytochrome P450 enzymes (CYP2D6, CYP3A4)[1][2][5]. This indicates it can bind and inhibit other enzymes. If your assay system contains other proteases or enzymes, particularly serine proteases structurally related to kallikrein, you should perform counter-screens to rule out non-specific inhibition.

Q4: My dose-response curve for Berotralstat looks unusual (e.g., a very steep drop-off or "humped" curve). What might be happening?

A4: An unusual dose-response curve is often a red flag for an assay artifact. The most common cause is compound aggregation . At a critical concentration, small molecules can form colloidal aggregates that non-specifically sequester and denature proteins, leading to apparent inhibition[11]. This often presents as a steep, non-stoichiometric inhibition curve.

Troubleshooting Tip: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of Berotralstat is significantly reduced or eliminated, aggregation is the likely cause.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Protocol for Characterizing and Correcting Optical Interference

This workflow helps you systematically measure and correct for interference from Berotralstat's intrinsic optical properties.

Objective: To quantify the contribution of Berotralstat to the total signal in an absorbance or fluorescence-based assay.

Methodology:

  • Prepare a Serial Dilution: Create a 2-fold serial dilution of Berotralstat hydrochloride in your final assay buffer, covering the full concentration range of your experiment (e.g., from 100 µM down to 0.1 µM).

  • Set Up Control Wells: In a microplate identical to your experimental plate, add the Berotralstat dilutions to wells. Also include "buffer only" wells as your baseline control.

  • Plate Read: Read the plate on your plate reader using the exact same filter sets, gain, and other settings as your primary assay.

  • Data Analysis & Correction:

    • Calculate the average signal from the "buffer only" wells (SignalBlank).

    • For each concentration of Berotralstat, calculate its interference signal (SignalInterference = SignalBerotralstat - SignalBlank).

    • In your main experiment, you can now correct your raw data: Corrected Signal = Raw Signal - Signal_Interference (Note: This correction is most accurate for fluorescence assays where the interference is additive. For absorbance or signal-quenching effects, the relationship may be more complex).

Data Interpretation:

The table below shows hypothetical data from this protocol, demonstrating how to identify significant interference.

Berotralstat [µM]Raw Fluorescence (RFU)Interference (RFU)% of Max Assay SignalRecommendation
1005,5005,40027%Correction required; consider alternative assay
502,8002,70013.5%Correction required
251,4001,3006.5%Correction recommended
12.57006003%Correction is minor but good practice
0 (Buffer)10000%Baseline
Assuming a maximum assay signal of 20,000 RFU.

An interference signal >5-10% of your top assay signal is generally considered significant and requires correction or assay redesign.

Guide 2: Workflow for Validating a "Hit" and Ruling Out Artifacts

Use this decision tree to guide your validation efforts after observing initial activity with Berotralstat in a primary screen.

G start Initial Hit Observed with Berotralstat check_optical Perform Optical Interference Check (Guide 1) start->check_optical is_interfering Is Interference >10% of Signal? check_optical->is_interfering Read Plate correct_data Correct Data Mathematically is_interfering->correct_data No artifact_optical Artifact: Optical Interference. Consider different assay technology. is_interfering->artifact_optical Yes check_aggregation Test with 0.01% Triton X-100 correct_data->check_aggregation is_aggregate Is IC50 Shift >3-fold? check_aggregation->is_aggregate Run Assay run_orthogonal Perform Orthogonal Assay (e.g., Mass Spec, SPR) is_aggregate->run_orthogonal No artifact_aggregate Artifact: Aggregation. Compound is likely a non-specific inhibitor. is_aggregate->artifact_aggregate Yes is_active_ortho Is it Active in Orthogonal Assay? run_orthogonal->is_active_ortho Run Assay artifact_final Artifact: Platform-specific. Not a true inhibitor of the target. is_active_ortho->artifact_final No confirmed_hit Result Confirmed: Likely a True Hit. Proceed with further characterization. is_active_ortho->confirmed_hit Yes

Caption: Decision workflow for hit validation.

Section 4: Concluding Remarks

Berotralstat hydrochloride is a valuable tool for studying the plasma kallikrein-kinin system. However, like all small molecule inhibitors, it requires careful and rigorous validation in any biochemical assay to ensure that observed effects are specific and not the result of assay interference. By systematically checking for optical interference, aggregation, and off-target activity, researchers can generate high-quality, reliable data. When in doubt, employing orthogonal assays with different detection principles is the gold standard for validating a compound's activity[8][9].

References

  • Berotralstat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Berotralstat Monograph for Professionals. Drugs.com. (2024-04-10). [Link]

  • Orladeyo (berotralstat) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Berotralstat | C30H26F4N6O | CID 137528262. PubChem, National Center for Biotechnology Information. [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings. Drugs.com. (2025-12-22). [Link]

  • Berotralstat Hydrochloride | C30H28Cl2F4N6O | CID 139030242. PubChem, National Center for Biotechnology Information. [Link]

  • BEROTRALSTAT. precisionFDA. [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual, National Center for Biotechnology Information. (2015-09-18). [Link]

  • Addressing Compound Reactivity and Aggregation Assay Interferences. Semantic Scholar. (2021-07-03). [Link]

  • Nuisance small molecules under a machine-learning lens. Digital Discovery (RSC Publishing). (2022-03-30). [Link]

  • Application Number: 214094Orig1s000 Product Quality Review(s). U.S. Food and Drug Administration. (2020-07-24). [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. PubMed Central, National Center for Biotechnology Information. (2022-02-25). [Link]

  • How to Detect and Solve Immunoassay Interference. American Association for Clinical Chemistry. (2015-10-01). [Link]

  • Recent advances in construction of small molecule-based fluorophore-drug conjugates. PubMed Central, National Center for Biotechnology Information. (2020-08-22). [Link]

  • Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers Media. (2022-10-18). [Link]

  • A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema. Frontiers Media. (2024-09-17). [Link]

  • A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. PubMed Central, National Center for Biotechnology Information. (2025-11-13). [Link]

  • Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody. PubMed Central, National Center for Biotechnology Information. [Link]

  • Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society. (2022-09-28). [Link]

Sources

Optimization

pH-dependent stability of Berotralstat Hydrochloride for experimental use

Introduction This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Berotralstat Hydrochloride in experimental settings. As a selective plasma kallikrein inhibi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Berotralstat Hydrochloride in experimental settings. As a selective plasma kallikrein inhibitor, the stability of Berotralstat Hydrochloride in solution is paramount for obtaining accurate and reproducible results.[1] This document provides a comprehensive overview of the pH-dependent stability of Berotralstat Hydrochloride, offering troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may be encountered during its experimental use. The protocols and recommendations provided herein are grounded in established principles of pharmaceutical stability testing and are intended to ensure the integrity of your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of Berotralstat Hydrochloride in solution.

Q1: What is the recommended solvent for preparing a stock solution of Berotralstat Hydrochloride?

For initial stock solutions, it is advisable to use a high-purity grade of an appropriate organic solvent such as DMSO, followed by serial dilution into the desired aqueous buffer. For direct dissolution in aqueous media, the pH of the solvent is a critical factor. Berotralstat hydrochloride is soluble in water at pH ≤4.[2]

Q2: How does pH affect the solubility of Berotralstat Hydrochloride?

The solubility of Berotralstat Hydrochloride is highly dependent on pH. It exhibits higher solubility in acidic conditions and is slightly soluble at neutral pH.[2] This is a critical consideration when preparing solutions for cell-based assays or other experiments in physiological buffers.

pHApproximate Solubility (at ambient temperature)Classification
1.2≈ 38.0 mg/mLSoluble
4.0≈ 47.0 mg/mLSoluble
7.0≈ 1.09 mg/mLSlightly soluble
Table 1: pH-dependent solubility of Berotralstat Hydrochloride.[2]
Q3: What are the general recommendations for storing Berotralstat Hydrochloride solutions?

Stock solutions in an organic solvent like DMSO should be stored at -20°C or -80°C. Aqueous solutions are more susceptible to degradation and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours, protected from light. However, the stability of the compound in your specific buffer system should always be experimentally verified.

Q4: Are there any known incompatibilities of Berotralstat Hydrochloride with common buffer components?

While specific incompatibility data is limited, it is good practice to avoid buffers that could potentially react with the functional groups of Berotralstat Hydrochloride. For example, strongly nucleophilic buffers could potentially interact with the molecule. Phosphate and acetate buffers are generally considered suitable for controlling pH in stability studies.[3]

II. Troubleshooting Guide: pH-Dependent Stability Issues

This section provides in-depth guidance on troubleshooting common experimental problems related to the pH-dependent stability of Berotralstat Hydrochloride.

Issue 1: Precipitation of Berotralstat Hydrochloride upon dilution into physiological buffer (e.g., PBS at pH 7.4).

Root Cause Analysis:

This is a common issue stemming from the significant drop in solubility of Berotralstat Hydrochloride as the pH increases from acidic to neutral.[2] When a concentrated stock solution (often in an acidic or organic solvent) is diluted into a buffer at pH 7.4, the concentration of the drug may exceed its solubility limit at that pH, leading to precipitation.

Solution Workflow:

cluster_0 Troubleshooting Precipitation A Precipitation Observed B Verify Final Concentration vs. Solubility Limit at Experimental pH A->B C Is Final Concentration > 1.09 mg/mL at pH 7.0? B->C D Decrease Final Concentration C->D Yes E Modify Dilution Protocol C->E No D->B F Consider pH Adjustment of Final Solution E->F G Experimentally Determine Solubility in Your Specific Buffer F->G H Successful Dissolution G->H

Caption: Workflow for addressing precipitation issues.

Corrective Actions:

  • Lower the Final Concentration: Ensure the final concentration of Berotralstat Hydrochloride in your experiment is below its solubility limit at the working pH. Based on available data, this would be below 1.09 mg/mL at pH 7.0.[2]

  • Modify the Dilution Method: Instead of a single large dilution step, perform serial dilutions. Alternatively, add the stock solution to the buffer with vigorous vortexing or stirring to facilitate rapid dispersion and dissolution.

  • Incorporate a Co-solvent: If permissible for your experimental system, including a small percentage (e.g., <1%) of a biocompatible organic solvent like DMSO in the final solution can help maintain solubility.

  • Adjust the Final pH: If your experimental endpoint is not sensitive to slight pH variations, you could consider adjusting the final pH of your solution to a slightly more acidic value where solubility is higher.

Issue 2: Loss of drug activity or inconsistent results over the course of an experiment.

Root Cause Analysis:

This issue often points to the chemical degradation of Berotralstat Hydrochloride in the experimental buffer. The rate and nature of this degradation are highly pH-dependent. While specific degradation pathways for Berotralstat are not extensively published, the molecule contains functional groups that are known to be susceptible to hydrolysis under certain pH conditions, such as the carboxamide linkage.

Investigative Workflow:

cluster_1 Investigating Loss of Activity A Inconsistent Results/Loss of Activity B Hypothesis: pH-dependent degradation A->B C Conduct a Forced Degradation Study B->C D Prepare Solutions at Different pH Values (e.g., acidic, neutral, basic) C->D E Incubate at Experimental Temperature D->E F Analyze Samples at Time Points by Stability-Indicating HPLC E->F G Assess % Recovery of Parent Compound F->G H Identify Optimal pH for Stability G->H I Adjust Experimental Protocol H->I

Caption: Workflow for investigating drug instability.

Recommended Protocol: Forced Degradation Study

A forced degradation study is a critical tool to understand the stability of a drug under stressed conditions.[4]

Objective: To determine the stability of Berotralstat Hydrochloride in solution across a range of pH values relevant to experimental conditions.

Materials:

  • Berotralstat Hydrochloride

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Phosphate buffer components (e.g., monobasic and dibasic sodium phosphate)

  • A validated stability-indicating HPLC method. If a validated method is not available, a reverse-phase HPLC method with UV detection would be a suitable starting point for monitoring the disappearance of the parent compound.

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7.4, and 9). Phosphate buffers are suitable for the mid-pH range.[3]

  • Sample Preparation: Prepare solutions of Berotralstat Hydrochloride in each buffer at the target experimental concentration.

  • Incubation: Incubate the solutions at the intended experimental temperature (e.g., 37°C). Protect the samples from light to avoid photolytic degradation.

  • Time Points: Collect aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • HPLC Analysis: Immediately analyze the collected samples using a stability-indicating HPLC method to quantify the remaining percentage of Berotralstat Hydrochloride.

  • Data Analysis: Plot the percentage of remaining Berotralstat Hydrochloride against time for each pH. This will reveal the pH at which the compound is most stable.

Interpretation of Results:

  • Rapid degradation at high pH: This would suggest that the compound is susceptible to base-catalyzed hydrolysis. The carboxamide functional group in Berotralstat is a likely site for such degradation.

  • Degradation at low pH: This would indicate acid-catalyzed hydrolysis.

  • Optimal Stability: The pH at which the degradation rate is slowest should be used for your experiments if possible.

Issue 3: Appearance of unknown peaks in HPLC chromatograms during analysis.

Root Cause Analysis:

The appearance of new peaks in your chromatogram is a direct indication of the formation of degradation products. Forced degradation studies are designed to intentionally generate these products to ensure your analytical method can resolve them from the parent compound.[4]

Troubleshooting Steps:

  • Peak Purity Analysis: If your HPLC system has a photodiode array (PDA) detector, perform a peak purity analysis on the Berotralstat peak to ensure it is not co-eluting with any degradation products.

  • Method Specificity: Your analytical method must be "stability-indicating," meaning it can separate the intact drug from its degradation products. If you observe new peaks that are not well-resolved from the main peak, the HPLC method needs to be re-optimized (e.g., by changing the mobile phase composition, gradient, or column chemistry).

  • Characterization of Degradants: While full structural elucidation of degradation products is a complex process, understanding the conditions under which they form (e.g., acidic vs. basic pH) can provide clues about the degradation pathway.

III. Best Practices for Ensuring Experimental Integrity

  • Always use freshly prepared solutions: Due to the potential for pH-dependent hydrolysis, it is strongly recommended to prepare Berotralstat Hydrochloride solutions immediately before use.

  • Validate your analytical methods: Ensure that the analytical method you are using to quantify Berotralstat Hydrochloride is stability-indicating.

  • Control the pH of your experimental system: Use appropriate buffers to maintain a constant pH throughout your experiment.

  • Document everything: Keep detailed records of solution preparation, storage conditions, and any observed issues. This will be invaluable for troubleshooting.

  • Consult Regulatory Guidelines: For formal drug development, always refer to the International Council for Harmonisation (ICH) guidelines on stability testing.[5][6][7]

IV. Conclusion

The experimental success with Berotralstat Hydrochloride is intrinsically linked to a thorough understanding and control of its pH-dependent stability. By anticipating potential issues such as precipitation and degradation, and by employing systematic troubleshooting workflows, researchers can ensure the integrity and reproducibility of their results. This guide provides a foundational framework for addressing these challenges, emphasizing the importance of careful experimental design and the use of stability-indicating analytical methods.

V. References

  • PrecisionFDA. (n.d.). BEROTRALSTAT. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. Retrieved from [Link]

  • Slideshare. (2012, July 28). Ich guidelines for stability studies 1. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). APPLICATION NUMBER: - 214094Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from [Link]

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Forced Degradation and Long-Term Stability Testing for Oral Drug Products: A Practical Approach. Retrieved from [Link]

  • IT Medical Team. (n.d.). Method Development And Validation For Estimation Of Berotralstat By Using Lc. Retrieved from [Link]

  • ThoughtCo. (2022, June 10). How to Make a Phosphate Buffer Solution. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Wel-Screen. (2023, November 29). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. Retrieved from [Link]

  • BioProcess International. (2010, October 31). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Berotralstat. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Clinical Review - Berotralstat (Orladeyo). Retrieved from [Link]

  • BioCryst Pharmaceuticals, Inc. (2022, June 2). Product Monograph ORLADEYO (berotralstat). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Berotralstat Hydrochloride Derivatives

Welcome to the technical support center for the synthesis of Berotralstat hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Berotralstat hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic steps. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of Berotralstat.

Q1: What is the general synthetic strategy for Berotralstat?

A1: The synthesis of Berotralstat is a multi-step process that can be conceptually divided into the preparation of two key fragments followed by their coupling and final deprotection/salt formation. The main fragments are:

  • A pyrazole carboxylic acid derivative: This fragment is typically synthesized through a cyclative condensation followed by an oxidative cleavage of a furan ring, which acts as a latent carboxylic acid.[1]

  • A chiral dibenzylamine fragment: The synthesis of this fragment often involves a diastereoselective Grignard addition to an enantiopure Ellman's chiral tert-butyl sulfinyl imine to establish the desired stereocenter. This is followed by further modifications, such as reductive amination.[1][2]

The two fragments are then joined via an amide coupling reaction.[1][2] The final steps involve the removal of protecting groups and the formation of the dihydrochloride salt.[2][3]

Q2: Why is the choice of starting materials, such as 3-fluoroaniline, critical?

A2: The purity and reactivity of starting materials like 3-fluoroaniline are fundamental to the success of the synthesis. 3-Fluoroaniline is a key building block, and its amino group's reactivity is influenced by the electron-withdrawing nature of the fluorine atom.[4] Impurities in the starting material can lead to the formation of side products that are difficult to separate, ultimately impacting the yield and purity of the final compound. Therefore, sourcing high-purity 3-fluoroaniline with detailed technical documentation is essential for reproducible results.[4]

Q3: What are the most critical steps in the synthesis that require careful optimization?

A3: The most critical steps that demand meticulous optimization are:

  • The diastereoselective Grignard addition: Achieving a high diastereomeric excess is crucial for the overall efficiency of the synthesis, as separating the diastereomers can be challenging.[2]

  • The amide coupling reaction: This step requires careful selection of coupling reagents and conditions to avoid side reactions like racemization and to ensure high conversion.[5][6][7]

  • The final salt formation: Controlling the crystallization process is vital to obtain the desired polymorphic form of Berotralstat dihydrochloride.[8]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the synthesis of Berotralstat derivatives.

Part 1: Synthesis of the Pyrazole Carboxylic Acid Fragment

Problem 1.1: Low yield in the cyclative condensation to form the pyrazole ring.

  • Possible Cause: Incomplete diazotization of the aniline precursor or side reactions during the cyclization.

  • Solution:

    • Ensure complete diazotization: Monitor the diazotization reaction closely using a starch-iodide paper test to check for the presence of nitrous acid. Maintain the reaction temperature strictly, typically between 0-5 °C, to prevent the decomposition of the diazonium salt.

    • Control the pH: The pH of the reaction medium is critical for both the diazotization and the subsequent cyclization. Ensure the appropriate acidic conditions are maintained throughout the reaction.

    • Purity of reagents: Use freshly prepared or high-purity reagents, especially the aniline precursor and sodium nitrite.

Problem 1.2: Incomplete oxidative cleavage of the furan ring to the carboxylic acid.

  • Possible Cause: Insufficient amount of oxidizing agent (e.g., potassium permanganate) or non-optimal reaction temperature.[2]

  • Solution:

    • Stoichiometry of the oxidizing agent: The amount of potassium permanganate is critical. It is often added portion-wise to control the exothermicity of the reaction.[2] If the reaction is sluggish, a slight excess of the oxidizing agent can be added.

    • Temperature control: The reaction is typically heated to drive it to completion.[2] Ensure the reaction mixture is heated uniformly and for a sufficient duration. Monitor the reaction progress by TLC or LC-MS.

    • Quenching: After the reaction is complete, carefully quench the excess oxidizing agent with a suitable reducing agent (e.g., sodium bisulfite) to prevent the formation of over-oxidized byproducts.

Part 2: Synthesis of the Chiral Dibenzylamine Fragment

Problem 2.1: Low diastereoselectivity in the Grignard addition to the Ellman's sulfinyl imine.

  • Possible Cause: The reaction temperature is not low enough, or the Grignard reagent was added too quickly.[2]

  • Solution:

    • Strict temperature control: Maintain the reaction temperature at or below the recommended -10 °C during the addition of the Grignard reagent.[2] Use a cryostat or a well-maintained cooling bath for precise temperature control.

    • Slow addition of the Grignard reagent: Add the Grignard reagent dropwise over an extended period to control the local concentration and minimize side reactions.[2]

    • Anhydrous conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Moisture will quench the Grignard reagent and can affect the stereoselectivity.

    • Purity of the sulfinyl imine: Use highly pure (R)-tert-butyl sulfinyl imine for the best stereochemical outcome.[2]

Problem 2.2: Difficulty in purifying the desired diastereomer.

  • Possible Cause: The diastereomers have very similar polarities, making separation by column chromatography challenging.

  • Solution:

    • Crystallization: Attempt to selectively crystallize the desired diastereomer. This can sometimes be achieved by carefully choosing the solvent system and controlling the cooling rate.[2]

    • Chiral HPLC: For analytical purposes and small-scale preparations, chiral HPLC can be used to separate the diastereomers and determine the diastereomeric ratio.[2]

    • Optimize the reaction: The most effective solution is to optimize the Grignard addition to maximize the formation of the desired diastereomer, thus minimizing the need for extensive purification.[2]

Part 3: Amide Coupling and Final Steps

Problem 3.1: Low yield in the amide coupling reaction.

  • Possible Cause: Inefficient activation of the carboxylic acid, decomposition of the coupling reagent, or side reactions.

  • Solution:

    • Choice of coupling reagent: A variety of coupling reagents can be used, such as PyBOP, HATU, or carbodiimides like EDC in combination with an additive like HOBt.[2][5][7] The choice of reagent can significantly impact the yield. PyBroP has been reported to be effective for this specific coupling.[2]

    • Reaction conditions: Ensure the reaction is performed under anhydrous conditions and at the recommended temperature. The presence of a non-nucleophilic base (e.g., DIEA or triethylamine) is typically required to neutralize the acid formed during the reaction.[5]

    • Purity of reactants: Use pure carboxylic acid and amine fragments. Impurities can interfere with the coupling reaction.

Problem 3.2: Formation of the incorrect polymorph or an amorphous solid during hydrochloride salt formation.

  • Possible Cause: The crystallization conditions (solvent, temperature, cooling rate) are not optimized.[8]

  • Solution:

    • Solvent selection: The choice of solvent is critical for obtaining the desired crystalline form. Methanolic HCl or HCl in dioxane are commonly used.[3][8]

    • Controlled cooling: A slow and controlled cooling rate often favors the formation of well-defined crystals. Seeding with a crystal of the desired polymorph can also be beneficial.

    • Characterization: Use analytical techniques such as X-ray powder diffraction (XRPD) to characterize the solid-state form of the final product and ensure the correct polymorph is obtained.[3]

Experimental Protocols & Visualizations

Key Protocol: Diastereoselective Grignard Addition
  • Charge a three-necked flask with (R,E)-N-(3-cyanobenzylidene)-2-methylpropane-2-sulfinamide and anhydrous toluene under an inert atmosphere.[2]

  • Cool the mixture to -11 °C.[2]

  • Slowly add the pre-formed (3-(bis(trimethylsilyl)amino)-4-fluorophenyl)magnesium bromide solution over 30 minutes, maintaining the internal temperature between -13 to -10 °C.[2]

  • Stir the reaction mixture at this temperature for an additional 30 minutes.[2]

  • Quench the reaction at -10 °C by the slow addition of a pre-cooled 1 N KHSO4 solution.[2]

  • Allow the mixture to warm to 5 °C and stir for 60 minutes before proceeding with the workup.[2]

Data Presentation
ParameterRecommended ValueReference
Grignard Addition Temperature-13 to -10 °C[2]
Quenching Temperature-10 °C[2]
Oxidizing Agent (for acid)Potassium Permanganate[2]
Amide Coupling ReagentPyBroP[2]
Final Salt FormationMethanolic HCl or HCl in Dioxane[3][8]
Visualizations

Berotralstat_Synthesis_Workflow cluster_acid Pyrazole Carboxylic Acid Synthesis cluster_amine Chiral Amine Synthesis cluster_final Final Assembly Aniline Aniline Precursor Pyrazole Pyrazole Intermediate Aniline->Pyrazole Diazotization & Cyclization Diketone Diketone Diketone->Pyrazole Carboxylic_Acid Pyrazole Carboxylic Acid Pyrazole->Carboxylic_Acid Oxidative Cleavage [KMnO4] Amide Berotralstat (Free Base) Carboxylic_Acid->Amide Amide Coupling [PyBroP] Aldehyde 3-Cyanobenzaldehyde Imine Ellman's Sulfinyl Imine Aldehyde->Imine Sulfinamide (R)-tert-butyl sulfinamide Sulfinamide->Imine Sulfinamide_Adduct Diastereomeric Adduct Imine->Sulfinamide_Adduct Grignard Addition Grignard_Reagent Aryl Grignard Reagent Grignard_Reagent->Sulfinamide_Adduct Chiral_Amine Chiral Amine Sulfinamide_Adduct->Chiral_Amine Deprotection Chiral_Amine->Amide Reductive Amination & Coupling Final_Product Berotralstat Dihydrochloride Amide->Final_Product HCl Salt Formation

Caption: Overall synthetic workflow for Berotralstat Hydrochloride.

Troubleshooting_Grignard Start Low Diastereoselectivity in Grignard Addition Check_Temp Was reaction temp ≤ -10 °C? Start->Check_Temp Check_Addition Was Grignard added slowly? Check_Temp->Check_Addition Yes Solution_Temp Action: Improve cooling and monitoring. Check_Temp->Solution_Temp No Check_Moisture Were anhydrous conditions maintained? Check_Addition->Check_Moisture Yes Solution_Addition Action: Use a syringe pump for controlled addition. Check_Addition->Solution_Addition No Solution_Moisture Action: Flame-dry glassware and use fresh anhydrous solvents. Check_Moisture->Solution_Moisture No End Diastereoselectivity Improved Check_Moisture->End Yes Solution_Temp->End Solution_Addition->End Solution_Moisture->End

Caption: Troubleshooting decision tree for low diastereoselectivity.

References

  • Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. (n.d.). Google.
  • Absolute Configuration of Key Intermediates and the Gram Scale Synthesis of Berotralstat and ent-Berotralstat. (2015). The Journal of Organic Chemistry - ACS Publications.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025). Mini-Reviews in Organic Chemistry.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry.
  • Synthesis of Berotralstat Dihydrochloride. (2023). ChemicalBook.
  • Berotralstat - New Drug Approvals. (2020). New Drug Approvals.
  • Solid state forms of berotralstat. (2021). Google Patents.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2025). JACS Au.
  • Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem.

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results in Berotralstat Hydrochloride Experiments

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and interpreting unexpected results during experimentation with Berotralstat Hydrochlor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and interpreting unexpected results during experimentation with Berotralstat Hydrochloride (Orladeyo®). Berotralstat is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein, developed to prevent attacks of Hereditary Angioedema (HAE) by controlling the excessive generation of bradykinin.[1][2][3] While its mechanism is well-defined, the complexities of biological systems can often lead to results that deviate from the expected.

This technical support center moves beyond standard protocols to address the "why" behind these deviations. By understanding the intricate pharmacology of Berotralstat, you can design more robust experiments, confidently interpret your data, and accelerate your research.

Section 1: The Core Mechanism - The Kallikrein-Kinin System

A foundational understanding of Berotralstat's target pathway is critical for diagnosing experimental issues. Berotralstat directly inhibits plasma kallikrein, a serine protease.[4][5] This enzyme's primary function in the context of HAE is to cleave high-molecular-weight kininogen (HMWK), releasing bradykinin.[1][6] Bradykinin is a powerful vasodilator that increases vascular permeability, leading to the characteristic swelling and pain of an HAE attack.[1][7]

G Contact_Activation Contact Activation (e.g., Factor XIIa) Prekallikrein Prekallikrein Contact_Activation->Prekallikrein activates Plasma_Kallikrein Plasma Kallikrein (Target Enzyme) Prekallikrein->Plasma_Kallikrein converts to HMWK High-Molecular-Weight Kininogen (HMWK) Plasma_Kallikrein->HMWK cleaves Bradykinin Bradykinin HMWK->Bradykinin releases Angioedema Vasodilation & Increased Permeability (Angioedema) Bradykinin->Angioedema causes Berotralstat Berotralstat Berotralstat->Plasma_Kallikrein INHIBITS

Caption: Berotralstat's mechanism of action within the Kallikrein-Kinin System.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address common challenges.

Category A: In Vitro Assay & Potency Issues

Question 1: We're observing a significantly higher IC50 (lower potency) for Berotralstat in our plasma kallikrein inhibition assay than reported in the literature. What's going wrong?

This is a frequent issue that typically points to assay conditions rather than a problem with the compound itself.

Answer & Troubleshooting Steps:

  • High Plasma Protein Binding: Berotralstat is approximately 99% bound to plasma proteins.[4][6] If your assay buffer contains high concentrations of serum albumin (like BSA or FBS), the free fraction of Berotralstat available to inhibit the enzyme is drastically reduced, leading to an artificially high IC50.

    • Action: Reduce the serum protein concentration in your assay buffer or, ideally, use a purified system with recombinant plasma kallikrein. If using plasma, be aware that the measured potency will be a reflection of both direct enzyme inhibition and protein binding effects.

  • Substrate Competition: The type and concentration of the substrate used can influence the apparent potency of a competitive inhibitor. If you are using a high concentration of a fluorogenic or chromogenic substrate, it may outcompete Berotralstat for binding to the kallikrein active site.

    • Action: Determine the Michaelis-Menten constant (Km) for your substrate under your specific assay conditions. Ensure your substrate concentration is at or below the Km value to maximize inhibitor sensitivity.

  • Compound Stability & Solubility: Berotralstat Dihydrochloride is soluble in water at acidic pH (≤ 4) but may have reduced solubility at neutral pH.[1] If the compound precipitates in your stock solution or final assay buffer (typically pH 7.4), the effective concentration will be lower than intended.

    • Action: Visually inspect stock solutions for any precipitation. Consider using a co-solvent like DMSO for initial stock preparation, ensuring the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. See Appendix A for a validated protocol.

  • Enzyme Activity & Integrity: Ensure the plasma kallikrein enzyme is active and has not undergone excessive freeze-thaw cycles.

    • Action: Always run a positive control (enzyme + substrate, no inhibitor) and a negative control (buffer + substrate, no enzyme) in every assay plate to confirm enzyme activity and lack of background signal.

Category B: Pharmacokinetic & Bioavailability Discrepancies

Question 2: Our preclinical PK studies in rodents show highly variable plasma concentrations and lower-than-expected oral bioavailability. What factors should we consider?

Answer & Troubleshooting Steps:

Berotralstat's absorption and metabolism are complex, making them susceptible to several biological variables.

  • Food Effects: While food does not significantly impact the total exposure (AUC) in humans, it delays the time to peak concentration (Tmax) from ~2 hours to ~5 hours.[6] This effect could be more pronounced in animal models.

    • Action: Standardize your dosing protocol. Ensure all animals are fasted for a consistent period before dosing or are fed the same diet. Compare results from fasted and fed states to characterize the food effect in your specific model.

  • Metabolism by Cytochrome P450 Enzymes: Berotralstat is a substrate for both CYP2D6 and CYP3A4.[4][6][8] The expression and activity of these enzymes can vary significantly between species, strains, and even individual animals, leading to high variability in clearance.

    • Action: If possible, use animal strains with well-characterized CYP profiles. Be aware that common anesthetics or co-administered drugs can inhibit or induce these enzymes, altering Berotralstat's PK profile.

  • P-glycoprotein (P-gp) Efflux: Berotralstat is a substrate of the P-gp efflux transporter.[9][10] This transporter is highly expressed in the gut and can actively pump the drug back into the intestinal lumen, limiting its absorption and bioavailability.

    • Action: To confirm if P-gp is limiting bioavailability, conduct a study where you co-administer Berotralstat with a known P-gp inhibitor (e.g., verapamil, though use with caution and appropriate dose selection). A significant increase in exposure would confirm P-gp mediated efflux.

ParameterHuman Pharmacokinetic DataPotential Source of Experimental Variation
Tmax (Time to Peak) ~2 hours (fasted), ~5 hours (fed)[6]Inconsistent feeding status of animals.
Plasma Protein Binding ~99%[4][6]Differences in plasma albumin levels between animals.
Metabolism CYP2D6, CYP3A4 Substrate[6][8]Species/strain differences in CYP expression; co-medications.
Transporters P-glycoprotein (P-gp) Substrate[9][10]Variable P-gp expression in the gut of animal models.
Elimination Half-Life ~93 hours[4]May be shorter in species with faster metabolic rates.

Table 1: Key Pharmacokinetic Parameters of Berotralstat and Potential Sources of Experimental Discrepancy.

Category C: Unexpected Drug-Drug Interactions (DDI)

Question 3: We observed an unexpected pharmacological effect when co-administering Berotralstat with another compound in our in vivo model. How do we diagnose a potential DDI?

Answer & Troubleshooting Steps:

Berotralstat is not only a substrate but also an inhibitor of key metabolic pathways, creating a high potential for DDIs. It is a moderate inhibitor of CYP2D6 and CYP3A4 and an inhibitor of P-gp.[1][4][6]

G Berotralstat Berotralstat (150 mg) CYP3A4 CYP3A4 Berotralstat->CYP3A4 Inhibits CYP2D6 CYP2D6 Berotralstat->CYP2D6 Inhibits Pgp P-gp Transporter Berotralstat->Pgp Inhibits CoAdminDrug Co-Administered Drug (Substrate) CoAdminDrug->CYP3A4 Metabolized by CoAdminDrug->CYP2D6 Metabolized by CoAdminDrug->Pgp Transported by Metabolite Increased Plasma Concentration of Co-Administered Drug CYP3A4->Metabolite CYP2D6->Metabolite Pgp->Metabolite

Caption: Berotralstat's potential to inhibit key drug metabolism pathways.

  • Identify the Co-Administered Drug's Profile: First, determine if the other drug is a substrate for CYP3A4, CYP2D6, or P-gp. This information is often available from the manufacturer or in pharmacology databases.

    • Action: Review the literature for the co-administered drug. If it is metabolized by CYP3A4/2D6 or transported by P-gp, there is a high probability of a DDI.

  • Mechanism of Interaction: Berotralstat can increase the plasma concentration of the co-administered drug by inhibiting its metabolism or efflux, potentially leading to exaggerated pharmacological effects or toxicity.

    • Example: If you co-administer Berotralstat with a narrow therapeutic index drug like fentanyl (a CYP3A4 substrate), you must monitor for increased opioid-related effects due to reduced fentanyl clearance.[11][12]

  • Reciprocal Interactions: Remember that the interaction can be bidirectional. If the co-administered drug is a strong inducer of CYP3A4 (e.g., rifampin, St. John's wort), it can decrease the plasma concentration of Berotralstat, potentially leading to a loss of efficacy.[9][10]

    • Action: Avoid co-administration with known strong P-gp or CYP inducers. If unavoidable, the efficacy of Berotralstat may be compromised. See Appendix B for a DDI investigation workflow.

Appendix A: Experimental Protocol

Standard In Vitro Plasma Kallikrein Inhibition Assay

This protocol is designed to be a self-validating system for assessing Berotralstat's potency.

  • Objective: To determine the IC50 of Berotralstat against purified human plasma kallikrein.

  • Materials:

    • Purified Human Plasma Kallikrein (e.g., from a commercial vendor).

    • Fluorogenic Substrate (e.g., H-D-Pro-Phe-Arg-AMC).

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

    • Berotralstat Hydrochloride.

    • DMSO (ACS Grade).

    • 96-well black, flat-bottom microplates.

    • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Compound Preparation: Prepare a 10 mM stock solution of Berotralstat in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series 1:100 in Assay Buffer to create the final compound plate. This minimizes DMSO concentration.

    • Enzyme Preparation: Dilute the plasma kallikrein stock in Assay Buffer to a working concentration (e.g., 2X final concentration, to be determined during assay optimization).

    • Assay Execution:

      • Add 50 µL of Assay Buffer to all wells.

      • Add 25 µL of the diluted Berotralstat solutions (or vehicle control, DMSO diluted in buffer) to the appropriate wells.

      • Add 25 µL of the 2X enzyme solution to all wells except the negative control (add 25 µL of Assay Buffer instead).

      • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of 4X substrate solution (dissolved in Assay Buffer, concentration at its Km) to all wells to initiate the reaction. The final volume will be 125 µL.

    • Data Acquisition: Immediately place the plate in the reader and measure the fluorescence kinetically every 60 seconds for 30 minutes.

  • Controls:

    • 100% Activity Control (Positive): Enzyme + Substrate + Vehicle (DMSO in buffer).

    • 0% Activity Control (Negative): Buffer + Substrate + Vehicle (no enzyme).

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the linear portion of the kinetic read) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - [Rate(Inhibitor) - Rate(Negative)] / [Rate(Positive) - Rate(Negative)]).

    • Plot % Inhibition vs. log[Berotralstat concentration] and fit the data to a four-parameter logistic equation to determine the IC50.

Appendix B: Visualization

Troubleshooting Workflow for Unexpected Drug-Drug Interactions

G Start Unexpected In Vivo Result (Efficacy or Toxicity) CheckPK Review PK Profile of Co-Administered Drug Start->CheckPK IsSubstrate Is it a substrate for CYP3A4, CYP2D6, or P-gp? CheckPK->IsSubstrate DDI_Likely High Likelihood of DDI: Berotralstat inhibits its clearance, increasing exposure. IsSubstrate->DDI_Likely Yes CheckBerotralstatPK Review PK Profile of Berotralstat IsSubstrate->CheckBerotralstatPK No IsInducer Is the co-drug a known inducer of CYP enzymes or P-gp? CheckBerotralstatPK->IsInducer LossOfEfficacy Potential for Berotralstat Loss of Efficacy: Co-drug increases its clearance, decreasing exposure. IsInducer->LossOfEfficacy Yes PD_Interaction Investigate Pharmacodynamic (PD) Interaction: (e.g., off-target synergy) IsInducer->PD_Interaction No

Sources

Troubleshooting

Technical Support Center: Berotralstat Hydrochloride In Vitro Plasma Protein Binding

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for determining and adjusting for the in vitro plasma protein binding (PPB) of Berotralstat Hydrochloride. As...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for determining and adjusting for the in vitro plasma protein binding (PPB) of Berotralstat Hydrochloride. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and field-tested insights necessary to generate accurate, reproducible, and meaningful data. This guide is structured to address common questions and troubleshoot issues you may encounter during your experiments.

Berotralstat is a potent, selective, and orally bioavailable inhibitor of plasma kallikrein, approved for the prophylactic treatment of hereditary angioedema (HAE) attacks.[1][2] Understanding its interaction with plasma proteins is critical, as only the unbound fraction of a drug is free to engage its therapeutic target, distribute into tissues, be metabolized, and cleared.[3][4][5] This guide will walk you through the nuances of accurately measuring and applying this crucial parameter.

Part 1: Frequently Asked Questions (FAQs) — The Fundamentals

This section addresses foundational questions regarding Berotralstat and plasma protein binding.

Q1: What is Berotralstat and why is its plasma protein binding (PPB) significant?

Berotralstat (brand name Orladeyo®) is a small molecule inhibitor of plasma kallikrein.[6][7] In hereditary angioedema (HAE), uncontrolled plasma kallikrein activity leads to excessive bradykinin production, causing painful and dangerous swelling attacks.[6][7] Berotralstat prevents these attacks by inhibiting kallikrein.[6][7][8]

The significance of its PPB lies in the "free drug hypothesis," which states that only the unbound drug concentration is pharmacologically active.[9] A high degree of plasma protein binding can:

  • Limit drug availability: The bound drug acts as a reservoir but is unavailable to inhibit plasma kallikrein.[10]

  • Influence distribution: Binding restricts the drug's ability to leave the bloodstream and enter tissues.[3]

  • Affect clearance: It can reduce the amount of drug available for metabolism by enzymes or excretion by the kidneys.[3]

Therefore, accurately determining the unbound fraction (fu) is essential for interpreting in vitro potency (e.g., IC₅₀ values), predicting pharmacokinetic behavior, and assessing drug-drug interaction (DDI) potential.[3][11]

Q2: What are the standard in vitro methods for determining PPB, and which is recommended for Berotralstat?

Several methods exist, each with its own advantages and disadvantages. The most common are:

  • Equilibrium Dialysis (ED): Considered the "gold standard," this method involves separating a plasma sample containing the drug from a buffer-filled chamber by a semipermeable membrane.[12][13] Only the unbound drug can cross the membrane. At equilibrium, the concentration in the buffer is equal to the unbound concentration in the plasma. It is highly accurate but can be time-consuming.[13][14]

  • Ultrafiltration (UF): A faster method where a plasma sample is centrifuged through a filter that retains proteins and the protein-bound drug, allowing the unbound drug to pass through into the filtrate.[13][14] While quick, it can be susceptible to non-specific binding to the filter and apparatus.[15]

  • Ultracentrifugation: This technique separates the protein-bound drug from the free drug by high-speed centrifugation, but it is equipment-intensive and less common.[15]

For definitive studies, Equilibrium Dialysis is the recommended method due to its accuracy and minimized non-specific binding issues, making it ideal for regulatory submissions.[5][12][16] The Rapid Equilibrium Dialysis (RED) device is a common, high-throughput format for this assay.[3][17]

Q3: To which plasma proteins do drugs like Berotralstat typically bind?

Small molecule drugs primarily bind to two major plasma proteins:

  • Albumin: The most abundant plasma protein, typically binding acidic and neutral drugs.[9][10]

  • α1-Acid Glycoprotein (AAG): Binds primarily to basic and neutral drugs.[9]

The specific binding profile of Berotralstat would need to be empirically determined, but it is crucial to use plasma with normal physiological levels of these proteins for accurate results.

Part 2: Experimental Workflow & Protocol — Equilibrium Dialysis

This section provides a validated, step-by-step protocol for determining the plasma protein binding of Berotralstat using a 96-well Rapid Equilibrium Dialysis (RED) plate.

Workflow Overview

The diagram below outlines the critical stages of the Equilibrium Dialysis experiment, from initial setup and preliminary checks to the final calculation of the unbound fraction.

EquilibriumDialysisWorkflow cluster_prep Phase 1: Preparation & QC cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Calculation prep_compound Prepare Berotralstat Stock Solution prep_plasma Thaw & Prepare Plasma Pool prep_compound->prep_plasma prep_device Hydrate Dialysis Membrane (MWCO 12-14 kDa) prep_plasma->prep_device qc_controls Prepare Controls (Warfarin, Propranolol) prep_device->qc_controls spike Spike Compound into Plasma qc_controls->spike Proceed to Experiment load_plasma Load Plasma Chamber spike->load_plasma load_buffer Load Buffer Chamber (PBS, pH 7.4) incubate Incubate at 37°C with Shaking (4-6h) load_buffer->incubate sample Sample Plasma & Buffer Chambers incubate->sample Post- Equilibrium matrix_match Matrix-Match Samples sample->matrix_match lcms Quantify by LC-MS/MS matrix_match->lcms calculate Calculate fu and % Bound lcms->calculate

Caption: Workflow for determining plasma protein binding using Equilibrium Dialysis.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well RED device. All determinations should be performed in triplicate or quadruplicate.[18]

  • Preparation:

    • Prepare a stock solution of Berotralstat Hydrochloride in a suitable solvent (e.g., DMSO). The final solvent concentration in plasma should not exceed 0.5-1% to avoid protein precipitation.

    • Thaw pooled human plasma (with anticoagulant like K₂EDTA or Heparin) at 37°C and centrifuge to remove any cryoprecipitates. Keep on ice.

    • Prepare dialysis buffer: Isotonic phosphate-buffered saline (PBS) at pH 7.4.[17]

    • Prepare the RED device according to the manufacturer's instructions. This typically involves rinsing and hydrating the dialysis membranes (e.g., molecular weight cutoff of 12-14 kDa).[12][17]

  • Compound Spiking:

    • Spike the pooled plasma with Berotralstat to the desired final concentration (e.g., 1 µM).[12] Gently vortex to mix.

    • Self-Validation Check: Include control compounds. Use Warfarin as a high-binding control (~99.5% bound) and Propranolol or Atenolol as a moderate-to-low binding control.[9][17]

  • Loading the RED Device:

    • Add the spiked plasma (e.g., 300 µL) to the plasma chamber (often colored red) of each well.[17]

    • Add dialysis buffer (e.g., 500 µL) to the corresponding buffer chamber of each well.[17]

  • Incubation:

    • Seal the plate securely with an adhesive seal.

    • Incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4 to 6 hours.[17][18] The exact time should be sufficient to reach equilibrium, which should be determined in a preliminary experiment.[3]

  • Sampling and Analysis:

    • After incubation, carefully remove the seal.

    • Harvest aliquots (e.g., 50-100 µL) from both the buffer and plasma chambers.

    • Crucial Step (Matrix Matching): To avoid analytical artifacts from different matrices, dilute the buffer sample with blank plasma and the plasma sample with buffer to ensure both final samples have the identical composition (e.g., 50% plasma, 50% buffer).[18]

    • Add an appropriate internal standard and precipitate proteins using a crash solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins and analyze the supernatant using a validated LC-MS/MS method.

Part 3: Troubleshooting Guide — Common Pitfalls and Solutions

Q4: My measured fraction unbound (fu) is significantly different from expected values. What went wrong?

This is a common issue with several potential causes. Systematically check the following:

Potential Cause Explanation & Troubleshooting Steps
Equilibrium Not Reached The incubation time was too short for Berotralstat to fully diffuse across the membrane. Solution: Run a time-to-equilibrium experiment by sampling at multiple time points (e.g., 2, 4, 6, 8 hours) to determine when the concentration in the buffer chamber plateaus.[3][18]
Compound Instability Berotralstat may be degrading in the plasma matrix at 37°C over the incubation period. Solution: Assess the stability of Berotralstat in plasma under the assay conditions. If unstable, consider a shorter incubation time (if equilibrium can be reached) or a different method like ultrafiltration.[3][15]
Non-Specific Binding (NSB) The compound is adsorbing to the walls of the dialysis device or the membrane itself, artificially lowering the concentration in both chambers and potentially skewing the ratio.[16] Solution: Perform a control experiment by incubating Berotralstat in buffer on both sides of the membrane. Calculate recovery: (Total amount post-incubation / Total amount pre-incubation) * 100. Low recovery (<80%) indicates significant NSB.[3]
Incorrect pH The pH of the buffer and plasma can shift during incubation, especially if not sealed properly in a CO₂ incubator, affecting the ionization state of the drug and its binding.[19] Solution: Ensure the plate is well-sealed. Verify the pH of both chambers post-incubation. Use a buffer system robust at 37°C.[19]
Analytical Issues Matrix effects in the LC-MS/MS analysis can suppress or enhance the signal differently in the plasma vs. buffer samples if not properly matrix-matched. Solution: Re-verify that the matrix-matching step was performed correctly.[18] Ensure the analytical method is validated for linearity, precision, and accuracy in the final mixed matrix.

Q5: I'm seeing high variability between my replicates. How can I improve precision?

High variability undermines confidence in the data.

  • Pipetting Accuracy: Ensure calibrated pipettes are used and that there are no air bubbles when loading the viscous plasma.

  • Plate Sealing: Inconsistent or poor sealing can lead to evaporation and pH shifts, causing well-to-well differences. Use high-quality seals and apply firm, even pressure.

  • Shaking Speed: Ensure the orbital shaker speed is consistent and does not cause splashing between chambers.

  • Plasma Homogeneity: Ensure the pooled plasma was thoroughly but gently mixed after thawing and before spiking.

Q6: How do I handle suspected non-specific binding (NSB)?

If you've confirmed NSB is an issue through a recovery experiment, several strategies can mitigate it:

  • Pre-treatment of Device: Some protocols suggest pre-rinsing the device with an ethanol solution to reduce surface activity.[17]

  • Addition of Surfactants: For highly lipophilic compounds, adding a very low concentration (e.g., 0.01% v/v) of a non-ionic surfactant like Solutol® to the buffer has been shown to reduce NSB without interfering with protein binding itself.[20][21] This should be validated carefully.

  • Mathematical Correction: While less ideal, some models can attempt to correct for NSB if the extent of binding to the apparatus is quantified. However, prevention is the better approach.

Part 4: Data Interpretation and Adjustment

Q7: How do I calculate the fraction unbound (fu) and percent bound?

The calculations are straightforward based on the concentrations measured by LC-MS/MS.

  • Fraction Unbound (fu): fu = CBuffer / CPlasma

    Where:

    • CBuffer = Concentration of Berotralstat in the buffer chamber at equilibrium.

    • CPlasma = Concentration of Berotralstat in the plasma chamber at equilibrium.

  • Percent Bound (% Bound): % Bound = (1 - fu) * 100

Q8: How do I use the fu value to adjust my in vitro potency data?

An observed IC₅₀ from a cell-free assay (like an enzyme inhibition assay) does not account for plasma protein binding. To estimate the effective potency in the presence of plasma, you must calculate the unbound IC₅₀ (IC₅₀,u).

IC₅₀,u = Observed IC₅₀ * fu

This adjusted value represents the concentration of unbound drug required to achieve 50% inhibition and is a more physiologically relevant metric for predicting in vivo efficacy.

Example Calculation
ParameterValueSource
Observed Berotralstat IC₅₀10 nMHypothetical Assay Result
Measured fu in human plasma0.02From your ED experiment
Calculated Unbound IC₅₀,u 10 nM * 0.02 = 0.2 nM Adjusted Potency

This calculation is critical. A drug that appears potent in a buffer-based assay could be significantly less effective in vivo if it is highly protein-bound. Regulatory agencies like the FDA expect DDI potential to be assessed using unbound concentrations.[22][23][24]

References

  • Berotralstat | C30H26F4N6O | CID 137528262. PubChem, National Center for Biotechnology Information. [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem, National Center for Biotechnology Information. [Link]

  • Berotralstat | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Protein Binding by Equilibrium Dialysis. Bio-protocol. [Link]

  • Berotralstat Monograph for Professionals. Drugs.com. [Link]

  • Orladeyo (Berotralstat): Preventing Hereditary Angioedema Attacks. Counterforce Health. [Link]

  • A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive. PubMed, National Library of Medicine. [Link]

  • Drug Distribution: Plasma Protein Binding. JoVE. [Link]

  • Equilibrium dialysis – Knowledge and References. Taylor & Francis Online. [Link]

  • Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine. Walsh Medical Media. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • On the calculation of the concentration dependence of drug binding to plasma proteins... PubMed, National Library of Medicine. [Link]

  • Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. Dana Bioscience. [Link]

  • ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. U.S. Food and Drug Administration (FDA). [Link]

  • How do we determine non-specific drug binding in Equilibrium Dialysis studies? ResearchGate. [Link]

  • A Novel Method for Preventing Non-specific Binding in Equilibrium Dialysis Assays Using Solutol® as an Additive | Request PDF. ResearchGate. [Link]

  • Validation of 96-well equilibrium dialysis with non-radiolabeled drug for definitive measurement of protein binding... PubMed, National Library of Medicine. [Link]

  • PharmPK Discussion - Unbound fraction calculation. Boomer.org. [Link]

  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. [Link]

  • FDA Publishes Guidance on Drug-Drug Interaction Studies for a Therapeutic Protein. BioPharm International. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Plasma Protein Binding Assay. Creative Bioarray. [Link]

  • FDA guides drug-drug interaction studies for therapeutic proteins. RAPS. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • M12 Drug Interaction Studies. U.S. Food and Drug Administration (FDA). [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. [Link]

  • Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor... PubMed, National Library of Medicine. [Link]

  • Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. PMC, National Library of Medicine. [Link]

  • Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor... | Request PDF. ResearchGate. [Link]

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Optimization

Berotralstat Hydrochloride Studies: A Technical Support Guide

Welcome to the technical support center for researchers utilizing Berotralstat Hydrochloride (ORLADEYO®). This guide is designed to provide practical, in-depth assistance for your experimental design, execution, and trou...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing Berotralstat Hydrochloride (ORLADEYO®). This guide is designed to provide practical, in-depth assistance for your experimental design, execution, and troubleshooting. As drug development professionals, we understand that robust and reproducible data are paramount. This resource synthesizes established protocols, mechanistic insights, and field-proven experience to help you navigate the complexities of studying this potent plasma kallikrein inhibitor.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of Berotralstat, providing a solid foundation for your experimental work.

Q1: What is the precise mechanism of action of Berotralstat?

Berotralstat is a selective, orally administered small-molecule inhibitor of plasma kallikrein.[1][2] Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system (KKS).[3][4] Its primary function is to cleave high-molecular-weight-kininogen (HMWK) to produce bradykinin, a potent vasodilator that increases vascular permeability.[3][5] In pathological conditions like Hereditary Angioedema (HAE), where the primary inhibitor of plasma kallikrein (C1-inhibitor) is deficient or dysfunctional, uncontrolled kallikrein activity leads to excessive bradykinin generation, causing angioedema attacks.[2][4][5] Berotralstat binds to plasma kallikrein and inhibits its proteolytic activity, thereby controlling the generation of bradykinin.[3][6]

Berotralstat_MoA cluster_KKS Kallikrein-Kinin System (KKS) cluster_Pathology Pathological Outcome HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by PKa Angioedema Angioedema (Swelling, Pain) Bradykinin->Angioedema ↑ Vascular Permeability PKa Plasma Kallikrein (PKa) Berotralstat Berotralstat Berotralstat->PKa Inhibition

Caption: Mechanism of Berotralstat Action.

Q2: How should I prepare and store Berotralstat Hydrochloride for in vitro use?

Proper handling of the compound is critical for experimental success. Berotralstat dihydrochloride is a white to off-white powder.[3][7] Its solubility is pH-dependent.

PropertyValueSource
Chemical Name 1-[3-(aminomethyl)phenyl]-N-(5-{(R)-(3-cyanophenyl)[(cyclopropylmethyl)amino]methyl}-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide dihydrochloride[3]
Molecular Formula C₃₀H₂₆F₄N₆O · 2HCl[3][8]
Molecular Weight 635.49 g/mol (dihydrochloride)[3][8]
Solubility Soluble in water at pH ≤ 4.[3][7][9]
Storage (Solid) 4°C, stored under nitrogen, away from moisture.[8]
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month. Stored under nitrogen, away from moisture.[8]

Preparation Protocol:

  • For aqueous solutions, use a buffer with a pH of 4 or lower to ensure complete dissolution.

  • Warm the solvent slightly if needed, but avoid high temperatures to prevent degradation.

  • Always prepare fresh solutions for your experiments or use aliquots from a freshly prepared stock stored at -80°C to avoid freeze-thaw cycles.[10]

Q3: Are there known drug-drug interactions or off-target effects I should consider?

Yes, Berotralstat has well-documented interactions with the Cytochrome P450 (CYP) enzyme system and drug transporters, which is a critical consideration for co-treatment studies.

SystemInteractionImplication for ResearchSource
CYP Enzymes Moderate inhibitor of CYP2D6 and CYP3A4. Weak inhibitor of CYP2C9 and CYP2C19.If using cell lines or animal models, consider their CYP expression profiles. Co-treatment with compounds metabolized by CYP2D6/3A4 may lead to altered pharmacokinetics.[2][3][4]
Transporters Substrate of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).The presence of P-gp/BCRP inhibitors (e.g., cyclosporine) can increase Berotralstat's concentration. Conversely, inducers (e.g., rifampin) can decrease its concentration and efficacy.[3][4]
Transporters Inhibitor of P-gp at higher concentrations (300 mg dose in clinical studies).May affect the transport of other P-gp substrates in your experimental system.[3][7]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific experimental issues.

Issue 1: High Variability or Poor Reproducibility in Plasma Kallikrein Activity Assays

Inconsistent results in chromogenic or fluorogenic plasma kallikrein (PKa) assays are a common challenge. The root cause often lies in pre-analytical sample handling or a lack of assay specificity.

Causality: The kallikrein-kinin system is highly sensitive to contact activation, especially at low temperatures.[10][11] Furthermore, common peptide substrates can be cleaved by other plasma proteases, leading to a high background signal.[5]

Troubleshooting_PKa_Assay cluster_PreAnalytics Pre-Analytical Checks cluster_Analytics Analytical Checks cluster_Solutions Solutions Start High Variability in PKa Assay Results CheckCollection 1. Blood Collection: Used 3.2% Sodium Citrate? Start->CheckCollection CheckTemp 2. Processing Temp: Maintained at 15-25°C before centrifugation? CheckCollection->CheckTemp Yes Sol_Collection Use correct anticoagulant. CheckCollection->Sol_Collection No CheckStorage 3. Plasma Storage: Flash-frozen aliquots? Stored at ≤ -70°C? Avoided freeze-thaw? CheckTemp->CheckStorage Yes Sol_Temp Process fresh plasma at RT (15-25°C) to prevent cold activation. CheckTemp->Sol_Temp No CheckSpecificity 4. Assay Specificity: Included a specific PKa inhibitor (e.g., Lanadelumab, PKSI) as a negative control? CheckStorage->CheckSpecificity Yes Sol_Storage Aliquot plasma immediately after centrifugation and freeze at -80°C. Thaw rapidly at 37°C before use. CheckStorage->Sol_Storage No CheckSubstrate 5. Substrate Control: Is the substrate (e.g., S-2302) also sensitive to plasmin? Considered plasmin-specific controls? CheckSpecificity->CheckSubstrate Yes Sol_Specificity Subtract signal from inhibitor-treated sample to quantify *specific* PKa activity. CheckSpecificity->Sol_Specificity No

Caption: Troubleshooting workflow for PKa assays.

Recommended Protocol for Sample Handling and Assay:

  • Blood Collection: Collect whole blood in tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[10]

  • Processing: Keep samples at room temperature (15-25°C) and centrifuge at 2000 x g for 20 minutes within a few hours of collection. Crucially, avoid placing samples on ice , as low temperatures can activate prekallikrein.[10][11][12]

  • Storage: Immediately after centrifugation, aliquot the platelet-poor plasma into polypropylene tubes, flash-freeze, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

  • Assay Execution:

    • Thaw plasma samples rapidly in a 37°C water bath immediately before use and keep at room temperature.[11]

    • Run parallel reactions: one with your test sample (containing Berotralstat) and one with a vehicle control.

    • Crucial Control: To determine specific PKa activity, include a control sample treated with a highly specific PKa inhibitor (other than Berotralstat) to measure and subtract the non-kallikrein-mediated substrate cleavage.[5]

ParameterRecommendationRationale
Assay Buffer Tris Buffer, pH 7.8Optimal pH for kallikrein activity.[10]
Substrate Chromogenic (e.g., S-2302) or FluorogenicS-2302 is widely used but also sensitive to plasmin; controls are essential.[10]
Temperature 37°CStandard enzymatic assay temperature.
Readout 405 nm (Chromogenic)Measures the release of p-nitroaniline (pNA).[11][12]
Data Analysis Kinetic (rate of change in absorbance)Provides a more accurate measure of enzyme activity than endpoint reads.
Issue 2: Lower-Than-Expected Efficacy of Berotralstat in an Animal Model

Observing a flat dose-response curve or minimal effect in an animal model can be perplexing. The cause may lie in the model selection, pharmacokinetics, or dose range.

Causality: Berotralstat's efficacy is dependent on the underlying pathology being driven by the kallikrein-kinin system. If the induced inflammation or edema in the model is bradykinin-independent, the drug will have limited effect.[13] Additionally, pharmacokinetic differences between species can lead to insufficient drug exposure.[13][14]

Troubleshooting Steps:

  • Validate the Animal Model: Confirm that the pathological endpoint in your chosen model (e.g., carrageenan-induced paw edema) is indeed mediated by bradykinin. Review literature to ensure the model is appropriate for testing a kallikrein inhibitor.

  • Assess Drug Exposure: Do not assume efficacy failure without pharmacokinetic data. Collect plasma samples at various time points post-dosing to measure Berotralstat concentrations (Cmax and AUC). This will confirm whether the compound is being absorbed and reaching sufficient levels.[13]

  • Expand the Dose Range: The selected doses may be too low or too high (on the plateau of the dose-response curve).[13] A wider dose range in a follow-up study may be necessary to properly characterize the drug's effect. Population pharmacokinetic modeling has shown that weight can affect Berotralstat clearance and volume, though dose adjustments are not typically required in human subpopulations.[14]

  • Review Formulation and Administration: Ensure the vehicle used for oral gavage is appropriate and that the compound remains in solution or a stable suspension.

References

  • ORLADEYO (berotralstat) Prescribing Information . U.S. Food and Drug Administration. [Link]

  • Berotralstat Monograph for Professionals . Drugs.com. [Link]

  • Berotralstat Drug Information . PharmaCompass.com. [Link]

  • Berotralstat Summary . PubChem, National Center for Biotechnology Information. [Link]

  • Kallikrein-like activity, plasma . ChromogenicSubstrates.com. [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings . Drugs.com. [Link]

  • Clinical Review - Berotralstat (Orladeyo) . NCBI Bookshelf, National Institutes of Health. [Link]

  • Study Details | NCT05453968 | Berotralstat Treatment in Children With Hereditary Angioedema . ClinicalTrials.gov. [Link]

  • Plasma Kallikrein-like activity . CoaChrom. [Link]

  • BioCryst Announces FDA Approval of ORLADEYO™ (berotralstat) . BioCryst Pharmaceuticals, Inc. [Link]

  • Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial . PubMed. [Link]

  • FDA approves Orladeyo (berotralstat), first oral, once-daily therapy . HAE International. [Link]

  • BioCryst Announces FDA Approval of ORLADEYO® (berotralstat) Oral Pellets . BioCryst Pharmaceuticals, Inc. [Link]

  • Berotralstat achieves long-term prophylaxis for hereditary angioedema attacks . Healio. [Link]

  • Orladeyo (berotralstat) FDA Approval History . Drugs.com. [Link]

  • Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians . Frontiers in Immunology. [Link]

  • Product Quality Review(s) for Application 214094Orig1s000 . U.S. Food and Drug Administration. [Link]

  • NDA 214094 Clinical Pharmacology Review . U.S. Food and Drug Administration. [Link]

  • Other Review(s) for Application 214094Orig1s000 . U.S. Food and Drug Administration. [Link]

  • Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial . ResearchGate. [Link]

  • BioCryst Presents New Data on the Long-term Efficacy and Safety of ORLADEYO® (berotralstat) . BioCryst Pharmaceuticals, Inc. [Link]

  • BioCryst Presents New Data Demonstrating Consistently Low Attack Rates Among HAE Patients After Switching to ORLADEYO® (berotralstat) . BioCryst Pharmaceuticals, Inc. [Link]

  • Solid state forms of berotralstat.
  • Berotralstat for Pediatric Hereditary Angioedema (APeX-P Trial) . Power.com. [Link]

  • BioCryst Presents New Real-world Data Showing Rapid, Substantial and Sustained HAE Attack Rate Reductions After Beginning ORLADEYO® (berotralstat) Treatment . FirstWord Pharma. [Link]

  • BioCryst Presents New Data on the Long-term Efficacy and Safety of ORLADEYO® (berotralstat) Across all Ages at EAACI . BioCryst Pharmaceuticals, Inc. [Link]

  • A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema . PubMed Central, National Institutes of Health. [Link]

  • Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody . PMC, National Institutes of Health. [Link]

  • Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo . Frontiers in Medicine. [Link]

  • A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors . NIH National Library of Medicine. [Link]

  • A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema . Allergy. [Link]

  • Berotralstat effectiveness and safety in patients with hereditary angioedema with normal C1 inhibitor . PMC, National Institutes of Health. [Link]

  • Berotralstat in hereditary angioedema due to C1 inhibitor deficiency: first real-world evidence from a Canadian center . Frontiers in Allergy. [Link]

  • Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema . PMC, PubMed Central. [Link]

  • Clinical Trials of Berotralstat | Download Scientific Diagram . ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Oral Plasma Kallikrein Inhibitors: Berotralstat Hydrochloride vs. Emerging Alternatives

Introduction: The Challenge of Hereditary Angioedema and the Kallikrein-Kinin System Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe sw...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Hereditary Angioedema and the Kallikrein-Kinin System

Hereditary Angioedema (HAE) is a rare and debilitating genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1][2] The underlying cause for most HAE patients is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][3] This impairment leads to dysregulation of the plasma kallikrein-kinin system, resulting in the uncontrolled production of bradykinin.[2][4] Bradykinin is a potent vasodilator that increases vascular permeability, leading to the subcutaneous and submucosal fluid accumulation that manifests as swelling and pain.[5][6]

For decades, treatment for HAE was limited to on-demand therapies, often administered via injection, which placed a significant burden on patients' quality of life.[7] The strategic therapeutic goal has since shifted towards prophylactic (preventive) treatments that can reduce the frequency and severity of attacks. A key target in this endeavor is plasma kallikrein, the serine protease responsible for cleaving high-molecular-weight-kininogen (HMWK) to release bradykinin.[5][8] The advent of orally bioavailable small-molecule inhibitors of plasma kallikrein represents a paradigm shift, offering patients a more convenient and less invasive long-term prophylactic option.

This guide provides a detailed comparison of Berotralstat Hydrochloride (Orladeyo®), the first FDA-approved oral plasma kallikrein inhibitor for HAE prophylaxis, with other emerging oral inhibitors, focusing on their mechanism, clinical performance, and the experimental methodologies used for their evaluation.

The Central Mechanism: Inhibiting the Engine of Angioedema

The therapeutic rationale for plasma kallikrein inhibitors is straightforward: by blocking the enzymatic activity of plasma kallikrein, these drugs prevent the excessive generation of bradykinin.[4] This targeted intervention addresses the root cause of swelling in HAE patients.

Berotralstat is a potent and selective inhibitor that binds to plasma kallikrein, blocking its proteolytic activity.[4][5][9] This action effectively controls the release of bradykinin, preventing the cascade that leads to angioedema attacks.[5][6] Other oral inhibitors, such as sebetralstat, operate via the same fundamental mechanism of competitive, reversible inhibition of plasma kallikrein.

Below is a diagram illustrating the Kallikrein-Kinin System and the therapeutic intervention point for these inhibitors.

Kallikrein_Kinin_System cluster_caption Kallikrein-Kinin Pathway and Inhibition HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Activates PK Prekallikrein PKA Plasma Kallikrein (PKa) PK->PKA Activated by FXIIa PKA->HMWK Cleaves FXIIa Activated Factor XII (FXIIa) PKA->FXIIa Reciprocal Activation Inhibitors Oral PKa Inhibitors (Berotralstat, Sebetralstat) Inhibitors->PKA Angioedema Angioedema (Swelling & Pain) B2R->Angioedema FXIIa->PK

Caption: The Kallikrein-Kinin pathway in HAE and the site of action for oral plasma kallikrein inhibitors.

Comparative Profile of Oral Plasma Kallikrein Inhibitors

While sharing a common mechanism, oral kallikrein inhibitors are distinguished by their clinical indications, pharmacokinetic profiles, and clinical trial outcomes. Berotralstat is approved for long-term prophylaxis, whereas sebetralstat has been developed for on-demand treatment of acute attacks.

FeatureBerotralstat Hydrochloride (Orladeyo®)Sebetralstat (KVD900 / EKTERLY™)Avoralstat (BCX4161)
Primary Indication Long-term prophylaxis of HAE attacks[9][10]On-demand treatment of HAE attacks[11][12]Previously under development for HAE prophylaxis[13]
Dosing Regimen Once daily (150 mg or 110 mg) with food[6]As needed at the onset of an attack[14]Previously studied at 400 mg every 8 hours[13]
Key Characteristic First approved oral, once-daily prophylactic therapy[4][10]Rapid absorption for acute symptom relief[14][15]Early-phase development; well-tolerated in Phase 1[13]
Developer BioCryst Pharmaceuticals[10]KalVista Pharmaceuticals[16]BioCryst Pharmaceuticals[13]

Head-to-Head Performance Analysis

Direct comparative trials between these oral agents are not yet available; therefore, this analysis synthesizes data from their respective placebo-controlled studies.

Efficacy

Berotralstat has demonstrated significant and sustained reductions in HAE attack rates in its pivotal Phase 3 APeX-2 trial.[17]

Berotralstat APeX-2 Trial (24 Weeks)PlaceboBerotralstat (110 mg)Berotralstat (150 mg)
Mean Attack Rate (per month) 2.351.651.31
Reduction vs. Placebo -30%[6]44.2%[6]
P-value vs. Placebo -P = 0.024[17]P < 0.001[17]

These reductions in attack frequency were sustained over the long term, with patients reporting improved quality of life.[2][18]

Sebetralstat , designed for acute treatment, is evaluated on different endpoints, such as time to symptom relief and the use of conventional rescue medication. In a Phase 2 trial, sebetralstat significantly prolonged the time to use of standard rescue treatment compared to placebo (p=0.0010) and demonstrated faster symptom relief.[14] Its rapid absorption, with a geometric mean plasma concentration of 501 ng/mL at just 15 minutes, is critical for its on-demand mechanism.[14]

Safety and Tolerability

The safety profiles of oral kallikrein inhibitors are a key consideration for long-term patient adherence and use.

Common Adverse Events (>5% incidence)Berotralstat (150 mg)[6][19]SebetralstatAvoralstat (multiple doses)[13]
Abdominal Pain 16%Not specified as commonReported
Vomiting 12%Not specified as commonNot specified as common
Diarrhea 12%Not specified as commonNot specified as common
Back Pain 6%Not specified as commonReported
Heartburn 7%Not specified as commonNot specified as common
Serious Adverse Events No drug-related serious AEs reported in pivotal trials[17]No serious AEs reported in Phase 2[14]No serious AEs reported in Phase 1[13]

The most common adverse events associated with Berotralstat are gastrointestinal in nature and are typically mild to moderate.[1][20] Doses higher than the recommended 150 mg once daily are not advised due to a risk of QT prolongation.[5][9] Avoralstat was also generally well-tolerated in its Phase 1 study, with gastrointestinal AEs being more frequent at the highest dose tested (2400 mg/day).[13]

Supporting Experimental Data & Protocols

The evaluation of plasma kallikrein inhibitors relies on a combination of robust in-vitro assays and well-designed clinical trials. The causality behind these choices is to first establish biochemical potency and selectivity before assessing clinical efficacy and safety.

Protocol 1: In-Vitro Chromogenic Assay for Plasma Kallikrein Inhibition

This assay is a self-validating system to determine the inhibitory potency (e.g., IC50) of a compound on plasma kallikrein. It measures the residual enzyme activity after incubation with the inhibitor.

Principle: Plasma kallikrein cleaves a specific chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.[21]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., Berotralstat) in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of purified human plasma kallikrein in a suitable buffer (e.g., Tris-HCl).

    • Prepare a working solution of a chromogenic substrate specific for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302).[21]

    • Prepare a reaction buffer (e.g., Tris-HCl with NaCl and PEG).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the test inhibitor at various concentrations (serial dilutions) to the wells. Include a vehicle control (solvent only) and a positive control (known inhibitor).

    • Add 70 µL of reaction buffer to all wells.

    • Add 10 µL of the plasma kallikrein solution to initiate the pre-incubation. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Add 10 µL of the chromogenic substrate solution to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader (kinetic method).[21]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA/min) for each concentration.

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Assay_Workflow Start Start Prep Prepare Reagents: - Inhibitor Dilutions - Enzyme (PKa) - Substrate Start->Prep Plate Plate Inhibitor & Buffer Prep->Plate Incubate1 Add PKa Enzyme Pre-incubate 15 min Plate->Incubate1 React Add Chromogenic Substrate Incubate1->React Read Kinetic Read (405 nm) for 30 min React->Read Analyze Calculate Reaction Rates Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for an in-vitro plasma kallikrein (PKa) chromogenic inhibition assay.

Protocol 2: Phase 3 Clinical Trial Design for HAE Prophylaxis

The design of a pivotal trial like APeX-2 is critical for establishing clinical efficacy and safety. It must be a self-validating system with a placebo control to account for the variable nature of HAE.

Principle: A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard to eliminate bias and demonstrate a statistically significant treatment effect.[17]

Key Methodological Steps (based on APeX-2 design):

  • Patient Selection:

    • Enroll patients (e.g., aged ≥12 years) with a confirmed diagnosis of HAE Type I or II.[17]

    • Require a minimum historical attack frequency (e.g., at least two attacks per month) during a prospective run-in period to ensure the patient population is suitable for evaluating a prophylactic effect.[17]

  • Randomization and Blinding:

    • Randomly assign eligible patients in a 1:1:1 ratio to receive the investigational drug (e.g., Berotralstat 110 mg or 150 mg) or a matching placebo.[17]

    • Maintain blinding for patients, investigators, and site staff throughout the treatment period.

  • Treatment Period:

    • Administer the assigned treatment once daily for a pre-defined period (e.g., 24 weeks).

    • Patients record all HAE attacks in a daily electronic diary, noting the time, location, severity, and any rescue medication used.

  • Endpoints:

    • Primary Efficacy Endpoint: The rate of investigator-confirmed HAE attacks during the treatment period.[17]

    • Secondary Endpoints: Quality of life assessments (e.g., Angioedema Quality of Life Questionnaire - AE-QoL), rate of attacks requiring rescue medication, and attack severity.[3]

  • Safety Monitoring:

    • Systematically collect data on all adverse events (AEs), serious adverse events (SAEs), vital signs, and clinical laboratory results throughout the trial.

Clinical_Trial_Workflow cluster_treatment Screening Patient Screening (HAE Diagnosis, Attack History) RunIn Prospective Run-in Period (Confirm Attack Rate) Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization GroupA Group A: Drug Dose 1 (e.g., 110 mg) Randomization->GroupA GroupB Group B: Drug Dose 2 (e.g., 150 mg) Randomization->GroupB Placebo Group C: Placebo Randomization->Placebo Treatment 24-Week Double-Blind Treatment Period FollowUp Data Collection & Analysis (Efficacy & Safety Endpoints) Treatment->FollowUp Unblinding Study Unblinding FollowUp->Unblinding

Caption: A generalized workflow for a Phase 3 prophylactic HAE clinical trial.

Conclusion and Future Perspectives

Berotralstat Hydrochloride has established a new standard of care in HAE prophylaxis as the first approved oral, once-daily plasma kallikrein inhibitor. Its proven efficacy in reducing attack rates, combined with a manageable safety profile, offers a significant advantage over injectable therapies for many patients.

The landscape of HAE treatment continues to evolve rapidly. The development of other oral agents, such as the fast-acting on-demand therapy sebetralstat, provides complementary options for patients. While Berotralstat focuses on preventing attacks, sebetralstat aims to halt them quickly after onset. This distinction highlights a shift towards a more comprehensive and patient-centric toolkit for managing HAE, where different oral therapies can be deployed for different clinical needs.

Future research will likely focus on direct head-to-head trials to better delineate the comparative efficacy and safety of these agents. Furthermore, the exploration of kallikrein inhibitors for other bradykinin-mediated diseases and the development of next-generation molecules with improved pharmacokinetic and safety profiles will continue to be an area of intense scientific interest.

References

  • Oral plasma kallikrein inhibitor BCX7353 for treatment of hereditary angioedema - PubMed. (n.d.).
  • Berotralstat Monograph for Professionals - Drugs.com. (2024, April 10).
  • Oral Plasma Kallikrein Inhibitor Significantly Reduces Attacks of Hereditary Angioedema. (2018, August 6). HCPLive.
  • Orladeyo - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved from

  • Berotralstat: Uses, Dosage, Side Effects, Warnings - Drugs.com. (n.d.).
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  • Berotralstat | C30H26F4N6O | CID 137528262 - PubChem. (n.d.).
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  • Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial - PubMed. (n.d.).
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  • Kallikrein inhibitor activity - ChromogenicSubstrates.com. (n.d.).
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Comparative

A Comparative Guide to Berotralstat Hydrochloride and Lanadelumab for Hereditary Angioedema Prophylaxis

A Technical Resource for Researchers and Drug Development Professionals Introduction: The Evolving Landscape of Hereditary Angioedema Prophylaxis Hereditary Angioedema (HAE) is a rare, debilitating genetic disorder chara...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Resource for Researchers and Drug Development Professionals

Introduction: The Evolving Landscape of Hereditary Angioedema Prophylaxis

Hereditary Angioedema (HAE) is a rare, debilitating genetic disorder characterized by recurrent and unpredictable episodes of severe swelling.[1] The underlying pathophysiology in HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to unregulated activation of the kallikrein-kinin system and subsequent overproduction of bradykinin.[2][3][4] Bradykinin, a potent vasodilator, increases vascular permeability, resulting in the characteristic angioedema attacks.[2][5] Prophylactic treatment aims to reduce the frequency and severity of these attacks, and is a cornerstone of modern HAE management.[6][7][8]

This guide provides an in-depth comparative analysis of two leading prophylactic therapies: Berotralstat Hydrochloride, an oral plasma kallikrein inhibitor, and Lanadelumab, a subcutaneously administered monoclonal antibody that also targets plasma kallikrein. We will explore their distinct mechanisms of action, critically evaluate pivotal clinical trial data, and discuss their respective roles in the HAE therapeutic landscape.

Mechanism of Action: Targeting Plasma Kallikrein

Both Berotralstat and Lanadelumab exert their therapeutic effects by inhibiting plasma kallikrein, a key enzyme in the bradykinin production pathway.[1][5][9][10] By blocking plasma kallikrein, these drugs prevent the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby mitigating the primary driver of angioedema in HAE.[1][2][3]

  • Berotralstat is a small molecule inhibitor that binds to and blocks the proteolytic activity of plasma kallikrein.[5][9][10]

  • Lanadelumab is a fully human monoclonal antibody that specifically binds to plasma kallikrein with high affinity, inhibiting its activity.[1][2][3]

Figure 1: Signaling Pathway. This diagram illustrates the targeted inhibition of plasma kallikrein by both Berotralstat and Lanadelumab within the kallikrein-kinin system to prevent angioedema attacks.

Berotralstat Hydrochloride (Orladeyo®): The Oral Prophylactic

Berotralstat offers the convenience of an oral, once-daily administration for the prevention of HAE attacks in adults and pediatric patients 12 years and older.[9][11][12]

Pivotal Clinical Trial: APeX-2

The efficacy and safety of berotralstat were established in the APeX-2 trial, a randomized, double-blind, placebo-controlled study.[13][14]

Experimental Protocol: APeX-2 Trial

  • Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group trial.[14]

  • Patient Population: 121 patients with HAE type I or II, aged 12 years or older.

  • Treatment Arms:

    • Berotralstat 150 mg once daily

    • Berotralstat 110 mg once daily

    • Placebo

  • Primary Endpoint: Rate of HAE attacks during the 24-week treatment period.[13]

APeX-2 Efficacy Data Summary

OutcomePlaceboBerotralstat 110 mgBerotralstat 150 mg
Reduction in HAE Attack Rate 30%[5]44.2%[5]
Mean Monthly Attack Rate (Baseline) 3.06 (±0.25)2.97 (±0.21)3.06 (±0.25)
Mean Monthly Attack Rate (Week 48) N/A1.35 (±0.33)[13][14]1.06 (±0.25)[13][14]

Long-term data from the APeX-2 trial demonstrated a sustained reduction in HAE attack rates over 96 weeks.[15] Patients treated with berotralstat 150 mg also reported sustained improvements in quality of life.[15][16] The most common treatment-related adverse events were gastrointestinal, including abdominal pain, diarrhea, and vomiting.[13][14][16]

Lanadelumab (Takhzyro®): The Subcutaneous Prophylactic

Lanadelumab is a fully human monoclonal antibody administered subcutaneously for the routine prevention of HAE attacks in patients 12 years and older.[2][17]

Pivotal Clinical Trial: HELP Study

The HELP (Hereditary Angioedema Long-term Prophylaxis) study was a randomized, double-blind, placebo-controlled trial that established the efficacy and safety of lanadelumab.

Experimental Protocol: HELP Study

  • Study Design: A 26-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: 125 patients with HAE type I or II, aged 12 years or older.[18]

  • Treatment Arms:

    • Lanadelumab 300 mg every 2 weeks (q2w)

    • Lanadelumab 300 mg every 4 weeks (q4w)

    • Lanadelumab 150 mg every 4 weeks

    • Placebo

  • Primary Endpoint: The number of investigator-confirmed HAE attacks during the treatment period.[18]

HELP Study Efficacy Data Summary

OutcomePlaceboLanadelumab 300 mg q4wksLanadelumab 300 mg q2wks
Reduction in HAE Attack Rate vs. Placebo 73.3%[19]86.9%[19]
Attack-Free During Study 44%[20]

The HELP open-label extension study demonstrated that the reduction in HAE attack rates with lanadelumab was sustained over the long term, with patients being attack-free for a mean of 97.7% of days during treatment.[20][21] Lanadelumab treatment also led to significant and clinically meaningful improvements in health-related quality of life.[22] The most common adverse events were injection site reactions.[21]

Comparative Efficacy: An Indirect Analysis

As there are no direct head-to-head clinical trials comparing berotralstat and lanadelumab, a network meta-analysis (NMA) of their respective Phase III trial data provides the best available evidence for an indirect comparison.

A recent NMA concluded that lanadelumab 300 mg administered every 2 or 4 weeks was associated with statistically significantly higher effectiveness versus berotralstat 150 mg or 110 mg once daily for both HAE attack rate reduction and the likelihood of achieving a ≥90% reduction in monthly attacks.[23][24][25][26][27]

  • Lanadelumab 300 mg q2w was associated with a 77% lower rate of HAE attacks per 28 days compared to berotralstat 150 mg once daily.[23]

  • Patients treated with lanadelumab 300 mg q2w were 6.87 times more likely to achieve a ≥90% reduction in monthly HAE attacks compared to those on berotralstat 150 mg once daily.[23]

Real-world evidence also suggests differences in healthcare resource utilization and costs between the two treatments. One study found that total healthcare costs were lower for patients treated with lanadelumab compared to those treated with berotralstat in the months following initiation of therapy.[28]

Figure 2: At-a-Glance Comparison. This diagram summarizes the key characteristics of Berotralstat and Lanadelumab based on their pivotal clinical trials.

Safety and Tolerability

The safety profiles of berotralstat and lanadelumab are distinct, largely reflecting their different routes of administration and pharmacological properties.

  • Berotralstat: The most frequently reported adverse events are gastrointestinal in nature.[29][30]

  • Lanadelumab: The most common adverse events are injection site reactions.[29][30] Other reported adverse events include infections, musculoskeletal and connective tissue disorders, immune system disorders, vascular disorders, and metabolic issues.[29][30]

Conclusion and Future Perspectives

Berotralstat and lanadelumab are both effective prophylactic therapies for HAE that significantly reduce the burden of disease. Lanadelumab has demonstrated a greater magnitude of attack rate reduction in clinical trials and indirect comparisons. Berotralstat provides a convenient oral treatment option. The choice of therapy should be individualized based on patient preference, clinical characteristics, and a thorough discussion of the potential benefits and risks of each treatment.

Future research, including head-to-head clinical trials and continued collection of real-world evidence, will further clarify the comparative effectiveness and long-term safety of these and other emerging HAE therapies.

References

  • Mechanism of action of lanadelumab. ResearchGate. Retrieved from [Link]

  • Lanadelumab - Wikipedia. Wikipedia. Retrieved from [Link]

  • Berotralstat | C30H26F4N6O | CID 137528262 - PubChem. PubChem. Retrieved from [Link]

  • Berotralstat: Uses, Dosage, Side Effects, Warnings - Drugs.com. Drugs.com. Retrieved from [Link]

  • Berotralstat | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. PharmaCompass. Retrieved from [Link]

  • What is the mechanism of Lanadelumab? - Patsnap Synapse. Patsnap. Retrieved from [Link]

  • Berotralstat Monograph for Professionals - Drugs.com. Drugs.com. Retrieved from [Link]

  • Journal of Allergy and Clinical Immunology Publishes Results from BioCryst's APeX-2 Pivotal Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks. BioCryst. Retrieved from [Link]

  • Long-term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - PubMed. PubMed. Retrieved from [Link]

  • Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study - NIH. National Institutes of Health. Retrieved from [Link]

  • Pharmacoeconomic Review Report: Lanadelumab (Takhzyro): (Shire Pharma Canada ULC) [Internet] - PubMed. PubMed. Retrieved from [Link]

  • What is Lanadelumab used for? - Patsnap Synapse. Patsnap. Retrieved from [Link]

  • BioCryst Presents Data Showing Sustained Attack Rate Reductions, Improved Patient Satisfaction and Quality of Life for HAE Patients Taking Berotralstat in APeX-2 Trial— - BioSpace. BioSpace. Retrieved from [Link]

  • Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - NIH. National Institutes of Health. Retrieved from [Link]

  • Help Study: Clinical Data & Design | TAKHZYRO® (lanadelumab-flyo). Takhzyro. Retrieved from [Link]

  • Impact of lanadelumab on health-related quality of life in patients with hereditary angioedema in the HELP study - PubMed. PubMed. Retrieved from [Link]

  • Orladeyo (Berotralstat): Preventing Hereditary Angioedema Attacks - Counterforce Health. Counterforce Health. Retrieved from [Link]

  • Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2) - PubMed. PubMed. Retrieved from [Link]

  • New long-term efficacy and safety data from APeX-2 trial - HAE International (HAEi). HAE International. Retrieved from [Link]

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  • Hereditary Angioedema (HAE), Treatment and Prophylaxis – Commercial Medical Benefit Drug Policy - UHC provider portal. UnitedHealthcare. Retrieved from [Link]

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  • Hereditary Angioedema Treatment & Management - Medscape Reference. Medscape. Retrieved from [Link]

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  • (PDF) Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2) - ResearchGate. ResearchGate. Retrieved from [Link]

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  • Comparison of real-world healthcare resource utilization and costs among patients with hereditary angioedema on lanadelumab or berotralstat long-term prophylaxis - NIH. National Institutes of Health. Retrieved from [Link]

  • Network meta-analysis for indirect comparison of lanadelumab and berotralstat for the treatment of hereditary angioedema - Becaris Publishing. Becaris Publishing. Retrieved from [Link]

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Validation

A Head-to-Head Preclinical Comparison: Berotralstat Hydrochloride and Icatibant for Hereditary Angioedema

A Guide for Researchers and Drug Development Professionals This guide provides a comparative analysis of two key therapeutics for Hereditary Angioedema (HAE), Berotralstat Hydrochloride and Icatibant. While direct head-t...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of two key therapeutics for Hereditary Angioedema (HAE), Berotralstat Hydrochloride and Icatibant. While direct head-to-head preclinical studies are not extensively published, this document synthesizes available preclinical data to offer a detailed comparison of their mechanisms of action, pharmacokinetic profiles, and efficacy in relevant models. This guide is intended to inform researchers, scientists, and drug development professionals on the preclinical rationale and experimental validation of these two distinct therapeutic strategies.

Hereditary Angioedema is a rare genetic disorder primarily caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] This leads to dysregulation of the plasma kallikrein-kinin system, resulting in the overproduction of bradykinin.[3][4] Bradykinin, a potent vasodilator, binds to its B2 receptor, increasing vascular permeability and causing recurrent, unpredictable, and potentially life-threatening episodes of swelling (angioedema).[2][5][6][7]

Berotralstat and Icatibant represent two different approaches to mitigating the effects of excess bradykinin. Berotralstat is an oral, small-molecule inhibitor of plasma kallikrein, targeting the production of bradykinin upstream.[3][4][8][9] In contrast, Icatibant is a synthetic peptide administered via subcutaneous injection that acts as a selective antagonist of the bradykinin B2 receptor, blocking its action downstream.[1][2][5][6]

Mechanism of Action: An Upstream vs. Downstream Intervention

The fundamental difference between Berotralstat and Icatibant lies in their points of intervention within the kallikrein-kinin system.

  • Berotralstat (BCX7353): As a plasma kallikrein inhibitor, Berotralstat binds to plasma kallikrein and blocks its proteolytic activity.[3][8][9] This prevents the cleavage of high-molecular-weight kininogen (HMWK), thereby reducing the generation of bradykinin.[3][8] This upstream mechanism of action makes it suitable for prophylactic (preventative) treatment to reduce the frequency of HAE attacks.[3][10]

  • Icatibant (HOE-140): Icatibant is a competitive antagonist of the bradykinin B2 receptor, with an affinity similar to that of bradykinin itself.[2][5] By binding to the B2 receptor, Icatibant prevents bradykinin from exerting its effects, namely vasodilation and increased vascular permeability.[1][5][6] This downstream blockade makes Icatibant an effective treatment for acute HAE attacks, providing symptomatic relief.[6][7]

Kallikrein_Kinin_System cluster_upstream Upstream Intervention cluster_downstream Downstream Intervention PK Prekallikrein K Plasma Kallikrein PK->K Activation HMWK High-Molecular-Weight Kininogen K->HMWK Cleavage BK Bradykinin HMWK->BK Generates Berotralstat Berotralstat Berotralstat->K Inhibits B2R Bradykinin B2 Receptor BK->B2R Binds Edema Angioedema (Vasodilation, Increased Permeability) B2R->Edema Activates Icatibant Icatibant Icatibant->B2R Blocks

Figure 1: Mechanism of Action of Berotralstat and Icatibant.

Preclinical Pharmacodynamic and Efficacy Insights

While direct comparative preclinical efficacy studies are limited, individual assessments provide valuable insights.

Berotralstat: Preclinical characterization of Berotralstat (BCX7353) has demonstrated it to be a potent and highly selective inhibitor of plasma kallikrein.[11][12] In an ex vivo experiment using plasma from HAE patients, BCX7353 was found to be approximately 14 times more potent than the endogenous C1-INH in inhibiting kallikrein.[11] This high potency supports its development as an oral prophylactic therapy.[11][12] Clinical trials have subsequently confirmed that once-daily oral Berotralstat significantly reduces HAE attack rates.[13][14][15]

Icatibant: Preclinical studies with Icatibant (also known as HOE-140) established its role as a highly selective bradykinin B2 receptor antagonist.[16][17] It effectively blocks the vasodilation and increased vascular permeability induced by exogenous bradykinin administration in various experimental models.[16][18] These findings provided the rationale for its successful development as an on-demand treatment for acute HAE attacks.[16][19]

Comparative Preclinical and Clinical Pharmacokinetic Profiles

The pharmacokinetic properties of Berotralstat and Icatibant are distinct, reflecting their different routes of administration and intended clinical use.

ParameterBerotralstat HydrochlorideIcatibant
Route of Administration Oral[3][10]Subcutaneous Injection[1]
Indication Prophylaxis of HAE attacks[3][10]Treatment of acute HAE attacks[6][7]
Time to Max. Concentration (Tmax) ~2 hours (in humans)~30-45 minutes[20][21][22]
Elimination Half-Life ~93 hours (single oral dose)[10]~1-2 hours[20][23]
Bioavailability Orally Bioavailable[11][12]~97% (subcutaneous)[20][21]

Experimental Protocols for Preclinical Evaluation

To assess the preclinical efficacy of compounds like Berotralstat and Icatibant, standardized animal models and in vitro assays are employed.

In Vivo Vascular Permeability Model in C1-INH Deficient Mice

This model evaluates the ability of a test compound to inhibit increases in vascular permeability, a key pathological feature of HAE.

Rationale: C1-INH deficient mice (such as Serping1 knockout mice) mimic the genetic basis of HAE and exhibit increased vascular permeability.[24][25][26] This model allows for the in vivo assessment of drugs targeting the kallikrein-kinin system.

Step-by-Step Protocol:

  • Animal Model: Utilize heterozygous C1-INH deficient mice (S63+/-) or serping1-/- mice, which have been shown to have decreased plasma C1-INH and C4 levels and increased vascular permeability.[24][25][26]

  • Drug Administration:

    • For a prophylactic agent like Berotralstat, administer the compound orally once daily for a predetermined period before the permeability challenge.

    • For an acute treatment like Icatibant, administer the compound subcutaneously shortly before or after the permeability-inducing stimulus.

  • Induction of Vascular Permeability: Anesthetize the mice and inject Evans Blue dye (a marker for plasma protein leakage) intravenously. A local inflammatory stimulus (e.g., subcutaneous bradykinin or carrageenan injection into the paw) can be used to provoke a localized permeability increase.

  • Quantification of Leakage: After a set time (e.g., 30 minutes), euthanize the animals and perfuse the vascular system with saline to remove intravascular dye.

  • Data Analysis: Dissect the tissue of interest (e.g., paw), extract the extravasated Evans Blue dye using formamide, and quantify the amount of dye spectrophotometrically at ~620 nm. Compare the amount of dye leakage in treated versus vehicle control groups.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimatize C1-INH Deficient Mice B Administer Test Compound (e.g., Oral Berotralstat or SC Icatibant) or Vehicle Control A->B C Inject Evans Blue Dye (IV) B->C D Induce Permeability (e.g., Bradykinin injection) C->D E Allow for Dye Extravasation (e.g., 30 minutes) D->E F Euthanize and Perfuse Vasculature E->F G Dissect Tissue and Extract Dye F->G H Quantify Dye via Spectrophotometry G->H I Compare Treated vs. Control Groups H->I

Figure 2: Workflow for a Preclinical Vascular Permeability Assay.
In Vitro Assays for Target Engagement

1. Chromogenic Plasma Kallikrein Activity Assay (for Berotralstat)

Rationale: This assay directly measures the inhibitory activity of a compound on plasma kallikrein.

Protocol Outline:

  • Sample Preparation: Prepare dilutions of the test inhibitor (Berotralstat) and a control.

  • Reaction Initiation: In a microplate, combine human plasma (as a source of kallikrein) or purified plasma kallikrein with the test inhibitor.

  • Substrate Addition: Add a chromogenic substrate for kallikrein (e.g., S-2302).[27][28]

  • Measurement: Active kallikrein cleaves the substrate, releasing p-nitroaniline (pNA), which can be measured kinetically by the change in absorbance at 405 nm.[28][29]

  • Data Analysis: Calculate the rate of reaction and determine the IC50 of the inhibitor.

2. Bradykinin B2 Receptor Binding Assay (for Icatibant)

Rationale: This assay determines the affinity of a compound for the bradykinin B2 receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human bradykinin B2 receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled ligand (e.g., [3H]-bradykinin) in the presence of varying concentrations of the unlabeled test compound (Icatibant).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), and subsequently calculate the binding affinity (Ki).

Conclusion and Future Directions

The preclinical data for Berotralstat and Icatibant provide a strong rationale for their distinct clinical applications in HAE. Berotralstat's oral bioavailability and long half-life, combined with its potent upstream inhibition of bradykinin production, make it an effective prophylactic therapy.[3][10][11] Icatibant's rapid onset of action and direct downstream blockade of the bradykinin B2 receptor validate its use as an on-demand treatment for acute attacks.[1][6][22]

Future preclinical research could explore potential synergistic effects of combination therapies in relevant animal models, or investigate the efficacy of these compounds in novel models of HAE that more closely mimic spontaneous swelling attacks.[30] Such studies will continue to refine our understanding of HAE pathophysiology and pave the way for next-generation therapeutics.

References

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  • BioCryst Reports ZENITH-1 Results With Oral BCX7353 Which Confirm Rapid Onset of Action, Sustained Activity and Robust Dose Response for Treatment of Acute HAE Attacks. (2019, February 23). GlobeNewswire. Retrieved January 8, 2026, from [Link]

  • Berotralstat (BCX7353) is a novel oral prophylactic treatment for... - Ingenta Connect. (n.d.). Ingenta Connect. Retrieved January 8, 2026, from [Link]

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  • (PDF) Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2) - ResearchGate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

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Comparative

Comparative Guide: Berotralstat Hydrochloride versus C1 Esterase Inhibitor in Hereditary Angioedema (HAE) Models

This guide provides an in-depth, objective comparison of two key therapeutic agents for Hereditary Angioedema (HAE): the plasma kallikrein inhibitor, berotralstat hydrochloride, and the established replacement therapy, C...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of two key therapeutic agents for Hereditary Angioedema (HAE): the plasma kallikrein inhibitor, berotralstat hydrochloride, and the established replacement therapy, C1 esterase inhibitor (C1-INH). We will delve into their distinct mechanisms of action, compare their performance based on available data, and detail the experimental models and protocols essential for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in HAE therapeutics.

Foundational Pathophysiology: The Kallikrein-Kinin System in HAE

Hereditary Angioedema is a rare genetic disorder predominantly caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[1][2] This deficiency leads to dysregulation of several physiological pathways, most critically the contact system, also known as the kallikrein-kinin system.[3][4]

In HAE, uncontrolled activation of the contact system results in excessive production of the vasoactive peptide bradykinin.[1][3][5] Bradykinin is the principal mediator of the characteristic symptoms of HAE: recurrent, localized, and often debilitating episodes of swelling (angioedema) in various tissues.[4][6] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and allowing fluid to leak into the surrounding tissues, causing edema.[1][3] Therefore, therapeutic strategies for HAE primarily focus on controlling this pathway.

Mechanisms of Action: A Tale of Two Inhibitors

While both berotralstat and C1-INH aim to curb the overproduction of bradykinin, they achieve this through fundamentally different mechanisms.

C1 Esterase Inhibitor (C1-INH): The Broad-Spectrum Regulator

C1-INH is a serine protease inhibitor (serpin) that acts as a crucial regulator across multiple cascades, including the complement, coagulation, and fibrinolytic systems.[7][8] In the context of HAE, its most critical function is the inhibition of two key enzymes in the contact system: activated Factor XII (FXIIa) and plasma kallikrein.[1][3][7]

Therapeutic C1-INH, derived from human plasma or produced via recombinant technology, functions as a replacement therapy.[2][9] By restoring functional C1-INH levels, it re-establishes control over the contact system, preventing the proteolytic cascade that leads to bradykinin generation.[7] Its broad activity provides systemic regulation, although it is not specific to the kallikrein-kinin pathway.

Berotralstat Hydrochloride: The Specific Kallikrein Blocker

Berotralstat is a potent and highly specific, orally administered small-molecule inhibitor of plasma kallikrein.[6][10][11] Unlike the broad action of C1-INH, berotralstat's mechanism is targeted. It directly binds to plasma kallikrein, blocking its enzymatic activity.[10][12] This targeted inhibition prevents plasma kallikrein from cleaving its substrate, high-molecular-weight kininogen (HMWK), into bradykinin.[10][13] By intervening at this specific, pivotal step, berotralstat effectively and directly controls the final common pathway of bradykinin overproduction in HAE.[14][15]

Below is a diagram illustrating the intervention points of both therapies within the kallikrein-kinin system.

G FXII Factor XII FXIIa Activated Factor XII (FXIIa) FXII->FXIIa Activation Prekallikrein Prekallikrein Kallikrein Plasma Kallikrein Prekallikrein->Kallikrein Cleavage by FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin Cleavage by Kallikrein B2R Bradykinin B2 Receptor Bradykinin->B2R Binding Angioedema ↑ Vascular Permeability (Angioedema) B2R->Angioedema C1INH C1 Esterase Inhibitor (C1-INH) C1INH->FXIIa Inhibits C1INH->Kallikrein Inhibits Berotralstat Berotralstat Berotralstat->Kallikrein Inhibits

Figure 1. Intervention points in the Kallikrein-Kinin System.

Comparative Performance and Clinical Data

Direct head-to-head clinical trials comparing berotralstat and C1-INH in HAE models are limited. However, a comparison can be drawn from their respective clinical development programs, focusing on their use as long-term prophylaxis (LTP) to prevent HAE attacks.

FeatureBerotralstat HydrochlorideC1 Esterase Inhibitor (Plasma-Derived/Recombinant)
Drug Class Small-molecule plasma kallikrein inhibitor[10][11]Serine protease inhibitor (Serpin) replacement therapy[7]
Mechanism Specific inhibition of plasma kallikrein activity[12][14]Broad inhibition of FXIIa, kallikrein, and complement system proteases[1][7]
Indication Routine prophylaxis of HAE attacks[12][16]Prophylaxis and acute treatment of HAE attacks[2][17]
Administration Oral, once-daily capsule[16][18]Intravenous (IV) or Subcutaneous (SC) injection, typically twice weekly[19]
Efficacy (Prophylaxis) APeX-2 Trial: 44.2% reduction in HAE attack rate vs. placebo (150 mg dose) over 24 weeks.[14] The mean attack rate was reduced from 2.35/month (placebo) to 1.31/month.[16]Multiple Trials: Dose-dependent efficacy observed. SC pdC1-INH (60 IU/kg) led to up to 83% of patients achieving a ≥70% reduction in attacks.[19] IV rhC1-INH showed a 52% of patients achieving a ≥70% reduction.[19]
Common Adverse Events Abdominal pain, vomiting, diarrhea, back pain[12][16]Injection site reactions (for SC), headache. Thrombotic events have been reported, particularly at high doses[2]

Experimental Models and Evaluation Protocols

The evaluation of HAE therapeutics relies on a combination of in vitro assays and in vivo animal models designed to replicate the key pathological features of the disease.

In Vivo HAE Models

The causality behind choosing an appropriate animal model is critical for translational success. Early models, while useful, had limitations.

  • C1-INH Deficient Mice (Serping1-/-): These mice, created using technologies like CRISPR/Cas9, exhibit decreased C1-INH and C4 levels, mirroring human HAE biochemistry.[20] They display increased vascular permeability, providing a foundational model to test therapies that replace C1-INH or inhibit downstream mediators.[20][21] A key experimental step often involves inducing an acute HAE-like attack, for instance, via intravenous injection of silica nanoparticles, to create a measurable phenotype like transient hypotension.[21][22]

  • Bradykinin B2 Receptor Overexpression Rats (B2Rover): Recognizing that mice do not always develop spontaneous swelling analogous to humans, this model was developed to be more sensitive to bradykinin.[23] By overexpressing the B2 receptor in endothelial cells, these rats exhibit a more pronounced vascular leakage phenotype upon challenge, making them a valuable tool for assessing therapies that modulate the bradykinin pathway.[23]

  • Humanized KLKB1 Mice: To specifically study inhibitors of human plasma kallikrein like berotralstat, models where the murine prekallikrein gene (Klkb1) is replaced with its human counterpart are invaluable.[24] This ensures the drug target is identical to that in humans, providing a more relevant platform for efficacy and safety assessment.[24]

Key Experimental Protocols

Protocol 1: In Vivo Vascular Permeability (Miles Assay)

This assay is a gold-standard method for quantifying vascular leakage in vivo. The principle lies in the high affinity of Evans blue dye for serum albumin. Under normal conditions, albumin (and the bound dye) is retained within the vasculature. During an angioedema attack, increased permeability allows the albumin-dye complex to extravasate into tissues.

  • Step 1: Animal Preparation: Utilize an appropriate HAE model (e.g., Serping1-/- mouse). Anesthetize the animal according to approved institutional protocols.

  • Step 2: Evans Blue Injection: Prepare a 0.5% sterile solution of Evans blue dye in phosphate-buffered saline (PBS). Inject a defined volume (e.g., 200 µL) intravenously via the lateral tail vein.[25][26]

  • Step 3: Induction of Permeability: Administer the therapeutic agent (e.g., berotralstat, C1-INH) or vehicle control. After an appropriate pre-treatment time, induce a localized permeability response. This can be achieved by intradermal injection of a trigger like bradykinin or a systemic trigger like silica nanoparticles.[21][23]

  • Step 4: Tissue Collection: After a set duration (e.g., 30-60 minutes), euthanize the animal via cervical dislocation.[25] Perfuse the circulatory system with PBS to remove intravascular dye. Carefully dissect the tissues of interest (e.g., skin, paw, internal organs).

  • Step 5: Dye Extraction and Quantification: Weigh the collected tissue. Incubate the tissue in formamide at 55-60°C for 24-48 hours to extract the Evans blue dye.[25] Centrifuge the samples to pellet debris. Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer. Quantify the amount of dye per milligram of tissue by comparing to a standard curve.

Protocol 2: Plasma Kallikrein Activity Assay

This enzymatic assay directly measures the activity of the target enzyme for berotralstat. The choice of a chromogenic substrate that mimics the natural cleavage site is crucial for specificity.

  • Step 1: Sample Collection: Collect blood samples from subjects or animal models into tubes containing citrate as an anticoagulant. Centrifuge to obtain platelet-poor plasma. Store immediately at -80°C.

  • Step 2: Assay Preparation: On an assay plate, add plasma samples pre-incubated with various concentrations of the inhibitor (berotralstat) or vehicle control.

  • Step 3: Substrate Addition: Add a chromogenic peptide substrate for kallikrein, such as HD-Pro-Phe-Arg-pNA.[27] Kallikrein cleaves this substrate, releasing p-nitroaniline (pNA), which is yellow.

  • Step 4: Kinetic Measurement: Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is directly proportional to the kallikrein activity in the sample.

  • Step 5: Data Analysis: Calculate the rate of reaction (Vmax) for each sample. Plot the percentage of kallikrein inhibition against the inhibitor concentration to determine the IC50 value, a key measure of drug potency.

Below is a diagram illustrating a typical experimental workflow for evaluating a prophylactic HAE therapy in a preclinical model.

G A Select HAE Animal Model (e.g., Serping1-/- Mouse) B Randomize into Groups (Vehicle, Berotralstat, C1-INH) A->B C Administer Prophylactic Treatment (Oral/IV/SC) B->C D Induce Acute Attack (e.g., Bradykinin, SiNP) C->D E Assess Vascular Permeability (Miles Assay) D->E F Measure Biomarkers (Bradykinin, Kallikrein Activity) D->F G Data Analysis & Comparison of Efficacy E->G F->G

Figure 2. General workflow for in vivo efficacy testing.

Conclusion and Future Directions

Berotralstat hydrochloride and C1 esterase inhibitor represent two distinct and effective strategies for the management of Hereditary Angioedema. C1-INH acts as a broad, systemic regulator, replacing the deficient protein at the core of the disease's pathophysiology. Berotralstat offers a targeted, specific inhibition of plasma kallikrein, the final enzyme responsible for bradykinin production, with the significant clinical advantage of oral administration.[15][16]

The choice between these agents in a clinical setting is multifaceted, involving considerations of administration route, patient preference, and specific clinical profiles. For the research and drug development professional, understanding their differential mechanisms is key to designing relevant preclinical studies. The continued development of more sophisticated animal models that faithfully recapitulate human HAE pathology, combined with robust and validated protocols for assessing vascular permeability and key biomarkers, will be paramount in evaluating the next generation of HAE therapies.

References

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Comparative

A Comparative Guide to the Pharmacokinetic Profiles of Berotralstat and Other Prophylactic Therapies for Hereditary Angioedema

Introduction: The Critical Role of Pharmacokinetics in Hereditary Angioedema Prophylaxis Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pharmacokinetics in Hereditary Angioedema Prophylaxis

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent episodes of severe, localized swelling affecting various parts of the body. The underlying cause of HAE is a deficiency or dysfunction of the C1-esterase inhibitor (C1-INH), a crucial regulator of the complement and contact systems. This dysregulation leads to an overproduction of bradykinin, a potent vasodilator that increases vascular permeability, resulting in the characteristic angioedema attacks. Prophylactic therapy is a cornerstone of HAE management, aiming to reduce the frequency and severity of these attacks.

The efficacy and convenience of a prophylactic treatment are intrinsically linked to its pharmacokinetic (PK) profile—the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion. Understanding the distinct PK profiles of different HAE prophylactics is paramount for researchers, clinicians, and drug developers in optimizing patient care and advancing therapeutic innovation. This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of the oral plasma kallikrein inhibitor, berotralstat, and other key prophylactic agents: the monoclonal antibody lanadelumab, and both intravenous and subcutaneous formulations of C1-esterase inhibitors.

Comparative Pharmacokinetic Profiles of HAE Prophylactics

The choice of a prophylactic agent in HAE is influenced by a multitude of factors, with the pharmacokinetic profile being a critical determinant of dosing frequency, route of administration, and ultimately, patient adherence and quality of life. The following table summarizes the key pharmacokinetic parameters of berotralstat, lanadelumab, and C1-esterase inhibitors, based on data from pivotal clinical trials.

ParameterBerotralstat (Oral)Lanadelumab (Subcutaneous)C1-Esterase Inhibitor (Subcutaneous)C1-Esterase Inhibitor (Intravenous)
Mechanism of Action Oral small-molecule plasma kallikrein inhibitor[1][2]Monoclonal antibody inhibitor of plasma kallikrein[3][4][5]Replacement of deficient or dysfunctional C1-esterase inhibitorReplacement of deficient or dysfunctional C1-esterase inhibitor
Half-life (t½) Approximately 93 hours[6]Approximately 14.8 days[3][5]Approximately 69-120 hours[7][8][9]Approximately 32.7-62 hours[7][9][10][11]
Time to MaximumConcentration (Tmax) Approximately 5 hours (with food)[6]Approximately 7 days[12]Approximately 48-59 hours[7][8][9]Rapid, shortly after infusion
Bioavailability Not applicable (oral)High (approximately 66% in preclinical studies)[13]Approximately 39.7% - 43%[7][8][9]100% (by definition)
Route of Administration Oral, once daily[14][15]Subcutaneous injection, every 2 or 4 weeksSubcutaneous injection, twice weeklyIntravenous infusion, every 3 to 4 days
Key Clinical Trial(s) APeX-2[14][15][16][17]HELP[3][4][7][18]COMPACT[19][20]PASSION[7][9]

Experimental Methodologies for Pharmacokinetic Profiling in HAE

The determination of the pharmacokinetic parameters outlined above relies on meticulously designed clinical studies and robust bioanalytical methods. The following sections detail the typical experimental protocols employed in the evaluation of HAE prophylactics.

Pharmacokinetic Study Design: A Step-by-Step Workflow

A typical pharmacokinetic study for an HAE prophylactic involves the following key stages, designed to ensure the collection of high-quality data for accurate modeling and analysis.

Pharmacokinetic Study Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Bioanalytical Phase cluster_3 Data Analysis Phase Informed Consent & Screening Informed Consent & Screening Baseline Sampling Baseline Sampling Informed Consent & Screening->Baseline Sampling Subject Enrollment Drug Administration Drug Administration Baseline Sampling->Drug Administration Pre-dose sample Serial Blood Sampling Serial Blood Sampling Drug Administration->Serial Blood Sampling Initiates PK profile Sample Processing Sample Processing Serial Blood Sampling->Sample Processing Multiple time points Bioanalytical Assay Bioanalytical Assay Sample Processing->Bioanalytical Assay Plasma/Serum isolation PK Parameter Calculation PK Parameter Calculation Bioanalytical Assay->PK Parameter Calculation Concentration data Population PK Modeling Population PK Modeling PK Parameter Calculation->Population PK Modeling Individual PK profiles

Figure 1: A generalized workflow for a pharmacokinetic study in HAE.

Detailed Protocol for a Typical Pharmacokinetic Study:

  • Subject Recruitment and Screening:

    • Causality: To ensure a homogenous study population and minimize variability, subjects are rigorously screened based on inclusion and exclusion criteria, including a confirmed HAE diagnosis, age, and attack frequency.[14][15] Informed consent is obtained, detailing the study procedures, potential risks, and benefits.

  • Baseline Assessment:

    • Causality: A pre-dose blood sample is collected to establish baseline levels of the drug (if any) and relevant biomarkers. This is crucial for accurate calculation of drug absorption and elimination.

  • Drug Administration:

    • Causality: The investigational drug is administered according to the study protocol (e.g., oral administration of berotralstat, subcutaneous injection of lanadelumab). The precise time of administration is recorded to ensure accurate timing of subsequent blood draws.

  • Serial Blood Sampling:

    • Causality: A series of blood samples are collected at predefined time points post-dosing. The sampling schedule is designed to capture the key phases of the drug's pharmacokinetic profile: absorption, distribution, and elimination.[21] For example, in the PASSION study for C1-INH, samples were collected at numerous time points ranging from 15 minutes to 504 hours post-administration.[7][9]

  • Sample Processing and Storage:

    • Causality: Blood samples are promptly processed to separate plasma or serum, which is then stored frozen (typically at -20°C or lower) to maintain the stability of the drug and biomarkers until analysis.[12] This step is critical to prevent degradation and ensure the integrity of the samples.

  • Bioanalytical Method Validation and Sample Analysis:

    • Causality: Validated bioanalytical methods are used to accurately and precisely quantify the drug concentration in the collected plasma or serum samples.[6][22] The choice of method depends on the nature of the drug (small molecule, monoclonal antibody, or protein).

  • Pharmacokinetic Data Analysis:

    • Causality: The resulting concentration-time data is used to calculate key pharmacokinetic parameters for each subject using non-compartmental or compartmental analysis. Population pharmacokinetic (PopPK) modeling is often employed to identify sources of variability in drug exposure and to simulate different dosing regimens.[2][3][5]

Bioanalytical Techniques: The Foundation of Accurate Measurement

The reliability of pharmacokinetic data is contingent upon the accuracy and precision of the bioanalytical methods used for drug quantification.

For Small Molecules like Berotralstat:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in biological matrices.

    • Principle: The drug is first separated from other components in the plasma sample by liquid chromatography. It is then ionized and fragmented in the mass spectrometer, and specific fragments are detected, providing high selectivity and sensitivity.[6][8][23][24]

    • Self-Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability to ensure reliable results.[6][22]

For Monoclonal Antibodies like Lanadelumab and Proteins like C1-Esterase Inhibitor:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used immunoassay for quantifying proteins and antibodies.

    • Principle: A "sandwich" ELISA is typically used, where a capture antibody specific to the drug is coated on a plate. The sample is added, and the drug binds to the capture antibody. A second, detection antibody (also specific to the drug and linked to an enzyme) is then added, which binds to the captured drug. A substrate is added that reacts with the enzyme to produce a measurable signal (e.g., color change), the intensity of which is proportional to the drug concentration.[3][25]

    • Self-Validation: ELISA methods are validated for specificity, sensitivity, precision, and accuracy.[25]

  • Functional Assays for C1-Esterase Inhibitor:

    • Principle: In addition to measuring the concentration of the C1-INH protein, it is crucial to assess its functional activity. This is often done using a chromogenic or enzyme immunoassay that measures the ability of the C1-INH in the sample to inhibit the activity of a target enzyme, such as C1s.[10][12][13][26][27]

    • Self-Validation: These assays are calibrated against a standard with known C1-INH activity and validated for their ability to accurately reflect the functional capacity of the inhibitor.[12][27]

Bioanalytical Methods cluster_0 Small Molecules (e.g., Berotralstat) cluster_1 Biologics (e.g., Lanadelumab, C1-INH) LC_MS LC-MS/MS LC_MS_Principle High selectivity and sensitivity for small molecules LC_MS->LC_MS_Principle ELISA ELISA Functional_Assay Functional Assay (for C1-INH) ELISA->Functional_Assay for functional proteins ELISA_Principle Quantifies protein concentration using specific antibodies ELISA->ELISA_Principle Functional_Assay_Principle Measures the biological activity of the protein Functional_Assay->Functional_Assay_Principle HAE Prophylactic HAE Prophylactic HAE Prophylactic->LC_MS if small molecule HAE Prophylactic->ELISA if biologic

Figure 2: Selection of bioanalytical methods based on drug modality.

Conclusion: The Evolving Landscape of HAE Prophylaxis

The development of novel prophylactic therapies has transformed the management of Hereditary Angioedema. A thorough understanding of the pharmacokinetic profiles of these agents is essential for optimizing treatment strategies and improving patient outcomes. Berotralstat, as an oral, once-daily medication, offers a convenient administration route with a pharmacokinetic profile that supports sustained inhibition of plasma kallikrein. Lanadelumab, with its long half-life, allows for infrequent subcutaneous dosing, reducing the treatment burden for patients. C1-esterase inhibitors, available in both intravenous and subcutaneous formulations, provide effective replacement therapy with distinct pharmacokinetic characteristics that cater to different patient needs and preferences.

The continued advancement in bioanalytical techniques and pharmacokinetic modeling will undoubtedly lead to a more refined understanding of these life-changing therapies, paving the way for personalized medicine approaches in the management of HAE.

References

  • Bulumac, S., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Exposure-Response of Lanadelumab for Hereditary Angioedema. Clinical and Translational Science, 13(6), 1236-1245. [Link]

  • Chavan, V. R., & Dehghan, M. H. (2023). Method Development And Validation For Estimation Of Berotralstat By Using Lc-ms/ms In Human Plasma. Journal of Survey in Fisheries Sciences, 10(2S), 5437-5447. [Link]

  • LabPlus. (2025). C1 Esterase Inhibitor Functional assay. Auckland District Health Board. [Link]

  • Creative Biolabs. (n.d.). C1 Inhibitor Test. [Link]

  • Bannister, J. P., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Exposure-Response of Lanadelumab for Hereditary Angioedema. ResearchGate. [Link]

  • Hereditary Angioedema News. (2021). 3 Methods for Measuring C1-INH Activity in HAE Give Comparable Results. [Link]

  • Kenniston, J. A., et al. (2020). Time to first attack as a function of lanadelumab and cHMWK exposure in HELP. ResearchGate. [Link]

  • Quest Diagnostics. (n.d.). C1 Esterase Inhibitor, Functional. [Link]

  • Martinez-Saguer, I., et al. (2014). Pharmacokinetics of plasma-derived C1-esterase inhibitor after subcutaneous versus intravenous administration in subjects with mild or moderate hereditary angioedema: the PASSION study. Transfusion, 54(10 Pt 2), 2739-2747. [Link]

  • Cicardi, M., et al. (2011). Long-term prophylaxis in hereditary angio-oedema: a systematic review. BMJ Open, 1(1), e000031. [Link]

  • Lumry, W. R., et al. (2019). Subcutaneous C1 inhibitor for prevention of attacks of hereditary angioedema: additional outcomes and subgroup analysis of a placebo-controlled randomized study. Allergy, Asthma & Clinical Immunology, 15, 53. [Link]

  • ClinicalTrials.gov. (2018). STATISTICAL ANALYSIS PLAN. [Link]

  • Banerji, A., et al. (2017). Pharmacokinetics and Pharmacodynamics of Lanadelumab Administration. ResearchGate. [Link]

  • Johnston, D. T., et al. (2019). Treatment Effect of Switching from Intravenous to Subcutaneous C1-inhibitor for Prevention of Hereditary Angioedema Attacks: COMPACT Subgroup Findings. ResearchGate. [Link]

  • Wu, J., et al. (2020). A novel functional C1 inhibitor activity assay in dried blood spot for diagnosis of Hereditary angioedema. Clinica Chimica Acta, 504, 123-128. [Link]

  • Furlong, M. T., et al. (2015). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 7(11), 1389-1395. [Link]

  • ClinicalTrials.gov. (2023). Statistical Analysis Plan (SAP). [Link]

  • Castaldo, A. J., & Grumelli, S. (2023). Hereditary Angioedema: Novel Molecules for Treatment of Acute Attacks and Long-Term Prophylaxis. International Journal of Molecular Sciences, 24(22), 16401. [Link]

  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Applied Pharmaceutical Science, 13(08), 001-011. [Link]

  • Gower, R. G. (2012). Current options for prophylactic treatment of hereditary angioedema in the United States: patient-based considerations. Allergy and Asthma Proceedings, 33(3), 213-220. [Link]

  • Sheridan, W. P., et al. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027-1035. [Link]

  • Gower, R. G. (2012). Current options for prophylactic treatment of hereditary angioedema in the United States: patient-based considerations. Allergy and Asthma Proceedings, 33(3), 213-220. [Link]

  • Sharma, R. (2011). Strategies & Considerations for Bioanalytical Method Development and Validation Using LCMS / MS - A Review. PharmaTutor. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • Martinez-Saguer, I., et al. (2014). Pharmacokinetics of plasma-derived C1-esterase inhibitor after subcutaneous versus intravenous administration in subjects with mild or moderate hereditary angioedema: the PASSION study. Transfusion, 54(10 Pt 2), 2739-2747. [Link]

  • Zuraw, B. L., et al. (2020). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. Journal of Allergy and Clinical Immunology, 148(1), 164-172.e9. [Link]

  • Bouillet, L., et al. (2022). 96 Weeks of Treatment with Berotralstat Consistently Decreases the Use of Injectable On-Demand Medication to Treat Hereditary Angioedema (HAE) Attacks: Analysis from APeX-2. The Journal of Allergy and Clinical Immunology, 149(2), AB239. [Link]

  • Valerieva, A., et al. (2024). Hereditary Angioedema Attacks in Patients Receiving Long-Term Prophylaxis: A Systematic Review. Clinical Reviews in Allergy & Immunology. [Link]

  • Johnston, D. T., et al. (2021). Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2). ResearchGate. [Link]

  • Kenniston, J. A., et al. (2018). Lanadelumab for the Prophylactic Treatment of Hereditary Angioedema with C1 Inhibitor Deficiency: A Review of Preclinical and Phase I Studies. BioDrugs, 32(6), 585-598. [Link]

  • HAE International. (2022). New long-term efficacy and safety data from APeX-2 trial. [Link]

  • Lumry, W. R., et al. (2020). Pharmacokinetics, Pharmacodynamics, and Exposure-Response of Lanadelumab for Hereditary Angioedema. Clinical and Translational Science, 13(6), 1236-1245. [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

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Validation

A Comparative In Vitro Potency Analysis of Berotralstat Hydrochloride and Avoralstat for Plasma Kallikrein Inhibition

In the landscape of therapeutic development for Hereditary Angioedema (HAE), the inhibition of plasma kallikrein (PKa) has emerged as a pivotal strategy. This guide provides a detailed comparison of the in vitro potency...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic development for Hereditary Angioedema (HAE), the inhibition of plasma kallikrein (PKa) has emerged as a pivotal strategy. This guide provides a detailed comparison of the in vitro potency of two oral small-molecule PKa inhibitors: Berotralstat Hydrochloride (BCX7353), the active ingredient in Orladeyo®, and avoralstat (BCX4161), a clinical-stage compound. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of HAE and related fields.

Introduction to Berotralstat and Avoralstat

Berotralstat is an orally administered, potent, and selective inhibitor of plasma kallikrein approved for the prophylactic treatment of HAE attacks in patients 12 years and older[1][2]. Its development was guided by a structure-based design strategy to ensure high potency and selectivity[1]. Avoralstat is another potent, small-molecule inhibitor of plasma kallikrein that has been evaluated in clinical trials for HAE prophylaxis[3][4]. Both molecules target the same enzyme in the same pathogenic pathway, making a direct comparison of their in vitro inhibitory potential highly relevant for preclinical and clinical research.

Mechanism of Action: Targeting the Kallikrein-Kinin System

Hereditary Angioedema is primarily characterized by excessive production of bradykinin, a potent vasodilator that leads to increased vascular permeability and subsequent angioedema attacks[1]. In patients with HAE, a deficiency or dysfunction of the C1 inhibitor (C1-INH) leads to dysregulation of the plasma kallikrein-kinin system (KKS)[1].

The activation of the KKS cascade results in the conversion of prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin[1]. Berotralstat and avoralstat act by directly binding to and inhibiting the proteolytic activity of plasma kallikrein, thereby preventing the generation of bradykinin and mitigating the primary driver of HAE symptoms[1][5].

KKS_Pathway cluster_activation Contact Activation cluster_kallikrein_formation Kallikrein Generation cluster_bradykinin_release Bradykinin Release & Effect cluster_inhibition Point of Inhibition Factor XII Factor XII Activated Factor XII (FXIIa) Activated Factor XII (FXIIa) Factor XII->Activated Factor XII (FXIIa) Negative Surface Prekallikrein Prekallikrein Plasma Kallikrein (PKa) Plasma Kallikrein (PKa) Prekallikrein->Plasma Kallikrein (PKa) FXIIa HMWK High-Molecular-Weight Kininogen (HMWK) Bradykinin Bradykinin HMWK->Bradykinin PKa Angioedema Angioedema Bradykinin->Angioedema B2 Receptor Activation Inhibitors Berotralstat Avoralstat Inhibitors->Plasma Kallikrein (PKa) Inhibition

Figure 1: Simplified diagram of the Kallikrein-Kinin System and the mechanism of action for Berotralstat and avoralstat.

Comparative In Vitro Potency

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, whereas the IC50 value is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.

Based on available preclinical data, both Berotralstat and avoralstat demonstrate potent inhibition of plasma kallikrein in the nanomolar and sub-nanomolar range.

ParameterBerotralstat HydrochlorideAvoralstatReference(s)
Ki (Inhibition Constant) 0.44 nM~0.26 nM[6]
EC50 (in human plasma) 15 nM - 15.9 nM1.14 - 11.1 nM[6][7][8]

Analysis: The in vitro data indicates that both molecules are highly potent inhibitors of plasma kallikrein. Avoralstat exhibits a slightly lower Ki value, suggesting a tighter binding affinity to the isolated enzyme under the tested conditions. The EC50 values, which measure functional inhibition in a more complex biological matrix (human plasma), also show both compounds to be effective in the low nanomolar range. The range of EC50 values for avoralstat may reflect variability in the plasma samples tested[7].

Experimental Protocol: In Vitro Plasma Kallikrein Inhibition Assay

To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential for determining inhibitor potency. The following is a representative methodology for a chromogenic-based in vitro plasma kallikrein inhibition assay.

Objective:

To determine the Ki and IC50 values of a test compound (e.g., Berotralstat, avoralstat) against purified human plasma kallikrein.

Materials:
  • Purified human plasma kallikrein

  • Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA)

  • Test inhibitors (Berotralstat Hydrochloride, avoralstat)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.8)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Dissolve the test inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare a series of dilutions of the inhibitor stocks in Assay Buffer to achieve a range of final assay concentrations.

    • Prepare working solutions of purified human plasma kallikrein and the chromogenic substrate in Assay Buffer. The final enzyme concentration should be low enough to ensure initial velocity conditions, and the substrate concentration is typically at or near its Michaelis constant (Km).

  • Assay Procedure:

    • Add a fixed volume of the diluted inhibitor solutions or vehicle control (e.g., Assay Buffer with DMSO) to the wells of a 96-well plate.

    • Add the purified human plasma kallikrein solution to each well.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The p-nitroaniline (pNA) released by substrate cleavage absorbs light at this wavelength.

    • Record the data at regular intervals for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Plot the reaction velocities against the corresponding inhibitor concentrations.

    • To determine the IC50 value, fit the data to a four-parameter logistic equation.

    • To determine the Ki value, perform the assay at multiple substrate concentrations and analyze the data using appropriate models, such as the Cheng-Prusoff equation for competitive inhibitors, taking into account the substrate concentration and Km value.

Assay_Workflow start Start prep Prepare Reagents (Inhibitor Dilutions, Enzyme, Substrate) start->prep plate Dispense Inhibitor/Vehicle into 96-well Plate prep->plate add_enzyme Add Plasma Kallikrein to Wells plate->add_enzyme incubate Pre-incubate at 37°C (Enzyme-Inhibitor Binding) add_enzyme->incubate add_substrate Initiate Reaction with Chromogenic Substrate incubate->add_substrate read_plate Kinetic Read at 405 nm (Measure pNA release) add_substrate->read_plate analyze Calculate Initial Velocities and Determine IC50/Ki read_plate->analyze end End analyze->end

Figure 2: Experimental workflow for an in vitro plasma kallikrein inhibition assay.

Causality Behind Experimental Choices:
  • Choice of Chromogenic Substrate: A substrate like H-D-Pro-Phe-Arg-pNA is selected because its structure mimics the natural cleavage site in HMWK, providing a specific and measurable signal upon cleavage by plasma kallikrein[9].

  • Pre-incubation Step: This step is critical to allow the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced. For potent, slow-binding inhibitors, this ensures an accurate measurement of inhibitory activity.

  • Kinetic Measurement: Monitoring the reaction in real-time allows for the determination of the initial velocity, which is crucial for accurate enzyme kinetic analysis and is less prone to artifacts than endpoint assays.

Conclusion

Both Berotralstat Hydrochloride and avoralstat are highly potent inhibitors of plasma kallikrein, as demonstrated by their sub-nanomolar to low nanomolar Ki and EC50 values. This high in vitro potency is a critical prerequisite for their therapeutic potential in preventing bradykinin-mediated angioedema in HAE. While minor differences in their in vitro binding affinities exist, both compounds effectively block the target enzyme at concentrations achievable through oral administration. The choice of a specific inhibitor for further development or clinical use will depend on a comprehensive evaluation of its entire pharmacological profile, including pharmacokinetics, selectivity, safety, and clinical efficacy. The standardized in vitro assays described herein form the foundational basis for such evaluations, providing reliable and reproducible data for comparative analysis.

References

  • Anonymous. (n.d.). Berotralstat. Prous Science.
  • Kotian, P. L., Wu, M., Vadlakonda, S., Chintareddy, V., Lu, P., Juarez, L., ... & Babu, Y. S. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry, 64(17), 12453–12468. Available at: [Link]

  • ACS Publications. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Figshare. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Retrieved from [Link]

  • BioCryst Medical Affairs. (n.d.). J Med Chem Archives. Retrieved from [Link]

  • ACS Publications. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kenniston, J. A., Faucette, R., Martik, D., Vedananda, T. R., Sankar, S., Mantle, M., ... & Aulabaugh, A. (2017). Evaluation of avoralstat, an oral kallikrein inhibitor, in a Phase 3 hereditary angioedema prophylaxis trial: The OPuS-2 study. Allergy and Asthma Proceedings, 38(5), 373-381. Available at: [Link]

  • ResearchGate. (n.d.). BCX-4161, a Small Molecule and Orally Bioavailable Plasma Kallikrein Inhibitor for the Treatment of Hereditary Angioedema. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Characterization of BCX7353, an Oral Plasma Kallikrein Inhibitor, for the Treatment of Hereditary Angioedema (HAE). Retrieved from [Link]

  • Cornpropst, M., Collis, P., Collier, J., & Stone, B. (2016). Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study. Allergy, 71(12), 1676–1683. Available at: [Link]

  • Figshare. (2021). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Journal of Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Berotralstat (BCX7353): Structure-Guided Design of a Potent, Selective, and Oral Plasma Kallikrein Inhibitor to Prevent Attacks of Hereditary Angioedema (HAE). Retrieved from [Link]

  • Adatia, A., & Magerl, M. (2023). Berotralstat for hereditary angioedema with C1 inhibitor deficiency: a practical guide for clinicians. Frontiers in Allergy, 4, 1188285. Available at: [Link]

  • Popescu, L. G., Evans, D. M., & Beevers, A. J. (2024). Discovery of α-Amidobenzylboronates as Highly Potent Covalent Inhibitors of Plasma Kallikrein. Journal of Medicinal Chemistry, 67(8), 6523–6537. Available at: [Link]

  • Sheridan, D., & Tomita, D. (2022). Population pharmacokinetic modeling and simulations of berotralstat for prophylactic treatment of attacks of hereditary angioedema. Clinical and Translational Science, 15(4), 1027–1035. Available at: [Link]

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Comparative

A Comparative Guide to the Efficacy of Berotralstat Hydrochloride in Hereditary Angioedema Subtypes

For Researchers, Scientists, and Drug Development Professionals Introduction to Hereditary Angioedema and the Role of Prophylactic Therapy Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threate...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hereditary Angioedema and the Role of Prophylactic Therapy

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, gastrointestinal tract, and upper airway. The majority of HAE cases are caused by a deficiency (Type I) or dysfunction (Type II) of the C1 esterase inhibitor (C1-INH) protein. This deficiency leads to the overproduction of bradykinin, a potent vasodilator that increases vascular permeability, resulting in angioedema attacks.

Prophylactic therapy is a cornerstone of HAE management, aiming to reduce the frequency and severity of attacks, thereby improving patients' quality of life and reducing the risk of life-threatening laryngeal attacks. Historically, treatment options were limited and associated with significant side effects. However, the therapeutic landscape has evolved significantly with the development of targeted therapies that modulate the kallikrein-kinin system, a key pathway in the pathogenesis of HAE.

This guide provides a comprehensive comparison of the efficacy of Berotralstat Hydrochloride, an oral plasma kallikrein inhibitor, with other key prophylactic treatments for HAE, with a specific focus on its performance in different HAE subtypes.

The Kallikrein-Kinin Pathway and Mechanisms of Therapeutic Intervention

The kallikrein-kinin system is a complex cascade that, when dysregulated in HAE, leads to the excessive production of bradykinin. Understanding this pathway is crucial to appreciating the mechanisms of action of modern HAE therapies.

Kallikrein-Kinin Pathway in HAE cluster_Contact_System Contact System Activation cluster_Bradykinin_Production Bradykinin Production cluster_Pathophysiology Pathophysiology of HAE Attack cluster_Inhibition Therapeutic Inhibition Factor XII Factor XII Factor XIIa Factor XIIa Factor XII->Factor XIIa Contact Activation Prekallikrein Prekallikrein Factor XIIa->Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa Kallikrein->Factor XII Positive Feedback Bradykinin Bradykinin Kallikrein->Bradykinin Cleavage of HMWK HMWK High-Molecular-Weight Kininogen Bradykinin B2\nReceptor Bradykinin B2 Receptor Bradykinin->Bradykinin B2\nReceptor Binding ↑ Vascular Permeability\n(Edema & Swelling) ↑ Vascular Permeability (Edema & Swelling) Bradykinin B2\nReceptor->↑ Vascular Permeability\n(Edema & Swelling) Signal Transduction C1-INH C1 Inhibitor (Deficient in HAE) C1-INH->Factor XIIa Inhibits C1-INH->Kallikrein Inhibits Berotralstat Berotralstat Berotralstat->Kallikrein Inhibits Lanadelumab Lanadelumab Lanadelumab->Kallikrein Inhibits

Figure 1: The Kallikrein-Kinin System and Therapeutic Targets in HAE.

Berotralstat Hydrochloride (Orladeyo®) is an oral, small-molecule inhibitor of plasma kallikrein. By binding to and inhibiting plasma kallikrein, berotralstat prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, thereby addressing the root cause of swelling attacks in HAE.

Lanadelumab (Takhzyro®) is a fully human monoclonal antibody that also targets plasma kallikrein. Administered subcutaneously, it binds to plasma kallikrein and inhibits its activity.

C1 Esterase Inhibitors (Cinryze®, Berinert®, Haegarda®) are replacement therapies that provide the deficient C1-INH protein. These therapies, derived from human plasma or produced recombinantly, restore the natural regulation of the complement and contact systems, thereby inhibiting multiple proteases, including plasma kallikrein and factor XIIa.

Comparative Efficacy of Berotralstat in HAE Subtypes: Insights from Clinical Trials

The efficacy and safety of berotralstat for the prophylaxis of HAE attacks have been primarily established in two pivotal Phase 3 clinical trials: APeX-2 and APeX-J. Both trials enrolled patients with HAE Type I and Type II.

APeX-2 Trial

The APeX-2 trial was a global, randomized, double-blind, placebo-controlled study that evaluated two doses of oral, once-daily berotralstat (110 mg and 150 mg) against a placebo over 24 weeks in 121 patients with HAE Type I or II. The primary efficacy endpoint was the rate of investigator-confirmed HAE attacks.

Key Findings from APeX-2:

  • Patients receiving berotralstat 150 mg once daily experienced a statistically significant reduction in the mean HAE attack rate compared to placebo.

  • The attack rate in the 150 mg berotralstat group was 1.31 attacks per month, compared to 2.35 attacks per month in the placebo group, representing a 44% reduction.

  • A sustained reduction in attack rates was observed over 48 weeks of treatment in an open-label extension of the study.

APeX-J Trial

The APeX-J trial was a randomized, double-blind, placebo-controlled study conducted in Japan with a similar design to APeX-2. This trial also demonstrated the superiority of berotralstat over placebo in reducing HAE attack rates.

Key Findings from APeX-J:

  • The berotralstat 150 mg group had a significantly lower HAE attack rate compared to the placebo group (1.11 vs. 2.18 attacks/month, respectively), a 49.1% reduction.

  • Long-term data from the open-label extension of APeX-J showed a sustained reduction in attack rates.

Efficacy in HAE Type 1 vs. Type 2:

While both the APeX-2 and APeX-J trials included patients with HAE Type I and Type II, the primary efficacy analyses were performed on the overall study population. Published data from these pivotal trials do not provide a direct statistical comparison of the efficacy of berotralstat between these two subtypes. However, a subgroup analysis of the APeX-2 trial based on baseline attack rates showed that berotralstat consistently reduced attack frequency irrespective of the initial rate of attacks. The consistent mechanism of action of berotralstat in inhibiting plasma kallikrein suggests that its efficacy would be similar in both HAE Type I and Type II, as both are driven by the same underlying pathway of bradykinin overproduction.

Comparison with Alternative Prophylactic Therapies

A comprehensive evaluation of berotralstat's efficacy requires a comparison with other established prophylactic treatments for HAE.

Lanadelumab (Takhzyro®)

The efficacy of lanadelumab was established in the Phase 3 HELP (Hereditary Angioedema Long-term Prophylaxis) study, a randomized, double-blind, placebo-controlled trial.

Key Findings from the HELP Study:

  • Lanadelumab significantly reduced the mean number of HAE attacks compared with placebo.

  • Subgroup analyses of the HELP study have provided insights into the efficacy of lanadelumab across different HAE subtypes. For all subgroups, lanadelumab 300 mg every 2 weeks reduced attack rates by over 50% during the full treatment period.

C1 Esterase Inhibitors (C1-INH)

Multiple clinical trials have demonstrated the efficacy of C1-INH replacement therapies (Cinryze®, Berinert®, Haegarda®) in reducing the frequency of HAE attacks. These trials have consistently shown a significant reduction in attack rates compared to placebo in patients with HAE Type I and II.

Comparative Efficacy Data Summary:

TreatmentTrialPatient PopulationKey Efficacy EndpointResult
Berotralstat 150 mg APeX-2HAE Type I & IIMean HAE Attack Rate/Month1.31 vs. 2.35 (Placebo)
Berotralstat 150 mg APeX-JHAE Type I & IIMean HAE Attack Rate/Month1.11 vs. 2.18 (Placebo)
Lanadelumab 300 mg q2w HELP StudyHAE Type I & IIMean Reduction in Attack Rate87% vs. Placebo
Cinryze® 1000 U q3/4d Pivotal TrialHAE Type I & IIMean HAE Attacks/12 weeks6.1 vs. 12.7 (Placebo)
Haegarda® 60 IU/kg 2x/wk COMPACTHAE Type I & IIMedian Reduction in Attacks95% vs. Placebo

Experimental Protocols: Assessing HAE Attack Rates in a Clinical Trial Setting

The primary endpoint in most prophylactic HAE clinical trials is the rate of HAE attacks. The following provides a generalized, step-by-step methodology for the assessment of this key endpoint, based on the principles employed in trials like APeX-2 and APeX-J.

Objective: To quantify the frequency of HAE attacks in patients receiving prophylactic treatment compared to a control group.

Methodology:

  • Patient Screening and Run-in Period:

    • Enroll patients with a confirmed diagnosis of HAE Type I or II.

    • Institute a prospective run-in period (e.g., 56 days) to establish a baseline attack rate for each patient.

    • Patients must experience a minimum number of investigator-confirmed attacks during this period to be eligible for randomization (e.g., at least 2 attacks).

  • Randomization and Blinding:

    • Eligible patients are randomized in a double-blind manner to receive the investigational drug (e.g., berotralstat) at different doses or a placebo.

  • Attack Monitoring and Reporting:

    • Patients are trained to maintain a daily electronic diary to record the occurrence, location, and severity of any potential HAE attacks.

    • The diary should prompt for specific details, including the start and end time of the attack, the anatomical locations involved, and the use of any on-demand medication.

  • Investigator Confirmation of Attacks:

    • All patient-reported attacks are reviewed by a trained investigator who is blinded to the treatment assignment.

    • The investigator confirms the event as a true HAE attack based on predefined criteria, which typically include the presence of swelling at one or more characteristic locations (e.g., peripheral, abdominal, laryngeal, facial).

  • Data Analysis:

    • The primary efficacy endpoint is calculated as the number of investigator-confirmed HAE attacks per unit of time (e.g., per month).

    • Statistical models, such as negative binomial regression, are used to compare the attack rates between the treatment and placebo groups, accounting for individual differences in baseline attack rates.

HAE Clinical Trial Workflow Patient Screening Patient Screening Run-in Period\n(Baseline Attack Rate) Run-in Period (Baseline Attack Rate) Patient Screening->Run-in Period\n(Baseline Attack Rate) Randomization Randomization Run-in Period\n(Baseline Attack Rate)->Randomization Treatment Period\n(Drug vs. Placebo) Treatment Period (Drug vs. Placebo) Randomization->Treatment Period\n(Drug vs. Placebo) Treatment Period Treatment Period Patient Diary\n(Daily Attack & Severity Reporting) Patient Diary (Daily Attack & Severity Reporting) Treatment Period->Patient Diary\n(Daily Attack & Severity Reporting) Patient Diary Patient Diary Investigator Review\n(Confirmation of Attacks) Investigator Review (Confirmation of Attacks) Patient Diary->Investigator Review\n(Confirmation of Attacks) Investigator Review Investigator Review Data Analysis\n(Attack Rate Calculation) Data Analysis (Attack Rate Calculation) Investigator Review->Data Analysis\n(Attack Rate Calculation) Data Analysis Data Analysis Efficacy Assessment Efficacy Assessment Data Analysis->Efficacy Assessment

Figure 2: Generalized Workflow for HAE Prophylactic Clinical Trials.

Conclusion

Berotralstat hydrochloride has demonstrated significant efficacy in reducing the frequency of HAE attacks in patients with HAE Type I and II, as evidenced by the robust data from the APeX-2 and APeX-J clinical trials. As an oral, once-daily medication, it offers a convenient and effective prophylactic option for patients. While direct comparative efficacy data between HAE subtypes for berotralstat are not yet published, its mechanism of action targeting a central component of the bradykinin production pathway suggests a consistent benefit for both Type I and Type II HAE.

Compared to other prophylactic therapies such as lanadelumab and C1 inhibitors, berotralstat provides a distinct advantage in its oral route of administration. The choice of prophylactic therapy should be individualized based on patient preference, disease severity, and a thorough discussion of the potential benefits and risks of each option. Further research, including head-to-head comparative trials and subgroup analyses focusing on HAE subtypes, will continue to refine our understanding of the optimal management strategies for this complex and challenging disease.

References

  • BioCryst Pharmaceuticals, Inc. (2020). ORLADEYO® (berotralstat) prescribing information. Retrieved from [Link]

  • Banerji, A., Riedl, M. A., Bernstein, J. A., et al. (2018). Effect of Lanadelumab Compared With Placebo on Prevention of Hereditary Angioedema Attacks: A Randomized Clinical Trial. JAMA, 320(20), 2108–2121.
  • Ohsawa, I., Fukunaga, A., Hide, M., et al. (2021). Oral berotralstat for the prophylaxis of hereditary angioedema attacks in patients in Japan: A phase 3 randomized trial. Allergy, 76(6), 1789-1799.
  • BioCryst Pharmaceuticals, Inc. (2020, November 30). Allergy Publishes Results from BioCryst's APeX-J Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks [Press release]. Retrieved from [Link]

  • Craig, T., Zuraw, B., Longhurst, H., et al. (2019). Long-term outcomes with subcutaneous C1-inhibitor replacement therapy for prevention of hereditary angioedema attacks. The Journal of Allergy and Clinical Immunology: In Practice, 7(6), 1793-1802.e2.
  • HAE International. (2020, March 16). APeX-2 study: Significantly reduced use of acute on-demand medicine. Retrieved from [Link]

  • Zuraw, B. L., Cicardi, M., Levy, R. J., et al. (2010). Recombinant human C1-inhibitor for the treatment of acute angioedema attacks in patients with hereditary angioedema. The Journal of Allergy and Clinical Immunology, 126(4), 821–827.e14.
  • ClinicalTrials.gov. (2022). Efficacy and Safety Study of BCX7353 as an Oral Treatment for the Prevention of Attacks in HAE (APeX-2). Retrieved from [Link]

  • Zuraw, B., Lumry, W. R., Johnston, D. T., et al. (2021). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. The Journal of Allergy and Clinical Immunology, 148(1), 164-172.e9.
  • ClinicalTrials.gov. (2021). A Study to Evaluate the Efficacy and Safety of BCX7353 as an Oral Treatment for the Prevention of Attacks in Subjects With Hereditary Angioedema (APeX-J). Retrieved from [Link]

  • BioCryst Pharmaceuticals, Inc. (2020, November 30). Allergy Publishes Results from BioCryst's APeX-J Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE Attacks. GlobeNewswire News Room. Retrieved from [Link]

  • Fukunaga, A., Ohsawa, I., Furuhata, K., et al. (2024). Berotralstat for long-term prophylaxis of hereditary angioedema in Japan: Parts 2 and 3 of the randomized APeX-J Phase III trial.
  • CSL Behring. (n.d.). HAEGARDA® (C1 Esterase Inhibitor Subcutaneous [Human]) Efficacy. Retrieved from [Link]

  • Takeda. (n.d.). TAKHZYRO® (lanadelumab-flyo) HELP Study Design & Clinical Data. Retrieved from [Link]

  • Takeda. (n.d.). CINRYZE® (C1 esterase inhibitor [human]) Efficacy in Hereditary Angioedema (HAE) Adults Patients. Retrieved from [Link]

  • ViroPharma Incorporated. (2013, November 12). Analysis of Pivotal Study Data Showed Routine Prevention of Hereditary Angioedema (HAE) Attacks with Cinryze® (C1 esterase inhibitor [human]) Resulted in Improved Health-Related Quality of Life Outcomes Compared to Acute Therapy with C1 Inhibitor While On Placebo. PR Newswire. Retrieved from [Link]

  • BioSpace. (2020, November 13). BioCryst Presents Data Showing Sustained Attack Rate Reductions, Improved Patient Satisfaction and Quality of Life for HAE Patients Taking Berotralstat in APeX-2 Trial. Retrieved from [Link]

  • Li, H. H., Mycroft, S., Christiansen, S., et al. (2021). Berotralstat Consistently Demonstrates Reductions in Attack Frequency in Hereditary Angioedema (HAE) Irrespective of Baseline Attack Rate: Subgroup Analysis from the APeX-2 Trial. The Journal of Allergy and Clinical Immunology, 147(2), AB22.
  • Riedl, M. A., Aygören-Pürsün, E., Bernstein, J. A., et al. (2021). Randomized Trial of the Efficacy and Safety of Berotralstat (BCX7353) as an Oral Prophylactic Therapy for Hereditary Angioedema: Results of APeX-2 Through 48 Weeks (Part 2). The Journal of Allergy and Clinical Immunology: In Practice, 9(6), 2305-2314.e4.
  • CSL Behring. (2012, March 6). CSL Behring Study Confirms Early Treatment with Berinert® Provides Faster Resolution of Acute Hereditary Angioedema Symptoms [Press release]. Retrieved from [Link]

  • Lumry, W. R., Johnston, D. T., Aygören-Pürsün, E., et al. (2021). Oral once-daily berotralstat for the prevention of hereditary angioedema attacks: A randomized, double-blind, placebo-controlled phase 3 trial. The Journal of Allergy and Clinical Immunology, 148(1), 164-172.e9.
  • Lumry, W. R., Aygören-Pürsün, E., Bernstein, J. A., et al. (2024). Once-Daily Oral Berotralstat for Long-Term Prophylaxis of Hereditary Angioedema: The Open-Label Extension of the APeX-2 Randomized Trial. The Journal of Allergy and Clinical Immunology: In Practice, 12(3), 733-743.e10.
  • CSL Behring. (n.d.). BERINERT Efficacy and Safety. Retrieved from [Link]

  • HCPLive. (2018, April 11). Berinert Treatment Proves Effective for Hereditary Angioedema. Retrieved from [Link]

  • Angioedema News. (2019, March 21). Preventive Medicines for HAE Type 1/2 Have Limited Cost-effectiveness, Review Finds. Retrieved from [Link]

  • Whaley, C., Kaltenboeck, A., & Pearson, S. D. (2019). The Effectiveness and Value of Lanadelumab and C1 Esterase Inhibitors for Prophylaxis of Hereditary Angioedema Attacks: A Summary from the Institute for Clinical and Economic Review'
Validation

A Comparative Guide to Berotralstat Hydrochloride for Hereditary Angioedema Prophylaxis: A Network Meta-Analysis Perspective

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Berotralstat Hydrochloride with other prophylactic treatments for Hereditary Angioedema (HAE), grounded in the...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Berotralstat Hydrochloride with other prophylactic treatments for Hereditary Angioedema (HAE), grounded in the robust methodology of network meta-analysis. We will explore the underlying mechanism of HAE, the therapeutic rationale for plasma kallikrein inhibition, and synthesize data from pivotal clinical trials to offer a comparative view of efficacy and safety.

Understanding Hereditary Angioedema and the Goal of Prophylaxis

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent and unpredictable episodes of severe swelling (angioedema)[1][2][3]. These attacks can affect various parts of the body, including the skin, gastrointestinal tract, and upper airway[2][4]. Laryngeal attacks are particularly dangerous, posing a risk of asphyxiation[1].

The root cause of HAE types I and II is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH) protein[3][5]. This deficiency leads to the overactivation of plasma kallikrein and subsequent excessive production of bradykinin, a potent vasodilator that increases vascular permeability, causing the characteristic swelling and pain of an HAE attack[3][5][6].

Given the unpredictable and severe nature of HAE attacks, the primary goal of long-term prophylactic (preventive) therapy is to reduce the frequency, severity, and overall burden of these episodes, thereby improving a patient's quality of life[2][7][8]. International guidelines recommend that the need for long-term prophylaxis be evaluated regularly for patients with recurrent attacks[7][9].

Berotralstat's Mechanism: Targeting Plasma Kallikrein

Berotralstat (ORLADEYO®) is an oral, once-daily, small-molecule inhibitor of plasma kallikrein[5][6][10]. By binding to and inhibiting plasma kallikrein, Berotralstat directly addresses the core pathophysiology of HAE. It prevents the proteolytic cleavage of high-molecular-weight kininogen, thereby controlling the excessive generation of bradykinin[5][6]. This mechanism helps to prevent the angioedema attacks before they start[5].

The development of targeted therapies like Berotralstat and the monoclonal antibody lanadelumab, which also inhibits plasma kallikrein, marks a significant advancement from older prophylactic options like androgens, which have considerable side effects[6][11].

Berotralstat_Mechanism_of_Action cluster_Pathway Kallikrein-Kinin System in HAE cluster_Intervention Therapeutic Intervention C1INH Deficient/Dysfunctional C1-INH PK Plasma Kallikrein (PK) C1INH->PK Fails to Inhibit HMWK High-Molecular-Weight Kininogen (HMWK) PK->HMWK Cleaves Bradykinin Excess Bradykinin HMWK->Bradykinin Releases Angioedema Angioedema Attack (Swelling & Pain) Bradykinin->Angioedema Causes Berotralstat Berotralstat (Oral Kallikrein Inhibitor) Berotralstat->PK Binds & Inhibits

Caption: Mechanism of Berotralstat in the Kallikrein-Kinin System.

The Power of Network Meta-Analysis in Comparative Effectiveness

In the landscape of rare diseases like HAE, conducting large, head-to-head clinical trials for every available treatment is often not feasible. This is where a Network Meta-Analysis (NMA) becomes an invaluable statistical tool[1]. An NMA allows for the indirect comparison of multiple treatments that have been evaluated in separate randomized controlled trials (RCTs) against a common comparator, typically a placebo[1][12].

By combining direct and indirect evidence within a single analytical framework, an NMA can provide estimates of the relative efficacy of different interventions, helping to inform clinical decision-making in the absence of direct comparative trials[2][13][14].

NMA_Workflow Start Define Research Question (PICO: Population, Intervention, Comparator, Outcome) SLR Systematic Literature Review (e.g., PubMed, Embase) Start->SLR Selection Study Selection (Inclusion/Exclusion Criteria) SLR->Selection Extraction Data Extraction & Quality Assessment Selection->Extraction Feasibility Assess Feasibility (Transitivity & Consistency) Extraction->Feasibility NMA Perform Network Meta-Analysis (Bayesian or Frequentist Model) Feasibility->NMA Feasible Conclusion Draw Conclusions & Assess Certainty of Evidence Feasibility->Conclusion Not Feasible Results Synthesize Results (Relative Effects, Ranking) NMA->Results Results->Conclusion

Caption: Generalized Workflow for a Network Meta-Analysis.

Comparative Efficacy: A Synthesis of the Evidence

Several NMAs have been conducted to compare the efficacy of long-term prophylactic treatments for HAE, including Berotralstat, lanadelumab, and C1 inhibitors[1][2][15][16]. These analyses primarily draw data from pivotal Phase III trials such as APeX-2 for Berotralstat and HELP for lanadelumab[1][17].

The primary efficacy endpoint in these trials is the reduction in the rate of HAE attacks over a defined period[1][18].

Caption: Network of Evidence for HAE Prophylaxis Trials.

Key Efficacy Findings from Clinical Trials and NMAs:

  • Berotralstat (APeX-2 Trial): In the pivotal APeX-2 trial, Berotralstat 150 mg once daily significantly reduced the rate of HAE attacks compared to placebo.[19] Over 48 weeks, treatment with Berotralstat 150 mg demonstrated a sustained reduction in mean monthly attack rates[19][20].

  • Lanadelumab (HELP Study): The HELP study showed that lanadelumab 300 mg every 2 weeks reduced the mean number of HAE attacks per month by 87% compared with placebo[18][21][22]. A large proportion of patients achieved attack-free status for extended periods[17][21].

  • Network Meta-Analysis Results: Multiple NMAs have indirectly compared these agents.

    • One analysis found that lanadelumab (300 mg every 2 or 4 weeks) was associated with a statistically significantly lower rate of HAE attacks compared to Berotralstat (150 mg or 110 mg daily)[1][12][23].

    • Another recent, comprehensive NMA included garadacimab, lanadelumab, subcutaneous C1-INH, and Berotralstat[2][14][15][16]. This analysis found that for the primary outcome of time-normalized number of HAE attacks, garadacimab showed a statistically significant reduction compared to lanadelumab every 4 weeks and Berotralstat[15][16]. Overall, garadacimab was ranked as the most probable effective treatment, with lanadelumab (every 2 weeks) or subcutaneous C1-INH ranking second across most outcomes[14][15].

Table 1: Comparative Efficacy Data from Pivotal Trials

TreatmentTrialPrimary Endpoint Result vs. PlaceboResponder Rate (≥90% Attack Reduction)
Berotralstat 150 mg qd APeX-244% reduction in attack rate (p<0.001)[1]Not explicitly reported in the same format
Lanadelumab 300 mg q2w HELP87% reduction in attack rate (p<0.001)[21][22]67% of patients[22]
Subcutaneous C1-INH 60 IU/kg 2x/wk COMPACT95% reduction in mean number of attacks90% of patients had ≤1 attack/month

Note: Data are sourced from individual trials and are not direct head-to-head comparisons. qd = once daily; q2w = every 2 weeks.

Comparative Safety and Tolerability

The safety profiles of prophylactic treatments are a critical consideration for long-term administration.

  • Berotralstat: The most commonly reported adverse events in the APeX-2 trial were gastrointestinal, including abdominal pain, diarrhea, and vomiting[3][19][20]. These events were generally mild to moderate in severity[19].

  • Lanadelumab: The most frequent adverse events associated with lanadelumab are injection site reactions, including pain, erythema, and swelling[17]. Upper respiratory tract infections have also been reported[17].

  • C1 Inhibitors: C1-INH replacement therapies are generally well-tolerated. Potential risks, though rare, include hypersensitivity reactions and thromboembolic events[9].

Table 2: Common Treatment-Related Adverse Events

DrugCommon Adverse Events
Berotralstat Abdominal pain, diarrhea, vomiting, upper respiratory tract infection[19][20]
Lanadelumab Injection site pain, viral upper respiratory tract infection[17]
Subcutaneous C1-INH Injection site reactions, headache

Methodological Protocol for a Network Meta-Analysis in HAE

For institutions aiming to conduct their own NMA, a rigorous, self-validating protocol is essential for ensuring the trustworthiness of the results.

Step-by-Step Methodology:

  • Protocol Development & Registration:

    • Causality: Clearly define the research question using the PICO (Population, Intervention, Comparator, Outcome) framework.

    • Trustworthiness: Preregister the protocol in a database like PROSPERO to ensure transparency and prevent selective reporting bias[13][14].

  • Systematic Literature Search:

    • Causality: Develop a comprehensive search strategy with a medical librarian for databases such as PubMed, Embase, and Cochrane CENTRAL. Include keywords like "hereditary angioedema," "prophylaxis," "berotralstat," "lanadelumab," etc.

    • Trustworthiness: Document the full search strategy for reproducibility. Perform duplicate, independent screening of titles, abstracts, and full texts by two researchers to minimize bias.

  • Study Selection & Data Extraction:

    • Causality: Apply strict, predefined inclusion criteria (e.g., must be a randomized controlled trial, must include patients with HAE type I or II, must evaluate a long-term prophylactic treatment).

    • Trustworthiness: Use a standardized data extraction form. Two researchers should independently extract key data: study design, patient characteristics, intervention details, and outcome data (e.g., number of attacks, number of patients, follow-up duration). Resolve discrepancies by consensus or with a third reviewer.

  • Quality and Bias Assessment:

    • Trustworthiness: Assess the risk of bias for each included RCT using a validated tool, such as the Cochrane Risk of Bias tool. This evaluates domains like randomization, allocation concealment, and blinding. The quality of the evidence informs the confidence in the NMA results.

  • Statistical Analysis:

    • Causality: Assess the transitivity assumption by comparing the distribution of potential effect modifiers (e.g., baseline attack rate, prior treatment) across trials. Significant heterogeneity can invalidate NMA results[24].

    • Trustworthiness:

      • Choose an appropriate statistical model (frequentist or Bayesian). Bayesian models are often preferred as they can incorporate prior information and provide probabilistic statements about which treatment is best.

      • Generate a network diagram to visualize the available evidence.

      • Calculate relative treatment effects (e.g., rate ratios, odds ratios) with 95% confidence or credible intervals.

      • Assess for statistical heterogeneity (e.g., using I² statistic) and inconsistency between direct and indirect evidence (e.g., using node-splitting analysis).

      • If possible, perform sensitivity analyses to test the robustness of the findings to different assumptions or the exclusion of certain studies.

Discussion and Future Directions

The emergence of targeted, effective prophylactic therapies has transformed the management of HAE. Berotralstat offers the distinct advantage of being an oral, once-daily medication, which can significantly reduce the treatment burden for patients[5][10].

Network meta-analyses provide the best available evidence for comparing the relative efficacy of these treatments. Current evidence suggests that while all modern prophylactic agents are significantly more effective than placebo, there may be differences in the magnitude of their effect[1][15][16]. Lanadelumab and the newer agent garadacimab appear to offer a greater reduction in attack rates in indirect comparisons[1][16].

However, it is crucial to acknowledge the limitations of NMAs. These analyses are subject to the quality and heterogeneity of the included trials[24]. Differences in trial populations, baseline attack rates, and outcome definitions can introduce bias[24]. Therefore, treatment decisions should always be individualized, considering not only the comparative efficacy data but also the route of administration, safety profile, and patient preference.

Future research should include head-to-head clinical trials to directly compare these prophylactic agents and long-term real-world evidence studies to confirm the findings of clinical trials and NMAs in broader patient populations.

Conclusion

Berotralstat is an effective oral prophylactic therapy that significantly reduces HAE attack rates and is a valuable addition to the HAE treatment landscape[5]. Network meta-analyses serve as a critical tool for synthesizing evidence in the absence of direct comparative trials, suggesting a hierarchy of efficacy among available prophylactic options[2][15]. While injectable biologics like lanadelumab and garadacimab may offer greater attack rate reduction in these indirect comparisons, the convenience of an oral agent like Berotralstat is a significant factor in shared decision-making between clinicians and patients. A thorough understanding of the comparative data, combined with individual patient needs and preferences, is essential for optimizing the long-term management of HAE.

References

  • Long-term prophylaxis of hereditary angioedema with a pasteurized C1 inhibitor concentrate. Int Arch Allergy Immunol. 2011;154(4):356-9.
  • Benefits and Harms of Treatment and Preventive Interventions for Hereditary Angioedema: Protocol for a Systematic Review and Network Meta-Analysis of Randomized Controlled Trials. MDPI.
  • Understanding Hereditary Angioedema (HAE)
  • Journal of Allergy and Clinical Immunology Publishes Results from BioCryst's APeX-2 Pivotal Trial of Oral, Once-Daily Berotralstat for the Prevention of HAE
  • Long-term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study. PubMed.
  • Long‐term prevention of hereditary angioedema attacks with lanadelumab: The HELP OLE Study. NIH.
  • Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability. Taylor & Francis Online.
  • Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses
  • Clinical Review - Berotralst
  • BioCryst Presents Data Showing Sustained Attack Rate Reductions, Improved Patient Satisfaction and Quality of Life for HAE Patients Taking Berotralst
  • Impact of lanadelumab on health-related quality of life in patients with hereditary angioedema in the HELP study. PubMed.
  • Key clinical-trial evidence for lanadelumab. DermNet.
  • Long term prophylaxis for HAE with C1 inhibitor. Dove Medical Press.
  • Prevention of Recurrent Attacks of Hereditary Angioedema (HAE): Berotralstat and Its Oral Bioavailability. Johns Hopkins University.
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  • Network meta-analysis for indirect comparison of lanadelumab and berotralstat for the treatment of hereditary angioedema. PMC - PubMed Central.
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Comparative

A Comparative Guide for Researchers and Drug Development Professionals: Benchmarking Berotralstat Hydrochloride Against First-Generation Kallikrein Inhibitors

This guide provides an in-depth, objective comparison of berotralstat hydrochloride, an oral plasma kallikrein inhibitor, with first-generation biologic inhibitors. We will dissect their mechanisms, benchmark their clini...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of berotralstat hydrochloride, an oral plasma kallikrein inhibitor, with first-generation biologic inhibitors. We will dissect their mechanisms, benchmark their clinical performance using pivotal trial data, and provide detailed experimental protocols for assessing kallikrein inhibition, offering a comprehensive resource for the scientific community.

Introduction: The Pathophysiology of Hereditary Angioedema (HAE)

Hereditary Angioedema (HAE) is a rare, autosomal dominant genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) of the skin, larynx, and gastrointestinal tract.[1] The underlying cause for most HAE cases is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[2][3][4] C1-INH is a crucial serine protease inhibitor that regulates several inflammatory pathways, most notably the contact system, also known as the kallikrein-kinin system.[2][4]

In the absence of functional C1-INH, the contact system becomes overactivated.[3] This leads to the uncontrolled proteolytic activity of plasma kallikrein, which cleaves high-molecular-weight kininogen (HMWK) to produce an excess of the vasoactive peptide bradykinin.[2][3][5] Bradykinin binds to its B2 receptor on endothelial cells, increasing vascular permeability and resulting in the fluid leakage that manifests as angioedema attacks.[2][3] Consequently, inhibiting the activity of plasma kallikrein is a primary therapeutic strategy for preventing HAE attacks.[3][6]

The Kallikrein-Kinin System in HAE

The diagram below illustrates the central role of plasma kallikrein in the pathophysiology of HAE, making it a critical target for therapeutic intervention.

G cluster_0 Contact System Activation cluster_1 Bradykinin Production cluster_2 Pathophysiological Effect cluster_3 Regulation (Deficient in HAE) FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Contact Activation PK Prekallikrein FXIIa->PK Cleaves Kallikrein Plasma Kallikrein PK->Kallikrein Kallikrein->PK Positive Feedback HMWK High-Molecular-Weight Kininogen (HMWK) Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R Binds to Angioedema ↑ Vascular Permeability (Angioedema) B2R->Angioedema C1INH C1 Inhibitor (C1-INH) C1INH->FXIIa Inhibits C1INH->Kallikrein Inhibits

The Kallikrein-Kinin System in HAE Pathophysiology.

Berotralstat Hydrochloride: An Oral, Small-Molecule Inhibitor

Berotralstat (ORLADEYO®) represents a significant evolution in HAE prophylaxis as the first oral, once-daily, small-molecule inhibitor of plasma kallikrein.[1][7][8] Its development was driven by the need to reduce the treatment burden associated with injectable therapies.

Mechanism of Action & Pharmacokinetics

Berotralstat is a potent and selective inhibitor that binds to plasma kallikrein, blocking its proteolytic activity.[5][8][9] This action prevents the cleavage of HMWK, thereby controlling the excessive generation of bradykinin that causes angioedema attacks.[8][9]

Being a small molecule, it is orally bioavailable.[10] Steady-state plasma concentrations are typically reached within 6 to 12 days of once-daily administration.[5][11]

Clinical Efficacy

The pivotal Phase 3 APeX-2 trial demonstrated the efficacy of berotralstat for HAE prophylaxis.[12] In this double-blind, placebo-controlled study, patients receiving berotralstat at a dose of 150 mg once daily experienced a statistically significant reduction in HAE attack rates compared to placebo over 24 weeks.[12]

  • Primary Endpoint: The mean attack rate was 1.31 attacks per month for the 150 mg berotralstat group, compared to 2.35 for the placebo group, representing a 44.2% reduction.[12][13]

  • Sustained Efficacy: Long-term data from the APeX-2 and APeX-S trials have shown that these attack rate reductions are sustained over periods of 48 to 96 weeks.[14][15][16][17]

Safety and Tolerability

Berotralstat is generally well-tolerated.[12] The most common treatment-emergent adverse events reported in clinical trials were gastrointestinal, including abdominal pain, vomiting, and diarrhea, as well as back pain and gastroesophageal reflux disease.[9][12][16] No drug-related serious adverse events were reported in the pivotal trial.[12]

First-Generation Kallikrein Inhibitors: The Biologic Approach

Prior to the advent of oral small molecules, the direct inhibition of kallikrein was achieved through biologic agents administered via subcutaneous injection. These therapies laid the groundwork for targeted HAE treatment.

Ecallantide

Ecallantide (Kalbitor®) is a recombinant 60-amino acid polypeptide that acts as a potent, specific, and reversible inhibitor of plasma kallikrein.[18][19] It is synthesized in the yeast Pichia pastoris.[19]

  • Indication: Ecallantide is approved for the acute treatment of HAE attacks in patients 12 years and older, not for routine prophylaxis.[20]

  • Administration: It is administered via subcutaneous injection.[19]

  • Efficacy: The EDEMA3 and EDEMA4 trials demonstrated that ecallantide was superior to placebo in reducing the severity of symptoms during an acute HAE attack, with significant improvement observed at 4 hours post-dosing.[19][21][22]

  • Safety: A key consideration for ecallantide is the risk of hypersensitivity and anaphylaxis, which is highlighted in its prescribing information.[23]

Lanadelumab

Lanadelumab (Takhzyro®) is a fully human IgG1 monoclonal antibody that specifically binds to and inhibits active plasma kallikrein.[24][25][26]

  • Indication: Lanadelumab is approved for the prophylactic prevention of HAE attacks.[6][25]

  • Administration: It is administered subcutaneously, typically every two weeks, with a potential to extend to every four weeks for well-controlled patients.[6]

  • Efficacy: The Phase 3 HELP study was the pivotal trial for lanadelumab.[27] Patients receiving 300 mg every 2 weeks had an 87% mean reduction in HAE attack rates compared to placebo.[27][28] Long-term data from the HELP Open-Label Extension (OLE) study confirmed sustained efficacy, with many patients remaining attack-free for extended periods.[28][29]

  • Safety: The most common adverse events are injection site reactions, upper respiratory infections, headache, and rash.[25]

Head-to-Head Comparison: Berotralstat vs. First-Generation Inhibitors

The following tables provide a direct comparison of key attributes, based on published data.

Table 1: Molecular and Pharmacokinetic Properties
FeatureBerotralstatLanadelumabEcallantide
Molecule Type Small Molecule[1][10]Human Monoclonal Antibody (IgG1)[24][25]Recombinant Polypeptide[18][19]
Mechanism Reversible, competitive inhibitor[5][9]Binds and inhibits active kallikrein[24][26]Reversible, potent inhibitor[18][19]
Indication Prophylaxis[7][13]Prophylaxis[6][25]Acute Treatment[18][20]
Administration Oral, once-daily[11]Subcutaneous injection[25]Subcutaneous injection[19]
Dosing Frequency Once daily[11]Every 2 or 4 weeks[6]As needed for acute attacks[20]
Time to Tmax ~5 hours (with food)[5]~7 days~2 to 3 hours[19]
Elimination Half-life ~93 hours[11]~14 days~2 hours
Table 2: Clinical Efficacy in Prophylactic Trials
FeatureBerotralstat (150 mg)Lanadelumab (300 mg q2w)Ecallantide
Pivotal Trial APeX-2HELP Study[27]N/A (Acute Treatment)
Primary Endpoint HAE Attack Rate Reduction vs. Placebo[12]HAE Attack Rate Reduction vs. Placebo[30]N/A
Mean Attack Rate Reduction 44.2% vs. Placebo over 24 weeks[12][13]87% vs. Placebo over 26 weeks[27][28]N/A
Key Patient-Reported Outcome Improved Quality of Life (AE-QoL)[31]Improved Quality of Life (AE-QoL)N/A
Table 3: Safety and Tolerability Profile
FeatureBerotralstatLanadelumabEcallantide
Common Adverse Events Abdominal pain, vomiting, diarrhea, back pain, GERD[9][12][16]Injection site reactions, URI, headache, rash, myalgia[25]Headache, nausea, fatigue, diarrhea, injection site reactions[19][20]
Key Safety Considerations GI-related side effects[9]Hypersensitivity reactions[30]Risk of Anaphylaxis [23]
Mechanism of Action Visualization

This diagram illustrates how all three inhibitors target the same central enzyme, plasma kallikrein, but through different molecular modalities.

G PK Prekallikrein Kallikrein Plasma Kallikrein PK->Kallikrein Activated by Factor XIIa HMWK HMWK Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Berotralstat Berotralstat (Oral Small Molecule) Berotralstat->Kallikrein Inhibit Lanadelumab Lanadelumab (Monoclonal Antibody) Lanadelumab->Kallikrein Inhibit Ecallantide Ecallantide (Recombinant Protein) Ecallantide->Kallikrein Inhibit

Comparative Mechanisms of Kallikrein Inhibition.

Experimental Protocol: Chromogenic Assay for Kallikrein Inhibitor Activity

To quantify the inhibitory potential of compounds like berotralstat, a chromogenic substrate assay is a standard and reliable method. This protocol provides a self-validating system for measuring the inhibition of purified plasma kallikrein.

Causality: The principle relies on the ability of active kallikrein to cleave a synthetic chromogenic substrate, releasing a colored molecule (p-nitroaniline, pNA).[32] The rate of color change is directly proportional to the enzyme's activity. An inhibitor will reduce this rate. By measuring the remaining kallikrein activity after incubation with an inhibitor, we can determine the inhibitor's potency (e.g., IC50).[32]

Materials
  • Purified human plasma kallikrein

  • Chromogenic kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)

  • Tris Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8)

  • Test inhibitor (e.g., Berotralstat) dissolved in an appropriate vehicle (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 405 nm

  • Acetic Acid (20%) for endpoint assays

Step-by-Step Methodology
  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., Berotralstat) in Tris buffer. Include a vehicle-only control (0% inhibition) and a no-enzyme control (100% inhibition/background).

  • Enzyme-Inhibitor Incubation: In the wells of a 96-well plate, add 50 µL of Tris buffer. Add 25 µL of each inhibitor dilution (or vehicle control) to the appropriate wells.

  • Initiate Reaction (Enzyme Addition): Add 25 µL of a pre-diluted plasma kallikrein solution to each well (except the no-enzyme control).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This step is crucial for achieving equilibrium.

  • Substrate Addition: To start the chromogenic reaction, add 25 µL of the chromogenic substrate S-2302 solution to all wells.

  • Measurement:

    • Kinetic Method (Preferred): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of reaction (ΔA/min) is calculated from the linear portion of the curve.

    • Endpoint Method: If a kinetic reader is unavailable, incubate the plate for a fixed time (e.g., 10 minutes) at 37°C. Stop the reaction by adding 25 µL of 20% acetic acid. Read the final absorbance at 405 nm.[32][33]

  • Data Analysis:

    • Subtract the background absorbance (no-enzyme control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

G cluster_workflow Kallikrein Inhibition Assay Workflow cluster_controls Essential Controls A 1. Prepare Serial Dilution of Inhibitor in 96-well plate B 2. Add Purified Plasma Kallikrein A->B C 3. Incubate at 37°C (e.g., 15 min) B->C D 4. Add Chromogenic Substrate (S-2302) C->D E 5. Measure Absorbance at 405 nm (Kinetic Reading) D->E F 6. Calculate % Inhibition and determine IC50 E->F C1 Vehicle Control (0% Inhibition) C2 No Enzyme Control (Background Signal)

Sources

Comparative

A Comparative Guide to Long-Term Prophylaxis in Hereditary Angioedema: Berotralstat Hydrochloride vs. Injectable Biologics

Abstract The management of Hereditary Angioedema (HAE) has been revolutionized by the advent of effective long-term prophylactic therapies aimed at reducing the frequency and severity of debilitating attacks. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The management of Hereditary Angioedema (HAE) has been revolutionized by the advent of effective long-term prophylactic therapies aimed at reducing the frequency and severity of debilitating attacks. This guide provides an in-depth technical comparison between the oral plasma kallikrein inhibitor, berotralstat hydrochloride, and injectable biologics, primarily the monoclonal antibody lanadelumab and subcutaneous C1 esterase inhibitors (C1-INH). We will explore their distinct mechanisms of action, critically evaluate their long-term efficacy and safety data from pivotal clinical trials, and discuss their impact on patient-reported quality of life. This document is intended for researchers, clinicians, and drug development professionals to foster a deeper understanding of the current therapeutic landscape for HAE prophylaxis.

Introduction: Shifting the Paradigm in HAE Management

Hereditary Angioedema is a rare, autosomal dominant genetic disorder characterized by recurrent episodes of severe, non-pitting edema of the skin, gastrointestinal tract, and upper airway.[1] The majority of cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), a key regulator of the contact system.[2][3] Uncontrolled activation of this system leads to the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and triggers angioedema attacks.[4][5][6] The focus of HAE management has evolved from on-demand treatment of acute attacks to a prophylactic strategy, aiming to provide patients with a greater sense of normalcy and improved quality of life.[1] This guide compares two leading classes of modern prophylactic agents: the first-in-class oral therapy, berotralstat, and established injectable biologics.

Dueling Mechanisms: Targeting the Kallikrein-Kinin System

The central pillar of HAE pathophysiology is the over-activity of the plasma kallikrein-kinin system. Both berotralstat and lanadelumab directly target plasma kallikrein, but through fundamentally different molecular approaches. C1-INH, on the other hand, acts as a replacement for the deficient native protein.

Berotralstat: Oral, Small-Molecule Inhibition

Berotralstat is an oral, once-daily, small-molecule inhibitor of plasma kallikrein.[4][7] It competitively and reversibly binds to the active site of the kallikrein enzyme, preventing it from cleaving high-molecular-weight kininogen (HMWK) into bradykinin.[4][5][6] This direct inhibition downregulates the production of the primary mediator of swelling in HAE.[4][8] The oral route of administration marks a significant departure from previous injectable-only prophylactic options.

cluster_Pathway Kallikrein-Kinin System cluster_Effect Pathophysiological Effect HMWK HMW Kininogen Bradykinin Bradykinin HMWK->Bradykinin PlasmaKallikrein Plasma Kallikrein PlasmaKallikrein->HMWK cleaves Berotralstat Berotralstat Berotralstat->PlasmaKallikrein Inhibits Angioedema Angioedema (Swelling & Pain) Bradykinin_effect->Angioedema Leads to

Caption: Berotralstat directly inhibits plasma kallikrein, reducing bradykinin production.

Injectable Biologics: Monoclonal Antibodies and Protein Replacement

Injectable biologics for HAE prophylaxis include the monoclonal antibody lanadelumab and subcutaneous C1-INH replacement therapies.

  • Lanadelumab: This fully human monoclonal antibody specifically targets and binds to active plasma kallikrein with high affinity, inhibiting its proteolytic activity.[9][10][11][12] Administered subcutaneously every two to four weeks, its long half-life provides sustained suppression of the kallikrein-kinin pathway.[13]

cluster_Pathway Kallikrein-Kinin System cluster_Effect Pathophysiological Effect HMWK HMW Kininogen Bradykinin Bradykinin HMWK->Bradykinin PlasmaKallikrein Plasma Kallikrein PlasmaKallikrein->HMWK cleaves Lanadelumab Lanadelumab (mAb) Lanadelumab->PlasmaKallikrein Binds & Inhibits Angioedema Angioedema (Swelling & Pain) Bradykinin_effect->Angioedema Leads to

Caption: Lanadelumab binds to and inhibits plasma kallikrein activity.

  • C1 Esterase Inhibitor (Subcutaneous): This therapy involves the replacement of the deficient or dysfunctional C1-INH protein. By restoring functional levels of C1-INH, it re-establishes regulation over multiple pathways, including inactivating plasma kallikrein and factor XIIa, thereby preventing bradykinin overproduction.[14][15][16]

Comparative Long-Term Efficacy: Analysis of Pivotal Trials

While direct head-to-head comparative trials are lacking, a cross-trial analysis of pivotal and long-term extension studies provides valuable insights into the relative efficacy of these agents. The primary efficacy endpoint in these studies is the reduction in the monthly rate of HAE attacks.

Table 1: Summary of Key Efficacy Data from Pivotal and Long-Term Studies

FeatureBerotralstat (ORLADEYO®)Lanadelumab (TAKHZYRO®)
Drug Class Oral Plasma Kallikrein InhibitorMonoclonal Antibody (Plasma Kallikrein Inhibitor)
Administration Oral, 150 mg once dailySubcutaneous, 300 mg every 2 weeks
Pivotal Trial APeX-2[17][18]HELP Study[19][20]
Primary Efficacy 44% reduction in attack rate vs. placebo over 24 weeks.[21]87% reduction in attack rate vs. placebo over 26 weeks.[22]
Long-Term Study APeX-S / APeX-2 Extension[8][17][23][24]HELP Open-Label Extension (OLE)[22][25][26]
Long-Term Efficacy Sustained reduction in attack rates observed through 48 and 96 weeks.[8][17][27][28] Median monthly attack rate of 0.0 in many months of the long-term studies.[24][27][29]Sustained 87.4% mean reduction in attack rate vs. baseline over a mean of ~30 months.[20][22][25][26] Nearly 70% of patients were attack-free for >12 months.[20][26]
Berotralstat Efficacy

In the pivotal APeX-2 trial, patients receiving berotralstat 150 mg daily had a baseline attack rate of approximately 2.9 attacks per month, which was reduced to 1.0 attack per month after 48 weeks of treatment.[8][28][29] The long-term, open-label APeX-S study confirmed this durable response, showing sustained reductions in attack frequency and a median monthly attack rate of 0.0 for the majority of the 24-month study period.[24][30] Real-world evidence further supports these findings, demonstrating rapid and sustained reductions in attack rates after initiating therapy.[1][31]

Lanadelumab Efficacy

The HELP study demonstrated a profound reduction in attack frequency, with the 300 mg every-2-weeks dose reducing the mean attack rate by 87% compared to placebo.[22] The HELP Open-Label Extension (OLE) study confirmed the long-term durability of this effect, with a mean treatment duration of nearly 30 months.[20][26] A key finding from the OLE was that a significant proportion of patients (68.9%) achieved an attack-free period of 12 months or more.[25][26] Real-world data from the EMPOWER study corroborated these findings, showing a marked reduction in attack rates for up to 36 months.[32][33]

Experimental Protocols in HAE Prophylaxis Trials

The design of clinical trials for HAE prophylactic therapies is highly standardized to ensure robust and comparable data.

Core Methodological Steps:

  • Screening & Run-in: Patients with a confirmed HAE diagnosis and a minimum historical attack frequency enter a run-in period to establish a prospective baseline attack rate.

  • Randomization: Eligible patients are randomized to receive the investigational drug at various doses or a placebo in a double-blind manner.

  • Treatment Period: A fixed treatment period (e.g., 24-26 weeks) follows, during which the primary efficacy and safety data are collected.

  • Primary Endpoint Assessment: The primary endpoint is the rate of investigator-confirmed HAE attacks, typically analyzed using a negative binomial regression model to compare active treatment arms against placebo.

  • Data Collection: Patients meticulously record attack details (frequency, severity, location, use of on-demand medication) in electronic diaries. Quality of life is assessed using validated instruments like the Angioedema Quality of Life Questionnaire (AE-QoL).

  • Open-Label Extension (OLE): Following the blinded phase, patients are typically offered the opportunity to enroll in an OLE study to assess long-term safety and efficacy, where all participants receive the active drug.

Standardized HAE Prophylaxis Trial Workflow cluster_Phase1 Baseline & Randomization cluster_Phase2 Blinded Treatment & OLE Screening Patient Screening (HAE Diagnosis, Attack History) RunIn Prospective Run-in Period (Establish Baseline Attack Rate) Screening->RunIn Randomization Randomization (1:1:1) RunIn->Randomization Placebo Placebo Group Randomization->Placebo DrugArm1 Active Drug (Dose 1) Randomization->DrugArm1 DrugArm2 Active Drug (Dose 2) Randomization->DrugArm2 PrimaryEndpoint Primary Endpoint Analysis (e.g., 24 Weeks) Placebo->PrimaryEndpoint DrugArm1->PrimaryEndpoint DrugArm2->PrimaryEndpoint OLE Open-Label Extension (OLE) (All Patients on Active Drug) PrimaryEndpoint->OLE

Caption: A generalized workflow for pivotal HAE prophylaxis clinical trials.

Safety and Tolerability Profiles

Long-term safety is paramount for chronic prophylactic therapies.

  • Berotralstat: The most common treatment-emergent adverse events are gastrointestinal in nature, including abdominal pain, diarrhea, and vomiting.[17][21][23][28] These events are typically mild to moderate and often decrease in frequency with continued treatment.[28]

  • Lanadelumab: The most frequently reported adverse events are injection site reactions (e.g., pain, erythema, swelling), which are generally mild and transient.[22][25] Other common events include upper respiratory tract infections and headache.[25] No treatment-related serious adverse events or deaths were reported in the long-term extension study.[25]

Patient-Reported Outcomes: The Ultimate Measure of Success

Beyond attack rate reduction, the goal of prophylaxis is to improve a patient's quality of life (QoL).

  • Berotralstat: Long-term data from the APeX-2 trial showed that a mean of 77% of patients reported clinically meaningful improvements in their AE-QoL total scores through 96 weeks.[34] The largest improvements were seen in the functioning domain, suggesting patients felt less impaired in their daily activities.[34]

  • Lanadelumab: In the HELP study, 81% of patients receiving lanadelumab 300 mg every 2 weeks achieved a clinically meaningful improvement in their AE-QoL total score, and were 7.2 times more likely to do so than patients on placebo.[19][35][36] These significant QoL improvements were sustained during long-term treatment in the OLE study.[25][37][38]

Conclusion and Future Directions

Both oral berotralstat and injectable biologics like lanadelumab have demonstrated robust long-term efficacy and acceptable safety profiles, fundamentally changing the prognosis for patients with HAE.

  • Injectable biologics currently offer the highest degree of attack rate reduction, with a substantial number of patients achieving complete or near-complete control of their disease.

  • Berotralstat provides a highly effective and convenient oral, once-daily option that significantly reduces attack frequency and improves quality of life, freeing patients from the burden of injections.[27][30]

The choice of therapy is a nuanced decision, best made through a shared dialogue between the clinician and the patient, considering factors such as baseline attack severity, patient preference regarding administration route, and individual treatment goals. The availability of these mechanistically distinct, highly effective agents represents a triumph of targeted drug development and offers patients a greater opportunity to lead lives unencumbered by the threat of HAE attacks.

References

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Validation

A Comparative Guide to the Safety Profiles of Berotralstat Hydrochloride and Androgens for Hereditary Angioedema Prophylaxis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving Landscape of HAE Prophylaxis Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disord...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of HAE Prophylaxis

Hereditary Angioedema (HAE) is a rare, debilitating, and potentially life-threatening genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema)[1]. The underlying pathophysiology in the most common types of HAE involves a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to dysregulation of the plasma kallikrein-kinin system and subsequent overproduction of bradykinin, a potent vasodilator that mediates increases in vascular permeability[1][2]. The primary goal of long-term prophylactic (LTP) therapy in HAE is to reduce the frequency and severity of these attacks, thereby improving patient quality of life and mitigating the risk of laryngeal attacks, which can be fatal[2].

For decades, attenuated androgens have been a mainstay of HAE prophylaxis. However, the advent of targeted therapies, such as the oral plasma kallikrein inhibitor berotralstat hydrochloride, has prompted a critical re-evaluation of the risk-benefit profiles of these therapeutic options. This guide provides an in-depth, objective comparison of the safety profiles of berotralstat hydrochloride and traditional androgens, supported by clinical trial data and mechanistic insights, to inform research and drug development in the field of HAE.

Mechanisms of Action: A Tale of Two Pathways

The divergent safety profiles of berotralstat and androgens are rooted in their distinct mechanisms of action.

Berotralstat Hydrochloride: As a small molecule inhibitor, berotralstat directly targets and binds to the active site of plasma kallikrein[3]. This specific inhibition prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, addressing the pivotal final step in the pathway leading to angioedema attacks in HAE[2][4][5]. Its targeted action spares broad hormonal pathways.

Androgens (e.g., Danazol, Stanozolol): Attenuated androgens, such as danazol and stanozolol, are synthetic steroids with a structural similarity to testosterone[6]. Their prophylactic effect in HAE is primarily attributed to their ability to increase the hepatic synthesis of C1-INH[7][8]. However, the precise mechanism remains incompletely understood and may involve more complex actions than simple C1-INH upregulation[7][9]. Crucially, their structural similarity to endogenous sex hormones results in a wide range of on- and off-target effects throughout the body.

Signaling Pathway Diagrams

dot digraph "Berotralstat_MoA" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes HMWK [label="High-Molecular-Weight\nKininogen (HMWK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Angioedema [label="Angioedema\n(Swelling & Pain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK [label="Plasma Kallikrein", fillcolor="#FBBC05", fontcolor="#202124"]; Berotralstat [label="Berotralstat", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PK -> HMWK [label="cleaves", dir=none]; HMWK -> Bradykinin [label=""]; Bradykinin -> Angioedema [label="activates B2 Receptor"]; Berotralstat -> PK [label="inhibits", arrowhead=tee, color="#EA4335", style=dashed];

// Invisible nodes for alignment {rank=same; PK; Berotralstat} } dot Caption: Mechanism of Action of Berotralstat Hydrochloride.

dot digraph "Androgen_MoA" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Androgens [label="Androgens\n(e.g., Danazol)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liver [label="Liver Cells\n(Hepatocytes)", fillcolor="#F1F3F4", fontcolor="#202124"]; C1INH [label="C1 Inhibitor\n(C1-INH) Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; PK_Regulation [label="Plasma Kallikrein\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; Hormone_Receptors [label="Androgen Receptors\n(Widespread)", fillcolor="#F1F3F4", fontcolor="#202124"]; SideEffects [label="Systemic Side Effects\n(Virilization, Hepatic, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Androgens -> Liver [label="stimulates"]; Liver -> C1INH [label="increases"]; C1INH -> PK_Regulation [label="improves"]; Androgens -> Hormone_Receptors [label="binds to"]; Hormone_Receptors -> SideEffects; } dot Caption: Mechanism of Action and Off-Target Effects of Androgens.

Comparative Safety Profile: A Head-to-Head Analysis

The following sections and tables summarize the known adverse events associated with berotralstat and androgens, based on clinical trial data and long-term observational studies.

Berotralstat Hydrochloride

The safety of berotralstat has been primarily established through the APeX series of clinical trials. The long-term, open-label APeX-S study found that treatment was generally well-tolerated, with most treatment-emergent adverse events (TEAEs) being mild to moderate in severity[10][11].

Common Adverse Events: The most frequently reported TEAEs are gastrointestinal in nature.[5][12] In the APeX-2 trial, the most common TEAEs included upper respiratory tract infections, abdominal pain, diarrhea, and vomiting[13][14]. Long-term data from APeX-S confirmed this profile, with the most common events being nasopharyngitis, headache, diarrhea, upper respiratory tract infection, and abdominal pain[10]. It is noteworthy that abdominal GI symptoms can also be manifestations of HAE attacks, which may be a confounding factor for patients[11].

Serious Adverse Events and Events of Clinical Interest:

  • Serious Drug-Related TEAEs: Serious adverse events related to berotralstat are uncommon.[13][15]

  • QT Prolongation: At doses above the recommended 150 mg per day, QT prolongation may occur, and therefore higher doses are not recommended[16].

  • Drug-Drug Interactions: Berotralstat is a substrate of P-glycoprotein (P-gp) and BCRP, and a moderate inhibitor of CYP2D6 and CYP3A4[16][17][18]. This necessitates careful review of concomitant medications. Co-administration with P-gp inducers (e.g., rifampin, St. John's wort) is not recommended as it may decrease berotralstat's efficacy[17][18]. Dose reduction of berotralstat is recommended when used with P-gp or BCRP inhibitors[16][17].

Androgens (Danazol and Stanozolol)

The safety profile of androgens is extensive and well-documented over decades of use. Adverse effects are common, often dose-dependent, and can lead to treatment discontinuation, particularly in female patients.[8][19][20]

Common and Dose-Limiting Adverse Events:

  • Virilization: This is the most common and concerning class of side effects, especially for female patients. It includes hirsutism (abnormal hair growth), acne, weight gain, voice changes (deepening), clitoral enlargement, and menstrual irregularities or amenorrhea.[6][8][20][21][22][23] While some effects may subside with dose reduction, others, like voice changes, can be irreversible[23].

  • Weight Gain: A frequent side effect reported with both danazol and stanozolol.[6][19][21][24]

  • Musculoskeletal and CNS Effects: Headaches, myalgia (muscle pain), mood changes, depression, and anxiety are commonly observed.[8][19][20][25]

Serious Adverse Events and Long-Term Risks:

  • Hepatotoxicity: Androgens are associated with a significant risk of liver damage. This can range from elevated liver enzymes and cholestatic jaundice to more severe, life-threatening conditions like peliosis hepatis and the development of hepatic neoplasms, including adenomas and hepatocellular carcinomas, with long-term use.[8][23][25][26]

  • Cardiovascular Risks: Androgens can adversely affect lipid profiles by reducing high-density lipoprotein (HDL) levels, and are associated with an increased risk of hypertension and thromboembolic events (blood clots), which could lead to heart attack or stroke.[6][20][21][27]

  • Intracranial Hypertension: Benign intracranial hypertension (pseudotumor cerebri) has been reported with danazol use, presenting with symptoms like headache, nausea, and visual disturbances[6].

  • Contraindications: Androgens are contraindicated during pregnancy due to the risk of virilization of the female fetus[6][28]. They are also contraindicated in patients with conditions like prostate or breast cancer in men, and severe hepatic impairment[26].

Quantitative Data Summary: Safety Profiles at a Glance

Adverse Event CategoryBerotralstat Hydrochloride (150 mg)Androgens (e.g., Danazol, Stanozolol)
Common TEAEs Gastrointestinal: Abdominal pain, diarrhea, nausea, vomiting[10][12][13]. Other: Nasopharyngitis, headache, upper respiratory tract infection[10].Virilizing Effects: Weight gain, hirsutism, menstrual irregularities, acne, voice changes[19][21][22][29]. Other: Headache, myalgia, mood changes[8][20].
Hepatotoxicity No significant signals for hepatotoxicity in major clinical trials.High Risk: Elevated liver enzymes, cholestatic jaundice, peliosis hepatis, hepatic adenomas, hepatocellular carcinoma[8][23][25].
Cardiovascular Risk QT prolongation possible at doses >150 mg/day[16].Increased Risk: Dyslipidemia (reduced HDL), hypertension, thromboembolic events (heart attack, stroke)[6][20][21][27].
Endocrine/Hormonal No direct hormonal effects reported.Significant Effects: Virilization in females, decreased libido, testicular atrophy, gynecomastia in males[8][20][23][26].
Drug Interactions Moderate inhibitor of CYP2D6/3A4; P-gp/BCRP substrate. Caution with inhibitors/inducers[16][17][18].Numerous interactions; enhances activity of anticoagulants (e.g., warfarin) and others[26][30].
Contraindications Hypersensitivity.Pregnancy, lactation, prostate/breast carcinoma (males), severe hepatic impairment, porphyria[6][26].
Discontinuation Rate due to AEs Low in clinical trials.High, reported as up to 25% in some long-term studies due to intolerance of side effects[8][19].

Experimental Protocols for Safety Assessment

Evaluating the safety of HAE prophylactic therapies requires a multi-faceted approach, from preclinical models to long-term clinical monitoring.

Protocol 1: Preclinical Hepatotoxicity Assessment

Objective: To assess the potential for drug-induced liver injury (DILI) of a novel HAE therapeutic candidate compared to a known hepatotoxic agent like danazol.

Methodology:

  • Cell-Based Assays:

    • Culture primary human hepatocytes or HepG2 cells.

    • Expose cells to a dose range of the test compound and danazol (positive control) for 24-72 hours.

    • Measure cell viability using an MTS or LDH release assay to quantify cytotoxicity.

    • Assess mitochondrial function using assays like JC-1 to detect changes in mitochondrial membrane potential.

    • Measure levels of reactive oxygen species (ROS) to evaluate oxidative stress.

  • In Vivo Rodent Model:

    • Administer the test compound and danazol orally to C57BL/6 mice daily for 28 days.

    • Monitor animal health and body weight throughout the study.

    • Collect blood samples at baseline and termination to measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

    • At study termination, harvest livers for histopathological examination (H&E staining) to look for signs of inflammation, necrosis, and steatosis.

    • Perform gene expression analysis (qRT-PCR) on liver tissue for markers of liver stress and injury.

Causality and Validation: This protocol establishes a clear causal link between drug exposure and potential liver damage. The use of both in vitro and in vivo models provides a self-validating system, where cellular mechanisms of toxicity can be correlated with organ-level pathology. Comparing against danazol provides an authoritative benchmark for hepatotoxicity.

Workflow Diagram: Preclinical Safety Assessment

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// Nodes Start [label="New HAE Therapeutic\nCandidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(Human Hepatocytes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity Assays\n(LDH, MTS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mito_ROS [label="Mitochondrial & ROS Assays", fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="In Vivo Rodent Model\n(28-day Dosing)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Chem [label="Blood Chemistry\n(ALT, AST)", fillcolor="#F1F3F4", fontcolor="#202124"]; Histopath [label="Liver Histopathology", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision [label="Go/No-Go Decision\nfor Clinical Dev.", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> InVitro; InVitro -> Cytotoxicity; InVitro -> Mito_ROS; {Cytotoxicity, Mito_ROS} -> InVivo [label="If favorable profile"]; InVivo -> Blood_Chem; InVivo -> Histopath; {Blood_Chem, Histopath} -> Decision; } dot Caption: Workflow for Preclinical Hepatotoxicity Evaluation.

Conclusion: A Paradigm Shift in HAE Prophylaxis Safety

The comparison between berotralstat hydrochloride and attenuated androgens illustrates a significant paradigm shift in the management of HAE, prioritizing targeted therapy to minimize off-target toxicity. Berotralstat, with its specific mechanism of inhibiting plasma kallikrein, offers a favorable safety profile characterized primarily by manageable gastrointestinal side effects and a need for vigilance regarding drug interactions.[10][13][16][18]

In stark contrast, androgens, while effective for many patients, carry a substantial burden of adverse events that affect multiple organ systems.[30] The risks of virilization, hepatotoxicity, and adverse cardiovascular events are significant and often dose-limiting, requiring intensive monitoring.[8][19][20][27] For drug development professionals and researchers, the success of targeted therapies like berotralstat underscores the value of developing highly specific inhibitors that address the core pathophysiology of a disease while avoiding the widespread, non-specific effects that have long complicated androgen therapy for HAE.

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Comparative

Validating Berotralstat's Mechanism of Action in Primary Cells: A Comparative Guide for Researchers

This guide provides an in-depth, experimentally grounded framework for validating the mechanism of action (MoA) of Berotralstat hydrochloride in primary cells. We will explore the rationale behind experimental choices, p...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, experimentally grounded framework for validating the mechanism of action (MoA) of Berotralstat hydrochloride in primary cells. We will explore the rationale behind experimental choices, present detailed protocols, and objectively compare Berotralstat's MoA with alternative therapies for Hereditary Angioedema (HAE). Our focus is on empowering researchers with the technical insights needed to rigorously assess this targeted therapy in a physiologically relevant context.

Introduction: The Pathophysiology of Hereditary Angioedema and the Rationale for Kallikrein Inhibition

Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent, unpredictable episodes of severe swelling (angioedema) affecting various parts of the body.[1][2] The underlying cause of most HAE cases is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[3][4][5] C1-INH is a crucial regulator of several inflammatory pathways, most notably the kallikrein-kinin system.[6][7]

In the absence of functional C1-INH, the plasma contact system becomes dysregulated, leading to the uncontrolled activation of plasma kallikrein.[3][8] Active plasma kallikrein then excessively cleaves its substrate, high-molecular-weight kininogen (HMWK), to produce the potent vasodilator, bradykinin.[3][4][5][6] It is this overproduction of bradykinin that binds to bradykinin B2 receptors on endothelial cells, increasing vascular permeability and causing the fluid leakage that manifests as angioedema attacks.[3][4][5][6]

This clear, linear pathology makes plasma kallikrein a prime therapeutic target. By directly inhibiting this enzyme, the production of excess bradykinin can be controlled at a key upstream point, thereby preventing the downstream cascade that leads to angioedema.

Berotralstat Hydrochloride: A Mechanistic Overview

Berotralstat is an orally administered, small-molecule inhibitor of plasma kallikrein.[9][10][11] Its mechanism of action is to bind to plasma kallikrein and inhibit its proteolytic activity.[9][10] This targeted inhibition prevents the cleavage of HMWK, thus reducing the generation of bradykinin.[9][12] For patients with HAE, this translates to the prevention of angioedema attacks, rather than treating them acutely.[9][10]

The validation of this MoA in relevant biological systems is paramount. While cell-free enzymatic assays are essential for initial characterization, primary cell models offer a more physiologically representative environment to confirm target engagement and downstream functional consequences.[13][14][15][16] Primary human umbilical vein endothelial cells (HUVECs) are a well-established and widely used model for studying vascular biology and endothelial barrier function, making them an ideal choice for these validation studies.[17][18][19]

Experimental Validation Workflow in Primary Endothelial Cells

This section details a comprehensive, self-validating experimental workflow designed to rigorously confirm Berotralstat's MoA at the cellular level.

Diagram: Experimental Workflow for MoA Validation

Caption: A three-phase experimental workflow to validate Berotralstat's MoA.

Experiment 1: Direct Inhibition of Plasma Kallikrein Activity

Causality: The foundational step is to confirm that Berotralstat directly inhibits its intended target, plasma kallikrein, in a cellular context. A chromogenic assay provides a quantitative measure of the enzyme's activity.

Protocol: Chromogenic Plasma Kallikrein Activity Assay

  • Cell Culture: Culture HUVECs to confluence in appropriate endothelial cell growth medium.

  • Sample Preparation:

    • Collect citrated human plasma (source of plasma kallikrein). To avoid cold activation, process fresh plasma at room temperature or thaw frozen aliquots rapidly at 37°C.[20][21][22]

    • Prepare a series of Berotralstat dilutions in a suitable buffer (e.g., Tris buffer).

  • Assay Procedure:

    • In a 96-well plate, add diluted plasma to wells containing either Berotralstat dilutions or vehicle control.

    • Include a positive control (plasma with vehicle) and a negative control (buffer only).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a chromogenic kallikrein substrate (e.g., S-2302) to all wells.[21][22]

    • Measure the absorbance at 405 nm kinetically over 30-60 minutes using a microplate reader. The rate of color change is proportional to kallikrein activity.[20][23]

  • Data Analysis: Calculate the rate of reaction for each condition. Plot the percentage of kallikrein inhibition against the Berotralstat concentration to determine the IC50 value.

Expected Data Summary:

CompoundTargetAssay TypeIC50 (nM)
Berotralstat Plasma KallikreinChromogenic Assay5 - 15
Vehicle Control Plasma KallikreinChromogenic AssayNo Inhibition
Experiment 2: Assessment of Downstream Bradykinin Signaling

Causality: By inhibiting kallikrein, Berotralstat should prevent the generation of bradykinin and, consequently, block its downstream effects. Bradykinin binding to its B2 receptor on endothelial cells triggers a signaling cascade that leads to increased permeability.[24][25][26] A key event in this process is the phosphorylation and subsequent internalization of VE-cadherin, a critical component of endothelial cell-cell junctions.[27][28][29][30][31][32]

Protocol: Immunofluorescence for VE-Cadherin Internalization

  • Cell Culture: Seed HUVECs on glass coverslips and grow to confluence to form a mature endothelial monolayer.

  • Treatment:

    • Pre-treat cells with Berotralstat (at a concentration determined from Experiment 1, e.g., 10x IC50) or vehicle control for 1-2 hours.

    • Stimulate the cells with a sub-maximal concentration of bradykinin for 15-30 minutes to induce VE-cadherin internalization. Include an unstimulated control group.

  • Immunostaining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with 5% bovine serum albumin (BSA).

    • Incubate with a primary antibody against VE-cadherin.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount coverslips onto slides with a DAPI-containing mounting medium.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the localization of VE-cadherin. In control cells, it will appear as sharp lines at cell-cell junctions. In bradykinin-stimulated cells, it will appear discontinuous and internalized in vesicles. In Berotralstat-treated cells, the junctional localization should be preserved despite bradykinin stimulation.

Experiment 3: Functional Assay - Endothelial Cell Permeability

Causality: The ultimate functional consequence of Berotralstat's MoA is the stabilization of the endothelial barrier. A transwell permeability assay directly measures the ability of the endothelial monolayer to restrict the passage of molecules, providing a robust functional readout.[18][33][34]

Protocol: Transwell Permeability Assay

  • Cell Culture: Seed HUVECs on the porous membrane of transwell inserts and culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Treatment:

    • Pre-treat the HUVEC monolayers with Berotralstat or vehicle control in the upper chamber for 1-2 hours.

    • Add bradykinin to the upper chamber of designated wells to stimulate hyperpermeability.

  • Permeability Measurement:

    • Add a high molecular weight fluorescent tracer (e.g., FITC-dextran, 70 kDa) to the upper chamber of all wells.

    • At various time points (e.g., 0, 30, 60, 120 minutes), collect samples from the lower chamber.

    • Measure the fluorescence intensity of the samples from the lower chamber using a plate reader.

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer over time. Plot this as a measure of permeability.

Expected Data Summary:

Treatment ConditionPermeability (Fold Change over Control)
Vehicle Control1.0
Bradykinin3.5 ± 0.4
Berotralstat + Bradykinin 1.2 ± 0.2
Berotralstat alone 0.9 ± 0.1

Comparative Analysis with Alternative HAE Therapeutics

To fully appreciate Berotralstat's place in the HAE treatment landscape, it is essential to compare its mechanism with other approved therapies. Each targets a different node in the HAE pathophysiology.

Diagram: HAE Therapeutic Targets in the Kallikrein-Kinin System

G PK Prekallikrein K Plasma Kallikrein PK->K Factor XIIa HMWK High-Molecular-Weight Kininogen K->HMWK Cleaves BK Bradykinin HMWK->BK Releases B2R Bradykinin B2 Receptor BK->B2R Binds to Angioedema Angioedema (Increased Vascular Permeability) B2R->Angioedema C1INH C1-INH Concentrate C1INH->K Inhibits Berotralstat Berotralstat Berotralstat->K Inhibits Lanadelumab Lanadelumab Lanadelumab->K Inhibits Icatibant Icatibant Icatibant->B2R Antagonizes

Caption: Points of intervention for different HAE therapies.

Comparison of HAE Prophylactic and Acute Therapies
Therapeutic AgentTargetMechanism of ActionAdministrationUse Case
Berotralstat Plasma KallikreinSmall molecule inhibitor that binds to the active site of plasma kallikrein, preventing bradykinin generation.[9][10][35]Oral, once dailyProphylaxis
Lanadelumab Plasma KallikreinA fully human monoclonal antibody that binds to plasma kallikrein, blocking its activity and preventing bradykinin release.[1][2][36][37][38]Subcutaneous injectionProphylaxis
C1-INH Concentrate Multiple (incl. Kallikrein)Replaces the deficient or dysfunctional C1-INH protein, restoring regulation of the kallikrein-kinin and other systems.[7][39][40][41][42]Intravenous infusionProphylaxis & Acute
Icatibant Bradykinin B2 ReceptorA selective bradykinin B2 receptor antagonist that competitively blocks the binding of bradykinin, preventing its downstream effects.[43][44][45][46][47]Subcutaneous injectionAcute

Key Distinctions:

  • Upstream vs. Downstream Inhibition: Berotralstat and Lanadelumab are upstream inhibitors, preventing the formation of excess bradykinin.[9][37] Icatibant is a downstream antagonist, blocking the action of already-formed bradykinin.[43][44] C1-INH concentrate acts as a broad regulator of the system.[7]

  • Modality: Berotralstat is an oral small molecule, offering a different mode of administration compared to the injectable biologics like Lanadelumab and C1-INH concentrate, or the injectable peptide, Icatibant.[9][10]

Conclusion

The validation of Berotralstat hydrochloride's mechanism of action in primary cells provides compelling evidence for its targeted therapeutic strategy in HAE. The experimental workflow detailed in this guide—progressing from direct target engagement to downstream signaling and functional outcomes—offers a robust framework for confirming the drug's intended biological effects in a physiologically relevant system. By directly inhibiting plasma kallikrein, Berotralstat effectively addresses a critical upstream event in the pathophysiology of HAE. Understanding this mechanism in comparison to other therapeutic options allows researchers and clinicians to make informed decisions and contributes to the continued advancement of care for patients with this debilitating condition.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Berotralstat Hydrochloride

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the innovative research itself. This guide provides a detailed protocol for the proper...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the innovative research itself. This guide provides a detailed protocol for the proper disposal of Berotralstat Hydrochloride, a plasma kallikrein inhibitor. Adherence to these procedures is paramount to maintaining laboratory safety, environmental integrity, and regulatory compliance. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions for waste management in your facility.

Understanding Berotralstat Hydrochloride and Its Hazard Profile

Berotralstat Hydrochloride, the active ingredient in Orladeyo™, is a potent inhibitor of plasma kallikrein used for the prevention of recurrent attacks of hereditary angioedema (HAE).[1][2][3][4] While Safety Data Sheets (SDS) for Berotralstat and its dihydrochloride salt may indicate that the substance is not classified as a hazardous mixture, it is crucial to recognize that all pharmaceutical compounds require careful handling and disposal to prevent environmental contamination and potential physiological effects.[5][6][7][8]

The primary responsibility for waste generators is to determine if their waste is considered hazardous under local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[9][10][11][12]

Key Considerations for Hazard Assessment:
  • Toxicity: While specific ecotoxicity data for Berotralstat may not be readily available, its potent biological activity necessitates caution.[8]

  • Regulatory Classification: The classification of pharmaceutical waste can be complex. Even if a substance is not explicitly "listed" as hazardous by the EPA, it could still be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[12][13]

  • Concentration: The concentration of Berotralstat Hydrochloride in the waste stream can influence its classification and required disposal method.

The Disposal Decision Workflow: A Step-by-Step Approach

The following workflow provides a systematic process for managing Berotralstat Hydrochloride waste, from initial generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Disposal Pathway A Waste Generated (e.g., unused API, contaminated labware, expired solutions) B Consult Safety Data Sheet (SDS) and local regulations A->B C Is the waste classified as hazardous under RCRA or local environmental laws? B->C D Segregate as Hazardous Pharmaceutical Waste C->D Yes E Segregate as Non-Hazardous Pharmaceutical Waste C->E No F Use designated, labeled, leak-proof containers (e.g., Black for RCRA hazardous) D->F G Use designated, labeled, leak-proof containers (e.g., Blue/White for non-hazardous) E->G H Arrange for pickup by a licensed hazardous waste vendor F->H I Arrange for pickup by a licensed pharmaceutical waste vendor G->I J High-Temperature Incineration at a permitted facility H->J K Incineration or other approved treatment methods I->K L Maintain all disposal records and documentation J->L K->L

Caption: Decision workflow for the proper disposal of Berotralstat Hydrochloride waste.

Detailed Disposal Protocols

Protocol 1: Disposal of Unused or Expired Berotralstat Hydrochloride (Bulk Powder)
  • Hazard Evaluation: Consult the manufacturer's SDS and your institution's Environmental Health and Safety (EHS) department to confirm the waste classification.[5][6][7]

  • Segregation: Do not mix Berotralstat Hydrochloride with other chemical waste unless explicitly permitted by your EHS department.

  • Containment:

    • Place the bulk powder in its original container if possible, or in a clearly labeled, sealed, and compatible waste container.

    • The label should include "Berotralstat Hydrochloride," the approximate quantity, and any relevant hazard warnings.

  • Storage: Store the contained waste in a designated, secure area away from incompatible materials, direct sunlight, and ignition sources, as recommended for the pure substance.[6]

  • Disposal: Arrange for collection by a licensed hazardous or pharmaceutical waste disposal company.[8] Incineration at a permitted facility is the preferred method for destroying active pharmaceutical ingredients.[10][12]

Protocol 2: Disposal of Contaminated Labware and Personal Protective Equipment (PPE)

This protocol applies to items such as pipette tips, gloves, bench paper, and empty vials that have come into direct contact with Berotralstat Hydrochloride.

  • Gross Decontamination: If feasible, rinse empty containers or grossly contaminated items with a suitable solvent (e.g., ethanol) to remove residual compound. The resulting solvent rinse should be collected and disposed of as liquid chemical waste.

  • Segregation: All solid waste contaminated with Berotralstat Hydrochloride should be segregated from regular laboratory trash.

  • Containment:

    • Place all contaminated solid waste into a designated, clearly labeled, and puncture-resistant container.

    • For sharps (e.g., needles, contaminated glassware), use a designated cytotoxic or pharmaceutical sharps container.[14][15]

  • Disposal: The contained waste should be collected by your institution's hazardous or pharmaceutical waste management service for incineration.

Protocol 3: Management of Spills

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental release.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[5][6]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat or gown, safety goggles with side shields, and chemical-resistant gloves.[6] For larger spills of fine powder, respiratory protection may be necessary.[6]

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Cover with a liquid-binding material such as diatomite or universal binders.[6][7]

  • Clean-up:

    • Carefully sweep or scoop the absorbed material into a designated waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol or another suitable solvent.[6][7]

  • Disposal: All cleanup materials are considered contaminated waste and must be disposed of according to Protocol 2.

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Regulatory Framework and Best Practices

The disposal of all pharmaceutical waste is highly regulated to protect public health and the environment.[9][11]

Regulatory Body/Concept Key Function and Relevance to Berotralstat Hydrochloride Disposal
EPA (Environmental Protection Agency) Sets federal standards for hazardous waste management under RCRA. The 2019 "Subpart P" rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities.[9][10]
RCRA (Resource Conservation and Recovery Act) The primary federal law governing the disposal of solid and hazardous waste. It establishes a "cradle-to-grave" system for managing hazardous waste.[9][12]
State and Local Regulations States may have more stringent regulations than the federal government. Always consult your state and local environmental agencies for specific requirements.[5][11]
DEA (Drug Enforcement Administration) Regulates the disposal of controlled substances. While Berotralstat is not currently a controlled substance, it's important to be aware of DEA regulations for other laboratory chemicals.[9][10][13]

Prohibited Disposal Methods:

  • Sewer Disposal: It is strictly prohibited to dispose of hazardous waste pharmaceuticals down the drain.[10] This practice can contaminate waterways and have adverse effects on aquatic life.

  • Regular Trash: Unused pharmaceuticals and contaminated materials should never be disposed of in the regular municipal trash unless explicitly deemed non-hazardous by regulatory standards and institutional policy.

Conclusion: A Commitment to Safety and Stewardship

Proper disposal of Berotralstat Hydrochloride is a critical component of responsible laboratory practice. By understanding the potential hazards, adhering to a structured disposal workflow, and complying with all relevant regulations, researchers can ensure the safety of their personnel and protect the environment. Always prioritize consultation with your institution's EHS department and rely on licensed waste management professionals for final disposal. This commitment to safety and environmental stewardship is fundamental to the integrity of scientific research.

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